Diethylamine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878709 | |
| Record name | DIETHYLAMINE, HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-12-0 | |
| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6274-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIETHYLAMINE, HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethylamine Hydrobromide: A Comprehensive Technical Guide for Research and Pharmaceutical Development
This document serves as an in-depth technical guide on diethylamine hydrobromide, a chemical compound with significant utility in synthetic chemistry and pharmaceutical science. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple data recitation. It aims to provide a foundational understanding of the compound's core properties, the causality behind its synthesis and handling, and its practical applications, all grounded in authoritative scientific data.
Fundamental Molecular and Physicochemical Profile
A precise understanding of a compound's foundational properties is paramount for its effective and safe use in any research or development setting. This compound is an ammonium salt formed from the simple acid-base reaction between diethylamine and hydrobromic acid.
Molecular Formula and Weight Calculation
The molecular formula of this compound is C₄H₁₂BrN .[1][2][3] Its molecular weight is a critical parameter for all stoichiometric calculations, ensuring accuracy in synthetic yields and solution preparations. The molecular weight is derived from the sum of the atomic weights of its constituent elements:
Total Molecular Weight = 154.051 g/mol
This calculated value aligns with figures published in major chemical databases.[1][2][3][14][15]
Key Physicochemical Properties
The compound's physical characteristics dictate its handling, storage, and application. These properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| CAS Number | 6274-12-0 | [2][15][16] |
| Molecular Formula | C₄H₁₂BrN | [1][2][3] |
| Molecular Weight | 154.05 g/mol | [1][2][14] |
| Appearance | White to almost white crystalline solid/powder | [3][15][17] |
| Melting Point | 218-220 °C | [14] |
| Solubility | Highly soluble in water | [16][17] |
| Synonyms | Diethylammonium bromide, N-ethylethanamine hydrobromide | [15][16][17] |
Synthesis and Quality Validation
The synthesis of this compound is a classic, exothermic acid-base neutralization. While the reaction is straightforward, achieving high purity for research applications requires meticulous control over the process.
Synthetic Pathway and Mechanism
The lone pair of electrons on the nitrogen atom of diethylamine (a Lewis base) abstracts a proton from hydrobromic acid (a strong acid), forming the diethylammonium cation and a bromide anion. These ions associate to form the salt.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a reliable method for producing high-purity this compound suitable for research purposes.
Core Principle: The choice of a non-polar solvent like diethyl ether is crucial. The reactants are soluble, but the resulting ionic salt product is not, causing it to precipitate out of the solution as it forms, which simplifies its isolation.
Materials:
-
Diethylamine (≥99.5%)
-
Hydrobromic acid (48% wt. in H₂O)
-
Anhydrous diethyl ether
-
Ice/water bath
-
Magnetic stirrer and stir bar
-
Two-neck round-bottom flask
-
Dropping funnel
-
Büchner funnel and vacuum flask
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, add diethylamine (1.0 equivalent) to a two-neck round-bottom flask containing anhydrous diethyl ether. Equip the flask with a magnetic stir bar and a dropping funnel.
-
Temperature Control: Cool the flask in an ice bath with continuous stirring. Maintaining a low temperature is essential to manage the exothermic nature of the neutralization reaction.
-
Acid Addition: Add hydrobromic acid (1.0 equivalent) dropwise from the dropping funnel to the stirred diethylamine solution. A thick white precipitate will form immediately. The slow addition rate prevents excessive heat generation and potential side reactions.
-
Reaction Completion: Once the addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Product Isolation: Collect the white solid via vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two small portions of cold anhydrous diethyl ether. This step removes any unreacted starting materials or impurities soluble in the ether.
-
Drying: Dry the purified product under vacuum to a constant weight to remove residual solvent.
Trustworthiness (Self-Validation): The purity of the final product should be confirmed. A sharp melting point within the literature range (e.g., 218-220 °C) indicates high purity.[14] Further characterization by ¹H NMR spectroscopy can confirm the structure by showing the expected signals for the ethyl groups and the ammonium proton.
Applications in a Professional Research Context
This compound is not merely a laboratory curiosity; it is a versatile tool in several high-stakes research areas.
-
Organic Synthesis: It serves as a convenient and stable source of the bromide ion or the diethylammonium cation. It is frequently used as a reagent or catalyst in the synthesis of more complex molecules.[16]
-
Pharmaceutical Development: As the hydrobromide salt of a basic amine, it can be employed to modify the properties of an active pharmaceutical ingredient (API). Salt formation is a common strategy to improve an API's aqueous solubility, stability, and bioavailability, which are critical factors in drug formulation and efficacy.
-
Materials Science: In the field of perovskite solar cells, amine hydrohalides like this compound are used as components or additives in the precursor solutions to influence crystal growth, defect passivation, and overall device performance.[15]
Safety, Handling, and Storage
Authoritative handling protocols are non-negotiable for ensuring laboratory safety and maintaining the integrity of the chemical.
-
Hazard Identification: this compound is an irritant to the skin, eyes, and respiratory system.[15][16][17]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: All handling should be performed in a certified chemical fume hood to prevent inhalation of the crystalline powder. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents to prevent dangerous chemical interactions.[17]
References
- This compound - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnHmGmvf6zYJu6RqqyZIoN5EY6jbv001Wu0De_rvTtiQcKigjVH_3m7IKN3yl7nWrSyXPHxUI7nP_pti0XQXmf3cfpRk9cBvH7VWJo_aCkP5qJaUriH056XpyEdfRz_6KTYCSGV62SRgKNnF4-rJiaV28Pd0HkiuEo7nwvlqHqWPYJ4zI3F8uY3OvXYU1acaiO9U=]
- This compound | C4H12BrN | CID 10986453 - PubChem. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/10986453]
- This compound | CAS 6274-12-0 - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc. [https://www.scbt.com/p/diethylamine-hydrobromide-6274-12-0]
- Buy this compound | 6274-12-0 - Smolecule. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLFhs3VoKYOcBk5fC_U4eIR7ARaWl2wBBvkjvP_tZcscDbJvFxjcBxyUOervt5RuGN6y3Ha2acjNn1xJ5xLnuJ4eXXLfdSN-LcnAfqnz_aZhKnROXT-jBmWaBLLphjrZILoOM]
- Bromine - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.org/wiki/Bromine]
- Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. [https://www.ciaaw.org/bromine.htm]
- Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [https://www.ciaaw.org/hydrogen.htm]
- Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [https://www.ciaaw.org/nitrogen.htm]
- Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. [https://www.britannica.com/science/nitrogen]
- What is the atomic weight of hydrogen? - Quora. Quora. [https://www.quora.
- Carbon (C) molar mass. Mol-Instincts. [https://www.molinstincts.com/learn/molecular-and-molar-mass/carbon-c-molar-mass/]
- This compound 6274-12-0 wiki - Guidechem. Guidechem. [https://www.guidechem.com/wiki/diethylamine-hydrobromide-6274-12-0.html]
- Standard atomic weight - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.
- What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone. YouTube. [https://www.youtube.
- What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. YouTube. [https://www.youtube.
- Atomic Weights and Isotopic Compositions for Bromine. NIST Physical Measurement Laboratory. [https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-bromine]
- Atomic Weights and Isotopic Compositions for Nitrogen. NIST Physical Measurement Laboratory. [https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-nitrogen]
- Buy this compound from Conier Chem&Pharma Limited - ECHEMI. ECHEMI. [https://www.echemi.com/products/pd20160822-212133-784.html]
- Nitrogen - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.org/wiki/Nitrogen]
- Hydrogen - Wikipedia. Wikimedia Foundation. [https://en.wikipedia.org/wiki/Hydrogen]
- Atomic/Molar mass. Westfield State University. [https://www.westfield.ma.edu/cmasi/admass.htm]
- Bromine. BYJU'S. [https://byjus.com/chemistry/bromine/]
- CAS 6274-12-0 this compound - Alfa Chemistry. Alfa Chemistry. [https://www.alfa-chemistry.com/cas_6274-12-0.htm]
- What is the atomic mass of carbon? - Quora. Quora. [https://www.quora.
- Bromine - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. [https://www.rsc.org/periodic-table/element/35/bromine]
- What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. YouTube. [https://www.youtube.
- Atomic Weights and Isotopic Compositions for Carbon. NIST Physical Measurement Laboratory. [https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-carbon]
Sources
- 1. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 6274-12-0 [smolecule.com]
- 4. webqc.org [webqc.org]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. byjus.com [byjus.com]
- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. Nitrogen - Wikipedia [en.wikipedia.org]
- 14. echemi.com [echemi.com]
- 15. materials.alfachemic.com [materials.alfachemic.com]
- 16. Page loading... [wap.guidechem.com]
- 17. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
Introduction: Defining Diethylamine Hydrobromide and Its Role in Modern Science
An In-depth Technical Guide to the Chemical Properties of Diethylamine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 6274-12-0) is the hydrobromide salt of diethylamine, a secondary amine.[1] It is an organic compound that presents as a white to off-white crystalline solid and is characterized by the chemical formula C₄H₁₂BrN, with a molecular weight of approximately 154.05 g/mol .[1] This compound is formed by the protonation of the basic amine group of diethylamine by hydrobromic acid.[1] While possessing a faint, ammonia-like odor, its properties as a stable, water-soluble salt make it a versatile and valuable reagent in diverse scientific fields.[1]
For researchers and professionals in drug development and materials science, this compound is not merely a simple salt. It serves as a crucial intermediate in complex organic syntheses, a functional component in the development of novel therapeutics, and a specialized agent in proteomics research.[1][2] This guide provides an in-depth exploration of its core chemical properties, synthesis protocols, reactivity, and applications, offering field-proven insights for its effective utilization.
Part 1: Core Physicochemical and Structural Properties
The utility of this compound in a laboratory or industrial setting is fundamentally dictated by its physical and chemical characteristics. A comprehensive understanding of these properties is essential for its proper handling, storage, and application in experimental design.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These values, compiled from various authoritative sources, provide a quantitative foundation for its use.
| Property | Value | Source(s) |
| CAS Number | 6274-12-0 | [1][2] |
| Molecular Formula | C₄H₁₂BrN or (C₂H₅)₂NH·HBr | [1][3] |
| Molecular Weight | 154.05 g/mol | [1][2][4] |
| IUPAC Name | N-ethylethanamine;hydrobromide | [1][5] |
| Appearance | White to almost white crystalline powder/solid | [1][6] |
| Melting Point | 217-221 °C (with variations reported from 215-222 °C) | [1][4][7] |
| Solubility | Soluble in water | [1][2][4] |
| Odor | Pungent, ammonia-like odor | [1][2] |
| Sensitivity | Hygroscopic (readily absorbs moisture from the atmosphere) | [1][3][8] |
Structural and Spectroscopic Analysis
Crystallographic analysis confirms that this compound exists as a crystalline solid at room temperature.[1] Its structure consists of a diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and a bromide anion, Br⁻.
Spectroscopic techniques are critical for confirming the identity and purity of the compound.
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify key functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the diethylammonium cation, confirming its structure.[5][9] A deuterium-labeled analogue, Diethylamine-d₁₀ hydrobromide, is utilized in research to enhance NMR studies.[1]
-
Raman Spectroscopy: Raman spectra offer complementary vibrational information to IR spectroscopy.[5]
Authoritative spectral data can be accessed through databases such as PubChem and ChemicalBook for reference and comparison.[5][10]
Part 2: Synthesis and Purification
This compound is typically produced in a laboratory setting through a straightforward acid-base reaction.[1] The causality is simple: the lone pair of electrons on the nitrogen atom of the weakly basic diethylamine acts as a proton acceptor (a Brønsted-Lowry base), while hydrobromic acid acts as a strong proton donor.
General Synthesis Pathway
The synthesis involves the direct reaction of diethylamine with hydrobromic acid, often in an aqueous or alcoholic solution, to yield the salt.[1][11]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system, where the final product's identity and purity can be confirmed through melting point analysis and spectroscopy against reference data.
Materials:
-
Diethylamine (C₄H₁₁N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Anhydrous ethanol
-
Diethyl ether
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of diethylamine in ethanol. Place the flask in an ice bath to cool, as the subsequent reaction is exothermic.
-
Acid Addition: Slowly add an equimolar amount of 48% hydrobromic acid to the stirred diethylamine solution via a dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
Isolation of Crude Product: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or viscous oil.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot anhydrous ethanol. Slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. The purity should be assessed by measuring the melting point, which should be sharp and within the literature range (217-221 °C).[1]
Part 3: Chemical Reactivity and Stability
The reactivity of this compound is primarily governed by the diethylammonium ion and its potential to deprotonate back to the parent amine, as well as the nucleophilic character of the bromide ion.
Reactivity Profile
As an ammonium salt, it is generally more stable and less volatile than its parent amine. However, in the presence of a base, it will readily convert back to free diethylamine, which can then participate in various reactions. Key reaction types include:
-
Alkylation Reactions: When deprotonated to diethylamine, it can react with alkyl halides to form tertiary amines.[1][12]
-
Mannich Reactions: Involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and diethylamine (generated in situ).[1]
-
Nucleophilic Substitution: The bromide anion can act as a nucleophile in certain organic reactions, although it is generally a weaker nucleophile than iodide or chloride in polar aprotic solvents.[1]
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(6274-12-0)FT-IR [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Diethylamine hydrobromide physical properties
An In-Depth Technical Guide to the Physical Properties of Diethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is the hydrobromide salt of diethylamine, a secondary amine. The protonation of the basic amine nitrogen by hydrobromic acid results in the formation of the diethylammonium cation paired with the bromide anion.[1]
The key identifiers for this compound are summarized below, providing a clear and unambiguous basis for its sourcing and application.
| Identifier | Value | Source(s) |
| CAS Number | 6274-12-0 | [1][2][3][4][5][6][7] |
| IUPAC Name | N-ethylethanamine;hydrobromide | [1][3][6] |
| Synonyms | Diethylammonium bromide, Diethylamine HBr | [2][4][8] |
| Molecular Formula | C₄H₁₂BrN (or C₄H₁₁N·HBr) | [1][3][4][6][7] |
| Molecular Weight | 154.05 g/mol | [1][2][3][6][7] |
| EC Number | 228-466-2 | [2][3][6] |
| InChI Key | AATGHKSFEUVOPF-UHFFFAOYSA-N | [1][2][3][6] |
Core Physical and Chemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and application. This compound is a white to off-white crystalline solid at room temperature.[1][4][6][8] It has been noted to possess a faint, amine-like odor, particularly when heated or in solution.[8] One of the critical, field-proven insights for handling this material is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][9] This necessitates storage in a cool, dry place within a tightly sealed container to prevent degradation and maintain sample integrity.[2][4][8]
| Property | Value / Description | Source(s) |
| Appearance | White to almost white powder or crystalline solid. | [1][4][6][8] |
| Melting Point | 218-220 °C. Other sources report ranges of 219 °C and 228-232 °C. | [2][5][6][8][9][10][11] |
| Solubility | Highly soluble in water. | [4][5][8][10] |
| Boiling Point | Decomposes before boiling. | [8] |
| pH | An aqueous solution is acidic. | [8] |
| Storage Conditions | Store below +30°C in a well-ventilated, dry place. | [2][4][5][10][11] |
Spectroscopic Profile
Spectroscopic data is indispensable for the structural confirmation and quality control of chemical compounds. While comprehensive spectral databases are available, foundational data for this compound can be found across several sources.
-
Infrared (IR) Spectroscopy : FTIR spectra are available and can be used to identify key functional groups within the molecule.[3][12] The spectrum would be expected to show characteristic N-H stretching bands from the diethylammonium cation and potentially broad features associated with hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound's parent compound, diethylamine, and related structures.[3][13][14][15] For the hydrobromide salt, the proton NMR would show signals corresponding to the ethyl groups (a triplet and a quartet), with chemical shifts influenced by the protonated nitrogen atom.
Experimental Protocols for Property Verification
To ensure trustworthiness and reproducibility, the physical properties of a compound must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining two of the most critical physical properties: melting point and solubility.
Melting Point Determination
The melting point is a robust indicator of a compound's purity.[16] A sharp melting range (typically <2°C) is characteristic of a pure substance, whereas impurities tend to depress the melting point and broaden the range.[16]
Causality: The presence of an impurity disrupts the crystalline lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces and transition the substance from a solid to a liquid phase.
-
Sample Preparation: Finely crush a small amount of the this compound sample into a powder. This ensures uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.[16] Compact the sample by tapping the tube gently on a hard surface or by dropping it down a long glass tube.[17] Proper packing is crucial for accurate observation.
-
Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute ramp rate) to establish a rough range.[17] This saves time during the precise measurement.
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[16]
-
Place a new, freshly packed capillary tube into the heating block apparatus (e.g., a Mel-Temp or DigiMelt).[17]
-
Set the heating rate to a slow ramp, approximately 1-2°C per minute, starting about 15°C below the expected melting point.[17] A slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Confirmation: For authoritative results, repeat the precise determination at least twice with fresh samples, ensuring the values are consistent.
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Assessment
Given that this compound is reported as highly soluble in water, this protocol aims to confirm this property qualitatively and provides a framework for quantitative determination if required.[4][8]
Causality: The solubility of an ionic compound like this compound in a polar solvent like water is governed by the principle of "like dissolves like."[18] The polar water molecules can effectively solvate the diethylammonium cations and bromide anions, overcoming the lattice energy of the crystal.[19]
-
Solvent Preparation: Use deionized or distilled water at a controlled temperature (e.g., 25°C) as the solvent.
-
Initial Qualitative Test:
-
Add approximately 10 mg of this compound to a glass vial.
-
Add 1 mL of water.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
Visually inspect the solution. If the solid completely dissolves, it can be classified as soluble or very soluble.
-
-
Tiered Concentration Approach (Semi-Quantitative):
-
Prepare a stock solution by attempting to dissolve a higher, known concentration of the compound (e.g., 100 mg/mL) in water.
-
If it does not fully dissolve, perform serial dilutions (e.g., to 50 mg/mL, 25 mg/mL) until complete dissolution is observed. This provides an estimated solubility range.
-
-
pH Measurement: Measure the pH of the resulting aqueous solution. As the salt of a weak base (diethylamine) and a strong acid (HBr), the solution is expected to be acidic.[8] This is a key characteristic of the dissolved species.
-
Advanced Quantitative Determination: For precise solubility values, as required in drug development, advanced methods such as the shake-flask method followed by HPLC analysis or potentiometric titration can be employed.[18][20]
Caption: A streamlined workflow for solubility assessment.
Safety and Handling
Authoritative grounding in safety is non-negotiable. This compound is classified as an irritant.
-
Hazard Statements: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][6][21]
-
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling.[2][6] Avoid breathing dust.[2][9] Use only in a well-ventilated area.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][6][21]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water.[2][6][9][21]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6][21]
-
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier.
- wikiHow. (n.d.). How to Determine Solubility.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
- Wiley. (n.d.). This compound. SpectraBase.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%.
- Penta chemicals. (2025, April 23). Diethylamine - SAFETY DATA SHEET.
- University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points.
- Arizona State University. (n.d.). Experiment 1 - Melting Points.
- University of Calgary. (n.d.). Melting point determination.
- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.
- Wiley. (n.d.). Diethylamine. SpectraBase.
- Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points.
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. scbt.com [scbt.com]
- 8. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 6274-12-0 [chemicalbook.com]
- 12. This compound(6274-12-0)FT-IR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 20. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 21. fishersci.fr [fishersci.fr]
An In-Depth Technical Guide to the Synthesis of Diethylamine Hydrobromide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, characterization, and safety protocols for diethylamine hydrobromide (C₄H₁₂BrN). As a crucial intermediate in pharmaceutical development and a versatile reagent in organic synthesis, a thorough understanding of its preparation is essential for researchers and drug development professionals.[1][2] This document elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines the necessary quality control and safety measures. The synthesis is predicated on a straightforward acid-base neutralization, offering high yield and purity when executed with precision.[1]
Introduction to this compound
This compound, with the IUPAC name N-ethylethanamine hydrobromide, is the salt formed from the secondary amine, diethylamine, and hydrobromic acid.[1][3] It presents as a white to off-white crystalline solid that is soluble in water and exhibits hygroscopic properties, meaning it readily absorbs moisture from the air.[1][4] Its utility is significant, serving as a precursor and intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] Notably, it has applications related to Dipeptidyl Peptidase IV (DPP-4) inhibitors, which are relevant in the management of metabolic disorders.[1]
Theoretical Foundation of Synthesis
Core Principle: Acid-Base Neutralization
The synthesis of this compound is a classic example of an acid-base neutralization reaction. Diethylamine ((CH₃CH₂)₂NH) is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). Hydrobromic acid (HBr) is a strong acid that readily donates a proton.
When combined, the diethylamine molecule is protonated by the hydrobromic acid to form the diethylammonium cation, and the bromide anion serves as the counter-ion. This ionic interaction results in the formation of the stable salt, this compound. The reaction is typically performed in an aqueous solution.[1]
Reaction: (CH₃CH₂)₂NH + HBr → [(CH₃CH₂)₂NH₂]⁺Br⁻
Causality of Experimental Design
The chosen protocol is designed to be self-validating by controlling key parameters that directly influence reaction efficiency and product purity.
-
Stoichiometry: The use of a slight excess of diethylamine can be employed to ensure the complete consumption of the strong acid, though a 1:1 molar ratio is theoretically sufficient. Precise control of stoichiometry is critical to avoid impurities in the final product.
-
Thermal Control: The neutralization reaction is exothermic. The release of heat can lead to side reactions or evaporation of the volatile diethylamine. Therefore, conducting the reaction in an ice bath is a critical control measure to maintain a low temperature, ensuring a controlled reaction rate and maximizing the yield of the desired salt.
-
Solvent Choice: Water is an ideal solvent as both reactants are soluble, and the product can be readily isolated upon solvent removal or by inducing crystallization.[1] For purification, a solvent in which the salt has lower solubility at colder temperatures, such as isopropanol or ethanol-ether mixtures, is often selected for recrystallization.
Physicochemical and Safety Data
A summary of key quantitative data is essential for both procedural planning and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 6274-12-0 | [2][5] |
| Molecular Formula | C₄H₁₂BrN | [1][5][6] |
| Molecular Weight | ~154.05 g/mol | [1][3][5] |
| Appearance | White to almost white crystalline powder/solid | [1][2] |
| Melting Point | 215-221 °C (Lit. values vary slightly, e.g., 218-220°C) | [1][4][5] |
| Solubility | Soluble in water | [1][5] |
| Sensitivity | Hygroscopic | [4][7] |
| Storage | Store below +30°C in a tightly closed container | [2][4][5] |
Experimental Protocol: Synthesis & Purification
This protocol details a reliable method for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
Reagents:
-
Diethylamine (≥99.5%)
-
Hydrobromic acid (48% aqueous solution)
-
Isopropanol (for recrystallization)
-
Acetone (for washing)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
pH indicator strips
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a fume hood, prepare a solution of diethylamine by carefully measuring 7.31 g (0.1 mol) of diethylamine and dissolving it in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C while stirring.
-
Acid Addition: Measure 11.2 mL of 48% hydrobromic acid (approx. 0.1 mol HBr). Transfer the acid to a dropping funnel.
-
Controlled Neutralization: Add the hydrobromic acid dropwise to the stirring diethylamine solution over 30-45 minutes. Monitor the temperature closely, ensuring it does not rise above 10 °C. The use of a dropping funnel is critical to control the rate of this exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Check the pH of the solution to ensure it is near neutral (pH 6-7). If it remains basic, add a few more drops of HBr.
-
Product Isolation: Remove the reaction flask from the ice bath. The crude product is isolated by removing the water using a rotary evaporator. This will yield a solid or a viscous oil.
Purification by Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. The formation of white crystals should be observed.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to yield pure this compound.
Visualization of Synthesis Pathway
The following diagram illustrates the straightforward acid-base reaction for the synthesis of this compound.
Caption: Acid-base neutralization pathway for this compound.
Mandatory Safety & Handling Protocols
This compound and its precursors pose significant health risks. Strict adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6]
-
Engineering Controls: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[4] An eyewash station and safety shower must be readily accessible.[9]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Handling: Avoid generating dust. Keep the container tightly closed when not in use.[7][9] Due to its hygroscopic nature, handle quickly in a dry environment where possible.[4]
References
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link]
- Fisher Scientific. (2024, March 22). SAFETY DATA SHEET - this compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Unacademy. (n.d.).
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. [Link]
- Chemguide. (n.d.). Making Amines. [Link]
- GeeksforGeeks. (2025, July 23).
- Chemistry Steps. (n.d.).
- Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis. [Link]
- Chemistry LibreTexts. (2019, June 5). 23.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. [Link]
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. [Link]
- Wikipedia. (n.d.). Diethylamine. [Link]
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.fr [fishersci.fr]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to Diethylamine Hydrobromide: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diethylamine hydrobromide, focusing on its IUPAC nomenclature, physicochemical properties, and laboratory synthesis. The information is curated to support professionals in research and development who require a deep and practical understanding of this chemical compound.
Section 1: Unambiguous Identification - The IUPAC Name
The correct and systematic naming of chemical compounds is fundamental to scientific communication, ensuring clarity and avoiding ambiguity. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is N-ethylethanamine;hydrobromide .[1][2][3]
Let's dissect this name to understand the principles behind it:
-
N-ethylethanamine : This part of the name identifies the organic cation. Diethylamine is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups (ethyl groups in this case) and one hydrogen atom. In IUPAC nomenclature for unsymmetrically substituted secondary and tertiary amines, the largest alkyl group is considered the parent chain.[4] Since both alkyl groups are identical (ethyl), one is chosen as the parent, "ethanamine." The other ethyl group is then treated as a substituent on the nitrogen atom, hence the prefix "N-ethyl."
-
hydrobromide : This denotes the ionic association with hydrobromic acid. When the basic nitrogen atom of diethylamine accepts a proton (H⁺) from hydrobromic acid (HBr), it forms the diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and the bromide anion, Br⁻. The term "hydrobromide" signifies this salt formation.
An alternative, and also acceptable, IUPAC name is diethylammonium bromide .[5][6][7] This name emphasizes the cationic nature of the protonated amine. The term "diethylammonium" clearly indicates the diethylamine molecule has gained a proton, and "bromide" is the counter-ion.[8][9] PubChem lists "this compound" as a preferred name while also acknowledging "diethylazanium bromide" as a valid IUPAC name.[5]
The logical relationship for deriving the primary IUPAC name is as follows:
Section 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂BrN | [1] |
| Molecular Weight | 154.05 g/mol | [1] |
| Appearance | White to almost white powder or crystalline solid | [2] |
| Melting Point | 218-220 °C | [10] |
| Solubility | Soluble in water | [11] |
| Sensitivity | Hygroscopic | [6] |
| CAS Number | 6274-12-0 | [1] |
Section 3: Synthesis and Experimental Protocol
This compound is typically synthesized through a straightforward acid-base reaction between diethylamine and hydrobromic acid. The lone pair of electrons on the nitrogen atom of diethylamine acts as a Lewis base, accepting a proton from the hydrobromic acid.
Reaction: (CH₃CH₂)₂NH + HBr → [(CH₃CH₂)₂NH₂]⁺Br⁻
Materials:
-
Diethylamine
-
48% Hydrobromic acid
-
Anhydrous diethyl ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask containing diethylamine in an ice bath to control the exothermic reaction.
-
Acid Addition: Slowly add a stoichiometric amount of 48% hydrobromic acid to the stirred diethylamine solution using a dropping funnel. The reaction is exothermic, so maintain a slow addition rate to keep the temperature below 10 °C.
-
Precipitation: Continue stirring for 30 minutes after the addition is complete. The this compound salt will precipitate out of the solution.
-
Isolation: If the product precipitates directly, it can be collected by vacuum filtration using a Büchner funnel.
-
Crystallization (if necessary): If the product does not precipitate cleanly, the solvent can be removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a purified product.
-
Drying: Wash the collected crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the purified this compound under vacuum to remove residual solvent.
The following diagram outlines the key stages of the synthesis workflow:
Section 4: Applications in Research and Development
This compound serves as a versatile reagent and precursor in various chemical syntheses. Its utility is primarily in the introduction of the diethylamino group into molecular structures. It is also utilized in the synthesis of perovskite-based materials for applications in solar cells and light-emitting diodes.[7]
References
- PubChem. This compound. [Link][1]
- PubChem. Diethylammonium bromide. [Link][5]
- Chemistry LibreTexts. Naming Amines. [Link][8]
- Chemistry LibreTexts. Naming Amines. [Link][9]
- OpenStax. Naming Amines. [Link][4]
- ChemBK. DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link][6]
- Greatcell Solar Materials. Diethylammonium bromide | CAS 6274-12-0. [Link][7]
Sources
- 1. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Diethylammonium bromide | CAS 6274-12-0 [greatcellsolarmaterials.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diethylamine 98 6274-12-0 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
Navigating the Polar Landscape: A Technical Guide to the Solubility of Diethylamine Hydrobromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylamine hydrobromide ((C₂H₅)₂NH₂Br), a common salt of the secondary amine diethylamine, is a versatile reagent and intermediate in organic synthesis and pharmaceutical development. Its utility in these fields is profoundly influenced by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing its dissolution, present qualitative and extrapolated quantitative solubility data, and provide detailed, field-proven experimental protocols for researchers to determine solubility in their own systems. This guide is intended to be a practical resource for scientists, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction: The Pivotal Role of Solubility in Amine Salt Chemistry
The solubility of a reagent is a critical parameter that dictates its reactivity, bioavailability, and ease of purification. For amine salts like this compound, solubility is not merely a physical constant but a dynamic interplay of intermolecular forces.[1] As an ionic compound, this compound's solubility is fundamentally governed by the principle of "like dissolves like," where polar solvents are generally favored.[2] However, the nuances of these interactions in diverse organic solvent systems are often complex and require a deeper understanding.
In drug development, the conversion of a poorly soluble amine-containing active pharmaceutical ingredient (API) into a more soluble salt form is a common strategy to enhance bioavailability.[1] Conversely, in organic synthesis, the selective precipitation of an amine salt from a reaction mixture by the addition of a non-polar solvent is a powerful purification technique.[3] A thorough understanding of the solubility of this compound is therefore essential for process optimization, from reaction design to final product formulation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrN | [4][5] |
| Molecular Weight | 154.05 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 218-220 °C | [7][8] |
| Hygroscopicity | Hygroscopic | [8][9] |
| Ionic Nature | Salt of a secondary amine and a strong acid | [10] |
Theoretical Framework for Solubility
The dissolution of this compound in an organic solvent is an energetically driven process governed by the following steps:
-
Lattice Energy Overcome: Energy is required to break the ionic bonds holding the diethylammonium cations and bromide anions together in the crystal lattice.
-
Solvent-Solvent Interaction Disruption: Energy is needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.
-
Solvation: Energy is released as the solvent molecules surround and stabilize the individual ions through ion-dipole interactions.
The overall solubility depends on the net energy change of this process. Favorable solubility is achieved when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and disrupt solvent-solvent interactions.
The Role of Solvent Polarity and Dielectric Constant
The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve ionic compounds.[11] Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the diethylammonium and bromide ions, thus facilitating their separation and dissolution.
Hydrogen Bonding: A Key Contributor
The diethylammonium cation possesses N-H bonds capable of acting as hydrogen bond donors. Solvents that are hydrogen bond acceptors (e.g., alcohols, polar aprotic solvents with oxygen or nitrogen atoms) can engage in strong hydrogen bonding with the cation, significantly contributing to its solvation and enhancing solubility.[2]
Solubility Profile of this compound in Organic Solvents
Qualitative Solubility Summary
The following table provides a qualitative overview of the expected solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | High polarity and hydrogen bonding capability effectively solvate both the cation and anion. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Moderate polarity allows for effective ion-dipole interactions. The analogous diethylamine hydrochloride is soluble in chloroform. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | High polarity and ability to act as hydrogen bond acceptors favor dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | Low polarity and limited ability to stabilize ions. Diethylamine hydrochloride is reported as insoluble in diethyl ether. |
| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | Non-polar nature makes them poor solvents for ionic compounds. |
| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Very low polarity and inability to form significant interactions with the ionic solute. |
Estimated Quantitative Solubility
The following table presents estimated solubility values based on available data for similar compounds and theoretical considerations. These values should be considered as guiding estimates and should be experimentally verified for precise applications.
| Solvent | Estimated Solubility ( g/100 mL at 25°C) |
| Methanol | > 20 |
| Ethanol | 10 - 20 |
| Chloroform | 5 - 10 |
| Dichloromethane | 1 - 5 |
| Acetonitrile | 1 - 5 |
| Tetrahydrofuran (THF) | < 0.1 |
| Diethyl Ether | < 0.01 |
| Toluene | < 0.01 |
| Hexane | < 0.01 |
Experimental Determination of Solubility: A Practical Guide
For applications requiring precise solubility data, experimental determination is essential. The following section outlines two common and reliable methods for determining the solubility of this compound in organic solvents.[12][13]
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Gravimetric Method: A Step-by-Step Protocol
The gravimetric method is a straightforward and robust technique for determining solubility.[13][14]
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Sealed vials
-
Constant temperature bath with agitation (e.g., shaker or stirrer)
-
Syringes and syringe filters (0.45 µm)
-
Pre-weighed vials for filtrate collection
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential.
-
Place the vial in a constant temperature bath and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
-
Analysis:
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the salt.
-
Once the solvent is fully removed, re-weigh the vial containing the dried this compound residue.
-
-
Calculation:
-
Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)
-
Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)
-
Solubility ( g/100 g of solvent): (Mass of dissolved salt / Mass of solvent) * 100
-
Spectroscopic Method (UV-Vis or HPLC)
Spectroscopic methods are particularly useful for determining the solubility of compounds that are sparingly soluble or when only small amounts of material are available.[12][15]
Additional Materials:
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
-
Prepare and Filter the Saturated Solution:
-
Follow steps 1 and 2 as described in the gravimetric method.
-
-
Analysis:
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the process is sensitive to temperature variations.[16]
-
Presence of Water: this compound is hygroscopic and highly soluble in water.[6] The presence of even small amounts of water in an organic solvent can significantly increase its solubility.
-
Common Ion Effect: The solubility of this compound can be reduced in a solvent that already contains a soluble salt with a common ion (diethylammonium or bromide).
-
pH of the System: In protic solvents, the pH can influence the equilibrium between the amine salt and its free base, which can affect solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative and estimated quantitative solubility profile, and detailed experimental protocols for its determination. By understanding the interplay of solvent polarity, hydrogen bonding, and other factors, researchers can make informed decisions regarding solvent selection, leading to improved reaction outcomes, more efficient purifications, and better-formulated products. The provided experimental workflows offer a robust framework for obtaining precise solubility data tailored to specific laboratory conditions.
References
- PubChem. (n.d.). Diethylammonium bromide. National Center for Biotechnology Information.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.
- International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Brainly. (2023). What is the pH of 0.203 M diethylammonium bromide, (C2H5)2NH2Br?
- Unknown. (n.d.).
- Unknown. (n.d.). Determination of Solubility by Gravimetric Method.
- BenchChem. (2025).
- Unknown. (n.d.).
- Stenutz. (n.d.). diethylammonium bromide.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Unknown. (n.d.). Organic Chemistry II.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- ResearchGate. (n.d.). Dielectric constants and boiling points of the investigated solvents.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Quora. (2018). Are amines soluble in organic solvents?
- Pharmacy Education. (2024). Solubility Determination Methods Overview.
- Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Dielectric study of amines: electric dipole moments, solute–solvent interactions, and molecular configuration.
- PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Diethylamine.
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
- Unknown. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- Brainly. (2023). What is the pH of 0.346 M diethylammonium bromide, (C2H5)2NH2Br? The...
- ChemBK. (n.d.). Diethylamine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MilliporeSigma. (n.d.). Diethylammonium bromide, 250 g.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 9. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmajournal.net [pharmajournal.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Diethylamine hydrobromide melting point
An In-depth Technical Guide on the Melting Point of Diethylamine Hydrobromide
Abstract
This technical guide provides a comprehensive examination of the melting point of this compound (CAS No: 6274-12-0), a critical physical property for its characterization, purity assessment, and application in research and pharmaceutical development. The document moves beyond a simple statement of the value to explore the underlying principles of melting point determination, methodologies for achieving accurate and reproducible results, and the key factors that influence this parameter. By integrating theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for professionals requiring a deep and actionable understanding of this compound's thermal behavior.
Introduction: The Significance of this compound
This compound, the hydrobromide salt of the secondary amine diethylamine, is a white to off-white crystalline solid at room temperature.[1] Its chemical formula is C₄H₁₂BrN, with a molecular weight of approximately 154.05 g/mol .[2][3] This compound serves as a versatile reagent and intermediate in various fields, including organic synthesis and pharmaceutical research.[4]
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature at which the material transitions from a solid to a liquid phase.[5] Its determination is crucial for several reasons:
-
Identification: A measured melting point can be compared against literature values to confirm the identity of the synthesized or procured compound.
-
Purity Assessment: The presence of even small amounts of miscible impurities typically causes a depression in the melting point and a broadening of the melting range (the temperature range over which the substance melts). A sharp, narrow melting range is a strong indicator of high purity.
-
Stability and Handling: Knowledge of the melting point is essential for defining storage conditions and understanding the compound's thermal stability, which is critical in drug development and manufacturing processes.
This guide will provide the necessary technical details to accurately determine and interpret the melting point of this compound.
Physicochemical Properties and Reported Melting Point
A summary of the key physicochemical properties of this compound is presented below. The melting point is consistently reported in a range, reflecting minor variations in experimental conditions and sample purity across different suppliers and studies.
| Property | Value | Source(s) |
| CAS Number | 6274-12-0 | [1][4] |
| Molecular Formula | C₄H₁₂BrN | [2][3] |
| Molecular Weight | 154.05 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder/solid | [1][6] |
| Melting Point | 215-221 °C | [1] |
| 218-220 °C | [3][7][8] | |
| 228-232 °C | [9] | |
| 219 °C | [6] | |
| Solubility | Soluble in water | [1][4] |
| Hygroscopic Nature | Yes | [1][7] |
Note: The variation in reported melting points underscores the importance of consistent, in-house verification.
Core Principles of Melting Point Determination
The transition from a solid to a liquid involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice.[10] For a pure crystalline compound, this transition occurs at a specific temperature. However, impurities disrupt the crystal lattice, weakening the forces and requiring less energy (a lower temperature) to break the structure apart. This phenomenon is known as melting point depression .
The logical relationship between purity and melting point characteristics is illustrated in the diagram below.
Caption: The effect of impurities on the melting point of a crystalline solid.
Authoritative Protocol for Melting Point Determination
Accurate determination requires careful sample preparation and a controlled heating rate. The following protocol is a self-validating system for obtaining reliable melting point data using a standard digital melting point apparatus (e.g., Mel-Temp).
Materials and Equipment
-
This compound sample
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle (agate or glass)[5]
-
Digital melting point apparatus
-
Thermometer calibrated against certified standards
-
Spatula
Experimental Workflow Diagram
The overall workflow for an accurate melting point determination is visualized below. This process incorporates a rapid preliminary measurement to approximate the melting point, followed by a slower, more precise measurement.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Due to its hygroscopic nature, ensure the this compound sample is completely dry.[1] If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Place a small amount of the crystalline solid into a clean mortar and gently grind it into a fine, homogeneous powder.[5] This ensures uniform heat transfer within the sample.
-
Jab the open end of a capillary tube into the powder pile several times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[11]
-
-
Preliminary (Rapid) Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C per minute).
-
Observe the sample and note the approximate temperature at which it melts. This value is for orientation only and is not the true melting point.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[11]
-
Use a new, freshly prepared capillary sample for the accurate measurement. Re-melting a previously melted sample can lead to decomposition or changes in crystal structure, yielding inaccurate results.[11]
-
Place the new sample in the apparatus.
-
Heat rapidly until the temperature is about 15-20 °C below the approximate melting point.
-
Crucial Step: Reduce the heating rate to a slow and steady 1-2 °C per minute. This slow rate ensures thermal equilibrium throughout the system, which is the cornerstone of an accurate measurement.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal disappears and the sample is completely liquid.
-
-
Reporting:
-
The melting point should be reported as a range from T₁ to T₂ (e.g., 218.5-220.0 °C).
-
For validation, the procedure should be repeated at least once more with a fresh sample to ensure reproducibility.
-
Safety and Handling Precautions
When handling this compound, it is imperative to adhere to standard laboratory safety protocols.
-
Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[13] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[9] Given its hygroscopic nature, storage in a desiccator is recommended.
The parent compound, diethylamine, is a highly flammable and toxic liquid.[14] While the salt form is a stable solid, appropriate caution is warranted.
Conclusion
The melting point of this compound is a key parameter for its identification and quality control, with a literature value generally falling within the 215-221 °C range. This guide has detailed not only this value but also the scientific principles and rigorous experimental protocol required to verify it accurately. For researchers, scientists, and drug development professionals, adherence to a meticulous methodology—centered on proper sample preparation and a controlled, slow heating rate—is non-negotiable for generating trustworthy and reproducible data. This ensures the integrity of subsequent research and development activities that rely on the quality of this foundational chemical entity.
References
- PubChem. This compound | C4H12BrN | CID 10986453.
- Nanjing Finechem Holding Co.,Limited. This compound. Methylamine Supplier. [Link]
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link]
- University of Calgary. Melting point determination.
- Ing. Petr Švec - PENTA s.r.o. (2025, April 23).
- Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]
- Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis. [Link]
- Mettler Toledo.
- Chemistry LibreTexts. Boiling Point and Melting Point in Organic Chemistry. [Link]
- Science Ready. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. HSC Chemistry. [Link]
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- Chemistry LibreTexts. (2022, April 7). 6.
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 9. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.fr [fishersci.fr]
- 13. echemi.com [echemi.com]
- 14. pentachemicals.eu [pentachemicals.eu]
Diethylamine Hydrobromide: A Technical Guide to Understanding and Mitigating its Hygroscopic Nature
Introduction: The Unseen Influence of Water on a Key Synthetic Building Block
Diethylamine hydrobromide ((C₂H₅)₂NH·HBr) is a versatile crystalline solid that serves as a crucial reagent and intermediate in numerous organic synthesis and pharmaceutical development pathways.[1] As a salt of a secondary amine, its utility is well-established.[1] However, an intrinsic property often overlooked in initial process development is its hygroscopicity—the propensity to attract and absorb atmospheric moisture.[1] This seemingly simple interaction can precipitate a cascade of detrimental effects, compromising chemical stability, altering physical properties, and ultimately impacting reaction stoichiometry, yield, and the purity of the final product.[2]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, quantifying, and mitigating the challenges posed by the hygroscopic nature of this compound. By moving beyond a mere acknowledgment of this property, we will establish robust, field-proven methodologies for its characterization and control, ensuring reproducibility and integrity in research and manufacturing.
Physicochemical Properties and the Mechanism of Moisture Interaction
This compound exists as a white to off-white crystalline powder.[3] The core of its hygroscopic nature lies in the ionic character of the salt and the potential for water molecules to form hydrogen bonds with the diethylammonium cation and the bromide anion. This interaction with atmospheric water can lead to surface wetting and, under conditions of high relative humidity (RH), may progress to deliquescence, where the solid dissolves in the absorbed water.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrN | [4] |
| Molecular Weight | 154.05 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 215-221 °C | [1] |
| Solubility | Soluble in water | [3][4] |
| Hygroscopicity | Confirmed Hygroscopic | [1] |
Impact of Uncontrolled Moisture Uptake
The consequences of ignoring the hygroscopic properties of this compound are significant and multifaceted.
-
Chemical Degradation: The presence of absorbed water can facilitate degradation pathways. For amine salts, moisture can influence salt-to-free-base conversion, especially in the presence of other basic excipients in a formulation, which can alter the micro-pH environment.[6] While specific degradation pathways for this compound are not extensively documented in public literature, the presence of water is a well-known catalyst for instability in many pharmaceutical salts.[7]
-
Physical Instability: Moisture absorption drastically alters the physical state of the powder. This begins with clumping and caking, which severely impacts powder flowability, blend uniformity, and dosing accuracy during manufacturing.[2] As moisture uptake continues, the material can become a sticky or gummy solid, eventually forming a corrosive puddle in a phenomenon known as deliquescence.[2]
-
Compromised Stoichiometry: In any chemical synthesis, accurate reagent stoichiometry is fundamental. If this compound has absorbed an unknown quantity of water, its measured mass will not correspond to the actual mass of the active reagent. This leads to inaccurate molar calculations, potentially incomplete reactions, reduced yields, and the formation of impurities.
Quantitative Assessment of Hygroscopicity: A Three-Pillar Approach
To properly manage this compound, its hygroscopic behavior must be quantitatively characterized. The following protocols represent a self-validating system for a comprehensive assessment.
Protocol 1: Gravimetric Analysis (Static Method per European Pharmacopoeia)
This foundational method provides a clear classification of hygroscopicity based on mass change in a controlled, high-humidity environment.[8]
Causality: The principle is to expose a pre-weighed, dry sample to a standardized high-humidity environment (80% RH) for a fixed duration (24 hours).[9] The resulting percentage increase in mass provides a definitive classification.[9] Using a saturated salt solution (e.g., ammonium chloride) provides a stable, buffered humidity sink.[8]
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 300-500 mg of this compound into a pre-weighed, dry petri dish. Record the initial combined mass (W1).[8]
-
Environment Preparation: Prepare a desiccator with a saturated solution of ammonium chloride, ensuring excess solid salt is present to maintain 80% RH at 25°C. Place a calibrated thermo-hygrometer inside to verify conditions.[8]
-
Exposure: Place the open petri dish containing the sample into the prepared desiccator. Seal the desiccator.
-
Equilibration: Store the desiccator at 25°C ± 1°C for 24 hours.[9]
-
Final Measurement: After 24 hours, promptly remove the petri dish and re-weigh it. Record the final combined mass (W2).
-
Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(W2 - W1) / (Initial Sample Weight)] * 100
Data Interpretation: The result is used to classify the material according to the European Pharmacopoeia standards.[9][10]
| Classification | % Weight Gain (at 25°C / 80% RH) |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
DVS is a high-resolution, automated technique that provides detailed insights into the kinetics and thermodynamics of water sorption and desorption.[11] It measures mass change as a function of relative humidity in real-time.[12][13]
Causality: By incrementally increasing and then decreasing the relative humidity around the sample, a sorption-desorption isotherm is generated.[13] The shape of this curve reveals the mechanism of water uptake (surface adsorption vs. bulk absorption), the critical humidity levels where significant uptake occurs, and whether the process is reversible.[12] This level of detail is crucial for defining precise storage and processing parameters.[11][12]
Experimental Workflow:
-
Sample Preparation: Place 5-15 mg of this compound onto the DVS instrument's microbalance.
-
Drying Step: Start the experiment with a drying phase, typically at 0% RH, until the sample mass stabilizes. This establishes the dry reference mass.
-
Sorption Phase: Program the instrument to increase the RH in discrete steps (e.g., 10% increments) from 0% to 95% RH. At each step, the instrument waits for the mass to equilibrate before proceeding.[13]
-
Desorption Phase: Once at 95% RH, the program reverses, decreasing the RH in the same steps back down to 0%.
-
Data Analysis: The instrument software plots the percentage change in mass versus RH, generating the sorption and desorption isotherms.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Protocol 3: Karl Fischer Titration
Karl Fischer (KF) titration is the gold-standard method for the quantitative determination of water content.[14][15] It is highly specific to water and can detect moisture from the ppm level to 100%.[15]
Causality: The KF reaction is a stoichiometric redox reaction where iodine reacts with water in the presence of sulfur dioxide and a base.[14] For amine salts like this compound, which can interfere with the pH of the KF reagents, specific considerations are necessary. The use of a neutralizing agent like benzoic acid is often required to buffer the system and prevent side reactions that would lead to inaccurate, inflated water content readings.[16]
Step-by-Step Methodology (Volumetric):
-
Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel. For strongly basic amines, add a suitable buffer such as benzoic acid to the solvent before conditioning.[16]
-
Pre-Titration: Start the titrator to titrate any ambient moisture present in the solvent until a stable, dry endpoint is reached.
-
Sample Introduction: Accurately weigh a sealed syringe containing the this compound sample. Quickly inject a precisely known amount of the sample into the titration vessel. Reweigh the syringe to determine the exact sample mass added.
-
Titration: The instrument will titrate the sample with the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software automatically calculates the water content based on the titrant consumed and the sample mass.
Caption: Workflow for Karl Fischer titration of an amine salt.
Mitigation Strategies: Handling and Storage Protocols
Effective management of this compound's hygroscopicity hinges on a strict adherence to protocols that minimize exposure to atmospheric moisture at every stage.[17][18]
Storage:
-
Primary Containers: Store the material in airtight, moisture-resistant containers, such as amber glass bottles with tight-fitting caps or foil-lined bags.[3][17]
-
Secondary Environment: For long-term storage or for opened containers, place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or within a nitrogen-purged glove box.[17]
-
Controlled Environment: Ideally, the general storage area should be humidity-controlled, maintaining a relative humidity below 40%.[17][18]
Handling:
-
Minimize Exposure: When weighing or transferring the material, do so quickly to limit the time it is exposed to the ambient atmosphere.[18]
-
Use of Controlled Atmospheres: For critical applications requiring the highest precision, handle the material inside a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Container Management: Reseal containers immediately and tightly after use. Avoid leaving containers open on the bench.
-
Pre-Use Drying: If moisture absorption is suspected, the material can be dried in a vacuum oven at a moderate temperature (well below its melting point) before use. However, this should be validated to ensure it does not cause degradation or changes in crystal form.
Conclusion: Proactive Characterization as a Pillar of Scientific Integrity
The hygroscopic nature of this compound is not a mere inconvenience but a critical physicochemical parameter that directly influences its performance and stability. A failure to rigorously characterize and control its interaction with moisture can introduce significant, often un-diagnosed, errors into experimental work and manufacturing processes. By implementing the comprehensive assessment protocols and stringent handling strategies outlined in this guide, researchers and developers can ensure the material integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes. Proactive management of hygroscopicity is a cornerstone of robust process development and scientific integrity.
References
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025). Pharma GMP.[Link]
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.[Link]
- Moisture Sorption of Hydrophobic Pharmaceutical Substances. (2012). Surface Measurement Systems Ltd.[Link]
- Dynamic Vapor Sorption. (n.d.). SK pharmteco.[Link]
- Moisture Sorption Characteristics in Pharmaceutical M
- Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024). Surface Measurement Systems.[Link]
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.). Semantic Scholar.[Link]
- Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Jenck.[Link]
- Maintaining Humidity-Controlled Storage for Hygroscopic Products. (2025). Pharma GMP.[Link]
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics.[Link]
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011). PubMed.[Link]
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps.[Link]
- How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips.[Link]
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.).
- Classification of Hygroscopicity. (2024). Pharma Growth Hub.[Link]
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.[Link]
- Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (n.d.).
- The effect of atmospherically relevant aminium salts on water uptake. (2023).
- Experimental methods in chemical engineering: Karl Fischer titration. (n.d.).
- DIETHYLAMINE. (n.d.).
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.).
- Diethylammonium bromide. (n.d.). PubChem.[Link]
- Diethylamine. (n.d.). PubChem.[Link]
- Karl Fischer Titration Guide to Water Determin
- Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. (n.d.).
- Hygroscopicity classification. (n.d.).
- Effect of relative humidity on ammonium chloride corrosion in refineries. (2011). Semantic Scholar.[Link]
- Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. (n.d.). TA Instruments.[Link]
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
- Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. (2014). PubMed.[Link]
- Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid.[Link]
- Development and validation of a dynamic vapor sorption-fast gas chromatography-flame ionization detection method for rapid analysis of volatile release from glassy m
- Dynamic Vapor Sorption. (n.d.). Surface Measurement Systems.[Link]
- Dynamic Vapour Sorption for Determination of Hydrate Form
- Diethylammonium bromide. (n.d.). PubChem.[Link]
- diethylammonium bromide. (n.d.). Stenutz.[Link]
- The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). Materials Advances (RSC Publishing).[Link]
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 4. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 5. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. public.jenck.com [public.jenck.com]
- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 12. skpharmteco.com [skpharmteco.com]
- 13. tainstruments.com [tainstruments.com]
- 14. mcckf.com [mcckf.com]
- 15. mt.com [mt.com]
- 16. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.cn]
- 17. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 18. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
An In-depth Technical Guide to Diethylamine Hydrobromide: Structural Information, Synthesis, and Applications
This guide provides a comprehensive overview of diethylamine hydrobromide, a versatile reagent in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals, offering in-depth structural information, practical experimental protocols, and insights into its applications.
Core Molecular and Physicochemical Properties
This compound, with the CAS number 6274-12-0, is the hydrobromide salt of the secondary amine, diethylamine.[1][2][3] This salt formation protonates the basic nitrogen atom of diethylamine, rendering the compound as a white to off-white crystalline solid at room temperature.[1][2][4] Unlike its volatile and flammable liquid precursor, diethylamine, the salt form is a more stable and easily handled solid.[2][5]
Structural and Chemical Identity
The structure consists of a diethylammonium cation and a bromide anion, as depicted in the following diagram:
Caption: Ionic structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Appearance | White to almost white crystalline powder | [1][2][4] |
| Melting Point | 215-221 °C | [2] |
| Boiling Point | Decomposes before boiling | [8] |
| Solubility | Highly soluble in water | [1] |
| Odor | Pungent, amine-like | [1] |
| Hygroscopicity | Hygroscopic | [2][9] |
Synthesis and Purification
The synthesis of this compound is a straightforward acid-base reaction. The causality behind this experimental choice lies in the inherent basicity of the nitrogen atom in diethylamine, which readily accepts a proton from a strong acid like hydrobromic acid.
Synthetic Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Diethylamine
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrobromic acid (48% aqueous solution, 1.0 equivalent) dropwise using a dropping funnel. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the volatilization of diethylamine.
-
A white precipitate of this compound will form upon the addition of the acid.
-
After the complete addition of the acid, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.
Caption: Experimental workflow for the synthesis of this compound.
Structural Elucidation via Spectroscopy
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups and the ammonium proton. The chemical shifts are influenced by the positively charged nitrogen. The methylene protons (CH₂) adjacent to the nitrogen will be deshielded and appear as a quartet, while the methyl protons (CH₃) will appear as a triplet. The ammonium protons (NH₂⁺) will typically appear as a broad singlet.[2]
-
¹³C NMR: The carbon-13 NMR spectrum will show two distinct signals corresponding to the two non-equivalent carbons of the ethyl groups. The methylene carbon (CH₂) will be deshielded and appear downfield compared to the methyl carbon (CH₃) due to its proximity to the electronegative nitrogen atom.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is a valuable tool for identifying key functional groups. The most prominent feature is the broad absorption band in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt. C-H stretching vibrations of the ethyl groups are observed in the 2990-2850 cm⁻¹ region.[2]
Applications in Research and Development
This compound serves as a versatile reagent in various chemical transformations, primarily as a source of the diethylamino group or as a mild acidic catalyst.
Organic Synthesis
In organic synthesis, it is often used in reactions where the in situ generation of diethylamine is desired under controlled conditions. It can act as a precursor for the synthesis of more complex amines and heterocyclic compounds.[1][10]
Pharmaceutical and Drug Development
The diethylamino moiety is a common structural feature in many active pharmaceutical ingredients (APIs).[1][5][11] this compound can be utilized in the synthesis of these compounds. For instance, it can be a building block for local anesthetics, antihistamines, and other therapeutic agents.[5][11] Its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor also makes it relevant for research in metabolic disorders.[2]
Caption: Key application areas of this compound.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8] The compound is hygroscopic and should be stored in a tightly sealed container.[2][9]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12][13] If inhaled, move to fresh air.[12]
Conclusion
This compound is a fundamentally important and versatile chemical with a well-defined structural and physicochemical profile. Its utility as a stable, solid source of the diethylamino group makes it a valuable reagent in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
- PubChem. (n.d.). This compound.
- Methylamine Supplier. (n.d.). This compound.
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- PubChem. (n.d.). Diethylammonium bromide.
- SpectraBase. (n.d.). This compound.
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis.
- NIST. (n.d.). Ethylamine hydrobromide.
- SpectraBase. (n.d.). Diethylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Diethylamine in Pharmaceutical Synthesis.
- Penta chemicals. (2025, April 23). Diethylamine - SAFETY DATA SHEET.
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
- Wikipedia. (n.d.). Diethylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry.
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6274-12-0 [chemicalbook.com]
- 8. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chembk.com [chembk.com]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.fr [fishersci.fr]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
A Researcher's Guide to Sourcing Diethylamine Hydrobromide: From Selection to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diethylamine Hydrobromide: A Profile of a Versatile Reagent
This compound, the hydrobromide salt of diethylamine, is a white to off-white crystalline solid.[1][2] It is valued in organic chemistry for its role as a stable and less volatile source of diethylamine, a secondary amine.[3] Its utility stems from the diethylamino moiety, which is a key building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[4][5]
Key applications in research and drug development include:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the manufacturing of various pharmaceutical compounds.[4] For instance, diethylamine is a key component in the synthesis of the widely used local anesthetic, lidocaine.[6]
-
Catalysis: this compound can act as a catalyst in various organic reactions.[4] Although often the free base, diethylamine, is the active catalytic species, the hydrobromide salt provides a convenient precursor.[1]
-
Mannich Reactions: This reagent is frequently employed in Mannich reactions, a fundamental carbon-carbon bond-forming reaction that introduces an aminomethyl group into a substrate.[7][8][9] This is a widely used method for synthesizing beta-amino ketones, which are precursors to many pharmaceuticals.[10]
-
Synthesis of Other Intermediates: It is a precursor in the synthesis of other important reagents, such as α-bromovinyltrimethylsilane.
Selecting a Commercial Supplier: A Framework for Quality and Compliance
The selection of a commercial supplier for a critical reagent like this compound should be a meticulous process, guided by principles of quality assurance and regulatory compliance. For researchers and drug development professionals, the consistency and purity of this intermediate directly impact the reproducibility of experiments and the safety and efficacy of the final drug product.[11][12]
Key Evaluation Criteria for Suppliers
When evaluating potential suppliers, consider the following:
-
Adherence to Good Manufacturing Practices (GMP): For applications in pharmaceutical development, it is crucial to source from suppliers who adhere to GMP guidelines.[12] GMP ensures that products are consistently produced and controlled according to quality standards, covering all aspects from personnel and facilities to raw material control and documentation.[13]
-
International Council for Harmonisation (ICH) Guidelines: Reputable suppliers for the pharmaceutical industry will be knowledgeable about and compliant with relevant ICH guidelines, such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances).[11][14][15] These guidelines provide a framework for managing quality throughout the manufacturing process.[16]
-
Purity and Specifications: Suppliers typically offer this compound at purities of 98% or higher.[17] Always request and review the product specifications to ensure they meet the requirements of your application.
-
Certificate of Analysis (CofA): A comprehensive Certificate of Analysis is non-negotiable. It should detail the lot-specific results of quality control testing, including purity (assay), identity, and levels of any specified impurities.
-
Documentation and Traceability: A reliable supplier will provide robust documentation, including Safety Data Sheets (SDS), and maintain complete traceability of their raw materials and manufacturing processes.[11]
Comparison of Commercial Suppliers
The following table provides a summary of prominent commercial suppliers of this compound, compiled from publicly available information. Researchers should always contact the suppliers directly for the most current and detailed specifications.
| Supplier | Product Name | CAS Number | Purity/Specifications | Available Documentation |
| Sigma-Aldrich (MilliporeSigma) | This compound | 6274-12-0 | 98% | Certificate of Analysis, Certificate of Origin, SDS[17] |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | 6274-12-0 | Not specified | SDS[12] |
| Santa Cruz Biotechnology | This compound | 6274-12-0 | Not specified | Certificate of Analysis (lot specific)[18] |
| Tokyo Chemical Industry (TCI) | This compound | 6274-12-0 | >98.0% (T) | SDS, Specifications, Certificate of Analysis |
| New Alliance Fine Chem Pvt. Ltd. | DIETHYL AMINE HYDROBROMIDE | 6274-12-0 | Assay (Min): 99.0% | Product Specifications[1] |
Experimental Protocols and Methodologies
The following section provides illustrative protocols for common applications of this compound. These are intended as a guide and should be adapted and validated for specific experimental contexts.
General Protocol for a Mannich Reaction
The Mannich reaction is a classic example of the application of diethylamine (often from its hydrochloride or hydrobromide salt) in organic synthesis.[8]
Reaction Principle: The reaction involves the aminoalkylation of an acidic proton located on a carbon atom, by formaldehyde and a primary or secondary amine. The use of the amine salt is often preferred for ease of handling.
Caption: Workflow of the Mannich Reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine the active hydrogen compound (e.g., acetophenone, 1 equivalent), paraformaldehyde (1.1 equivalents), and this compound (1.1 equivalents) in a suitable solvent such as ethanol.[19]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the formation of the electrophilic iminium ion.[19]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[19]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated to yield the crude product.[8]
-
Purification: The crude Mannich base can be purified by recrystallization or column chromatography.[9]
Causality and Self-Validation: The use of the hydrobromide salt ensures a stable and easily handled source of the amine. The acidic catalyst is crucial for the in-situ generation of the reactive iminium ion from formaldehyde and diethylamine.[8] The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of byproducts. A successful protocol will consistently yield the desired product with minimal impurities, which can be verified by analytical techniques such as NMR and mass spectrometry.
Liberation of Free Diethylamine from its Hydrobromide Salt
For reactions requiring the free base, diethylamine can be liberated from its hydrobromide salt.
Reaction Principle: This is a simple acid-base reaction where a stronger base is used to deprotonate the diethylammonium ion.[3]
Caption: Workflow for the liberation of freebase diethylamine.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a minimal amount of water in a round-bottomed flask.
-
Basification: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The addition should be done carefully as the reaction can be exothermic.[3]
-
Distillation: Gently heat the mixture. Diethylamine is volatile (boiling point ~55.5 °C) and will distill over.[3]
-
Collection and Drying: Collect the distilled diethylamine. To remove any residual water, the collected liquid can be dried over a suitable drying agent, such as anhydrous potassium carbonate or sodium sulfate.
-
Final Purification: For very high purity, the dried diethylamine can be redistilled.
Causality and Self-Validation: The choice of a strong, non-nucleophilic base is essential to ensure complete deprotonation without side reactions. The significant difference in boiling points between diethylamine and the aqueous salt solution allows for effective separation by distillation. The purity of the final product should be confirmed by analytical methods like Gas Chromatography (GC) before use in subsequent reactions.
Quality Control and Analytical Method Validation
Ensuring the quality of this compound is paramount. This involves not only relying on the supplier's Certificate of Analysis but also having the capability to perform in-house verification if necessary.
Key Quality Control Parameters
-
Assay (Purity): Typically determined by titration or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for commercially available material.
-
Identity: Confirmed by spectroscopic methods such as Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Melting Point: A sharp melting point range (typically 218-220 °C) is indicative of high purity.
-
Appearance: Should be a white to off-white crystalline powder.[1]
Principles of Analytical Method Validation
Any analytical method used to assess the quality of this compound should be validated to ensure it is fit for its intended purpose. The principles of method validation are outlined in guidelines from bodies such as the United States Pharmacopeia (USP) and ICH.[20][21]
Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
By understanding and applying these principles, researchers and drug development professionals can ensure the quality and consistency of the this compound they use, leading to more reliable and reproducible scientific outcomes.[22][23]
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
- New Alliance Fine Chem Private Limited. (n.d.). DIETHYL AMINE HYDROBROMIDE & DIETHANOL AMINE HYDROCHLORIDE Manufacturer from Mumbai.
- Sampan Enterprises. (n.d.). What is Good Manufacturing Practices (GMP) in the Chemical Industry.
- SafetyCulture. (2025, August 8). What is GMP | Good Manufacturing Practices.
- PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- MasterControl. (n.d.). ICH Q7 Guidelines.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Dong, M. W. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC, 41(11), 496-501.
- Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- European Medicines Agency. (n.d.). ICH: quality.
- Organic Syntheses. (n.d.). 1-diethylamino-3-butanone.
- A Comprehensive Guide to GMP: Good Manufacturing Practices. (n.d.).
- BA Sciences. (n.d.). USP <1225> Method Validation.
- Pawar, A., Shinde, S., Baokar, S., & Patil, R. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-76.
- NROChemistry. (n.d.). Mannich Reaction.
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- Handbook of Analytical Valid
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sampanenterprises.com [sampanenterprises.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mannich Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. mastercontrol.com [mastercontrol.com]
- 15. ICH: quality | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 17. Diethylamine 98 6274-12-0 [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. USP <1225> Method Validation - BA Sciences [basciences.com]
- 21. ijrrjournal.com [ijrrjournal.com]
- 22. uspbpep.com [uspbpep.com]
- 23. m.youtube.com [m.youtube.com]
Establishing and Verifying the Purity of Diethylamine Hydrobromide for Scientific Research
An In-depth Technical Guide:
Introduction: The Critical Role of Purity in Application
Diethylamine hydrobromide (DEAB), the hydrobromide salt of the secondary amine diethylamine, is a fundamental reagent in numerous scientific domains.[1] It appears as a white to off-white crystalline solid, is soluble in water, and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][2] In research and development, DEAB serves as a precursor for introducing the diethylamino functional group in organic synthesis, and as a chaotropic agent in proteomics for protein precipitation.[1]
The utility of this compound in sensitive applications, from pharmaceutical intermediate synthesis to the development of perovskite solar cells, is directly contingent on its purity.[1][3] The presence of unreacted starting materials, related amines, residual solvents, or excess moisture can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and ultimately, non-reproducible experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, establish, and verify the purity of this compound, ensuring the integrity and success of their scientific endeavors.
The Synthetic Landscape: Origins of Potential Impurities
The standard laboratory synthesis of this compound involves the neutralization of diethylamine with hydrobromic acid. While straightforward, this process can introduce several potential impurities that must be addressed and quantified.
-
Starting Material Impurities: The primary source of organic impurities is often the diethylamine starting material itself, which can contain related amines such as ethylamine and triethylamine from its own industrial synthesis.[4][5]
-
Reaction Byproducts & Unreacted Components: Incomplete reaction or improper stoichiometry can lead to residual, unreacted diethylamine or excess hydrobromic acid in the final product.
-
Solvent and Water Contamination: Solvents used during synthesis and purification (e.g., recrystallization) can remain as residual impurities. Furthermore, the compound's hygroscopic nature makes water a common and critical impurity to quantify.[2][6]
-
Degradation Products: Thermal stress can cause decomposition, yielding carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2][6]
Purification: The Recrystallization Imperative
The principal method for purifying crude this compound is recrystallization. However, its high solubility can make selecting an appropriate solvent system challenging.[7] The process aims to dissolve the compound in a minimal amount of a suitable hot solvent, from which it will precipitate in a purer form upon cooling, leaving impurities behind in the solvent. Following recrystallization, rigorous drying, preferably under an inert atmosphere or vacuum, is essential to remove residual solvent and mitigate moisture absorption.[2]
A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A self-validating system of orthogonal methods is required to build a comprehensive understanding of the material's quality. This involves combining a quantitative assay of the main component with specific tests for identifying and quantifying potential impurities.
Workflow for Comprehensive Purity Assessment
The following diagram outlines a logical workflow for the complete analytical characterization of a this compound sample.
Caption: Logical workflow for the comprehensive purity analysis of this compound.
Core Analytical Methodologies & Protocols
Assay by Non-Aqueous Potentiometric Titration
Principle: This is the primary method for determining the percentage purity (assay) of the bulk material. Since this compound is the salt of a weak base, it can be titrated in a non-aqueous acidic medium. The method involves dissolving the sample in a solvent like glacial acetic acid and titrating with a standardized solution of perchloric acid. The endpoint is determined potentiometrically, providing a more precise and objective result than colorimetric indicators.
Experimental Protocol:
-
System Preparation: Calibrate a pH meter equipped with glass and reference electrodes suitable for non-aqueous titrations.
-
Titrant Standardization: Accurately prepare a 0.1 N solution of perchloric acid in glacial acetic acid. Standardize this solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a clean, dry beaker.
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.
-
Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition.
-
Endpoint Determination: Continue the titration past the inflection point of the potentiometric curve. The endpoint is the volume of titrant corresponding to the maximum change in potential per unit volume.
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed, its normality, the weight of the sample, and the molecular weight of this compound (154.05 g/mol ).[1]
Spectroscopic Identification
Spectroscopic methods are essential for confirming the chemical identity of the compound and providing an initial qualitative assessment of purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provides unambiguous confirmation of the molecular structure. For this compound, the key is observing the signals for the two ethyl groups and confirming the protonation of the nitrogen atom. Compared to the free base, the proton signals of the salt are shifted downfield due to the electron-withdrawing effect of the protonated nitrogen.[8]
-
¹H NMR (in D₂O): Expect a triplet around 1.2 ppm (for the -CH₃ groups) and a quartet around 3.1 ppm (for the -CH₂- groups).[8] The integration of these peaks should be in a 3:2 ratio.
-
¹³C NMR: Expect two signals corresponding to the methyl and methylene carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).[8]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Analysis: Compare the obtained chemical shifts, coupling patterns, and integration values with a reference spectrum or theoretical values to confirm the structure and identify any unexpected signals that may indicate organic impurities.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is a rapid and powerful technique for confirming the formation of the ammonium salt. The definitive feature is the presence of a broad, strong absorption band corresponding to the N⁺-H stretch, which is absent in the spectrum of the free diethylamine base.[8]
-
Key Absorption Bands:
Experimental Protocol:
-
Sample Preparation: Prepare the sample using either a KBr pellet or by placing a small amount of the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Verify the presence of the key N⁺-H stretching band to confirm salt formation.
Chromatographic Purity and Impurity Profiling
Chromatography is indispensable for separating and quantifying impurities that may be present at low levels.
A. Headspace Gas Chromatography (HS-GC) for Volatile Impurities
Principle: GC is ideal for analyzing volatile substances like residual solvents and related amines (ethylamine, triethylamine). Since this compound is a non-volatile salt, it must be converted back to its free, volatile base prior to analysis. Headspace analysis is the preferred method for this. The solid sample is dissolved in a high-boiling solvent containing a base; the vial is heated, and the volatile amines partition into the headspace (the gas phase above the liquid), which is then injected into the GC.[9][10]
Experimental Protocol:
-
Sample Preparation: In a headspace vial, accurately weigh approximately 100 mg of the this compound sample.
-
Solvent/Base Addition: Add 1 mL of a high-boiling solvent such as dimethyl sulfoxide (DMSO) and a suitable non-volatile base like imidazole to liberate the free amine.[9]
-
Incubation: Seal the vial and incubate in the headspace autosampler at a controlled temperature (e.g., 100°C) for a set time (e.g., 20 minutes) to allow the volatile components to reach equilibrium between the liquid and gas phases.[9]
-
Injection & Analysis: Automatically inject a known volume of the headspace gas into the GC system equipped with a suitable capillary column (e.g., DB-624) and a Flame Ionization Detector (FID).[9][11]
-
Quantification: Identify and quantify impurities by comparing their retention times and peak areas to those of certified reference standards.
B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Principle: HPLC is used to separate and quantify non-volatile or thermally unstable organic impurities. A significant challenge with diethylamine is its lack of a UV chromophore, making detection by standard UV-Vis detectors insensitive.[12][13] This can be overcome by:
-
Pre-column Derivatization: Reacting the amine with a labeling agent to form a product that is highly detectable (e.g., fluorescent).[12]
-
Alternative Detection: Using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[13]
-
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase to improve retention on a reversed-phase column.[14]
Experimental Protocol (Example using Pre-column Derivatization):
-
Derivatizing Reagent: Prepare a fresh solution of a derivatizing agent such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile.[12]
-
Sample Derivatization: In a vial, mix the aqueous sample solution with a borate buffer (e.g., pH 9.0) and the NBD-Cl solution.[12] Incubate the mixture at an elevated temperature (e.g., 60°C for 30 minutes) to form the fluorescent derivative.[12]
-
HPLC Analysis: Inject the derivatized sample into an HPLC system with a C18 reversed-phase column and a fluorescence detector.
-
Quantification: Quantify impurities based on the peak areas relative to a derivatized standard.
Decision Logic for Impurity Analysis
The choice of chromatographic method is dictated by the nature of the potential impurity.
Caption: Decision tree for selecting the appropriate chromatographic technique.
Defining Purity Standards and Interpreting Data
For most research applications, a purity of ≥98% is considered acceptable, while more sensitive applications may require ≥99% purity as determined by titration or HPLC.[3][15] A Certificate of Analysis (CoA) should be a comprehensive document summarizing the results from this multi-technique approach.
Data Presentation: A Summary of Purity Specifications
The following tables summarize key data points and analytical parameters.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₁₂BrN | [1] |
| Molecular Weight | 154.05 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][16] |
| Melting Point | 217-221 °C | [1] |
| Solubility | Soluble in water | [1] |
| Key Characteristic | Hygroscopic | [1][2] |
Table 2: Summary of Analytical Techniques and Typical Acceptance Criteria
| Analysis | Technique | Purpose | Typical Acceptance Criteria |
| Assay | Non-Aqueous Titration | Determines the percentage of the active substance. | ≥98.0% |
| Identity | FTIR, ¹H NMR | Confirms chemical structure and salt formation. | Spectrum conforms to reference standard. |
| Water Content | Karl Fischer Titration | Quantifies water, critical due to hygroscopicity. | ≤0.5% |
| Volatile Impurities | Headspace GC-FID | Quantifies residual solvents and related amines. | Individual impurities ≤0.1% |
| Non-Volatile Impurities | HPLC-FLD/ELSD | Quantifies related substances and synthesis byproducts. | Individual unspecified impurities ≤0.10%[9] |
| Appearance | Visual Inspection | Basic quality check. | White to off-white crystalline solid. |
| Melting Point | Capillary Method | Indicator of overall purity. | Sharp range, e.g., 217-221 °C.[1] |
Table 3: Example HPLC Parameters (Post-Derivatization with NBD-Cl)
| Parameter | Specification | Source |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm | [17] |
| Mobile Phase | Gradient of Acetonitrile and Water | [17] |
| Flow Rate | 0.8 mL/min | [17] |
| Column Temperature | 40°C | [17] |
| Detector | Fluorescence | [12] |
| Excitation λ | 450 nm | [17] |
| Emission λ | 540 nm | [17] |
Table 4: Example Headspace GC Parameters
| Parameter | Specification | Source |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film | [9] |
| Carrier Gas | Nitrogen or Helium | [9] |
| Incubation Temp. | 100°C | [9] |
| Incubation Time | 20 min | [9] |
| Injector Temp. | 200°C | [9] |
| Detector | Flame Ionization Detector (FID) | [10] |
| Detector Temp. | 250°C | [9][10] |
Conclusion
The establishment of this compound purity is not a single measurement but a holistic process of characterization. By employing a validated, multi-technique approach encompassing titrimetric, spectroscopic, and chromatographic methods, researchers can gain a high degree of confidence in the quality of their material. This analytical rigor is the foundation upon which reliable, reproducible, and ultimately successful scientific outcomes are built.
References
- Benchchem. (n.d.). Spectroscopic Confirmation of Triethylamine Hydrobromide Formation: A Comparative Guide.
- MedchemExpress.com. (n.d.). Certificate of Analysis - Diethylamine-d10 hydrobromide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound.
- Smolecule. (2023, August 15). Buy this compound | 6274-12-0.
- ChemicalBook. (2025, August 23). This compound - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Diethylammonium bromide ≥98%.
- Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis.
- Briti Scientific. (n.d.). Metformin Impurity F/Diethylamine hydrochloride - Certificate of Analysis.
- PubChem. (n.d.). This compound.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from Indian Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Determination of diethylamine and triethylamine quantitatively using GC-headspace chromatography | Request PDF.
- NIOSH. (1994, August 15). Method 2010: Aliphatic Amines.
- ChemicalBook. (n.d.). 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties.
- Merck Millipore. (n.d.). Diethylamine for synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Freebasing Diethylamine Hydrochloride for Organic Synthesis.
- SciSpace. (1918). LXXXII.—The preparation of ethylamine and of diethylamine.
- Otto Chemie Pvt. Ltd. (n.d.). Diethylamine, for HPLC 99.5%, COA, Certificate of Analysis.
- ChemicalBook. (n.d.). 2-bromo-n,n-diethylethylamine hydrobromide(5392-81-4) 1H NMR.
- Wiley Science Solutions. (n.d.). Diethylamine - SpectraBase.
- USP-NF. (n.d.). Diethylamine.
- Analytical Chemistry. (1956). Analytical Chemistry, 28(4).
- Semantic Scholar. (2012, January 15). Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography.
- LGC Standards. (n.d.). Diethylamine | CAS 109-89-7.
- Wikipedia. (n.d.). Diethylamine.
- Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diethylamine Following Pre-Column Derivatization with NBD Chloride.
- Sciencemadness.org. (2019, September 29). Diethylamine Hydrochloride Synthesis.
- SIELC Technologies. (2006, October 4). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- ITW Reagents. (n.d.). Diethylamine (Reag. USP, Ph. Eur.) for analysis, ACS.
- Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine.
- ChemicalBook. (n.d.). Diethylamine hydrochloride synthesis.
- Benchchem. (2025, December). A Comparative Guide to Validated Methods for the Quantitative Analysis of Diethylamine in Wastewater.
- ResearchGate. (n.d.). RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive | Request PDF.
- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.
- ChemicalBook. (n.d.). ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR spectrum.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 6274-12-0.
- OSHA. (n.d.). DIETHYLAMINE Method no.: 41.
- ResearchGate. (n.d.). Titration curves of the reaction products of the secondary amine with o-TMI.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Diethylammonium bromide = 98 6274-12-0 [sigmaaldrich.com]
- 4. Sciencemadness Discussion Board - Diethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scispace.com [scispace.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. [PDF] Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diethylamine | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Storage and Handling of Diethylamine Hydrobromide
Introduction
Diethylamine hydrobromide ((C₂H₅)₂NH·HBr), a white to off-white crystalline solid, is a versatile and crucial reagent in the fields of organic synthesis and pharmaceutical development.[1][2] As the hydrobromide salt of a secondary amine, it serves as a precursor for the introduction of the diethylamino functional group in various molecules and is utilized in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] However, its inherent chemical properties, particularly its hygroscopicity and potential for irritation, necessitate a thorough understanding and strict adherence to appropriate storage and handling protocols to ensure its stability, prevent contamination, and safeguard laboratory personnel.
This guide provides a comprehensive, in-depth technical overview of the best practices for the storage and handling of this compound. It is designed for researchers, scientists, and drug development professionals who work with this compound and aims to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and experimental integrity.
Physicochemical Properties and Their Implications
A fundamental understanding of the physicochemical properties of this compound is paramount to appreciating the nuances of its storage and handling.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Storage and Handling |
| Molecular Formula | C₄H₁₂BrN | - |
| Molecular Weight | 154.05 g/mol | Essential for accurate molar calculations in experimental work. |
| Appearance | White to almost white crystalline powder | Any deviation from this (e.g., discoloration, clumping) may indicate degradation or contamination. |
| Melting Point | 218-220 °C (lit.)[1][4] | A sharp melting point is an indicator of purity. A depressed or broad melting range can suggest the presence of impurities or absorbed moisture. |
| Solubility | Soluble in water[1] | While advantageous for certain applications, this high water solubility is directly linked to its hygroscopic nature, making moisture control critical. |
| Hygroscopicity | Hygroscopic[1] | The primary challenge in storing and handling this compound. It readily absorbs moisture from the atmosphere, which can lead to physical changes (caking) and chemical degradation. |
The hygroscopic nature of this compound is its most critical handling consideration.[1] The absorption of atmospheric moisture can lead to a cascade of undesirable effects, including:
-
Physical Alteration: The crystalline powder can become clumpy or even deliquesce into a saturated solution at high relative humidity, making accurate weighing and dispensing impossible.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a decrease in purity and the formation of unknown impurities.
-
Inconsistent Experimental Results: Using a reagent with an unknown water content will lead to inaccuracies in stoichiometry and irreproducible experimental outcomes.
Hazard Identification and Risk Assessment
This compound is classified as an irritant and requires careful handling to avoid exposure.
-
Eye Irritation: Causes serious eye irritation.[5]
-
Skin Irritation: Causes skin irritation.[5]
-
Respiratory Tract Irritation: May cause respiratory irritation.[5]
A thorough risk assessment should be conducted before any new procedure involving this compound. This process should be a dynamic and ongoing evaluation of the potential hazards and the control measures in place to mitigate them.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: Figure 1: Risk Assessment Workflow for this compound.
In-depth Storage Protocols
The primary objective for storing this compound is to protect it from atmospheric moisture. The following protocols are based on best practices for hygroscopic and air-sensitive reagents.
Short-Term Storage (In-Use)
For laboratories where this compound is frequently used, the following short-term storage practices are recommended:
-
Primary Container: The original manufacturer's container should be used whenever possible. Ensure the cap is tightly sealed immediately after each use.
-
Secondary Containment: The primary container should be stored in a desiccator cabinet or a glove box with a controlled, low-humidity atmosphere.
-
Desiccator: Use a desiccant such as silica gel, indicating silica gel, or anhydrous calcium sulfate. The desiccant should be regularly inspected and regenerated or replaced as needed.
-
Glove Box: An inert atmosphere (e.g., nitrogen or argon) is ideal, as it not only eliminates moisture but also prevents potential oxidation.
-
-
Temperature: Store at ambient room temperature, away from direct sunlight and heat sources. Storage at temperatures below +30°C is often recommended.[4][6]
Long-Term Storage
For long-term storage or for archival samples, more stringent measures are necessary to ensure the integrity of the compound:
-
Inert Atmosphere Packaging: If the original container has been opened, it is advisable to transfer the material into a smaller, appropriately sized amber glass vial under an inert atmosphere. The vial should then be sealed with a tight-fitting cap and wrapped with Parafilm® or a similar sealing film.
-
Inert Gas Blanket: Before sealing, flush the headspace of the container with a dry, inert gas like argon or nitrogen.
-
Secondary Containment: The sealed vial should be placed in a secondary container, such as a heat-sealable bag, along with a small pouch of desiccant. This provides an additional barrier against moisture ingress.
-
Controlled Environment: Store the packaged material in a cool, dry, and dark location. A controlled storage cabinet with a regulated low-humidity environment is ideal.
Detailed Handling Methodologies
Adherence to meticulous handling procedures is crucial to prevent exposure and maintain the quality of the reagent.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or aerosolization.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of damage before use and replace them immediately if compromised.
-
Body Protection: A laboratory coat should be worn at all times.
Experimental Protocol for Weighing and Dispensing
This protocol is designed to minimize exposure to atmospheric moisture and prevent inhalation of the powder.
-
Preparation:
-
Ensure all necessary equipment (spatulas, weighing paper, receiving vessel) is clean, dry, and readily available.
-
Pre-tare the receiving vessel with its cap or closure.
-
If possible, perform the weighing in a glove box with a controlled inert atmosphere. If a glove box is not available, use a fume hood with the sash at the lowest practical height.
-
-
Dispensing in a Glove Box (Ideal Method):
-
Transfer the this compound container and all necessary equipment into the glove box antechamber.
-
Purge the antechamber according to the glove box's standard operating procedure.
-
Once inside the main chamber, open the container and quickly dispense the desired amount of powder onto the tared weighing paper or directly into the receiving vessel.
-
Immediately and securely close the primary container of this compound.
-
Seal the receiving vessel.
-
-
Dispensing in a Fume Hood (Alternative Method):
-
Minimize the time the primary container is open.
-
Work efficiently to dispense the required amount of powder.
-
Avoid creating dust clouds. Use a gentle scooping or tapping motion with the spatula.
-
Immediately and tightly seal the primary container after dispensing.
-
Seal the receiving vessel.
-
-
Post-Dispensing:
-
Clean any spills on the balance or work surface immediately using a dry wipe, followed by a damp wipe if necessary. Dispose of cleaning materials as hazardous waste.
-
Decontaminate the spatula and any other reusable equipment.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Stability and Incompatibility
Stability Profile
This compound is a stable compound when stored under the recommended conditions.[1] However, its stability is compromised by:
-
Moisture: As extensively discussed, moisture is the primary factor leading to degradation.
-
Elevated Temperatures: While it has a high melting point, prolonged exposure to high temperatures can accelerate degradation. Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.
-
Light: While not highly sensitive to light, storage in amber or opaque containers is a good laboratory practice to prevent any potential photolytic degradation.
Chemical Incompatibilities
To prevent hazardous reactions, this compound should not be stored or mixed with the following:
-
Strong Oxidizing Agents: This includes substances like nitrates, perchlorates, and permanganates. Contact can lead to vigorous and potentially explosive reactions.
-
Strong Bases: As an amine salt, it will react with strong bases (e.g., sodium hydroxide) to liberate the free base, diethylamine, which is a flammable and volatile liquid with a strong odor.
-
Reactive Metals: While less of a concern for the salt form compared to the free base, it is prudent to avoid contact with highly reactive metals.
Spill and Emergency Procedures
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area and contact the appropriate emergency response team.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if there is a risk of significant aerosolization.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials for disposal as hazardous waste.
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable reagent whose utility is matched by its need for careful management. By understanding its physicochemical properties, particularly its hygroscopicity, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers and scientists can ensure the integrity of their experiments, the longevity of the reagent, and a safe laboratory environment. The principles of proactive risk assessment, meticulous handling, and appropriate storage are the cornerstones of responsible chemical management and are essential for achieving reliable and reproducible scientific outcomes.
References
- Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809–13817. [Link]
- Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients.
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Filo. (2025). Question What is the product formed when diethylamine is oxidized with po...
- The Good Scents Company. (n.d.). diethyl amine hydrobromide.
- Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2472. [Link]
- Michigan Technological University. (n.d.). Standard Operating Procedures for Laboratory Chemicals.
- Sciencemadness Discussion Board. (2008). Diethylamine Synthesis.
- Wikipedia. (n.d.). Diethylamine.
- University of Kentucky. (n.d.). Standard Operating Procedures. Research Safety.
- LabXchange. (2025). Common Oxidizing Agents and Reducing Agents.
- proUmid. (n.d.). Hygroscopy/Deliquescence.
- LookChem. (n.d.). This compound Suppliers,MSDS download.
- IndiaMART. (n.d.). diethyl amine hydrobromide.
- ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
- Chemistry LibreTexts. (2014). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
Sources
- 1. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Oxidizing Agents [organic-chemistry.org]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Thermal Decomposition of Diethylamine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition of diethylamine hydrobromide ((C₂H₅)₂NH·HBr). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the fundamental physicochemical properties, thermal degradation pathways, and principal decomposition products of this salt. We detail authoritative analytical methodologies for characterizing the decomposition process, including Thermogravimetric Analysis (TGA), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). Each section integrates theoretical principles with practical, field-proven insights, ensuring a robust and self-validating framework for experimental design and data interpretation. Safety protocols and handling considerations for both the parent compound and its hazardous decomposition products are also thoroughly addressed.
Introduction
This compound is a salt formed from the neutralization of the secondary amine, diethylamine, with hydrobromic acid. It serves as a precursor and intermediate in various organic syntheses and pharmaceutical applications. Understanding the thermal stability and decomposition behavior of such amine salts is critical for ensuring process safety, optimizing reaction conditions, and maintaining product purity in drug development and manufacturing.
Thermal decomposition, or thermolysis, is a chemical breakdown induced by heat[1]. For amine hydrohalides, this process is often complex, involving competing reaction pathways such as substitution and elimination. The decomposition temperature and the nature of the resulting products are highly dependent on factors like the molecular structure of the amine, the nature of the halide, and the experimental conditions (e.g., heating rate, atmosphere). This guide provides a foundational understanding of these processes as they apply to this compound.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is essential before undertaking any thermal analysis.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂N·HBr | [2][3][4] |
| Molecular Weight | 154.05 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [2][4][6] |
| Melting Point | 217-221 °C (with decomposition) | [4][5][6][7] |
| Solubility | Soluble in water | [2][6][7] |
| Stability | Stable under recommended storage conditions. Hygroscopic and air-sensitive. | [3][5][6] |
| Synonyms | Diethylammonium bromide | [2][4][5][6] |
Note: The melting point is often cited as a range and coincides with the onset of decomposition, a common characteristic of amine salts.
Thermal Decomposition Pathways
The thermal decomposition of dialkylammonium halides like this compound is not a simple process. It typically proceeds through a combination of competing nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The bromide anion (Br⁻) acts as the nucleophile or base.
Primary Decomposition Mechanisms:
-
Nucleophilic Substitution (Sₙ2): The bromide ion attacks one of the α-carbons (the carbon adjacent to the nitrogen), displacing diethylamine as a leaving group. This is analogous to the pyrolysis of quaternary ammonium halides[8].
-
Products: Ethyl bromide (CH₃CH₂Br) and Diethylamine ((CH₃CH₂)₂NH).
-
-
Elimination (E2 / Hofmann Elimination Analogue): The bromide ion acts as a base, abstracting a proton from a β-carbon (the carbon adjacent to the α-carbon). This leads to the formation of an alkene.
-
Products: Ethylene (CH₂=CH₂), Diethylamine ((CH₃CH₂)₂NH), and Hydrogen Bromide (HBr).
-
The dominant pathway is influenced by temperature. At lower decomposition temperatures, the Sₙ2 pathway may be more significant. As the temperature increases, elimination reactions become more favorable due to their higher entropy of activation.
Secondary Decomposition: At elevated temperatures, the primary products can undergo further reactions. Diethylamine itself can decompose, although this requires higher temperatures. The dominant decomposition pathway for diethylamine involves hydrogen abstraction followed by β-scission[9]. Hydrogen bromide is a corrosive gas and will be present in the vapor phase.
The overall process can be visualized as follows:
Caption: Proposed primary decomposition pathways for this compound.
Analytical Methodologies for Characterization
A multi-faceted analytical approach is required to fully characterize the decomposition process and identify the resulting products. A combination of techniques provides a self-validating system, where the results from one method corroborate the findings of another.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition and the overall mass loss profile.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound powder into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (N₂) or argon (Ar) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program: Ramp from ambient temperature (~25 °C) to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tₘₐₓ).
-
Evolved Gas Analysis (EGA): TGA coupled with MS or FTIR
Principle: To identify the gaseous products evolved during decomposition, the TGA is coupled to a mass spectrometer (MS) or an FTIR spectrometer. This provides real-time analysis of the off-gas.
Experimental Workflow:
Caption: Workflow for Evolved Gas Analysis (EGA).
-
TGA-MS: The evolved gas stream is analyzed by the MS. Plotting the ion current for specific mass-to-charge ratios (m/z) against temperature allows for the identification of products.
-
Expected m/z values: Diethylamine (~73), Ethyl bromide (~108, 110), Ethylene (~28), HBr (~80, 82).
-
-
TGA-FTIR: The evolved gas flows through a gas cell in an FTIR spectrometer. The characteristic infrared absorption frequencies identify the functional groups and thus the molecules present.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: This powerful technique provides definitive identification of volatile and semi-volatile decomposition products. A small amount of the sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting products are immediately swept into a GC column for separation before being identified by MS. This method is particularly useful for separating and identifying the organic products of competing decomposition pathways[8].
Experimental Protocol:
-
Sample Preparation: Load approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set to a temperature within the decomposition range identified by TGA (e.g., 250-300 °C).
-
Pyrolysis Time: 10-20 seconds.
-
-
GC Conditions:
-
Injector: Maintain at a high temperature (e.g., 280 °C).
-
Column: Use a mid-polarity column (e.g., DB-5ms or equivalent) suitable for separating amines and alkyl halides.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to elute all products.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 300.
-
-
Data Analysis: Identify the separated compounds by comparing their retention times and mass spectra to known reference libraries (e.g., NIST/Wiley).
Safety and Handling Considerations
This compound is classified as an irritant, causing skin, eye, and respiratory irritation[3][4][5][10][11]. Handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves[5][10][11].
Decomposition Product Hazards: The primary safety concern during thermal decomposition is the evolution of hazardous gases.
-
Hydrogen Bromide (HBr): A highly corrosive and toxic gas that can cause severe respiratory damage.
-
Ethyl Bromide: A toxic and potentially carcinogenic alkylating agent.
-
Diethylamine: A flammable and corrosive liquid with an irritating vapor.
All thermal decomposition experiments must be conducted within a certified fume hood or a contained system with appropriate exhaust ventilation and scrubbing capabilities for acidic gases.
Conclusion
The thermal decomposition of this compound is a complex process governed by competing substitution and elimination reaction mechanisms. The principal decomposition products are diethylamine, ethyl bromide, ethylene, and hydrogen bromide. A definitive characterization of this process requires a synergistic analytical approach, primarily utilizing TGA for determining thermal stability and Py-GC-MS for unequivocal product identification. A thorough understanding of these decomposition pathways and the associated hazards is paramount for scientists and researchers to ensure the safe handling, storage, and application of this compound in research and development.
References
- Wiedmer, C., et al. (2022). Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography/mass spectrometry. PMC - PubMed Central.
- Wikipedia. (n.d.). Thermal decomposition.
- Van Gool, T., et al. (2020). Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study. ResearchGate.
Sources
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 6274-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.fr [fishersci.fr]
- 11. echemi.com [echemi.com]
Methodological & Application
Diethylamine Hydrobromide: A Versatile Workhorse in Modern Organic Synthesis
Abstract
This comprehensive technical guide serves as a detailed resource for researchers, scientists, and drug development professionals on the multifaceted applications of diethylamine hydrobromide in organic synthesis. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of its utility, providing field-proven insights into its role as a catalyst, reagent, and precursor. From classic condensation reactions to its potential in modern catalytic systems, this guide offers a structured exploration of this compound's synthetic capabilities, complete with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and application in the laboratory.
Introduction: Beyond a Simple Amine Salt
This compound, with the chemical formula (C₂H₅)₂NH·HBr, is a white to off-white crystalline solid that is highly soluble in water.[1][2] While often perceived as a simple acid salt of diethylamine, its utility in organic synthesis is remarkably diverse and nuanced. Its dual nature, capable of acting as a source of the nucleophilic diethylamine or as a mild acidic catalyst, combined with the presence of the bromide counter-ion, opens up a wide array of synthetic possibilities.[2] This guide will explore its key applications, providing both the "how" and the "why" for its use in various synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6274-12-0 | [1][2] |
| Molecular Formula | C₄H₁₂BrN | [1][2] |
| Molecular Weight | 154.05 g/mol | [2][3] |
| Appearance | White to almost white crystalline solid | [1][2] |
| Melting Point | 218-220 °C | [4] |
| Solubility | Highly soluble in water | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of this compound typically shows a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups, with the chemical shifts influenced by the protonation of the nitrogen atom.[3][5][6]
-
¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the methyl and methylene carbons.[3]
-
FTIR: The infrared spectrum is characterized by N-H stretching and bending vibrations of the diethylammonium cation, as well as C-H stretching and bending frequencies of the ethyl groups.[3][7]
Application in Condensation Reactions: A Tale of Two Mechanisms
Diethylamine, and by extension its hydrobromide salt which can generate the free amine in situ, is a well-established catalyst for condensation reactions.[3][8] Its role can be understood through two primary mechanistic pathways depending on the nature of the reactants.
The Knoevenagel Condensation: A Base-Catalyzed C-C Bond Formation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[9][10][11] Diethylamine acts as a weak base to deprotonate the active methylene compound, generating a nucleophilic enolate that then attacks the carbonyl carbon.[8]
Figure 1: General mechanism of the diethylamine-catalyzed Knoevenagel condensation.
Protocol 1: Diethylamine-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile [8]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Diethylamine (0.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add diethylamine (0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol.
Table 2: Representative Yields for the Diethylamine-Catalyzed Knoevenagel Condensation [12][13]
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | >90 |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | >95 |
| 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | >98 |
| 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | ~85-90 |
| Benzaldehyde | Diethyl malonate | Diethyl 2-benzylidenemalonate | ~80-85 |
The Mannich Reaction: Formation of β-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine or its hydrochloride salt.[14][15][16] Diethylamine hydrochloride is frequently used in this reaction.[17][18][19] The reaction proceeds via the formation of an electrophilic iminium ion from diethylamine and formaldehyde, which is then attacked by the enol form of the carbonyl compound.[15]
Figure 2: Logical workflow of the Mannich Reaction.
Protocol 2: Synthesis of β-Dimethylaminopropiophenone Hydrochloride (A Mannich Base) [20]
Materials:
-
Acetophenone (0.20 mol)
-
Dimethylamine hydrochloride (0.20 mol)
-
Paraformaldehyde (0.25 mol)
-
Concentrated HCl (0.50 mL)
-
95% Ethanol (30 mL)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add acetophenone (0.20 mol), dimethylamine hydrochloride (0.20 mol), paraformaldehyde (0.25 mol), 95% ethanol (30 mL), and concentrated HCl (0.50 mL).
-
Reflux the mixture with stirring for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add acetone (150 mL) and store the mixture in a refrigerator overnight to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Recrystallize the product from a mixture of acetone and 95% ethanol to obtain the pure Mannich base hydrochloride.
Table 3: Examples of Mannich Bases Synthesized Using Amine Hydrochlorides [14][20]
| Ketone | Amine Hydrochloride | Aldehyde | Product | Yield (%) |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | β-Dimethylaminopropiophenone HCl | 53 |
| 2-Acetylthiophene | Dimethylamine HCl | Paraformaldehyde | 2-Thienyl-β-dimethylaminoethyl ketone HCl | 58 |
| Acetone | Diethylamine HCl | Paraformaldehyde | 1-Diethylamino-3-butanone | ~60-70 |
Role in the Synthesis of Ionic Liquids and Heterocycles
Precursor for Quaternary Ammonium Ionic Liquids
This compound can serve as a starting material for the synthesis of N,N-diethyl-N-alkylammonium bromide ionic liquids through N-alkylation.[16][21] These reactions typically involve the reaction of diethylamine (generated from its salt) with an alkyl halide.
Protocol 3: General Procedure for the Synthesis of a Diethylammonium-based Ionic Liquid
Materials:
-
This compound (1.0 eq)
-
Strong base (e.g., NaOH or KOH)
-
Alkyl halide (e.g., butyl bromide) (1.0 eq)
-
Suitable solvent (e.g., acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, treat this compound with a strong base to generate free diethylamine. The free amine can be extracted into an organic solvent and dried.
-
Dissolve the dried diethylamine in a suitable solvent like acetonitrile.
-
Add the alkyl halide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude ionic liquid can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
Catalyst and Reagent in Heterocycle Synthesis
Diethylamine and its salts are employed in the synthesis of various heterocyclic compounds. For instance, in the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, an acid or base catalyst is required.[22][23][24] Diethylamine can act as a basic catalyst in such transformations.
Emerging and Specialized Applications
Potential Role in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) facilitates the reaction between reactants in immiscible phases.[9][15] Quaternary ammonium salts are common phase-transfer catalysts.[25][26] Diethylammonium bromide, or quaternary ammonium salts derived from it, can potentially function as phase-transfer catalysts, shuttling anions from an aqueous phase to an organic phase to react with an organic substrate. This is particularly useful in nucleophilic substitution reactions.[27]
Figure 3: General principle of phase-transfer catalysis.
Ancillary Ligand in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, amines can play multiple roles, including acting as a base or as a ligand for the palladium catalyst.[7][28][29][30][31] While more complex phosphine ligands are common, simple amines like diethylamine can sometimes serve as effective and inexpensive ligands, influencing the catalytic activity and stability of the palladium complex.[30]
N-Dealkylation of Tertiary Amines: The von Braun Reaction
The von Braun reaction is a classic method for the N-dealkylation of tertiary amines using cyanogen bromide.[1][2][4][32][33] The reaction proceeds through a quaternary cyanoammonium bromide intermediate, which then eliminates an alkyl bromide to yield a disubstituted cyanamide. Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine.[4] While this compound is not a direct reagent in this reaction, understanding this transformation is crucial in the broader context of amine chemistry.
Figure 4: Simplified mechanism of the von Braun reaction.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a readily available, cost-effective, and synthetically versatile compound. Its ability to act as a source of diethylamine for catalysis and nucleophilic reactions, coupled with the potential utility of the diethylammonium cation and bromide anion, makes it a valuable tool in the organic chemist's arsenal. From facilitating classic condensation reactions to its potential in modern catalytic systems, a thorough understanding of its properties and reaction mechanisms allows for its intelligent application in the synthesis of a wide range of organic molecules, from simple building blocks to complex pharmaceutical intermediates.
References
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Von Braun reaction.
- Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262.
- Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the amine and yields bromoalkanes. Science of Synthesis, 35, 357-360.
- chemeurope.com. (n.d.). Heck reaction.
- Kariya, V. H., Mulani, V., & Savant, M. M. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. Research Journal of Chemical Sciences, 7(2), 63-65.
- Casiraghi, G., Rassu, G., & Spanu, P. (1996). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Tetrahedron, 52(10), 3587-3596.
- wenxuecity.com. (2022, August 23). Diethylamine hydrochloride and this compound 1H NMR.
- ResearchGate. (n.d.). Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2 a.
- Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl.
- Ferraz, R., Branco, L. C., & Prudêncio, C. (2015). Ionic Liquids Synthesis – Methodologies. Organic Chemistry: Current Research, 4(1).
- RSC Advances. (n.d.). www.rsc.org/advances.
- Wikipedia. (n.d.). Biginelli reaction.
- Johnson, T. B., & Nicolet, B. H. (1914). The synthesis of amino-acids: Piperidine and diethylamine as catalysts in the condensation of aromatic aldehydes with hydantoins. Journal of the American Chemical Society, 36(3), 542-545.
- YouTube. (2018, January 15). Heck Coupling.
- Semantic Scholar. (n.d.). Study of Phase Transfer Catalytic Synthesis of N,N-diethylaniline with Tetramethylammonium Bromide.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- ResearchGate. (2011). Amines as the ligands for palladium-catalyzed coupling reactions.
- ResearchGate. (2012). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
- ACS GCI Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis.
- ChemRxiv. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
- Organic Syntheses. (n.d.). 1-diethylamino-3-butanone.
- Biginelli Synthesis and Theoritical Study of Dihydropyrimidinones. (n.d.).
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl 3 at room temperature. a.
- Tramontini, M., & Angiolini, L. (1990). Advances in the Chemistry of Mannich Bases. CRC Press.
- National Center for Biotechnology Information. (2013). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Journal of Toxicology, 2013, 678702.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- ResearchGate. (2015). Ionic Liquids Synthesis – Methodologies.
- National Center for Biotechnology Information. (2018). Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar. Scientific Reports, 8, 1794.
- American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- MDPI. (2020). Synthesis of Ammonium-Based ILs with Different Lengths of Aliphatic Chains and Organic Halogen-Free Anions as Corrosion Inhibitors of API X52 Steel. Molecules, 25(18), 4233.
- ACS Publications. (2011). (N-Heterocyclic Carbene)PdCl2(TEA) Complexes: Studies on the Effect of the “Throw-Away” Ligand in Catalytic Activity. Organometallics, 30(21), 5898-5904.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
- National Center for Biotechnology Information. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698.
- New Journal of Chemistry (RSC Publishing). (2019). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction.
- National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 521-534.
- ResearchGate. (2017). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
Sources
- 1. von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylamine hydrochloride(660-68-4) 1H NMR spectrum [chemicalbook.com]
- 6. Diethylamine hydrochloride and this compound 1H NMR | www.wenxuecity.com [wenxuecity.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 23. jmchemsci.com [jmchemsci.com]
- 24. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijirset.com [ijirset.com]
- 26. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 27. Study of Phase Transfer Catalytic Synthesis of N,N-diethylaniline with Tetramethylammonium Bromide | Semantic Scholar [semanticscholar.org]
- 28. Heck_reaction [chemeurope.com]
- 29. m.youtube.com [m.youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. organicreactions.org [organicreactions.org]
- 33. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: The Strategic Use of Diethylamine Hydrobromide in Advanced Organic Synthesis and Drug Development
Abstract
Diethylamine hydrobromide (DEAHB), the salt of a secondary amine and hydrobromic acid, is a highly versatile and valuable reagent in modern organic chemistry.[1] While often viewed as a simple acid-base product, its true utility lies in its role as a stable, crystalline, and easy-to-handle precursor to volatile diethylamine, and as an effective organocatalyst for key chemical transformations.[1][2] This guide provides researchers, synthetic chemists, and drug development professionals with an in-depth exploration of DEAHB's applications. We will move beyond simple descriptions to explain the mechanistic rationale behind its use, offering detailed, field-proven protocols for its application in catalysis and the synthesis of high-value active pharmaceutical ingredients (APIs).
Introduction: Beyond a Simple Salt
In the landscape of organic reagents, secondary amines like diethylamine are workhorses for introducing nucleophilic nitrogen or for acting as basic catalysts.[3] However, diethylamine itself is a volatile (B.P. 55.5 °C), flammable, and corrosive liquid with a pungent odor, making its storage and handling challenging.[2][3][4] this compound (CAS: 6274-12-0) elegantly circumvents these issues. As a stable, non-volatile, white crystalline solid, it serves as an ideal "amine equivalent," allowing for precise measurement and enhanced safety.[1][5]
Its strategic importance is twofold:
-
A Controlled Source of Diethylamine: Through a simple acid-base workup, the free amine can be liberated in situ or generated and isolated just prior to use, providing a reliable method for introducing the diethylamino moiety into target molecules.[2]
-
An Effective Organocatalyst: In many reactions, DEAHB functions as a pre-catalyst, establishing an equilibrium that provides a sustained, low concentration of the active diethylamine base, which is crucial for minimizing side reactions in base-sensitive transformations like the Knoevenagel condensation.[6][7]
This document will detail the practical applications that underscore DEAHB's value in the modern laboratory.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6274-12-0 | [1] |
| Molecular Formula | C₄H₁₂BrN | [1][8] |
| Molecular Weight | 154.05 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 218-220 °C | [9] |
| Solubility | Highly soluble in water | [1] |
| Sensitivity | Hygroscopic | [5][9] |
Safety & Handling Protocol
This compound is classified as an irritant.[5][10][11] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[11]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with copious amounts of water.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry place below +30°C.[1][5] Its hygroscopic nature requires protection from moisture.[9]
-
Spills: For minor spills, use dry cleanup procedures to avoid generating dust. Remove all ignition sources.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Application I: A Stable Precursor for Freebase Diethylamine
The most fundamental application of DEAHB is its use as a source for diethylamine. The "freebasing" process involves treating the salt with a stronger, inexpensive base, such as sodium hydroxide, to deprotonate the diethylammonium cation. The liberated diethylamine, being highly volatile, is easily separated by distillation.[2]
Protocol 1: Liberation and Purification of Diethylamine
This protocol describes the generation of anhydrous diethylamine suitable for sensitive organic reactions.
Materials:
-
This compound (1 equivalent)
-
Sodium hydroxide (NaOH) pellets (1.5 equivalents)
-
Deionized water
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask, distillation apparatus with a condenser, receiving flask, heating mantle.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water.
-
Basification: Cool the flask in an ice bath. Prepare a concentrated aqueous solution of NaOH and add it slowly, with stirring, to the DEAHB solution. This is an exothermic reaction and requires careful temperature control.
-
Distillation Setup: Assemble a simple distillation apparatus. Ensure the receiving flask is cooled in an ice bath to minimize loss of the volatile product.
-
Isolation: Gently heat the reaction mixture with a heating mantle. Diethylamine (B.P. 55.5 °C) will distill over.[2] Continue distillation until the temperature at the distillation head rises or no more amine is collected.
-
Drying: The collected distillate may contain residual water. To obtain anhydrous diethylamine, add anhydrous potassium carbonate, allow it to stand for several hours (or overnight), and then filter or decant the dried amine.
-
Storage & Use: The resulting pure diethylamine should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Causality and Expertise:
-
Why NaOH? It is a strong, non-nucleophilic base that is inexpensive and readily available. Its high water solubility facilitates the reaction.
-
Why an ice bath? The acid-base neutralization is highly exothermic. Cooling prevents the premature boiling of diethylamine and ensures a controlled reaction.
-
Why K₂CO₃ for drying? Potassium carbonate is a basic drying agent and is ideal for amines, as it will not react with the product, unlike acidic drying agents (e.g., CaCl₂).
Workflow for Diethylamine Liberation
Caption: Catalytic cycle of diethylamine in the Knoevenagel condensation.
Protocol 2: DEAHB-Catalyzed Synthesis of Ethyl Coumarin-3-carboxylate
This protocol details the synthesis of a coumarin derivative, a common scaffold in medicinal chemistry, via a Knoevenagel condensation followed by intramolecular cyclization.
Materials:
-
Salicylaldehyde (1 equivalent)
-
Diethyl malonate (1.1 equivalents)
-
This compound (0.1 equivalents)
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser.
Procedure:
-
Setup: To a round-bottom flask, add salicylaldehyde, diethyl malonate, and ethanol.
-
Catalyst Addition: Add this compound to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization from ethanol to yield pure ethyl coumarin-3-carboxylate.
Trustworthiness and Rationale:
-
Self-Validation: The progress is monitored by TLC until the starting material spot (salicylaldehyde) is consumed. The purity of the final product is confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).
-
Why DEAHB? The hydrobromide salt provides the catalytic amount of diethylamine needed to facilitate the condensation. Its use avoids the need to handle the more hazardous free amine directly. The reaction is a one-pot synthesis of a medicinally relevant scaffold. [7]
Aldehyde Substrate Active Methylene Catalyst Yield (%) Reference Benzaldehyde Malononitrile Diethylamine-mod. PEG 95 [12] 4-Chlorobenzaldehyde Ethyl cyanoacetate Diethylamine-mod. PEG 96 [12] Salicylaldehyde Diethyl malonate Diethylamine High [7] | Formaldehyde | Diethyl malonate | Diethylamine | Good | [7]|
Application III: Synthesis of Active Pharmaceutical Ingredients (APIs)
The diethylamino functional group is a common feature in many APIs, contributing to their solubility, receptor binding, and overall pharmacokinetic profile. DEAHB is an excellent starting point for introducing this moiety.
A. Synthesis of Local Anesthetics
Many local anesthetics, such as procaine and ambucaine, are esters containing a terminal diethylamino group. [13][14][15][16][17]The synthesis often involves the preparation of 2-(diethylamino)ethanol, which is then esterified.
Protocol 3: Synthesis of 2-(Diethylamino)ethanol
Materials:
-
Diethylamine (1.3 equivalents, generated from DEAHB as per Protocol 1)
-
Ethylene chlorohydrin (1 equivalent)
-
Benzene or Toluene (solvent)
-
Aqueous Sodium Hydroxide (for work-up)
-
Round-bottom flask, reflux condenser, dropping funnel.
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and dropping funnel, heat the diethylamine to boiling.
-
Addition: Add ethylene chlorohydrin dropwise over approximately one hour. [18]3. Reflux: Continue heating under reflux for an additional 8 hours. [18]4. Work-up: Cool the reaction mixture. Add a concentrated solution of sodium hydroxide. Two layers will form.
-
Extraction: Extract the aqueous layer multiple times with benzene or another suitable organic solvent.
-
Drying & Purification: Combine the organic extracts and dry over solid potassium carbonate. [18]The solvent is removed by distillation, and the residual 2-(diethylamino)ethanol is purified by vacuum distillation.
General Synthetic Pathway for Local Anesthetics
Caption: General pathway for synthesizing local anesthetics using DEAHB.
B. Synthesis of Anticonvulsant Agents
The diethylamino group has been incorporated into various heterocyclic systems to develop novel anticonvulsant drugs, often acting as sodium channel blockers. [19][20][21]The synthesis typically involves the nucleophilic addition of diethylamine to an electrophilic center on the core scaffold.
Protocol 4: General Procedure for Amination of a Heterocyclic Precursor
This generalized protocol is based on synthetic strategies reported for novel anticonvulsants. [19] Materials:
-
Electrophilic heterocyclic precursor (e.g., a chloro-substituted pyrrole) (1 equivalent)
-
Diethylamine (2-3 equivalents, from DEAHB)
-
Dioxane or DMF (solvent)
-
Round-bottom flask, inert atmosphere setup.
Procedure:
-
Setup: Dissolve the heterocyclic precursor in a suitable anhydrous solvent (e.g., dioxane) under an inert atmosphere (N₂ or Ar).
-
Amine Addition: Add diethylamine (generated from DEAHB) to the solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel or by recrystallization to yield the desired 3-diethylaminopyrrole derivative.
Expert Insight:
-
The use of excess diethylamine serves both as the nucleophile and as a base to neutralize the HCl or HBr generated during the reaction, driving the equilibrium towards the product.
-
The choice of an aprotic solvent like dioxane or DMF is crucial to prevent side reactions with the solvent.
| Anticonvulsant Scaffold | Reported Activity | Reference |
| 3-Aminopyrroles | Oral ED₅₀ of 2.5 mg/kg (rats, MES test) for lead compound. | [19] |
| DL-hydroxybenzenamides | Activity similar to phenobarbital in PTZ-induced seizures. | [20] |
| Isatin-based amides | Favorable protection in both MES and PTZ models in mice. | [21] |
| Phenylacetamides | Active in MES and 6 Hz tests. | [22] |
Conclusion
This compound is a quintessential example of a reagent whose value far exceeds its simple chemical formula. It provides a safe and practical solution to the challenges of handling volatile diethylamine, while also serving as a competent organocatalyst. For researchers in drug development and organic synthesis, mastering the use of DEAHB is a step towards safer, more efficient, and more reliable chemical transformations. From catalyzing fundamental C-C bond formations to being a key building block in the synthesis of life-saving local anesthetics and anticonvulsants, DEAHB has cemented its place as an indispensable tool in the modern chemist's arsenal.
References
- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.
- ChemBK. (2024). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- Idesa. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
- Petramin S.A. de C.V. (2025). diethylamine - Safety Data Sheet.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry.
- Indian Academy of Sciences. (2011). Diethylamine functionalized polyethylene glycol as a novel and efficient catalyst for Knoevenagel condensation. Journal of Chemical Sciences, 123(3), 331–334.
- Sciencemadness Discussion Board. (2011). Diethylamine Synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis.
- Der Pharma Chemica. (2024). A compendious analysis of diethylamine as an organocatalyst.
- Sciencemadness Discussion Board. (2008). Diethylamine Synthesis.
- Wikipedia. (n.d.). Knoevenagel condensation.
- PubChem. (n.d.). This compound.
- ACS Publications. (1999). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry.
- Study.com. (n.d.). Propose a synthesis of the local anesthetic ambucaine from 4-nitrosalicylic acid, ethylene oxide, diethylamine, and 1-bromobutane.
- Wikipedia. (n.d.). Diethylamine.
- PubMed. (2008). Synthesis of DL-hydroxybenzenamides as anticonvulsants.
- Organic Syntheses. (n.d.). β-DIETHYLAMINOETHYL ALCOHOL.
- Organic Reactions. (1967). The Knoevenagel Condensation.
- Il Farmaco. (1998). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides.
- Research in Pharmaceutical Sciences. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- SpectraBase. (n.d.). This compound.
- PubMed Central. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
- PubMed Central. (2019). Synthesis and biological activities of local anesthetics.
- PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Royal Society of Chemistry. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds.
- PubMed Central. (2018). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.
- Anesthesia & Analgesia. (1987). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.fr [fishersci.fr]
- 12. ias.ac.in [ias.ac.in]
- 13. homework.study.com [homework.study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of DL-hydroxybenzenamides as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Diethylamine Hydrobromide in Modern Pharmaceutical Synthesis: Applications and Protocols
Introduction: In the intricate landscape of pharmaceutical synthesis, the selection of reagents is paramount to achieving desired molecular architectures with high efficiency and purity. Diethylamine hydrobromide (C₄H₁₂BrN), a stable and versatile salt of the secondary amine diethylamine, has emerged as a crucial building block and catalyst in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
This document will delve into the utility of this compound in key synthetic transformations, particularly the Mannich reaction, and its role in the synthesis of important classes of pharmaceuticals, including local anesthetics and anticonvulsants. The protocols provided herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both scientific rigor and practical applicability in a research and development setting.
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of the reagents is fundamental to successful synthesis. The table below summarizes key data for this compound and related compounds.[3][4]
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | N-ethylethanamine;hydrobromide | 6274-12-0 | C₄H₁₂BrN | 154.05 | 218-220 |
| Diethylamine | N-Ethylethanamine | 109-89-7 | C₄H₁₁N | 73.14 | -50 |
| Propiophenone | 1-Phenyl-1-propanone | 93-55-0 | C₉H₁₀O | 134.18 | 18-20 |
| Paraformaldehyde | Polyoxymethylene | 30525-89-4 | (CH₂O)n | - | 120-170 (decomposes) |
| β-Diethylaminopropiophenone | 2-(Diethylamino)-1-phenyl-1-propanone | 134-80-5 | C₁₃H₁₉NO | 205.30 | N/A (Oil) |
Core Application: The Mannich Reaction in API Intermediate Synthesis
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located on a carbonyl compound.[5][6] In this three-component condensation, this compound serves as a stable and easy-to-handle source of the diethylamine nucleophile, which reacts with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen. The resulting Mannich bases are pivotal intermediates in the synthesis of numerous pharmaceuticals.
Mechanistic Insight: The Role of this compound
The reaction is typically acid-catalyzed. This compound itself can contribute to maintaining the acidic environment conducive to the reaction. The general mechanism proceeds as follows:
-
Iminium Ion Formation: Formaldehyde reacts with diethylamine (liberated from its salt) in an acidic medium to form a highly electrophilic Eschenmoser's salt analogue, the diethylaminomethyl cation (an iminium ion).
-
Enolization: The ketone (e.g., propiophenone) undergoes acid-catalyzed enolization to form its enol tautomer.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final β-aminoketone, the Mannich base.
Caption: Generalized workflow of the Mannich Reaction.
Protocol 1: Synthesis of β-Diethylaminopropiophenone (Amfepramone Precursor)
This protocol details the synthesis of β-diethylaminopropiophenone, a key intermediate in the production of the anorectic agent Amfepramone (also known as diethylpropion).[2][7] This procedure is adapted from established Mannich reactions using diethylamine salts.[1][8]
Materials:
-
Propiophenone
-
This compound
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (anhydrous)
-
Dibutyl ether (or other suitable extraction solvent)
-
50% Sodium Hydroxide solution
-
Anhydrous Calcium Chloride (or other suitable drying agent)
Equipment:
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine propiophenone (1.0 eq), this compound (1.2 eq), and paraformaldehyde (1.5 eq) in anhydrous ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.004 to 0.07 equivalents per mole of propiophenone) to the mixture.[8]
-
Reflux: Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to approximately 50°C and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
To the residue, add water to dissolve the crude product.
-
Transfer the aqueous solution to a separatory funnel and wash with dibutyl ether to remove any unreacted propiophenone.
-
Make the aqueous layer alkaline by the careful addition of a 50% sodium hydroxide solution.
-
Extract the liberated β-diethylaminopropiophenone base with dibutyl ether.
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
The solvent can be removed by distillation to yield the final product, β-diethylaminopropiophenone, as an oil.
-
Expected Yield: 65-80%
Causality Behind Experimental Choices:
-
Use of Hydrobromide Salt: this compound is a stable, non-volatile solid, which is easier to handle and weigh accurately compared to the volatile and corrosive free base, diethylamine.[9]
-
Acid Catalyst: The addition of a small amount of strong mineral acid ensures the rapid formation of the reactive iminium ion, which is crucial for the reaction to proceed efficiently.[8]
-
Work-up Procedure: The initial wash with an organic solvent under acidic conditions removes non-basic impurities. Subsequent basification liberates the free amine product, which can then be extracted into an organic solvent.
Application in the Synthesis of Local Anesthetics
The diethylamino group is a common structural feature in many local anesthetics, contributing to the hydrophilic character of the molecule which is essential for its mechanism of action.[9][10] While direct synthesis protocols using this compound are less common, it serves as an excellent and stable precursor for generating diethylamine in situ or for the synthesis of diethylamino-containing intermediates.
A prominent example is the synthesis of Lidocaine, where diethylamine is used as a nucleophile in an Sɴ2 reaction to displace a chloride from 2-chloro-N-(2,6-dimethylphenyl)acetamide.[11]
Caption: Key step in Lidocaine synthesis.
In a laboratory setting, the required diethylamine for such a reaction can be freshly prepared by treating this compound with a strong base. This approach avoids the storage and handling issues associated with the free amine.
Relevance in the Synthesis of Anticonvulsant Drugs
The incorporation of a diethylamino moiety has been explored in the design of novel anticonvulsant agents. While a single, universally applicable protocol is not feasible due to the structural diversity of anticonvulsants, the introduction of the diethylamino group often follows established synthetic routes such as the Mannich reaction or nucleophilic substitution.
For instance, the synthesis of certain anticonvulsant candidates with a β-aminoketone scaffold can be achieved through a Mannich reaction analogous to Protocol 1, using an appropriate ketone precursor.[4] The presence of the diethylamino group can modulate the pharmacokinetic properties of the drug, such as its solubility and ability to cross the blood-brain barrier.[6] Research has shown that various amide derivatives containing amino groups exhibit anticonvulsant activity.[12][13]
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its stability, ease of handling, and reactivity make it an excellent choice for introducing the diethylamino functional group, a common feature in many active pharmaceutical ingredients. The Mannich reaction, in particular, showcases its utility in constructing key intermediates for drugs such as Amfepramone. Furthermore, its role as a precursor to diethylamine extends its applicability to the synthesis of local anesthetics like Lidocaine and various anticonvulsant candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- Organic Syntheses Procedure. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- Wikipedia. Amfepramone.
- Bialer M, et al. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Epilepsy Res. 2012;98(1):33-41.
- Piplani, P. Diethylamine - Key Chemical in Pharma Industries.
- Organic Syntheses Procedure. 1-diethylamino-3-butanone.
- Google Patents. Process for beta-diethylaminopropiophenone.
- Google Patents. Synthesis method of amfepramone hydrochloride drug intermediate 2-diethylamino-1-phenylacetone.
- Cui, Y., et al. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry. 2021;19(3):567-572.
- Pevarello, P., et al. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
- PubChem. This compound.
- de la Torre, A., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. 2022;27(16):5244.
- Der Pharma Chemica. a-compendious-analysis-of-diethylamine-as-an-organocatalyst.pdf.
- Tandi, M., et al. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Adv. 2025;15:1234-1256.
- ResearchGate. (PDF) Multistep Synthesis of Anticonvulsant Drug Dilantin.
- Wikipedia. Diethylamine.
- Scientia Iranica. Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions.
- Wang, H., et al. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
- Der Pharma Chemica. A Compendious Analysis of Diethylamine as an Organocatalyst | Abstract.
- Current Organic Synthesis. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review.
- Application of the Mannich reaction in the structural modification of natural products. Journal of the Iranian Chemical Society. 2023.
- ResearchGate. Inhibited Catalyst Activation in (N-Heterocyclic carbene)PdCl2(diethylamine) Complexes by Intramolecular Hydrogen Bonding | Request PDF.
- MDPI. Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides.
- NIH. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
- MDPI. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- Google Patents. The preparation of formic acid diethylamine.
- PubChem. Diethylpropion.
- ResearchGate. (PDF) (E)-3′,6′-bis(Diethylamine)-2-[(2-methoxynaphthalen-1-yl)methyleneamino]spiro[isoindoline-1,9′-xanthen]-3-one.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amfepramone - Wikipedia [en.wikipedia.org]
- 3. Amitriptyline - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylpropion | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2816929A - Process for beta-diethylaminopropiophenone - Google Patents [patents.google.com]
- 9. Diethylamine - Wikipedia [en.wikipedia.org]
- 10. greenchemindustries.com [greenchemindustries.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylamine hydrobromide as a catalyst in organic reactions
An In-Depth Guide to Diethylamine Hydrobromide as a Versatile Catalyst in Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound (DEAHBr) is emerging as a practical, stable, and efficient organocatalyst precursor for a variety of significant organic transformations. As a solid salt, it offers superior handling and storage properties compared to the volatile and corrosive free base, diethylamine. In solution, it serves as a reliable source of diethylamine, which functions as a potent Brønsted-Lowry base to catalyze key bond-forming reactions. This guide provides a comprehensive overview of the catalytic principles of this compound, with a focus on its application in Knoevenagel condensations and multicomponent reactions for the synthesis of medicinally relevant heterocyclic scaffolds. Detailed, field-tested protocols, mechanistic insights, and troubleshooting strategies are presented to enable researchers, scientists, and drug development professionals to effectively leverage this catalyst in their synthetic endeavors.
Introduction: The Merits of a Salt
In the realm of organocatalysis, secondary amines like diethylamine are known for their efficacy in promoting reactions that require mild basicity.[1] Diethylamine ((CH₃CH₂)₂NH) is a volatile, flammable, and corrosive liquid with a strong ammonia-like odor, making its storage and handling challenging.[2] this compound (C₄H₁₂BrN), the hydrobromide salt of diethylamine, provides an elegant solution to these practical issues.[3] It is a white, crystalline, water-soluble solid that is significantly more stable and easier to handle, aligning with the principles of greener and safer chemistry.[3][4]
The primary utility of this compound in catalysis stems from its role as a pre-catalyst. In a reaction medium, it establishes an equilibrium that releases the active catalyst, diethylamine, which then participates in the catalytic cycle. This in-situ generation ensures a controlled and sustained concentration of the base, often leading to cleaner reactions and higher yields.
Table 1: Physicochemical Properties
| Property | This compound | Diethylamine (Free Base) |
| CAS Number | 6274-12-0[3] | 109-89-7[5] |
| Molecular Formula | C₄H₁₂BrN[3] | C₄H₁₁N[5] |
| Molecular Weight | 154.05 g/mol [4] | 73.14 g/mol [5] |
| Appearance | White to off-white crystalline solid[3] | Colorless, volatile liquid[2] |
| Melting Point | 219 °C[6] | -50 °C[5] |
| Boiling Point | Decomposes | 55.5 °C[5] |
| Solubility | Highly soluble in water[3] | Miscible with water and most organic solvents[2] |
The Catalytic Principle: From Pre-Catalyst to Active Species
The catalytic activity of this compound is fundamentally tied to the basicity of the liberated diethylamine. In solution, an equilibrium is established between the ammonium salt and its conjugate base. The diethylamine then functions as a Brønsted-Lowry base, deprotonating a substrate to generate a reactive nucleophile, which is the cornerstone of its catalytic action in many reactions.
Figure 1: General workflow of DEAHBr as a pre-catalyst.
Application I: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base.[7] This reaction is fundamental to the synthesis of α,β-unsaturated compounds, which are precursors to pharmaceuticals and fine chemicals.[8] Diethylamine was one of the first amines used for this purpose by Emil Knoevenagel himself.[1][9]
Causality and Mechanism
Diethylamine's role is to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), which possesses acidic protons due to adjacent electron-withdrawing groups (Z).[10] This generates a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final condensed product. Using a mild base like diethylamine is crucial to prevent the self-condensation of the carbonyl compound, a common side reaction with stronger bases.[7]
Figure 3: Workflow for the diethylamine-catalyzed synthesis of 2-amino-4H-chromenes.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
This protocol is adapted from established procedures using amine salt catalysts in aqueous media. [11] Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.5 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
α-Naphthol (1.0 mmol, 144 mg)
-
This compound (10 mol%, 0.1 mmol, 15.4 mg)
-
Deionized water (10 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL), magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and α-naphthol (1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of deionized water, followed by this compound (0.1 mmol).
-
Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously while heating to 80°C in an oil bath for approximately 2 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., 8:2 hexane:ethyl acetate), observing the formation of the highly fluorescent chromene product.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate from the aqueous solution.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 15 mL) to remove the water-soluble catalyst and any unreacted starting materials.
-
Final Product: Dry the crude product under vacuum. For higher purity, recrystallize from ethanol to obtain the desired 2-amino-4H-chromene derivative as a crystalline solid.
Table 2: Substrate Scope for Chromene Synthesis[1][11]
| Aldehyde | Phenol Component | Typical Yield |
| Benzaldehyde | α-Naphthol | >90% |
| 4-Methoxybenzaldehyde | β-Naphthol | >92% |
| 4-Nitrobenzaldehyde | Resorcinol | >88% |
| 3-Bromobenzaldehyde | α-Naphthol | >90% |
Safety and Handling
While this compound is safer than its free base, proper precautions are necessary.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [6][12]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling. [6]* Storage: Store in a cool, dry place below +30°C, under an inert atmosphere if possible, and away from strong oxidizing agents. [3]
Conclusion
This compound serves as a robust and convenient catalytic tool for organic synthesis. Its stability, ease of handling, and efficacy as a precursor for the active diethylamine catalyst make it a superior choice for reactions such as the Knoevenagel condensation and the multicomponent synthesis of complex heterocycles. The protocols and mechanistic insights provided herein demonstrate its broad applicability and position it as a valuable reagent for researchers in both academic and industrial settings, facilitating the development of efficient and environmentally conscious synthetic methodologies.
References
- SYNTHESIS OF PYRIMIDINE DERIV
- Ningbo Inno Pharmchem Co.,Ltd. The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis. [Link]
- ResearchGate. Diethylamine-catalyzed synthesis of bis-coumarins and tetraketones. [Link]
- Der Pharma Chemica.
- MDPI.
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Wikipedia. Michael addition reaction. [Link]
- Growing Science.
- MDPI. Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. [Link]
- Wikipedia.
- MDPI. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
- Encyclopedia.pub. Synthesis of the Coumarin Core. [Link]
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Organic Reactions.
- PubChem. This compound. [Link]
- MDPI. Bio-Catalysis in Multicomponent Reactions. [Link]
- Wikipedia. Diethylamine. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 6274-12-0 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - NL [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Protein Precipitation in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Effective sample preparation is a cornerstone of successful proteomic analysis. Protein precipitation is a critical technique for concentrating protein samples and removing interfering substances that can compromise downstream analytical methods such as mass spectrometry. This document provides a detailed examination of established and scientifically validated protein precipitation methods. While the user initially inquired about diethylamine hydrobromide, a thorough review of scientific literature indicates that this compound is not a recognized reagent for protein precipitation in proteomics. Therefore, this guide focuses on widely accepted techniques, offering in-depth protocols and scientific rationale to empower researchers in their experimental design.
Introduction to Protein Precipitation in Proteomics
Protein precipitation is a fundamental process used to isolate proteins from a solution by altering their solubility.[1] In proteomics, this technique is indispensable for several reasons:
-
Concentration: It allows for the concentration of proteins from dilute biological samples, increasing the likelihood of detecting low-abundance proteins.[2]
-
Purification: It effectively removes non-protein contaminants such as salts, detergents, and lipids that can interfere with mass spectrometry and other analytical techniques.[2][3][4]
-
Sample Fractionation: Different precipitation methods can be used to selectively isolate certain classes of proteins.[5]
The selection of an appropriate precipitation method is crucial, as it can significantly influence protein yield, the integrity of the precipitated proteins, and the success of subsequent analyses.[6]
The Science Behind Protein Precipitation
The stability of proteins in an aqueous solution is maintained by a delicate balance of interactions between the protein's surface and the surrounding water molecules, forming a hydration shell. Protein precipitation is achieved by disrupting this balance through various mechanisms:
-
Disruption of the Hydration Shell: Reagents like organic solvents displace the water molecules surrounding the protein, which promotes protein-protein interactions and leads to aggregation and precipitation.[1]
-
Alteration of Electrostatic Forces: By modifying the pH of the solution or introducing high concentrations of salt, the surface charges of proteins can be neutralized. This reduction in electrostatic repulsion allows protein molecules to aggregate and precipitate.[1]
Established Methodologies for Protein Precipitation
The most common and reliable methods for protein precipitation in proteomics are organic solvent precipitation, acid precipitation, and salting out. Each method has distinct advantages and is suited for different experimental needs.
Organic Solvent Precipitation
This technique employs water-miscible organic solvents like acetone, ethanol, or methanol to induce protein precipitation.[4] These solvents decrease the dielectric constant of the solution, thereby enhancing the electrostatic attractions between protein molecules and disrupting their hydration shell.
-
Acetone Precipitation: Acetone is a powerful precipitating agent, particularly effective at removing salts and detergents from the sample.[2][6] To minimize protein denaturation, this procedure is typically carried out at low temperatures (e.g., -20°C).[2]
-
Ethanol and Methanol Precipitation: These solvents are also widely used, with ethanol often considered a gentler precipitant than acetone, making it suitable for proteins that are more sensitive to denaturation.[7]
Acid Precipitation
Trichloroacetic acid (TCA) is the most prevalent reagent for acid-based protein precipitation.[1][4] TCA works by neutralizing the charges on proteins, which causes them to lose their hydration layer and aggregate.[1] A subsequent wash with a solvent like acetone is often performed to remove any residual TCA and other contaminants.[3]
Salting Out
This method involves the addition of a high concentration of a neutral salt, most commonly ammonium sulfate, to the protein solution.[4] The salt ions effectively compete with the protein for hydration, leading to the disruption of the protein's hydration shell and causing it to precipitate.[1]
Comparative Analysis of Precipitation Methods
| Method | Underlying Principle | Key Advantages | Key Disadvantages |
| Acetone Precipitation | Reduces solvent dielectric constant and disrupts the hydration shell. | Achieves good protein recovery and effectively removes salts and detergents.[6] | May cause protein denaturation; some proteins can be challenging to resolubilize.[2] |
| TCA/Acetone Precipitation | Neutralizes protein charge through acidification, leading to aggregation.[1] | Highly efficient and rapid; effectively removes a broad range of contaminants.[2][6] | Causes significant protein denaturation; the resulting pellet can be difficult to resolubilize, and residual TCA must be thoroughly removed.[1][2] |
| Ammonium Sulfate (Salting Out) | Competes for water molecules, disrupting the protein's hydration shell.[1] | Preserves the native structure and function of proteins; allows for the fractional precipitation of different proteins.[1] | The final pellet contains high salt concentrations that require removal; may be less effective for dilute protein samples. |
Detailed Experimental Protocols
Protocol for Acetone Precipitation
Materials Required:
-
Protein sample
-
HPLC-grade acetone (pre-chilled to -20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resolubilization buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
Step-by-Step Procedure:
-
Transfer the protein sample to a microcentrifuge tube.
-
Add four volumes of pre-chilled acetone to the protein solution (e.g., 800 µL of acetone to 200 µL of sample).[2]
-
Mix thoroughly by vortexing.
-
Incubate the mixture at -20°C for at least 1 hour. For more dilute samples, an overnight incubation can enhance protein recovery.[2]
-
Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 15 minutes at 4°C.[2]
-
Carefully remove and discard the supernatant, ensuring the protein pellet remains undisturbed.
-
Optional Wash Step: Add 250 µL of pre-chilled acetone to the pellet, vortex briefly, and repeat the centrifugation. This step aids in removing any remaining contaminants.
-
Air-dry the pellet for 5-10 minutes to evaporate residual acetone. Avoid over-drying, as this can impede resolubilization.
-
Resuspend the protein pellet in a suitable volume of resolubilization buffer. Gentle heating and vortexing may be necessary for complete dissolution.[2]
Protocol for TCA/Acetone Precipitation
Materials Required:
-
Protein sample
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
HPLC-grade acetone (pre-chilled to -20°C) containing 0.05 M HCl
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resolubilization buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
Step-by-Step Procedure:
-
Place the protein sample in a microcentrifuge tube and cool on ice.
-
Add TCA to a final concentration of 10-20% (e.g., add 30 µL of 100% TCA to 120 µL of sample for a final concentration of 20%).
-
Mix by vortexing and incubate on ice for 30-60 minutes.
-
Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 500 µL of ice-cold acetone containing 0.05 M HCl. This step helps to neutralize the pH and remove residual TCA.
-
Vortex the tube and centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in the appropriate resolubilization buffer.
Visualizing the Proteomics Workflow
Caption: A schematic overview of the general protein precipitation workflow.
Safety Profile of this compound
Although not utilized for protein precipitation, for the sake of completeness and laboratory safety, it is important to note the hazards associated with this compound.
-
Identified Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[8] It is also hygroscopic, readily absorbing moisture from the air.[9][10]
-
Handling Recommendations: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should always be worn when handling this chemical.[8] It is crucial to work in a well-ventilated area and have access to emergency eyewash stations and safety showers.[9][10]
-
First Aid Procedures: In the event of skin contact, the affected area should be washed thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, the individual should be moved to an area with fresh air.[8]
References
- Fisher Scientific. (2024, March 22).
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (2025, October 24).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%.
- Penta chemicals. (2025, April 23).
- Abcam. (n.d.).
- The Good Scents Company. (n.d.). diethyl amine hydrobromide, 6274-12-0.
- Smolecule. (2023, August 15). Buy this compound | 6274-12-0.
- ChemBK. (n.d.). Diethylamine.
- Guidechem. (n.d.). This compound 6274-12-0 wiki.
- Fic, E., Kedracka-Krok, S., Jankowska, U., Pirog, A., & Dziedzicka-Wasylewska, M. (2010). Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. Electrophoresis, 31(21), 3573-9.
- Chen, Y., et al. (2019). Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. BMC Genomics, 20(1), 1-13.
- Bioquochem. (2021, October 4).
- Gauthier, J., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8021, Diethylamine.
- Ryan, B. J. (2017). Differential Precipitation and Solubilization of Proteins. Methods in Molecular Biology, 1474, 119-128.
- Boston Children's Research. (n.d.). Proteomics Center Useful Protocols.
- Bio-Synthesis. (2014, September 4).
- Zougman, A., et al. (2019). Rapid and quantitative protein precipitation for proteome analysis by mass spectrometry. Molecular & Cellular Proteomics, 18(12), 2496-2507.
- Wang, L., et al. (2011). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. Journal of Environmental Science and Health, Part A, 46(10), 1135-1140.
- Villanueva, J., et al. (2010). An optimized procedure for the capture, fractionation and proteomic analysis of proteins using hydrogel nanoparticles. Proteomics, 10(2), 332-6.
- Knatko, M. V., & Lapushkin, M. N. (2021). Formation of diethylamine thermal ionization mass spectrum on NaAux intermetallide. Rapid Communications in Mass Spectrometry, 35(17), e9144.
- Iannone, M., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(23), 8234.
- Phenomenex. (2025, June 9).
- Tzanavaras, P. D., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7859.
- ResearchGate. (2015, February 20).
- Li, Y., et al. (2022). Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. Journal of Visualized Experiments, (182), e63749.
- Brophy, M. B., et al. (2020). The Role of Mass Spectrometry in Structural Studies of Flavin-Based Electron Bifurcating Enzymes. Frontiers in Molecular Biosciences, 7, 60.
Sources
- 1. bioquochem.com [bioquochem.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Differential Precipitation and Solubilization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: Diethylamine Hydrobromide as a Chaotropic Agent for Biomolecule Extraction and Solubilization
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and potential applications of Diethylamine hydrobromide (DEAHBr) as a chaotropic agent. We will explore the fundamental mechanism of chaotropy, the specific physicochemical and safety profile of DEAHBr, and provide model protocols for its use in nucleic acid extraction and protein solubilization.
The Fundamental Principle: Mechanism of a Chaotropic Agent
A chaotropic agent is a substance that disrupts the highly ordered, three-dimensional hydrogen-bonding network of water molecules.[1][2] This disruption increases the entropy of the system, effectively making the aqueous environment less polar and weakening the hydrophobic effect, which is a primary force driving the structural integrity of macromolecules.[1][3][4]
By interfering with non-covalent intramolecular and intermolecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—chaotropic agents denature proteins and nucleic acids, disrupt lipid bilayers to lyse cells, and inactivate nucleases, thereby protecting target molecules from degradation during purification.[2][5][6] The bromide ion (Br⁻) in this compound is a well-established chaotropic ion, positioned in the "disordering" end of the Hofmeister series.[2]
Caption: Figure 1: Mechanism of Chaotropic Action.
Physicochemical Properties and Safety Profile of this compound
Before implementing any protocol, it is crucial to understand the characteristics and handling requirements of the reagent. DEAHBr is the hydrobromide salt of the secondary amine diethylamine.[7]
Physicochemical Data
The key properties of this compound are summarized below. It exists as a white crystalline solid that is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[7][8]
| Property | Value | References |
| Molecular Formula | C₄H₁₂BrN | [7][9][10] |
| Molecular Weight | ~154.05 g/mol | [7][10] |
| IUPAC Name | N-ethylethanamine;hydrobromide | [10] |
| Appearance | White to almost white crystalline powder/solid | [7][8][11] |
| Melting Point | 218 - 221 °C (424.4 - 428 °F) | [7][9][12] |
| Solubility | Soluble in water | [7][9] |
| CAS Number | 6274-12-0 | [9][10] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[13][14] Adherence to standard laboratory safety protocols is mandatory.
| Hazard Category | Description & Precautionary Measures | References |
| Skin Irritation | Causes skin irritation. Always wear nitrile gloves and a lab coat. In case of contact, wash the affected area immediately with plenty of soap and water. | [10][12][14] |
| Eye Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present. | [10][12][14] |
| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. | [10][14] |
| Storage | Hygroscopic. Store in a cool, dry, well-ventilated place. Keep the container tightly sealed to prevent moisture absorption. | [8][12] |
| Spills | For minor spills, remove ignition sources, use dry clean-up procedures to avoid generating dust, and place waste in a labeled container. For major spills, alert personnel and emergency responders. | [13] |
Model Protocol I: Genomic DNA Extraction from Mammalian Cells
This protocol is a model for using DEAHBr in a silica-based spin-column method for genomic DNA (gDNA) purification. The principle relies on the chaotropic salt to lyse cells, denature proteins (including DNases), and promote the binding of DNA to the silica membrane in the presence of alcohol.[5][6][15]
Note: This is an adapted protocol. Optimal concentrations of DEAHBr and other buffer components may require empirical validation for specific cell types.
Required Reagents & Buffers
-
Lysis/Binding Buffer (LBB): 4-6 M this compound, 50 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1% Triton X-100. Store at room temperature.
-
Wash Buffer 1 (WB1): 2 M this compound, 80% Ethanol. Store at room temperature.
-
Wash Buffer 2 (WB2): 75% Ethanol. Store at room temperature.
-
Elution Buffer (EB): 10 mM Tris-HCl (pH 8.5). Store at 4°C.
-
Proteinase K: 20 mg/mL solution. Store at -20°C.
-
Mammalian Cells: Up to 5 x 10⁶ cells.
-
Silica Spin Columns and Collection Tubes
Step-by-Step Methodology
-
Cell Lysis:
-
Pellet up to 5 x 10⁶ cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant.
-
Add 200 µL of Lysis/Binding Buffer (LBB) to the cell pellet.
-
Add 20 µL of Proteinase K solution. Vortex thoroughly to mix and resuspend the cells.
-
Incubate at 56°C for 10-15 minutes to facilitate protein digestion. This step ensures nucleases are inactivated and cellular proteins are removed.[5][6]
-
-
DNA Binding:
-
Add 200 µL of 100% Ethanol to the lysate and vortex immediately for 5-10 seconds. The addition of ethanol enhances the binding of nucleic acids to the silica membrane.[5][6]
-
Transfer the entire mixture to a silica spin column placed in a 2 mL collection tube.
-
Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Place the spin column into a new collection tube.
-
Add 500 µL of Wash Buffer 1 (WB1). Centrifuge at >8,000 x g for 1 minute. Discard the flow-through. This step removes residual proteins and other contaminants.[6]
-
Add 500 µL of Wash Buffer 2 (WB2). Centrifuge at >8,000 x g for 1 minute. Discard the flow-through. This step removes the chaotropic salts from the previous steps.[6]
-
-
Dry Spin:
-
Centrifuge the empty spin column at maximum speed (>12,000 x g) for 2 minutes to remove any residual ethanol. This is a critical step, as ethanol can inhibit downstream enzymatic reactions.[5]
-
-
Elution:
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Carefully add 50-100 µL of Elution Buffer (EB) directly onto the center of the silica membrane.
-
Incubate at room temperature for 2-5 minutes to allow the DNA to rehydrate.
-
Centrifuge at >8,000 x g for 1 minute to elute the purified gDNA.
-
Caption: Figure 2: Workflow for gDNA Extraction using DEAHBr.
Model Protocol II: Solubilization of Recombinant Protein from Inclusion Bodies
Recombinant proteins expressed in bacterial systems often form dense, insoluble aggregates known as inclusion bodies.[16] Chaotropic agents are essential for solubilizing these aggregates by denaturing the improperly folded proteins, which can then be refolded into their active conformation.[16][17]
Note: This protocol provides a general framework. The optimal DEAHBr concentration and refolding strategy are protein-dependent and must be optimized.
Required Reagents & Buffers
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100.
-
Solubilization Buffer: 6-8 M this compound, 50 mM Tris-HCl (pH 8.0), 10 mM Dithiothreitol (DTT). Prepare fresh.
-
Refolding Buffer (example via dialysis): 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM Reduced Glutathione, 0.1 mM Oxidized Glutathione. Buffer composition is highly protein-dependent.
Step-by-Step Methodology
-
Isolate Inclusion Bodies:
-
Harvest bacterial cells expressing the recombinant protein by centrifugation.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at >15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the pellet with Inclusion Body Wash Buffer to remove contaminating proteins and cell debris. Repeat this step 2-3 times.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer. The high concentration of DEAHBr will denature and solubilize the aggregated protein.[16][18] DTT is included to reduce any improper disulfide bonds.
-
Stir or rotate the suspension gently for 1-2 hours at room temperature.
-
Centrifuge at >15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully transfer the supernatant, which contains the denatured protein, to a new tube.
-
-
Protein Refolding:
-
The goal is to slowly remove the chaotropic agent to allow the protein to refold correctly.[16] Step-wise dialysis is a common method.
-
Transfer the solubilized protein into dialysis tubing.
-
Perform a series of dialysis steps against the Refolding Buffer with decreasing concentrations of DEAHBr (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no DEAHBr). Each step should last several hours or overnight at 4°C.
-
After the final dialysis step, the protein should be in its soluble, refolded state.
-
-
Purification and Analysis:
-
Clarify the refolded protein solution by centrifugation to remove any precipitated protein.
-
Proceed with further purification steps (e.g., affinity or size-exclusion chromatography) and functional assays to confirm activity.
-
Caption: Figure 3: Workflow for Protein Solubilization from Inclusion Bodies.
Conclusion
This compound, as a salt containing the chaotropic bromide anion, presents a viable but under-explored alternative to more common chaotropic agents like guanidinium salts and urea. Its properties make it theoretically well-suited for standard applications in molecular biology, including cell lysis, nuclease inactivation, and the denaturation of macromolecules for purification. The model protocols provided herein offer a starting point for researchers to develop and optimize methods for their specific systems. As with any new reagent, empirical validation and careful optimization of parameters such as concentration, pH, and buffer composition are essential for achieving desired outcomes in yield and purity.
References
- Wikipedia. (n.d.). Chaotropic agent.
- Grokipedia. (n.d.). Chaotropic agent.
- Hopax. (n.d.). The Role of Chaotropic Agents in Life Science Research.
- Taylor & Francis. (n.d.). Chaotropic – Knowledge and References.
- Ivanova, N. V., & Clare, E. L. (2008). A high-throughput protocol for extracting high-purity genomic DNA from plants and animals. Molecular Ecology Resources, 8(4), 736-41.
- Santa Cruz Biotechnology. (n.d.). Triethylamine hydrobromide - Material Safety Data Sheet.
- Smolecule. (2023). Buy this compound | 6274-12-0.
- Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.
- ChemicalBook. (n.d.). 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties.
- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound | C4H12BrN | CID 10986453.
- Promega Corporation. (n.d.). DNA Purification | DNA Extraction Methods.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound - Methylamine Supplier.
- Technology Networks. (2024). An Introduction to Protein Purification: Methods, Technologies and Applications.
- Google Patents. (n.d.). EP0843724A2 - Solution containing chaotropic agent and process using it for isolation of dna, rna and proteins.
- Alfa Chemistry. (n.d.). CAS 6274-12-0 this compound.
- Cancellare, I. (n.d.). Review of DNA Extraction Methodologies and Guidelines for Protocol Development. University of Delaware.
- G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein.
- ResearchGate. (2025). Effective interactions between chaotropic agents and proteins.
- Bitesize Bio. (2025). A complete guide to how nucleic acid extraction kits work.
- Bio-Rad. (n.d.). Protein Solubilization for 2-D Electrophoresis.
- Linkspringer. (n.d.). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies.
- PubMed. (2005). Effective interactions between chaotropic agents and proteins.
Sources
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalsnowleopard.org [globalsnowleopard.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Buy this compound | 6274-12-0 [smolecule.com]
- 8. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 9. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. materials.alfachemic.com [materials.alfachemic.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.fr [fishersci.fr]
- 15. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 16. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
The Versatility of Diethylamine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Role of the Diethylamino Moiety in Drug Design
In the landscape of medicinal chemistry, the incorporation of a diethylamino group into a molecular scaffold is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. This functional group can significantly influence a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its solubility, membrane permeability, and target binding affinity. Diethylamine hydrobromide (DEA-HBr), a stable and easy-to-handle salt of diethylamine, serves as a crucial reagent in the introduction of this valuable moiety.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Diethylamine itself is a secondary amine that is instrumental in the synthesis of a wide array of pharmaceuticals, including antihistamines, anesthetics, and other therapeutic compounds.[2][3] The hydrobromide salt offers advantages in terms of storage stability and reduced volatility compared to the free base, diethylamine.[4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 6274-12-0 | [1] |
| Molecular Formula | C₄H₁₂BrN | [1] |
| Molecular Weight | 154.05 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 218-220 °C | [6] |
| Solubility | Highly soluble in water | [1] |
Safety and Handling: this compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Medicinal Chemistry: Synthetic Pathways and Mechanisms
The primary application of this compound in medicinal chemistry is as a precursor to diethylamine, which then acts as a nucleophile or a base in a variety of synthetic transformations. The hydrobromide salt is typically converted to the free base in situ by the addition of a stronger base.
Synthesis of Local Anesthetics: The "-caine" Drugs
The diethylaminoethyl group is a hallmark of many local anesthetics. This compound is a key starting material for the synthesis of the side chains of widely used local anesthetics like lidocaine and procaine.
The synthesis of lidocaine from 2,6-dimethylaniline involves a two-step process where diethylamine is introduced in the final step.
Caption: Synthesis of Lidocaine from 2,6-dimethylaniline.
This protocol details the second step of the lidocaine synthesis, starting from the intermediate N-(2,6-dimethylphenyl)chloroacetamide and utilizing diethylamine generated in situ from its hydrobromide salt.
Materials:
-
N-(2,6-Dimethylphenyl)chloroacetamide
-
This compound (DEA-HBr)
-
Potassium hydroxide (KOH)
-
Toluene
-
3 M Hydrochloric acid (HCl)
-
Pentane
-
Anhydrous sodium carbonate (Na₂CO₃)
Procedure:
-
In situ generation of Diethylamine: In a round-bottom flask, dissolve a calculated excess of this compound in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated solution of potassium hydroxide until the mixture is strongly basic. Diethylamine will separate as an oily layer. Extract the diethylamine with toluene.
-
Reaction Setup: To the toluene solution of diethylamine, add N-(2,6-dimethylphenyl)chloroacetamide (1 equivalent).[7]
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer with water to remove any remaining this compound and excess diethylamine.[7]
-
Extraction: Extract the organic layer with 3 M HCl. The lidocaine will move to the aqueous layer as its hydrochloride salt.[7]
-
Isolation of Lidocaine Base: Cool the acidic aqueous layer in an ice bath and add a 30% KOH solution until the mixture is strongly basic to precipitate the lidocaine free base.[1]
-
Final Purification: Extract the lidocaine base with pentane. Wash the pentane layer with water, dry over anhydrous sodium carbonate, and concentrate under reduced pressure to obtain the crude product.[1] The product can be further purified by recrystallization.[7]
Synthesis of Antimalarial Drugs
The diethylaminoalkyl side chain is a common feature in many 4-aminoquinoline antimalarial drugs, such as chloroquine. This side chain is crucial for the drug's accumulation in the parasite's acidic food vacuole.
This protocol describes the synthesis of N-(7-chloro-4-quinolyl)-N'-ethyl-N'-(2-diethylaminoethyl)-1,2-diaminoethane, an analogue of the chloroquine side chain, where diethylamine is introduced in the final step.[8]
Materials:
-
N-(7-Chloro-4-quinolyl)-N'-ethyl-1,2-diaminoethane
-
2-Bromo-N,N-diethylethanamine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-(7-chloro-4-quinolyl)-N'-ethyl-1,2-diaminoethane (1 equivalent), 2-bromo-N,N-diethylethanamine hydrobromide (1.2 equivalents), and potassium carbonate (3 equivalents) in acetonitrile.
-
Reaction: Stir the mixture at room temperature for 72 hours.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the desired product.[8]
The Mannich Reaction: A Versatile Tool for C-C Bond Formation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as diethylamine.[9] This reaction is instrumental in synthesizing β-amino ketones, which are precursors to a wide range of medicinally important molecules, including anticonvulsants and antipsychotics.[9] this compound can be used as the source of the amine.[10]
Caption: General workflow for the Mannich reaction.
This protocol is adapted from a general procedure for the Mannich reaction using a secondary amine hydrochloride.[10]
Materials:
-
Acetophenone
-
This compound
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place acetophenone (1 equivalent), this compound (1.3 equivalents), and paraformaldehyde (0.44 equivalents).[10]
-
Acidification and Reflux: Add a small amount of concentrated HCl in 95% ethanol and reflux the mixture for 2 hours.[10]
-
Isolation: Cool the reaction mixture. The product, β-diethylaminopropiophenone hydrochloride, will crystallize.
-
Purification: Filter the crude product and wash with acetone to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol and acetone.[10]
Conclusion and Future Perspectives
This compound remains a cornerstone reagent in medicinal chemistry, providing a stable and convenient source of the diethylamino moiety. Its application in the synthesis of local anesthetics, antimalarials, and a plethora of other therapeutic agents through reactions like nucleophilic substitution and the Mannich reaction highlights its versatility. The protocols provided herein offer a practical guide for researchers to leverage the utility of this important building block in the discovery and development of new medicines. Future research may focus on developing more sustainable and efficient methods for reactions involving this compound, potentially through the use of flow chemistry or novel catalytic systems.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Microscale Approach (3rd ed.). Brooks/Cole.
- Vinati Organics. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Diethylamine in Pharmaceutical Synthesis.
- ScienceMadness. (2011, July 17). Diethylamine Synthesis.
- de Kock, C., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 19(18), 5583-5593.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis.
- Wikipedia. (2023, December 19). Diethylamine.
- Baasner, B., & H. J. Mann. (2008). The use of diethylamine as analgesic in pharmaceutical preparations.
- Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1338-1359.
- Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report.
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- Ledeti, I., et al. (2014). Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Revista de Chimie, 65(2), 163-166.
- Kumar, S., & Arun, K. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. ISRN Organic Chemistry, 2014, 1-12.
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Diethylamine Hydrobromide as a Versatile Precursor for Active Pharmaceutical Ingredients
Abstract
Diethylamine hydrobromide (C₄H₁₂BrN) is a stable, crystalline salt that serves as a crucial precursor to diethylamine, a widely utilized secondary amine in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1] Its solid nature offers significant advantages in handling, storage, and safety over the volatile and flammable liquid diethylamine.[2][3] This document provides a detailed exploration of the strategic application of this compound in pharmaceutical synthesis, focusing on the causality behind experimental choices. We present comprehensive, step-by-step protocols for the synthesis of the local anesthetic Lidocaine, and discuss the precursor's role in the synthesis of other significant APIs such as the antitussive Pentoxyverine and analogues of the calcium channel blocker Diltiazem.
Introduction: The Strategic Importance of this compound
In organic synthesis, particularly within the pharmaceutical industry, the introduction of a diethylamino functional group (–N(C₂H₅)₂) is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, lipophilicity, and receptor binding affinity.[4] Diethylamine is the direct source for this moiety, but its physical properties—a low boiling point (55.5 °C), strong ammonia-like odor, and high flammability—present handling challenges.[3][5]
This compound (CAS: 6274-12-0), the hydrobromide salt of diethylamine, provides a robust solution.[1] It is a white, crystalline, water-soluble solid with a high melting point (218-220 °C), making it significantly more stable and easier to handle.[6][7] The reactive freebase, diethylamine, can be readily liberated just prior to use through a simple acid-base reaction, a process known as "freebasing."[2] This approach ensures that the volatile amine is generated in a controlled manner, enhancing safety and procedural accuracy.
This guide will demonstrate the utility of this precursor through its application in the synthesis of Lidocaine, a cornerstone local anesthetic, and explore its broader relevance in constructing other complex pharmaceutical agents.
Core Application: Synthesis of the Local Anesthetic Lidocaine
The synthesis of Lidocaine (trade name Xylocaine) is a classic and highly illustrative example of the strategic use of diethylamine.[8] It is a multi-step process that showcases fundamental organic reactions, including nucleophilic acyl substitution and nucleophilic substitution (Sɴ2). The overall synthesis is remarkably efficient and is a staple in many academic and industrial laboratories.
Synthetic Strategy & Mechanistic Rationale
The synthesis of Lidocaine begins with a commercially available starting material, 2,6-dimethylaniline. The pathway involves two primary transformations:
-
Acylation: The amine group of 2,6-dimethylaniline is acylated using α-chloroacetyl chloride. This reaction is highly selective for the highly electrophilic acyl carbon, leaving the alkyl chloride portion of the reagent intact for the subsequent step.[9] The addition of a weak base like sodium acetate is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and prevent it from reacting.[10]
-
Alkylation (Sɴ2 Reaction): The intermediate, α-chloro-2,6-dimethylacetanilide, undergoes a nucleophilic substitution reaction with diethylamine. The diethylamine acts as the nucleophile, displacing the chloride ion to form the final Lidocaine molecule.[9] This step is the core of the synthesis where the diethylamino group is introduced.
Causality Behind Experimental Choices:
-
Excess Diethylamine: In this Sɴ2 reaction, diethylamine serves a dual purpose. It acts as the primary nucleophile and as a base to neutralize the proton on the newly formed tertiary amine, which would otherwise lead to the formation of an unreactive ammonium salt.[10][11] Using a molar excess of diethylamine ensures the reaction goes to completion by driving the equilibrium forward and scavenging all acidic byproducts.
-
Solvent Choice: Toluene is an ideal solvent for this step. Its boiling point allows for effective reflux to increase the reaction rate, it readily dissolves the organic starting materials, and its immiscibility with water simplifies the subsequent aqueous workup steps.[8]
Visualization of Synthetic Pathways
The workflow begins with the liberation of diethylamine from its hydrobromide salt, followed by the two-step synthesis of Lidocaine.
Caption: Overall workflow for Lidocaine synthesis.
Quantitative Data for Lidocaine Synthesis
The following table summarizes the typical stoichiometry used in the laboratory-scale synthesis of Lidocaine, starting from 2,6-dimethylaniline.
| Reagent/Product | Molecular Wt. ( g/mol ) | Molar Eq. | Typical Mass/Volume | Role |
| 2,6-Dimethylaniline | 121.18 | 1.0 | 2.9 g (3.0 mL) | Starting Material |
| α-Chloroacetyl Chloride | 112.94 | ~1.03 | 2.85 g (2.0 mL) | Acylating Agent |
| Sodium Acetate (aq.) | 82.03 | Excess | 25 mL (half-sat.) | Base (Acid Scavenger) |
| α-Chloro-2,6-dimethylacetanilide | 197.67 | 1.0 | Theoretical Yield | Intermediate |
| Diethylamine | 73.14 | ~3.0 | 5.3 g (7.5 mL) | Nucleophile & Base |
| Toluene | 92.14 | - | 25 mL | Solvent |
| Lidocaine (Product) | 234.34 | - | ~4.1 g (71% yield) | Final API |
Data adapted from reference[8]. Yields are representative and may vary.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves corrosive, toxic, and flammable reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10]
Part A: Liberation of Freebase Diethylamine from this compound
-
Objective: To generate pure, freebase diethylamine for use in the subsequent Sɴ2 reaction.
-
Rationale: This protocol uses sodium hydroxide, a strong and inexpensive base, to deprotonate the diethylammonium ion. The low boiling point of the resulting diethylamine allows for its simple purification via distillation.[2]
-
Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction: To the round-bottom flask, add this compound (e.g., 11.0 g, 0.1 mol). In a separate beaker, carefully dissolve sodium hydroxide (e.g., 6.0 g, 0.15 mol) in 20 mL of deionized water (Note: this is an exothermic process).
-
Liberation: Slowly add the cooled NaOH solution to the flask containing the this compound. Swirl gently to mix.
-
Distillation: Gently heat the mixture using a heating mantle. Collect the distillate that comes over at approximately 55-57 °C. This is the freebase diethylamine.[2]
-
Drying: The collected diethylamine can be dried over anhydrous potassium carbonate to remove trace water before use.
Part B: Synthesis of Lidocaine
-
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate)
-
In a 125 mL Erlenmeyer flask, add 2,6-dimethylaniline (3.0 mL, 24.4 mmol) to 15 mL of glacial acetic acid.[8]
-
To this solution, add α-chloroacetyl chloride (2.0 mL, 25.1 mmol), followed immediately by 25 mL of a half-saturated aqueous sodium acetate solution.[8]
-
Precipitation of the white amide product is nearly instantaneous. Stir the mixture thoroughly with an additional 60 mL of cold water to ensure complete precipitation and to wash the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove all acetic acid. The product should be pressed as dry as possible and used immediately in the next step.[8]
-
-
Step 2: Synthesis of Lidocaine via Sɴ2 Reaction
-
Transfer the entire moist filter cake from the previous step into a 50 mL round-bottom flask.
-
Add the freshly prepared diethylamine (~7.5 mL, 72.5 mmol) and 25 mL of toluene to the flask.[8]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes.[11]
-
After reflux, cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with four 50 mL portions of water to remove excess diethylamine and its hydrochloride salt.[8]
-
Extract the organic (toluene) layer with 20 mL of 3 M HCl. The protonated Lidocaine will move into the aqueous layer.
-
Separate and collect the aqueous layer. Cool it in an ice bath and make it strongly basic by the dropwise addition of 30% KOH solution, which will precipitate the Lidocaine freebase as an oil or solid.[10]
-
Extract the basic aqueous layer with two 10 mL portions of a non-polar solvent like pentane or diethyl ether.[12]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Lidocaine product. The product can be further purified by recrystallization from hexane to yield large, colorless crystals with a melting point of 65–67 °C.[8]
-
Broader Applications in API Synthesis
The strategy of incorporating a diethylamino group is not limited to Lidocaine. This compound serves as a reliable precursor for this moiety in a range of other APIs.
Antitussives: The Case of Pentoxyverine
Pentoxyverine (also known as carbetapentane) is a non-opioid antitussive agent used to suppress coughs.[13][14] Its chemical structure is 2-(2-(diethylamino)ethoxy)ethyl 1-phenylcyclopentane-1-carboxylate.
-
Synthetic Role: The key 2-(diethylamino)ethoxy moiety is synthesized from diethylamine. The synthesis typically involves the reaction of diethylamine with 2-(2-chloroethoxy)ethanol or a related ethylene oxide derivative. The resulting alcohol, 2-(diethylamino)ethoxyethanol, is then esterified with 1-phenylcyclopentanecarboxylic acid to yield the final Pentoxyverine molecule.[15] this compound provides the stable starting point for generating the necessary diethylamine for this initial alkylation step.
Calcium Channel Blockers: Diltiazem Analogues
Diltiazem is a benzothiazepine-class calcium channel blocker used to treat hypertension and angina.[16][17] The core structure is often modified to optimize its properties. A common modification involves the N-alkylation of the benzothiazepinone nitrogen.
-
Synthetic Role: While Diltiazem itself contains a dimethylaminoethyl group, the synthesis is directly analogous for creating diethylaminoethyl variants.[16][18] The synthesis involves reacting the benzothiazepinone core with a 2-(diethylamino)ethyl halide (e.g., 2-chloro-N,N-diethylethanamine). This alkylating agent is readily prepared from diethylamine.[19][20] The use of this compound as the ultimate source of the amine ensures a controlled and scalable process.
Caption: Precursor synthesis from diethylamine.
Conclusion
This compound is an exemplary reagent that balances stability and reactivity for pharmaceutical synthesis. Its role as a solid, easy-to-handle precursor for the versatile diethylamine nucleophile streamlines synthetic processes, improves safety, and ensures reproducibility. The detailed synthesis of Lidocaine serves as a primary testament to its utility, demonstrating a robust and efficient pathway to a globally important API. Furthermore, its application in constructing key fragments for drugs like Pentoxyverine and Diltiazem analogues highlights its broader significance. For researchers and drug development professionals, understanding the strategic application and handling of this compound is essential for the efficient and safe synthesis of a wide array of pharmacologically active molecules.
References
- Synthesis of Lidocaine. Unknown Source.
- Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. University of San Diego.
- The Preparation of Lidocaine. Journal of Chemical Education.
- Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. EduBirdie.
- 1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. Unknown Source.
- Innovative Synthesis of Diltiazem/Clentiazem Analogs - Southern Adventist University. Southern Adventist University.
- Diethylamine - Key Chemical in Pharma Industries. Paushak Ltd.
- Sourcing this compound for Advanced Electronics Manufacturing. Shaanxi Dideu Medichem Co., Ltd.
- A process for the preparation of diltiazem - Google Patents. Google Patents.
- Diethylamine Dess-Martin periodinane: An efficient catalyst-oxidant combination.... ResearchGate.
- Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed. PubMed.
- A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Molecules.
- Synthesis of Tramadol and Analogous - SciELO México. SciELO México.
- Process for preparing diltiazem - US5869697A - Google Patents. Google Patents.
- Synthesis of tramadol hydrochloride | Download Scientific Diagram - ResearchGate. ResearchGate.
- This compound | C4H12BrN | CID 10986453 - PubChem. PubChem.
- (PDF) Synthesis of Tramadol and Analogous - ResearchGate. ResearchGate.
- Synthesizing method of pentoxyverine drug intermediate 1-phenylcyclopentanecarboxylic acid - Google Patents. Google Patents.
- Diethylamine - Wikipedia. Wikipedia.
- Tramadol | C16H25NO2 | CID 33741 - PubChem - NIH. PubChem.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015-07-17).
- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry. (2020-05-26).
- Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass.
- Pentoxyverine - Wikipedia. Wikipedia.
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 6274-12-0 [smolecule.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. nbinno.com [nbinno.com]
- 7. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 12. cerritos.edu [cerritos.edu]
- 13. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 15. CN105622384A - Synthesizing method of pentoxyverine drug intermediate 1-phenylcyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 16. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 17. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
- 20. US5869697A - Process for preparing diltiazem - Google Patents [patents.google.com]
Diethylamine hydrobromide in the preparation of ionic liquids
Application Note & Protocol Guide
Topic: Diethylamine Hydrobromide and the Synthesis of Diethylammonium-Based Ionic Liquids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Diethylammonium-Based Protic Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points typically below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and versatile materials for a multitude of applications, including organic synthesis, electrochemistry, and drug delivery.[1][2][3][4] A significant subclass of ILs is Protic Ionic Liquids (PILs), which are readily formed through the proton transfer from a Brønsted acid to a Brønsted base.[5] This straightforward acid-base neutralization makes PILs particularly attractive due to their simple, often one-step synthesis and the low cost of their precursors.[6][7]
This guide focuses on PILs derived from diethylamine, a secondary amine that serves as the Brønsted base.[8] The resulting diethylammonium cation [(CH₃CH₂)₂NH₂]⁺ can be paired with a wide variety of anions to create a family of PILs with tailored physicochemical properties. While this compound itself—the salt of diethylamine and hydrobromic acid—is a crystalline solid with a melting point well above 100 °C, it serves as a fundamental example of the diethylammonium cation paired with a simple halide anion.[9][10] The principles of its formation underpin the synthesis of a broader range of functional, room-temperature ionic liquids.
Herein, we provide a comprehensive overview of the synthesis, characterization, and properties of diethylammonium-based PILs, offering detailed protocols and field-proven insights for their successful preparation and application in a research setting.
Pillar 1: The Underpinning Chemical Principles
The formation of a protic ionic liquid is fundamentally an acid-base neutralization reaction.[11] The key event is the transfer of a proton (H⁺) from a Brønsted acid (e.g., a carboxylic or sulfonic acid) to a Brønsted base (e.g., diethylamine).[12]
The extent of this proton transfer, and thus the "ionicity" of the resulting liquid, can be estimated by the difference in the pKa values (ΔpKa) of the parent acid and the protonated base.[13] A large ΔpKa generally favors complete proton transfer, resulting in a substance that behaves more like an ideal ionic liquid. The reaction is an equilibrium, but with a sufficiently strong acid, the equilibrium lies far to the right, favoring the formation of the diethylammonium cation and the conjugate base of the acid as the anion.
Caption: Proton transfer reaction forming a diethylammonium-based PIL.
Pillar 2: Synthesis, Purification, and Workflow
The synthesis of high-purity PILs requires careful attention to stoichiometry and the exclusion of contaminants, particularly water, as PILs are often hygroscopic.[6] A solvent-free approach is often preferred to simplify purification and avoid residual solvent contamination.[11][14]
General Synthesis and Purification Workflow
The overall process involves the controlled reaction of precursors, followed by rigorous purification to remove unreacted starting materials and water.
Caption: General workflow for PIL synthesis and purification.
Experimental Protocol 1: Synthesis of Diethylammonium Pentanoate ([DEA][C5])
This protocol details the synthesis of a representative diethylammonium carboxylate PIL, based on methodologies described in the literature.[6]
A. Materials & Equipment
-
Reagents:
-
Diethylamine (DEA), ≥99.5%
-
Pentanoic acid (C5), ≥99%
-
Nitrogen or Argon gas (high purity)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump and Schlenk line
-
Standard glassware (syringes, cannulas)
-
B. Step-by-Step Procedure
-
Preparation: Accurately weigh an equimolar amount of pentanoic acid into the two-neck round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath on the magnetic stirrer.
-
Causality: The neutralization reaction is exothermic. Starting at 0°C allows for controlled heat dissipation, preventing potential side reactions or boiling of the volatile diethylamine.
-
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas. This is crucial to prevent atmospheric moisture from contaminating the final product, as PILs are often hygroscopic.[6]
-
Reactant Addition: Accurately measure an equimolar amount of diethylamine. Add the diethylamine to the dropping funnel and attach it to the flask. Add the diethylamine dropwise to the stirring pentanoic acid over 30-60 minutes.
-
Causality: Slow, dropwise addition ensures the reaction temperature remains low and the reaction proceeds smoothly without excessive heat generation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for a minimum of 24 hours under a positive pressure of inert gas.
-
Causality: Stirring for an extended period at room temperature ensures the acid-base reaction goes to completion.
-
-
Purification & Drying:
-
Connect the flask to a rotary evaporator to remove any highly volatile impurities.
-
Transfer the resulting liquid to a suitable flask and connect it to a high-vacuum line. Dry the PIL under high vacuum (<1 mbar) at a slightly elevated temperature (e.g., 40-50 °C) for at least 24-48 hours with vigorous stirring.
-
Causality: This step is critical for removing residual water and any unreacted starting materials. The purity and final properties of the PIL are highly dependent on achieving a low water content.[11][14]
-
-
Storage: The final, purified PIL should be stored in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent water absorption.
Pillar 3: Characterization and Validation
Confirming the structure and purity of the synthesized PIL is a mandatory step. A combination of spectroscopic and analytical techniques provides a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation and anion, and to verify the absence of starting materials. The successful proton transfer is often indicated by a shift in the N-H proton signal.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and confirm the formation of the salt. For a carboxylate PIL, one would look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate (COO⁻) stretches.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) determines the thermal decomposition temperature (Td), a key measure of the PIL's stability.[6][15] Differential Scanning Calorimetry (DSC) is used to identify phase transitions, such as the glass transition (Tg) or melting point (Tm).[6][15]
-
Water Content: Karl Fischer titration is the gold standard for accurately quantifying the water content in the final product, which should ideally be below 300-500 ppm for most applications.
Physicochemical Properties of Diethylammonium-Based PILs
The choice of anion has a profound impact on the physical properties of the resulting PIL. By simply changing the Brønsted acid used in the synthesis, properties like viscosity, density, and conductivity can be systematically tuned.
| Property | [DEA][C5] | [DEA][C6] | [DEA][C7] | Units |
| Anion | Pentanoate | Hexanoate | Heptanoate | - |
| Density (ρ) at 298.15 K | 0.942 | 0.933 | 0.925 | g·cm⁻³ |
| Dynamic Viscosity (η) at 298.15 K | 108.8 | 134.4 | 163.6 | mPa·s |
| Refractive Index (nD) at 298.15 K | 1.450 | 1.452 | 1.454 | - |
| Decomposition Temp. (Td) | 148.7 | 151.7 | 155.6 | °C |
| Glass Transition Temp. (Tg) | -82.6 | -83.5 | -84.1 | °C |
Table compiled from data presented in Reference[6].
Key Observations:
-
Density: Decreases as the alkyl chain length of the anion increases, due to the larger molecular volume.[6]
-
Viscosity: Increases with longer anion alkyl chains, likely due to increased van der Waals interactions.[6]
-
Thermal Stability: Shows a slight increase with the size of the anion.
Applications and Future Outlook
Diethylammonium-based PILs, owing to their facile synthesis and tunable properties, are promising candidates for various applications:
-
Green Solvents: As replacements for volatile organic compounds in synthesis and extractions.[1][16]
-
Electrolytes: In electrochemical devices like batteries and capacitors, due to their ionic conductivity.[3][13]
-
CO₂ Absorption: Amine-based ILs have been investigated for carbon capture applications.[17]
-
Biomass Processing: Certain ILs are effective at dissolving lignocellulosic materials.[18]
-
Drug Delivery: The tunability of ILs allows for their use in solubilizing poorly soluble active pharmaceutical ingredients (APIs).[1][4]
Safety and Handling
-
Diethylamine: Is a flammable, corrosive, and volatile liquid with a strong odor. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Acids: The acids used (e.g., carboxylic, sulfonic, hydrobromic) are corrosive and should be handled with care, following all standard laboratory safety procedures.
-
Exothermic Reaction: The neutralization reaction is exothermic. Proper temperature control, especially during initial mixing, is essential to prevent uncontrolled boiling and splashing.
References
- Azizul Hakim, A. N. et al. (2020). Thermophysical Properties of Newly Synthesized Ammonium-Based Protic Ionic Liquids: Effect of Temperature, Anion and Alkyl Chain Length. MDPI.
- Gnecca, D. et al. (2022). Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids. National Institutes of Health (PMC).
- Pretti, C. et al. (2011). Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions. National Institutes of Health (PMC).
- Salari, H. et al. (n.d.). Physicochemical Properties of a Protic Ionic Liquid: Ethylammonium Propionate. Semantic Scholar.
- Zhang, S. et al. (2018). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. Frontiers.
- Maurina Morais, E. (2022). Synthesis of protic ionic liquids. Chalmers Research.
- Ghaedi, N. et al. (2019). Lactic-based Novel Amine Ionic Liquid: Synthesis and Characterization of [DEA][Lac]. Journal of Chemical and Petroleum Engineering.
- Hulsbosch, J. et al. (2016). Bio-based ionic liquids: solvents for a green processing industry? ACS Sustainable Chemistry & Engineering.
- Morais, E. M. et al. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate.
- Zolotarev, A. A. et al. (2021). Diethanolammonium protic ionic liquids - promising buffers for the synthesis of 68Ga- labelled radiopharmaceuticals. ResearchGate.
- Mital, M. et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health (PMC).
- Chaban, V. V. et al. (2020). Diethylamine-based ionic liquids: quantum chemical calculations and experiment. ResearchGate.
- Hakim, A. N. A. et al. (2023). Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. National Institutes of Health (PMC).
- Sun, I. W. et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PROTIC IONIC LIQUIDS CONTAINING CYCLIC AMINE CATIONS AND TETRAFLUOROBORATE ANION. SID.
- Kärkkäinen, J. et al. (2016). Applications of ionic liquids. ResearchGate.
- Patel, D. D. & Lee, J. M. (2012). Applications of ionic liquids. PubMed.
- Al-Akayleh, F. et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. National Institutes of Health (PMC).
- Wikipedia. (n.d.). Diethylamine. Wikipedia.
- Morais, E. M. et al. (2022). Solvent-Free Synthesis of Protic Ionic Liquids. Synthesis, Characterization and Computational Studies of Triazolium based Ionic Liquids. ResearchGate.
- Maurina Morais, E. (2022). Exploring new protic ionic liquids: From synthesis to fundamental properties. Chalmers Research.
- Popescu, I. & Caşcaval, D. (2019). Applications of Ionic Liquids in Carboxylic Acids Separation. National Institutes of Health (PMC).
Sources
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermophysical Properties of Newly Synthesized Ammonium-Based Protic Ionic Liquids: Effect of Temperature, Anion and Alkyl Chain Length | MDPI [mdpi.com]
- 7. Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylamine - Wikipedia [en.wikipedia.org]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. research.chalmers.se [research.chalmers.se]
- 12. research.chalmers.se [research.chalmers.se]
- 13. Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate -Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation [frontiersin.org]
- 16. Applications of Ionic Liquids in Carboxylic Acids Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes and Protocols for Reactions Involving Diethylamine Hydrobromide
Introduction: The Versatility of Diethylamine Hydrobromide in Synthetic Chemistry
This compound ((C₂H₅)₂NH·HBr), the hydrobromide salt of the secondary amine diethylamine, is a versatile and valuable reagent in the toolkit of the modern organic chemist.[1] Presented as a white to off-white crystalline solid, it offers a stable, less volatile, and easier-to-handle alternative to the free base, diethylamine. Its utility spans a range of applications, from being a precursor for the in-situ generation of diethylamine to acting as a catalyst in various transformations, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, underpinned by a rationale for methodological choices and detailed, actionable protocols.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Reference(s) |
| CAS Number | 6274-12-0 | [3] |
| Molecular Formula | C₄H₁₂BrN | [3] |
| Molecular Weight | 154.05 g/mol | [3] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 218-220 °C | [1] |
| Solubility | Soluble in water | [1] |
Safety Profile: this compound is classified as an irritant.[3]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Core Principles of Reactivity
The reactivity of this compound is primarily centered around the diethylamine moiety. The hydrobromide salt serves as a convenient precursor to the free base, which is a moderately strong nucleophile and a weak base.
In-Situ Generation of Diethylamine
In many applications, the active species is the free diethylamine. This compound can be readily converted to diethylamine in the reaction mixture by the addition of a suitable, non-nucleophilic base. This in-situ generation is advantageous as it avoids the handling of the volatile and odorous free amine.
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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., K₂CO₃, Et₃N)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diethylamine (Free Base)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Electrophile" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product";
"this compound" -- "Diethylamine (Free Base)" [label="+ Base"]; "Base (e.g., K₂CO₃, Et₃N)" -- "Diethylamine (Free Base)"; "Diethylamine (Free Base)" -- "Product" [label="+ Electrophile"]; "Electrophile" -- "Product"; }
Caption: In-situ generation of diethylamine from its hydrobromide salt.
Application Protocol 1: Mannich-Type Reaction for the Synthesis of β-Aminoketones
The Mannich reaction is a cornerstone of organic synthesis, forming a β-amino-carbonyl compound from an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. This compound (or hydrochloride) can be directly employed in this reaction. The following protocol is adapted from a patented procedure for the synthesis of beta-diethylaminopropiophenone.[1]
Causality of Experimental Choices:
-
Solvent: A lower alkanol, such as ethanol, is used as it effectively dissolves the reactants and facilitates the reaction.
-
Reagents: Acetophenone provides the active hydrogen, formaldehyde is the aldehyde component, and this compound serves as the amine source. Paraformaldehyde is a convenient solid source of formaldehyde.
-
Catalyst: A small amount of mineral acid (e.g., HCl or HBr) can be added to improve the yield.[1] This is thought to facilitate the formation of the reactive Eschenmoser's salt-like intermediate.
-
Temperature: Heating at reflux ensures a sufficient reaction rate.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Reagent Addition: Add this compound (1.0 eq) to the ethanol and stir until dissolved. Subsequently, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of concentrated hydrobromic acid (0.01 eq).
-
Reaction Execution: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (unreacted starting material or salt) is present, it can be removed by filtration.
-
The filtrate is then carefully neutralized with an aqueous solution of a base, such as sodium carbonate, until the pH is basic.
-
The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the Mannich-type synthesis of β-aminoketones.
Application Protocol 2: Nucleophilic Substitution with Alkyl Halides
Diethylamine is a potent nucleophile for the displacement of halides and other leaving groups from alkyl substrates.[5][6] When using this compound, the free amine must first be generated in situ.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to deprotonate the diethylammonium ion without competing in the nucleophilic substitution.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Temperature: Moderate heating is often required to achieve a reasonable reaction rate, although this is substrate-dependent.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.1 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
Reactant Addition: Add the alkyl halide (1.0 eq) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amine.
-
-
Purification: The product can be further purified by column chromatography or distillation.
Conclusion
This compound is a highly practical and versatile reagent for a variety of organic transformations. Its stability and ease of handling make it a superior choice over its free base counterpart in many instances. The protocols outlined in this document provide a solid foundation for researchers to employ this reagent effectively in their synthetic endeavors. As with all chemical reactions, careful optimization of conditions for each specific substrate is recommended to achieve the best results.
References
- Google Patents. (n.d.). Process for beta-diethylaminopropiophenone.
- Sciencemadness.org. (n.d.). Experiments in Organic Chemistry.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Nucleophilic substitutions in mixed solvents. Part VI. The reaction between diethylamine and alkyl halides. RSC Publishing.
- ACS Publications. (n.d.). A Practical Synthesis of Multitargeted Antifolate LY231514. Organic Process Research & Development.
- The Journal of Organic Chemistry. (1971). Volume 36, No. 25.
- Google Patents. (n.d.). Process for the production of substituted morpholines.
- ResearchGate. (2025). Synthesis and properties of hydrophilic–hydrophobic diblock copolymer ionomers based on poly(p-phenylene)s.
- CoLab. (1993). Dibromoborane-Dimethyl Sulfide and Monobromoborane-Dimethyl Sulfide as Superior Reagents for the Opening of Oxiranes to Bromohydrins. Journal of Organic Chemistry.
- AQA A-Level Organic Chemistry. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- Chemguide. (n.d.). Nucleophilic substitution examples.
- YouTube. (2020, April 18). Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry.
- Google Patents. (n.d.). Process for the preparation of galantamine hydrobromide.
- Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note.
- Google Patents. (n.d.). United States Patent Office.
- PubChem. (n.d.). Diethylammonium bromide. National Institutes of Health.
- Google Patents. (n.d.). A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.
- ResearchGate. (n.d.). Mechanism of Aluminium Sulfate catalyzed synthesis of Polyhydroquinoline.
- Organic Syntheses. (n.d.). Synthesis of polyynes by in situ desilylative bromination and palladium-catalyzed coupling: (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.
- Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
- Organic Syntheses. (n.d.). 1-Phenyl-1,4-pentadiyne.
Sources
- 1. US2816929A - Process for beta-diethylaminopropiophenone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethylammonium bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Nucleophilic substitutions in mixed solvents. Part VI. The reaction between diethylamine and alkyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. science-revision.co.uk [science-revision.co.uk]
Application Notes and Protocols: Diethylamine Hydrobromide in Elimination Reactions
Introduction: Unveiling the Role of Diethylamine in Elimination Chemistry
In the landscape of organic synthesis, the strategic selection of a base is paramount to directing the outcome of a reaction, particularly in the nuanced field of elimination reactions. Diethylamine, a secondary amine, and its hydrobromide salt, diethylamine hydrobromide, present an interesting case study in the interplay between basicity, steric hindrance, and reaction mechanism. While diethylamine itself is a moderately strong base (pKa of the conjugate acid is ~11) capable of promoting elimination reactions, the direct use of this compound as a primary base is chemically counterintuitive, as the amine is already protonated.[1][2][3]
This application note will, therefore, address the topic from a practical and mechanistically sound perspective. We will explore the utility of the diethylamine moiety as a sterically hindered base in promoting E2 elimination reactions. We will clarify that this compound would typically serve as a precursor, from which the active diethylamine base is generated in situ by a stronger, primary base. Understanding this distinction is critical for the successful design and execution of elimination protocols in a research and drug development setting. We will delve into the mechanistic principles, provide a detailed representative protocol, and offer insights into achieving desired product selectivity.
Mechanistic Insights: The E2 Pathway and the Influence of Steric Hindrance
Elimination reactions are fundamental transformations for the synthesis of alkenes. The two most common mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways.[4][5] The E2 reaction is a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[6][7][8]
dot graph E2_Mechanism { rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} caption { label="Figure 1: Concerted E2 Elimination Mechanism."; fontsize=10; fontname="Arial"; }
The choice of base is a critical factor influencing the regioselectivity of the E2 reaction, often dictating between the Zaitsev (more substituted) and Hofmann (less substituted) alkene products.[9] Sterically hindered, or "bulky," bases preferentially abstract the most accessible proton, which is often on the least substituted β-carbon, leading to the Hofmann product.[10] Diethylamine, with its two ethyl groups, exhibits moderate steric bulk, which can be exploited to influence this selectivity, particularly when compared to smaller bases like hydroxide or methoxide.
The use of this compound directly as a base is not feasible as the nitrogen lone pair is protonated. To utilize the basic properties of diethylamine, it must be in its free base form. This can be achieved by starting with diethylamine directly or by deprotonating this compound with a stronger base (e.g., an alkoxide or hydroxide).
Protocol: Hofmann-Selective Elimination of an Alkyl Halide
This protocol details a representative E2 elimination reaction using diethylamine, generated in situ from this compound, to favor the formation of the Hofmann product.
Objective: To perform a Hofmann-selective elimination of 2-bromoheptane to yield hept-1-ene.
Materials:
-
Potassium tert-butoxide (KOtBu)
-
2-Bromoheptane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fontname="Arial"]; edge [fontsize=9, fontname="Arial"];
} caption { label="Figure 2: Workflow for Hofmann-Selective Elimination."; fontsize=10; fontname="Arial"; }
Step-by-Step Procedure:
-
Preparation of the Base:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an argon atmosphere, add this compound (1.2 equivalents).
-
Add potassium tert-butoxide (1.2 equivalents). The KOtBu is a strong, non-nucleophilic base that will deprotonate the diethylammonium bromide to generate the active diethylamine base and t-butanol.
-
Add 100 mL of anhydrous THF via cannula.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Dissolve 2-bromoheptane (1.0 equivalent) in 20 mL of anhydrous THF in the dropping funnel.
-
Add the 2-bromoheptane solution dropwise to the stirred suspension of the base over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to isolate the hept-1-ene.
-
Safety Precautions:
-
This compound is an irritant to the eyes, respiratory system, and skin.[11][12]
-
Potassium tert-butoxide is a corrosive and moisture-sensitive reagent.
-
2-Bromoheptane is a lachrymator.
-
All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11][13]
Data Interpretation and Expected Outcomes
The regioselectivity of the elimination reaction is a key outcome. The use of the moderately hindered diethylamine base is expected to favor the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product).
| Parameter | Description | Rationale |
| Substrate | Secondary Alkyl Halide (e.g., 2-bromoheptane) | Susceptible to E2 elimination.[4][14] |
| Base | Diethylamine (from Et₂NH₂Br + KOtBu) | Moderately hindered base to favor Hofmann elimination.[10] |
| Solvent | Anhydrous THF | Polar aprotic solvent that does not solvate the base as strongly as protic solvents, thus increasing its reactivity.[7] |
| Temperature | Reflux | Provides activation energy for the reaction. |
| Major Product | Hept-1-ene (Hofmann) | The sterically less hindered terminal proton is preferentially abstracted.[6][9] |
| Minor Product | (E/Z)-Hept-2-ene (Zaitsev) | Abstraction of the more hindered internal proton. |
| Typical Yield | 60-80% | Dependent on reaction conditions and purification efficiency. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active base (moisture contamination). | Ensure all reagents and solvents are anhydrous. Use freshly opened KOtBu. |
| Low reaction temperature. | Ensure the reaction reaches and maintains reflux. | |
| Formation of Substitution Products | The base is acting as a nucleophile (SN2 pathway). | While diethylamine is a hindered base, some SN2 competition is possible. Using a more hindered base like lithium diisopropylamide (LDA) could further suppress substitution.[10] |
| Mixture of Alkene Isomers | Insufficient steric hindrance from the base. | For higher Hofmann selectivity, a bulkier base such as potassium tert-butoxide alone or LDA can be used.[10] |
| Reaction temperature is too high, leading to thermodynamic equilibration. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Conclusion
Diethylamine, generated from its hydrobromide salt, serves as a useful, moderately hindered base for directing the regioselectivity of E2 elimination reactions towards the Hofmann product. A thorough understanding of the reaction mechanism, the role of steric hindrance, and careful control of reaction conditions are essential for achieving high yields and the desired product isomer. This application note provides a foundational protocol and the scientific rationale necessary for researchers and drug development professionals to successfully implement this methodology in their synthetic endeavors.
References
- Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction.
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- Chemistry Steps. (n.d.). The E2 Reaction Mechanism.
- Elimination Reactions. (n.d.).
- The Organic Chemistry Tutor. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry.
- Wikipedia. (n.d.). Diethylamine.
- National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Good Scents Company. (n.d.). diethyl amine hydrobromide, 6274-12-0.
- Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
- Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen.
- Chemical Communications (RSC Publishing). (n.d.). The effect of diethylamine on Stille alkylations with tetraalkylstannanes.
- Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 8.1: General Features of Elimination.
- Ataman Kimya. (n.d.). DIETHYLAMINE.
- Dalal Institute. (n.d.). Elimination Reactions.
- Chemistry Steps. (n.d.). Elimination Reactions: an Introduction.
- Pearson+. (2024, June 24). For each reaction, decide whether substitution or elimination (or...).
- Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols.
Sources
- 1. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The E2 Reaction Mechanism [chemistrysteps.com]
- 8. Elimination Reactions: an Introduction [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chembk.com [chembk.com]
- 12. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. home.iitk.ac.in [home.iitk.ac.in]
Application Note AP-PS08: Diethylamine in Fmoc-Based Peptide Synthesis
An In-Depth Guide to the Application of Secondary Amines in Peptide Synthesis: The Case of Diethylamine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of diethylamine in solid-phase peptide synthesis (SPPS). While the standard for Nα-Fmoc deprotection is a piperidine solution, certain sensitive sequences and complex peptides necessitate milder, alternative bases to minimize side reactions. This guide elucidates the mechanistic role of diethylamine, provides validated protocols for its application, and discusses the critical considerations for its successful integration into synthesis workflows. We will also clarify a common point of confusion regarding its salt form, diethylamine hydrobromide, and its inapplicability for deprotection.
Introduction: The Need for Alternative Deprotection Reagents in Fmoc-SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes where acid-labile groups protect amino acid side chains. The standard procedure for removing the Fmoc group involves treatment with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3]
However, the strong basicity and nucleophilicity of piperidine can induce undesirable side reactions in sensitive peptide sequences. These include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides upon ring-opening.[4]
-
Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin, a significant issue when proline is the second residue.[4]
-
Racemization: Loss of stereochemical integrity, particularly at the C-terminal residue of the growing peptide chain.[5]
To mitigate these issues, researchers often turn to milder secondary amines. Diethylamine presents itself as a viable, albeit slower, alternative to piperidine for specific applications.
A Critical Clarification on this compound: It is essential to distinguish between diethylamine and its salt, this compound. Fmoc deprotection is a base-mediated elimination reaction. This compound is an acidic salt formed by neutralizing the diethylamine base with hydrobromic acid. As an acid, it is fundamentally incompatible with the base-catalyzed mechanism required to remove the Fmoc group and therefore is not used for this purpose in peptide synthesis. This guide will focus exclusively on the application of diethylamine (the free base) .
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The process involves two key steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring system.[6][7]
-
β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[6][7]
The liberated DBF is a potent electrophile and must be scavenged to prevent it from reacting with the newly deprotected amine or polymerizing.[8][9] Piperidine is highly effective because it acts as both the base for proton abstraction and a nucleophilic scavenger that traps DBF to form a stable, soluble adduct.[6][10]
Diethylamine, being more sterically hindered and less nucleophilic than piperidine, is less efficient at trapping DBF. This can lead to the formation of insoluble DBF polymers, which may complicate purification.[8]
Caption: Fmoc deprotection via a base-mediated E1cB mechanism.
Protocols for Diethylamine-Mediated Fmoc Deprotection
The use of diethylamine requires careful optimization of reaction conditions to ensure complete deprotection while minimizing side reactions.
Protocol 1: Standard Fmoc Deprotection in Solution Phase
This protocol is suitable for solution-phase synthesis where monitoring is straightforward.
Methodology:
-
Reagent Preparation: Prepare a deprotection solution of 1:1 (v/v) diethylamine in dichloromethane (DCM).[11]
-
Reaction Setup: Dissolve the N-α-Fmoc-protected peptide intermediate in a minimal amount of DCM or DMF.
-
Deprotection: Add the diethylamine/DCM solution to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 2-4 hours. The progress should be monitored by TLC or LC-MS. Incomplete reactions are common and may require extended reaction times.
-
Work-up: Once the reaction is complete, remove the solvent and excess diethylamine under reduced pressure.
-
Purification: Wash the residue with a non-polar solvent like petroleum spirit or diethyl ether to remove the DBF-adduct and any polymers.[11] The resulting free amine is typically used in the next coupling step without further purification.
Protocol 2: Lewis Acid-Catalyzed Fmoc Deprotection
To overcome the slow reaction kinetics of diethylamine, Lewis acids can be employed to accelerate the deprotection step, making the process more efficient for both solution and solid-phase applications.[10]
Methodology:
-
Reagent Preparation:
-
Method A: Prepare a solution of 50% (v/v) diethylamine in DCM.
-
Method B: Prepare a solution of 50% (v/v) diethylamine in methanol.
-
-
Reaction Setup (Solid-Phase): Swell the Fmoc-peptide resin in the appropriate solvent (DCM for Method A, Methanol for Method B).
-
Deprotection:
-
Incubation: Agitate the mixture at room temperature. Reaction times are significantly shorter and should be monitored (typically 30-60 minutes).
-
Washing: After complete deprotection, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all reagents and byproducts before proceeding to the next coupling step.
Caption: Workflow for one cycle of amino acid addition in SPPS.
Data Summary & Comparative Analysis
The choice of deprotection agent is critical and depends on the specific requirements of the peptide sequence.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Parameter | Piperidine | Diethylamine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Typical Concentration | 20-50% in DMF | 50% in DCM or MeOH | 2-10% in DMF |
| Reaction Time | Fast (5-20 min) | Slow (2-4 hours) | Very Fast (< 5 min) |
| Mechanism | E1cB; Base & Scavenger | E1cB; Base (Poor Scavenger) | E1cB; Non-nucleophilic Base |
| Key Advantage | Robust, reliable, effective scavenger | Mildness, reduces base-labile side reactions | High speed, effective for aggregated sequences |
| Key Disadvantage | Can cause side reactions in sensitive sequences | Slow kinetics; can lead to DBF polymerization | High cost; strongly promotes aspartimide formation |
| Primary Application | Standard, routine SPPS | Synthesis of peptides prone to racemization or diketopiperazine formation | Overcoming difficult or slow deprotections in aggregated sequences[12] |
Troubleshooting and Best Practices
-
Monitor Deprotection: Always monitor the completion of the deprotection step, especially when using diethylamine. A positive ninhydrin or TNBS test on a resin sample indicates the presence of free primary amines.[13]
-
Avoid Aggregation: For sequences prone to aggregation, which can hinder deprotection, consider using chaotropic salts, elevated temperatures, or switching to a stronger deprotection reagent if diethylamine proves ineffective.[4]
-
Immediate Purification: When working in solution phase, purify the product immediately after deprotection to avoid issues with the polymerization of unscavenged dibenzofulvene.[9]
-
Solvent Quality: Ensure the use of high-quality, amine-free DMF for all washing and coupling steps to prevent premature deprotection or side reactions.[2]
Conclusion
Diethylamine is a specialized tool in the peptide chemist's arsenal, reserved for instances where the mildest possible conditions are required to preserve the integrity of a sensitive peptide. Its slow reaction rate is a significant drawback but can be overcome with the addition of Lewis acids. It is crucial for researchers to understand that This compound is unsuited for this application. By carefully selecting the deprotection strategy based on the peptide's sequence and chemistry, scientists can optimize synthesis outcomes, improving both yield and purity of the final product.
References
- Peptideweb. (n.d.). Synthesis protocols.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- D'Andrea, S. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
- ResearchGate. (2022). What are the alternatives to acetic anhydride in peptide synthesis?
- PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications.
- Moodle@Units. (n.d.). Solid phase peptide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- ResearchGate. (2015). Can someone help me with diethylamine induced peptide degradation?
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
- PMC - NIH. (n.d.). Chemical Methods for Peptide and Protein Production.
- Reddit. (2022). Working up the product after removing FMOC.
- Electronic Journal of Biotechnology. (2023). Peptides, solid-phase synthesis and characterization.
- Physical Chemistry Chemical Physics. (n.d.). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
- PMC - NIH. (n.d.). Solid-Phase Total Synthesis of Kahalalide A and Related Analogues.
- Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- NCBI Bookshelf - NIH. (n.d.). Biochemistry, Peptide.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. Solid-Phase Total Synthesis of Kahalalide A and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Diethylamine Hydrobromide
Welcome to the Technical Support Center for optimizing chemical syntheses utilizing Diethylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to enhance reaction yields and minimize common experimental challenges.
Foundational Understanding of this compound in Synthesis
This compound (DEA-HBr), the salt of the secondary amine diethylamine and hydrobromic acid, is a versatile and valuable reagent in organic synthesis.[1] It serves as a stable, solid source of diethylamine, which can act as a nucleophile or a base in a variety of chemical transformations.[2] Its application is particularly prominent in the pharmaceutical industry for the synthesis of diverse drug compounds.[1]
Understanding the equilibrium between the salt and its free base form is crucial for effective utilization. In solution, this compound can exist in equilibrium with diethylamine and hydrobromic acid. The position of this equilibrium, and thus the concentration of the active diethylamine, is highly dependent on the reaction conditions, most notably the solvent and the presence of other acidic or basic species.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂BrN | [3] |
| Molecular Weight | 154.05 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Highly soluble in water | [1] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during reactions involving this compound, providing causal analysis and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in reactions utilizing this compound is a lower-than-expected or complete lack of product formation. This can often be attributed to several factors related to the reagent itself or the reaction conditions.
Question: My reaction is showing a very low yield. What are the primary causes and how can I improve it?
Answer: Low yields in reactions involving this compound can stem from several key issues. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Solutions:
-
Insufficient Free Diethylamine: this compound is a salt and often needs to be converted to the free base, diethylamine, to effectively participate in the reaction as a nucleophile or base.
-
Solution: The addition of a non-nucleophilic base can neutralize the hydrobromic acid and liberate the diethylamine. The choice of base is critical to avoid unwanted side reactions.
-
Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate.
-
Protocol: Add 1.0 to 1.2 equivalents of the chosen base to the reaction mixture containing this compound and stir for 15-30 minutes before adding other electrophilic reagents.
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the reaction outcome.[4]
-
Solution:
-
Temperature Optimization: Some reactions proceed efficiently at room temperature, while others may require heating to overcome activation energy barriers. Conversely, for some sensitive substrates, lower temperatures may be necessary to prevent decomposition or side reactions. A systematic screen of reaction temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) is advisable.
-
Solvent Selection: The choice of solvent can dramatically affect the solubility of reactants and the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often good starting points. For reactions sensitive to water, rigorously anhydrous solvents are essential.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.[4]
-
-
-
Hydrolysis of this compound: this compound is hygroscopic and can absorb moisture from the atmosphere or from non-anhydrous solvents. The presence of water can lead to hydrolysis, reducing the effective concentration of the reagent.
-
Solution:
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Storage: Store this compound in a desiccator and in a tightly sealed container to prevent moisture absorption.
-
-
Issue 2: Formation of Side Products
The generation of unexpected byproducts is another frequent challenge that can complicate purification and reduce the yield of the desired product.
Question: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
Answer: Side product formation often arises from the reactivity of the generated diethylamine or from competing reaction pathways.
Common Side Reactions & Mitigation Strategies:
-
Over-alkylation (Formation of Tertiary Amines and Quaternary Ammonium Salts): In alkylation reactions, the desired secondary amine product can react further with the alkylating agent to form a tertiary amine, which in turn can be alkylated to a quaternary ammonium salt.[5]
-
Solution:
-
Stoichiometry Control: Use an excess of this compound (and the liberating base) relative to the alkylating agent. A 2:1 ratio or higher is often recommended.[6]
-
Slow Addition: Add the alkylating agent slowly and in a controlled manner (e.g., via a syringe pump) to maintain a low concentration of the electrophile, which favors mono-alkylation.[6]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the subsequent alkylation reactions.[6]
-
-
-
Self-Condensation of Carbonyl Compounds: In reactions like the Knoevenagel or Mannich reactions, aldehydes and ketones with α-hydrogens can undergo self-condensation in the presence of a base.[4]
-
Solution: Add the carbonyl compound slowly to the mixture of the active methylene compound and the diethylamine (generated in situ). This keeps the concentration of the enolizable carbonyl compound low at any given time, minimizing self-condensation.[4]
-
-
Michael Addition: The product of a Knoevenagel condensation is an α,β-unsaturated compound, which can act as a Michael acceptor. The deprotonated active methylene compound can then add to this product.[4]
-
Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting carbonyl compound is consumed. Lowering the reaction temperature can also help to slow down this subsequent reaction.[4]
-
The Critical Role of pH in this compound Reactions
The pH of the reaction medium plays a pivotal role in reactions involving this compound. As a salt of a weak base and a strong acid, its aqueous solutions are acidic. The pH will influence the concentration of the active nucleophilic species, diethylamine.
Question: How does the pH of the reaction medium affect the reactivity of this compound?
Answer: The pH of the reaction medium directly influences the equilibrium between the protonated diethylammonium ion and the free diethylamine.
-
Acidic Conditions (Low pH): In a highly acidic environment, the equilibrium will favor the protonated diethylammonium bromide. This form is not nucleophilic and will not participate in reactions requiring a free amine. However, in some reactions like the Mannich reaction, acidic conditions are necessary to generate the electrophilic iminium ion.[7]
-
Neutral to Slightly Basic Conditions (Optimal pH range): For many reactions where diethylamine acts as a nucleophile or a mild base, a neutral to slightly basic pH is optimal. This can be achieved by the addition of a non-nucleophilic base to neutralize the HBr and shift the equilibrium towards the free amine.
-
Strongly Basic Conditions (High pH): While a basic environment ensures a high concentration of free diethylamine, very high pH levels can promote unwanted side reactions such as elimination or decomposition of sensitive substrates.
pH Optimization Strategy:
-
Initial Assessment: Determine the role of diethylamine in your reaction (nucleophile or base) and the pH requirements of your substrates and other reagents.
-
Base Selection: If a base is required to free the diethylamine, choose one with a pKa that will result in a suitable pH for your reaction.
-
Monitoring: If possible, monitor the pH of the reaction mixture and adjust as necessary.
-
Buffering: In aqueous or mixed-aqueous systems, the use of a buffer can help maintain the optimal pH throughout the reaction.
Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for common reactions where this compound is employed.
Protocol 1: General Procedure for N-Alkylation
This protocol outlines a general method for the synthesis of a tertiary amine via N-alkylation of a primary or secondary amine using an alkyl halide and this compound as a stable source of diethylamine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (2.0 equivalents) in anhydrous acetonitrile.[6]
-
To the stirred solution, add a non-nucleophilic base such as DIPEA (2.2 equivalents).[6]
-
Stir the mixture at room temperature for 15 minutes to ensure the in situ formation of free diethylamine.
-
Slowly add the alkyl halide (1.0 equivalent) to the mixture dropwise at room temperature.[6]
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.[6]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
-
Purify the crude product by column chromatography on silica gel or by distillation.[8]
Protocol 2: Mannich Reaction for the Synthesis of a β-Amino Ketone
This protocol describes a classic Mannich reaction using a ketone, formaldehyde, and this compound.[9]
Materials:
-
Ketone (e.g., Acetone)
-
Paraformaldehyde (as a source of formaldehyde)
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Hydroxide solution
-
Ether for extraction
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, place this compound (1.0 equivalent), paraformaldehyde (1.4 equivalents), the ketone (e.g., acetone, used as solvent and reactant), methanol, and a catalytic amount of concentrated hydrochloric acid.[9]
-
Heat the mixture to a moderate reflux for several hours (e.g., 12 hours).[9]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a cold solution of sodium hydroxide to basify the mixture.
-
Extract the product with an organic solvent like ether.[9]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Mannich base by vacuum distillation.[9]
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
General Mechanism of the Mannich Reaction
Caption: The general mechanism of the Mannich reaction.
Frequently Asked Questions (FAQs)
-
Q1: Can I use diethylamine directly instead of its hydrobromide salt?
-
Q2: My this compound has clumped together. Is it still usable?
-
A2: Clumping is likely due to the hygroscopic nature of the salt absorbing atmospheric moisture. While it may still be usable, the absorbed water can interfere with moisture-sensitive reactions. For such reactions, it is best to dry the compound under vacuum before use or use a fresh, unopened container.
-
-
Q3: What are the best analytical techniques to monitor the progress of my reaction?
-
Q4: How do I purify my product from the reaction mixture?
-
A4: The purification method will depend on the properties of your product. Common techniques include:
-
Extraction: To remove water-soluble byproducts and salts.
-
Crystallization/Recrystallization: For solid products to achieve high purity.
-
Column Chromatography: A versatile method for purifying both solid and liquid products from a variety of impurities.[8]
-
Distillation: For volatile liquid products.[9]
-
-
-
Q5: What are the primary safety precautions when working with this compound?
-
A5: this compound is an irritant to the skin, eyes, and respiratory system.[11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
References
- NROChemistry. (n.d.). Mannich Reaction.
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- Organic Syntheses. (n.d.). 1-diethylamino-3-butanone.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- PubChem. (n.d.). Diethylamine.
- ResearchGate. (n.d.). The Mannich Reaction.
- Vinati Organics. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Diethylamine.
- Chemguide. (n.d.). amines as bases.
- Organic Syntheses. (n.d.). DI-β-CARBETHOXYETHYLMETHYLAMINE.
- ResearchGate. (2025, August 6). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions.
- PubChem. (n.d.). Diethylamine.
- ResearchGate. (2025, June 28). Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives.
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diethylamine - Wikipedia [en.wikipedia.org]
- 11. fishersci.fr [fishersci.fr]
Common side reactions with Diethylamine hydrobromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Diethylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its use. We will address common questions and troubleshoot specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental questions researchers have about this compound, ensuring a solid foundation for its successful application.
Q1: What is this compound and what are its primary applications?
This compound (CAS: 6274-12-0) is the hydrobromide salt of diethylamine, a secondary amine.[1] It is a white to off-white crystalline solid, often with a pungent, amine-like odor.[1][2] Its primary utility in a laboratory setting is as a stable and less volatile source of the diethylamine nucleophile.
Common applications include:
-
Organic Synthesis : It is widely used to introduce the diethylamino functional group (–N(C₂H₅)₂) into molecules. This is fundamental in the synthesis of more complex amines and other nitrogen-containing compounds.[1][3]
-
Pharmaceuticals : It serves as a reagent or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] For instance, it has been investigated for its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor, relevant in managing metabolic disorders.[1]
-
Catalysis : In certain chemical reactions, it can function as a catalyst.[2][3]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in reactions. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 6274-12-0 | [2] |
| Molecular Formula | C₄H₁₂BrN or (CH₃CH₂)₂NH·HBr | [4][5] |
| Molecular Weight | ~154.06 g/mol | [4][6] |
| Appearance | White to almost white crystalline solid/powder | [1][2][5] |
| Melting Point | 218 - 220 °C (424.4 - 428 °F) | [5] |
| Solubility | Highly soluble in water | [2] |
| Key Characteristic | Hygroscopic (readily absorbs moisture from the air) | [4][5] |
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage is critical to maintain the reagent's integrity. Due to its hygroscopic nature, exposure to the atmosphere should be minimized.[4][5]
-
Storage Conditions : Store in a cool, dry, and well-ventilated place.[2][7][8] The container must be kept tightly sealed to prevent moisture absorption.[7][8] Storing under an inert atmosphere like argon or nitrogen is a recommended practice for long-term stability.[9]
-
Incompatibilities : Keep it stored separately from strong oxidizing agents and avoid exposure to moist air or water.[5][8]
-
Handling : Use in a well-ventilated area or a fume hood.[2][10] Avoid generating dust.[11] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Q4: What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are:
-
Skin Irritation (H315) : Causes skin irritation upon contact.[4][6]
-
Serious Eye Irritation (H319) : Can cause serious and potentially damaging eye irritation.[4][6]
-
Respiratory Irritation (H335) : Inhalation of dust may cause respiratory tract irritation.[4][6]
In case of exposure, follow standard first-aid measures: wash skin with plenty of soap and water, rinse eyes cautiously with water for several minutes, and move to fresh air if inhaled.[4] If irritation persists, seek medical attention.[2]
Section 2: Troubleshooting Guide for Common Side Reactions & Experimental Issues
This section addresses specific problems encountered during experiments, providing both solutions and the scientific reasoning behind them.
Q1: My reaction is sluggish or fails to go to completion. What are the likely causes?
A common frustration is a reaction that does not proceed as expected. The cause often lies in the nature of the reagent itself.
Primary Cause: Failure to Liberate the Free Amine this compound is a salt. The nitrogen atom's lone pair is protonated, rendering it non-nucleophilic. For most reactions where diethylamine is intended to act as a nucleophile (e.g., in an Sₙ2 reaction), the free base, (CH₃CH₂)₂NH, must be generated in situ.
Troubleshooting Steps:
-
Add a Base : Introduce a suitable base to your reaction mixture to deprotonate the diethylammonium ion. The base should be strong enough to deprotonate the ammonium salt (pKa ≈ 11)[12] but compatible with your substrate and solvent.
-
Common Choices : Triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃).
-
Stoichiometry : Use at least 1.0 equivalent of the base relative to the this compound. Often, a slight excess (1.1-1.2 eq) is used to ensure complete deprotonation.
-
-
Check for Water Contamination : The reagent is hygroscopic.[4][5] Absorbed water can interfere with many reactions, particularly those involving water-sensitive reagents like organometallics or acid chlorides. If you suspect moisture contamination, dry the reagent in a vacuum oven at a moderate temperature (e.g., 40-50°C) before use.
Experimental Protocol: Liberating Free Diethylamine for Reaction
-
To a reaction flask containing your solvent and substrate, add this compound (1.0 eq).
-
Add a suitable, non-nucleophilic base such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a new salt precipitate (e.g., triethylammonium bromide).
-
Proceed with the addition of your electrophile or other reagents as required by your protocol.
Q2: I'm observing unexpected byproducts. What could they be?
The formation of byproducts can often be traced back to the reactivity of the parent amine or instability under certain conditions.
Potential Side Reaction Pathways:
-
Reaction with Nitrosating Agents : Under acidic conditions and in the presence of a nitrosating agent (e.g., nitrous acid, formed from sodium nitrite and acid), secondary amines can form N-nitrosamines.[13] N-nitrosodiethylamine is a well-known carcinogen. This is a critical consideration in drug development and process safety.
-
Mitigation : Scrupulously avoid sources of nitrites or nitrous acid in your reaction or workup steps, especially under acidic pH.
-
-
Over-alkylation/Multiple Additions : If your electrophile is highly reactive or used in large excess, or if the product of the initial reaction is also nucleophilic, you may see subsequent reactions leading to more complex products.
-
Mitigation : Control the stoichiometry of your reagents carefully. Consider slow addition of the electrophile at a reduced temperature to control reactivity.
-
-
Decomposition Products : If the reaction is run at high temperatures, decomposition can occur, leading to the formation of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4][8] These can introduce impurities or catalyze unwanted side reactions.
-
Mitigation : Adhere to recommended reaction temperatures and ensure the reaction is conducted under an inert atmosphere if sensitivity is a concern.
-
Q3: The compound has changed in appearance (e.g., clumped, discolored). Is it still usable?
Cause: A change in physical appearance, particularly clumping or deliquescence (becoming liquid), is a strong indicator of significant moisture absorption due to the compound's hygroscopic nature.[4][5] Discoloration (e.g., to yellow or brown) may indicate degradation or the presence of impurities from synthesis or storage.[12]
Impact on Experiments:
-
Incorrect Stoichiometry : The measured weight will not be accurate, as a portion of it is water. This will lead to using less of the active reagent than intended.
-
Introduction of Water : As discussed, water can inhibit or cause side reactions.
Recommendation: It is highly advisable to use a fresh, unopened container of the reagent. If this is not possible, the material can be dried under vacuum. However, for sensitive applications, using compromised material is not recommended as it introduces unacceptable variability into the experiment.
Section 3: Visual Workflow & Logic
To aid in systematically diagnosing experimental failures, the following troubleshooting workflow has been designed.
Troubleshooting a Failed Diethylamination Reaction
This diagram provides a logical path to identify the root cause when a reaction involving this compound fails or gives low yields.
Caption: A step-by-step decision tree for troubleshooting common issues.
References
- DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS - ChemBK. [Link]
- This compound - Methylamine Supplier. [Link]
- DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Loba Chemie. [Link]
- Safety Data Sheet: Diethylamine - Carl ROTH. [Link]
- Diethylamine - Wikipedia. [Link]
- The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis. [Link]
- This compound | C4H12BrN | CID 10986453 - PubChem. [Link]
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.fr [fishersci.fr]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Diethylamine - Wikipedia [en.wikipedia.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
How to prevent byproduct formation with Diethylamine hydrobromide
Welcome to the Technical Support Center for Diethylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments. As Senior Application Scientists, we understand that preventing byproduct formation is critical for achieving high yields and pure compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.
Section 1: Understanding the Core Problem - The Dual Nature of this compound
This compound ((C₂H₅)₂NH₂⁺Br⁻) is a versatile reagent, typically used as a source of the diethylamino group in various organic syntheses, including alkylation and Mannich reactions.[1][2] However, its utility is often complicated by its inherent reactivity and physical properties. The primary challenge stems from its existence as a salt, which can be both a benefit and a source of unwanted side reactions.
A critical aspect to manage is its hygroscopic nature , meaning it readily absorbs moisture from the atmosphere.[3][4] This can lead to hydrolysis, a key initiator of several byproduct pathways.
Section 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Issue: Low Yield and Presence of Unexpected Polar Impurities
Question: I'm performing an alkylation reaction with an alkyl halide and this compound in the presence of a base, but my yield is low, and I'm seeing a polar byproduct that is difficult to separate. What could be the cause?
Answer: The most likely culprit is hydrolysis of the this compound. Because the salt is hygroscopic, any absorbed moisture can lead to the equilibrium shown below, generating free diethylamine and hydrobromic acid (HBr).
-
(C₂H₅)₂NH₂⁺Br⁻ + H₂O ⇌ (C₂H₅)₂NH + H₃O⁺ + Br⁻
The free diethylamine is a more potent nucleophile than the salt form and can lead to the side reactions discussed below. The generated HBr can also catalyze unwanted reactions.
Sources
Technical Support Center: Purification of Diethylamine Hydrobromide
Welcome to the technical support guide for the purification of Diethylamine Hydrobromide (CAS 6274-12-0). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material after synthesis. The guidance herein is based on established chemical principles and field-proven techniques.
Introduction to this compound Purification
This compound is the hydrobromide salt of diethylamine, typically appearing as a white to off-white crystalline solid.[1][2] It is synthesized via an acid-base reaction between diethylamine and hydrobromic acid.[2][3] While the synthesis is straightforward, achieving high purity is critical for its applications in pharmaceuticals and organic synthesis.[1][2] The primary challenges in its purification often revolve around removing unreacted starting materials, managing its hygroscopic nature, and eliminating color impurities.[2][4] The most effective method for purification is recrystallization, a technique that relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final product has a yellow or brown discoloration instead of being a pure white crystalline solid. What is the cause and how can I fix it?
A: Discoloration is a common issue that typically points to one of two sources:
-
Impurities in Starting Materials: The commercial diethylamine used for the synthesis may contain impurities or have degraded over time, often appearing as a brown liquid.[6][7] These impurities can carry through to the final salt product.
-
Oxidation/Side Reactions: Minor side reactions during the synthesis or oxidation of the amine can produce colored byproducts.
Solution Pathway:
-
Assess Starting Material: If the diethylamine starting material is discolored, it is best to purify it by distillation before use.[7][8]
-
Decolorization during Recrystallization: During the purification of the hydrobromide salt, the use of activated carbon (charcoal) is highly effective. Add a small amount (typically 1-2% by weight) of activated carbon to the hot, dissolved solution before filtration. The carbon will adsorb the colored impurities.
-
Filtration: Perform a hot filtration step to remove the activated carbon. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
Q2: The melting point of my purified product is low and melts over a wide range (e.g., 210-216°C) instead of the sharp, expected range (approx. 218-221°C).[3][9] What does this indicate?
A: A broad and depressed melting point is a classic sign of impurity. The two most likely culprits are:
-
Residual Solvent: The crystalline lattice may have trapped solvent molecules. This is common if the crystals are not dried properly.
-
Persistent Impurities: The recrystallization may not have been sufficient to remove all impurities, such as unreacted starting materials or byproducts like triethylamine hydrobromide.[10]
Solution Pathway:
-
Thorough Drying: Ensure the product is dried under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C), to remove any residual solvent.
-
Second Recrystallization: If the melting point does not improve after extensive drying, a second recrystallization is necessary. Choose a solvent system that is slightly different from the first or ensure a very slow cooling rate to promote the formation of more perfect, impurity-exclusive crystals.
Q3: My yield after recrystallization is extremely low. What are the common causes and how can I improve recovery?
A: Low yield is often a procedural issue. The primary causes are:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of it dissolved even after cooling, leading to high losses in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
-
Incomplete Precipitation: Not cooling the solution to a low enough temperature will result in incomplete crystallization.
Solution Pathway:
-
Use Minimal Solvent: Add the hot recrystallization solvent portion-wise to the crude solid until it just dissolves. This creates a saturated solution and maximizes yield upon cooling.
-
Pre-heat Equipment: Pre-heat the filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) to prevent premature crystallization during hot filtration.
-
Maximize Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath for at least 30-60 minutes to ensure maximum precipitation of the product.
Q4: My product will not crystallize from the solution, even after cooling. What should I do?
A: Failure to crystallize is usually due to either an unsaturated solution or a stable supersaturated state where crystal nucleation is inhibited.
Solution Pathway:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely unsaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.
Q5: The final product appears oily or "wet" and clumps together, even after drying under vacuum. What is happening?
A: This is a hallmark characteristic of a hygroscopic compound.[2] this compound readily absorbs moisture from the atmosphere.
Solution Pathway:
-
Minimize Air Exposure: Handle the compound quickly in the open air.
-
Effective Drying: Dry the material under a high vacuum.
-
Inert Atmosphere Storage: Store the purified, dry product in a tightly sealed container, preferably within a desiccator containing a drying agent (like Drierite or phosphorus pentoxide) or under an inert atmosphere (e.g., nitrogen or argon).[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purification?
A: Recrystallization operates on the principle of differential solubility.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and removed by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, leaving the impurities behind in the solution.
Q2: How do I select the best solvent for recrystallizing this compound?
A: An ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound well when hot and poorly when cold.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
For amine salts like this compound, common and effective solvents include short-chain alcohols or mixed solvent systems.
-
Single Solvents: Ethanol or isopropanol are excellent starting points.[13]
-
Mixed Solvents: A system like ethanol/diethyl ether can be very effective.[14] The compound is dissolved in a minimal amount of the "good" solvent (ethanol) and the "poor" solvent (diethyl ether) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Q3: What are the likely impurities in my crude this compound?
A: The impurity profile depends on the synthesis reaction and workup. Common impurities include:
-
Unreacted Diethylamine: A volatile and odorous impurity.[6]
-
Excess Hydrobromic Acid: A corrosive, non-volatile impurity.
-
Water: From the synthesis (if aqueous HBr is used) or from atmospheric absorption.[2]
-
Triethylamine Hydrobromide: If the starting diethylamine was contaminated with triethylamine, this salt may also form.[10]
Q4: What are the critical safety and handling precautions for this compound?
A: this compound is classified as an irritant.[4][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][16]
-
Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust particles. It may cause respiratory irritation.[4][15]
-
Exposure: The compound causes skin and serious eye irritation.[4][15] In case of contact, wash the affected skin area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to protect it from moisture.[12][16]
Data Summary Table
| Parameter | Value | Reference(s) |
| Chemical Formula | C₄H₁₂BrN | [1][2] |
| Molecular Weight | 154.05 g/mol | [2][15] |
| Appearance | White to almost white crystalline powder | [2][11] |
| Melting Point | 218-221 °C | [3][9][16] |
| Key Property | Hygroscopic (readily absorbs moisture) | [2][4] |
| Solubility | Highly soluble in water | [1][9] |
| Recommended Solvents | Ethanol, Isopropanol, Ethanol/Diethyl Ether | [13][14] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step method for purifying crude this compound using ethanol.
1. Solvent Selection & Quantity Estimation: a. Place a small amount of crude product (approx. 50-100 mg) in a test tube. b. Add ethanol dropwise at room temperature. The product should be sparingly soluble. c. Heat the test tube in a water bath. The product should dissolve completely. d. Cool the test tube in an ice bath. Pure crystals should form. This confirms ethanol is a suitable solvent. e. Use this test to estimate the volume of solvent needed for the bulk sample.
2. Dissolution of Crude Product: a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate while stirring. c. Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.
3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% of the solute mass). b. Re-heat the mixture to a boil for a few minutes. The carbon will adsorb colored impurities.
4. Hot Gravity Filtration: a. Place a piece of fluted filter paper in a stemless or short-stemmed funnel. b. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent. c. Pour the hot solution through the fluted filter paper quickly to remove the activated carbon (if used) and any insoluble impurities. This step separates the hot, saturated solution from insoluble materials.
5. Crystallization: a. Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
6. Collection and Washing of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Use minimal solvent to avoid redissolving the product. c. Continue to draw air through the funnel for several minutes to partially dry the crystals.
7. Drying the Final Product: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals thoroughly under a high vacuum, preferably in a vacuum oven or a desiccator connected to a vacuum pump. c. Once a constant weight is achieved, the product is dry. Immediately transfer it to a tightly sealed container for storage.
Visual Workflow and Diagrams
Diagram 1: Purification Workflow for this compound
This diagram illustrates the logical steps from a crude, synthesized product to a pure, characterized final product.
Caption: Workflow for the recrystallization of this compound.
References
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
- SciSpace. (1918). LXXXII.—The preparation of ethylamine and of diethylamine.
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
- Wikipedia. (n.d.). Diethylamine.
- PrepChem.com. (n.d.). Preparation of diethylamine.
- YouTube. (2021, March 30). Purification of diethylamine by distillation.
- ResearchGate. (2018, March 27). Can anyone suggest me how to purify DIETHYLAMINE?
- Sciencemadness.org. (2019, September 29). Diethylamine Hydrochloride Synthesis.
- Google Patents. (n.d.). EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides.
- BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download.
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.fr [fishersci.fr]
- 5. byjus.com [byjus.com]
- 6. Diethylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. materials.alfachemic.com [materials.alfachemic.com]
- 12. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 13. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
Technical Support Center: Improving the Efficiency of Diethylamine Hydrobromide-Catalyzed Reactions
Introduction for the Modern Researcher
Welcome to the technical support center dedicated to diethylamine hydrobromide (Et₂NH·HBr). As a stable, easy-to-handle precursor to the versatile organocatalyst diethylamine, this salt is a valuable tool in the synthetic chemist's arsenal, particularly for C-C bond-forming reactions like the Knoevenagel condensation and aza-Michael addition.[1][2] However, achieving optimal efficiency and reproducibility requires a nuanced understanding of its behavior in solution and the factors that influence its catalytic activity.
This guide is structured to move from foundational principles to practical troubleshooting. It is designed for researchers, scientists, and drug development professionals who seek not just protocols, but a deeper understanding of the causality behind experimental choices. Here, we address the common pitfalls and provide field-proven insights to elevate your synthetic outcomes.
Scientific Principles: The Role of this compound
This compound is a salt that, in solution, exists in equilibrium with its constituent species: the active catalyst, diethylamine (Et₂NH), and hydrobromic acid (HBr). The free diethylamine, a secondary amine, functions as a weak base and is the true catalytic species responsible for facilitating reactions.[2][3]
Key Catalytic Functions:
-
Brønsted-Lowry Base: In reactions like the Knoevenagel condensation, diethylamine deprotonates an active methylene compound (e.g., diethyl malonate), generating a resonance-stabilized carbanion (enolate).[3][4] This highly nucleophilic intermediate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][5]
-
Nucleophile: In aza-Michael additions, the lone pair on the nitrogen of diethylamine acts as a nucleophile, directly attacking the β-carbon of an α,β-unsaturated system to form a C-N bond.[6]
The primary advantage of using the hydrobromide salt over the free amine is its stability, non-volatility, and ease of handling.[7] Diethylamine itself is a volatile, flammable liquid with a strong odor.[7] The salt form mitigates these issues, providing a convenient and solid precursor that generates the active catalyst in situ.
Catalytic Cycle: Knoevenagel Condensation
Below is a representation of the catalytic cycle for a typical Knoevenagel condensation.
Caption: Catalytic cycle of a diethylamine-catalyzed Knoevenagel condensation.
Troubleshooting Guide & Optimization Strategies
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low or Non-Existent Product Yield
Q: My reaction is yielding very little or no desired product. What are the most likely causes and how can I fix this?
A: This is the most common issue and can almost always be traced back to one of three areas: the integrity of your catalyst, the nature of your substrates, or the reaction conditions.
| Potential Cause | Underlying Rationale & Causality | Recommended Solution |
| Catalyst Hydrolysis | This compound is hygroscopic.[8] Absorbed moisture hydrolyzes the salt, reducing the effective concentration of the active diethylamine base and introducing HBr, which can interfere with the desired pathway.[9] | 1. Ensure Rigorously Anhydrous Conditions: Use oven or flame-dried glassware. Employ anhydrous solvents (see Protocol 3). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Inactive Methylene Compound | The acidity of the active methylene compound is critical. Diethylamine is a weak base and can only efficiently deprotonate methylene groups flanked by sufficiently strong electron-withdrawing groups (EWGs).[3][5] | 1. Verify Substrate Acidity: Ensure your methylene compound has appropriate EWGs (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[3] |
| Sub-Optimal Reaction Conditions | Temperature, solvent, and reaction time are interdependent variables that significantly impact reaction outcomes.[3] An incorrect solvent can hinder solubility or catalysis, while improper temperature can lead to decomposition or slow rates. | 1. Optimize Conditions Systematically: - Solvent: Screen aprotic solvents (THF, Toluene) and polar protic solvents (Ethanol).[3][9]- Temperature: Start at room temperature. If the reaction is sluggish, gently heat to reflux, monitoring for side product formation.[3]- Water Removal: For condensation reactions, removing the water byproduct can shift the equilibrium towards the product. This can be done with a Dean-Stark apparatus or by adding molecular sieves.[3][10] |
| Steric Hindrance | Bulky substituents on either the carbonyl or the active methylene compound can physically impede the nucleophilic attack, slowing the reaction rate.[3] | 1. Adjust Reaction Parameters: Increase the reaction time and/or temperature to provide more energy to overcome the steric barrier.[3] Consider using a less sterically hindered substrate if feasible. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Significant Formation of Side Products
Q: My reaction is messy, and I'm observing significant side products by TLC/GC-MS. How can I improve selectivity?
A: Side product formation is typically a kinetic or stoichiometric issue. The most common culprits in these reactions are self-condensation of the carbonyl compound and subsequent Michael additions.
| Potential Cause | Underlying Rationale & Causality | Recommended Solution |
| Self-Condensation of Carbonyl | Aldehydes and ketones with α-hydrogens can undergo base-catalyzed self-condensation (an aldol reaction). If the concentration of the enolizable carbonyl is high, it can compete with the intended reaction.[3] | 1. Control Reagent Addition: Add the carbonyl compound slowly (e.g., via syringe pump) to the mixture of the active methylene compound and catalyst. This keeps the instantaneous concentration of the carbonyl low, minimizing self-condensation.[3] |
| Undesired Michael Addition | The α,β-unsaturated product of a Knoevenagel condensation is itself a Michael acceptor.[3][11] A second molecule of the deprotonated active methylene compound can add to this product, leading to a common byproduct.[3][12] | 1. Monitor Reaction Closely: Use TLC to track the consumption of the starting carbonyl. Stop the reaction as soon as the limiting reagent is consumed to prevent the subsequent Michael addition. 2. Adjust Stoichiometry: Using a 1:1 stoichiometry of reactants can minimize the presence of excess nucleophile available for the secondary addition.[3] 3. Lower Temperature: This subsequent reaction often has a higher activation energy; running the reaction at a lower temperature can favor the desired product.[3] |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of liquid diethylamine? A1: this compound is a non-volatile, non-flammable, and less odorous solid, making it significantly easier and safer to handle, weigh, and store compared to liquid diethylamine.[7] It provides a stable source of the catalyst, which is generated in situ.
Q2: How can I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring.[3] Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more quantitative analysis, you can take aliquots at various time points and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
Q3: Can the catalyst be recovered or regenerated? A3: For diethylamine, regeneration is generally not practical in a laboratory setting. The catalyst is typically removed during the aqueous workup by washing with a dilute acid (e.g., 1M HCl), which protonates the amine, making it water-soluble.[15] Given the low cost and catalytic quantities used, using fresh catalyst for each reaction is standard practice.[2]
Q4: What are the key safety precautions for handling this compound? A4: this compound is classified as a skin and eye irritant.[8][16] It is also hygroscopic.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed container in a cool, dry place.
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation
This protocol describes the condensation of 4-chlorobenzaldehyde with malononitrile.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
This compound (0.154 g, 1 mmol, 10 mol%)
-
Anhydrous Ethanol (20 mL)
-
Reaction flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 4-chlorobenzaldehyde, malononitrile, and anhydrous ethanol. Stir until all solids are dissolved.
-
Catalyst Addition: Add this compound to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared (typically 2-4 hours).[3]
-
Work-up: Allow the mixture to cool to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any residual impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: General Procedure for an aza-Michael Addition
This protocol describes the addition of diethylamine to ethyl acrylate.
Materials:
-
Ethyl acrylate (1.00 g, 10 mmol)
-
This compound (1.70 g, 11 mmol, 1.1 equiv.)
-
Triethylamine (1.11 g, 11 mmol, 1.1 equiv.) - to generate free base
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Reaction flask, magnetic stirrer
Procedure:
-
Setup: To a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add this compound and anhydrous DCM.
-
Catalyst Generation: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine to the mixture. Stir for 15 minutes to generate free diethylamine.
-
Reagent Addition: Slowly add ethyl acrylate to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the ethyl acrylate is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[15]
Protocol 3: Preparation of Anhydrous Solvents
Objective: To remove water from solvents, which is critical for preventing catalyst hydrolysis.[9]
Method 1: Molecular Sieves (for common solvents like THF, DCM, Acetonitrile)
-
Obtain activated 3Å or 4Å molecular sieves (activate by heating in a vacuum oven at >150 °C for several hours).
-
Add the activated sieves to a bottle of solvent (approx. 5-10% w/v).
-
Allow the solvent to stand over the sieves for at least 24 hours before use. Store the bottle under an inert atmosphere.
Method 2: Distillation (for solvents like Ethanol)
-
Pre-drying: Add magnesium turnings (approx. 5 g/L) and a crystal of iodine to the solvent in a large, dry flask.
-
Reflux: Heat the mixture to reflux. The iodine initiates the reaction to form magnesium ethoxide, which consumes the water. The solution will turn cloudy and then clear.
-
Distillation: Once the reaction is complete, distill the anhydrous solvent into a flame-dried receiving flask under a nitrogen atmosphere.
-
Storage: Store the freshly distilled solvent over activated molecular sieves and under an inert atmosphere.
References
- Application Notes and Protocols: Triethylamine Hydrobromide-Catalyzed Knoevenagel Condens
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound 6274-12-0 wiki. Guidechem.
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- Technical Support Center: Preventing Hydrolysis of Triethylamine Hydrobromide. Benchchem.
- Strategies to improve reaction yield in diethylamine-c
- Application Notes: The Aza-Michael Addition of Diethylamine. Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Chalmers University of Technology.
- Knoevenagel condens
- Knoevenagel Condens
- A compendious analysis of diethylamine as an organoc
- This compound | C4H12BrN | CID 10986453. PubChem.
- Michael addition reaction. Wikipedia.
- Diethylamine. Wikipedia.
- Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient W
- Technical Support Center: Optimizing Catalyst Concentration for Reactions Using Diisobutylamine. Benchchem.
- The Michael Addition Reaction and Conjug
Sources
- 1. Page loading... [guidechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethylamine - Wikipedia [en.wikipedia.org]
- 8. fishersci.fr [fishersci.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in handling hygroscopic Diethylamine hydrobromide
Welcome to the technical support resource for Diethylamine hydrobromide (DEA-HBr). As a valuable reagent in synthetic chemistry and pharmaceutical development, its highly hygroscopic nature presents unique challenges that can impact experimental reproducibility and accuracy. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered when handling this compound. Here, we move beyond simple instructions to explain the underlying principles, ensuring you can adapt these protocols to your specific experimental needs with confidence.
Section 1: Understanding the Challenge - The Hygroscopic Nature of this compound
This compound is a white to off-white crystalline solid that readily absorbs moisture from the atmosphere.[1][2] This property, known as hygroscopicity, can lead to significant physical and chemical changes. Physically, the powder may form clumps or even fully dissolve into a liquid (a process called deliquescence), making it difficult to handle and weigh accurately.[3][4][5] Chemically, the absorbed water can alter the compound's effective molecular weight, leading to stoichiometric errors in reactions, and can participate in or inhibit chemical transformations.[6][7] Understanding and controlling this moisture absorption is the key to successful and repeatable experimentation.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₂BrN | [1][8] |
| Molecular Weight | 154.05 g/mol | [1][9] |
| Appearance | White to almost white powder/crystalline solid | [1][2] |
| Melting Point | 217-221 °C | [1][2][10] |
| Key Characteristic | Hygroscopic (readily absorbs moisture) | [1][2][9][10] |
| Water Solubility | Soluble | [1][10] |
Section 2: Frequently Asked Questions - Storage & General Handling
This section addresses the most common queries regarding the proper storage and day-to-day handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The primary goal is to isolate the compound from atmospheric moisture. The material should be stored in a cool, dry place, away from direct sunlight and heat sources. The most critical requirement is a tightly sealed, airtight container.[3][11] For long-term storage or for labs in humid environments, placing the sealed container inside a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) is strongly recommended.
Q2: I received a new bottle of this compound. What should I do before opening it?
A2: Before opening a new bottle for the first time, allow it to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This is especially important if the bottle has been stored in a refrigerator or cold room. Opening a cold container can cause moisture from the warmer lab air to condense on the solid, compromising the entire bottle.
Q3: My this compound has formed hard clumps. Is it still usable?
A3: Clumping is a direct result of moisture absorption.[3][5] While you can mechanically break up the clumps with a clean, dry spatula, the material is no longer anhydrous.[3] This means its effective molecular weight has changed.
-
For non-quantitative applications (e.g., where it is used in large excess), it may still be acceptable.
-
For quantitative applications where precise stoichiometry is critical, using the clumped material is not recommended without first drying it or determining its water content. The presence of water can also interfere with moisture-sensitive reactions.
Q4: Can I dry this compound that has been exposed to moisture?
A4: Yes, you can, provided the compound is thermally stable under the drying conditions. Given its melting point of ~218-220°C, gentle heating under vacuum is a viable method.
Protocol 1: Drying Hygroscopic this compound
-
Preparation: Place a thin layer of the clumped DEA-HBr in a clean, dry glass container (e.g., a round-bottom flask or a crystallization dish).
-
Drying: Place the container in a vacuum oven. Heat the oven to a moderate temperature (e.g., 60-80°C) well below the compound's melting point. Apply a vacuum.
-
Validation: Dry the material for several hours. To validate, release the vacuum with an inert gas (like Nitrogen or Argon), remove the sample, and allow it to cool to room temperature in a desiccator. Weigh the sample. Return the sample to the vacuum oven and continue drying for another hour. Cool and re-weigh. The material is considered dry when two consecutive weighings are constant.[12]
-
Storage: Immediately transfer the dried powder to a tightly sealed container and store it in a desiccator.
Section 3: Troubleshooting Guide for Experimental Procedures
This section provides solutions to specific problems that arise during experimental work.
Q5: The mass on my analytical balance keeps increasing as I try to weigh DEA-HBr. How can I get an accurate weight?
A5: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[13] Standard weighing on an open weigh boat is not suitable. Here are three validated methods, from most to least ideal:
-
Method A (Gold Standard): Inert Atmosphere Weighing The most reliable method is to handle and weigh the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[14][15] This completely prevents moisture contact.
-
Method B: Weighing by Difference (Subtraction Method) This is an excellent technique for use on the benchtop. It minimizes air exposure by keeping the bulk material contained.[13]
Protocol 2: Weighing by Difference
-
Add a spatula-full of DEA-HBr to a small, dry vial with a screw cap.
-
Place the capped vial on the analytical balance and record its total mass (Mass 1).
-
Remove the vial from the balance. Quickly open it, tap the desired amount of solid into your reaction flask, and immediately recap the vial.
-
Place the capped vial back on the balance and record its new mass (Mass 2).
-
The mass of the transferred solid is Mass 1 - Mass 2 .
-
-
Method C: Fast Weighing into a Target Vessel This method is a practical compromise when a glove box is unavailable.
-
Place your reaction flask (or a vial for making a stock solution) on the balance and tare it.
-
Quickly add an approximate amount of DEA-HBr to the flask. The key is speed to minimize moisture uptake.[3]
-
Note the mass, understanding there is a small margin of error due to some moisture absorption. This is best for situations where high precision is not the absolute priority.
-
The following diagram illustrates the decision-making process for accurate weighing.
Caption: Decision tree for selecting an appropriate weighing method.
Q6: I need to make a 0.5 M solution of DEA-HBr in an anhydrous solvent for a moisture-sensitive reaction. What is the best way to do this?
A6: Preparing an accurate, anhydrous solution requires careful technique to prevent introducing water. The ideal method involves using Schlenk techniques or working entirely within a glove box.[15]
Protocol 3: Preparing an Anhydrous Stock Solution
-
Glassware Preparation: Ensure all glassware (e.g., volumetric flask, syringe, needles) is rigorously dried. This is typically done by oven-drying at >125°C for several hours and then allowing it to cool in a desiccator or under a stream of inert gas.[12]
-
Reagent Transfer (in Glove Box):
-
Bring the dried glassware, a sealed bottle of DEA-HBr, your anhydrous solvent, and a stir bar into a glove box.
-
Weigh the required mass of DEA-HBr directly into the volumetric flask.
-
Add the stir bar, then add the anhydrous solvent to just below the calibration mark.
-
Seal the flask and stir until all the solid has dissolved.
-
Carefully add solvent until the meniscus reaches the calibration mark.
-
-
Reagent Transfer (using Schlenk Line):
-
Assemble your dried flask, sealed with a rubber septum, on a Schlenk line.
-
Purge the flask with an inert gas (e.g., by evacuating and refilling with argon or nitrogen 3 times).
-
Weigh the DEA-HBr using the "Weighing by Difference" method (Protocol 2), adding it quickly to the flask against a positive flow of inert gas.
-
Using a dry syringe, transfer the required volume of anhydrous solvent to the flask through the septum.
-
-
Storage: Store the anhydrous solution in a sealed flask with a ground glass stopper or a septum, preferably under an inert atmosphere. Parafilm can be wrapped around the stopper/septum for extra protection.
Q7: My reaction with this compound is giving inconsistent yields. Could water be the problem?
A7: Absolutely. The presence of adventitious water can significantly impact reactions in several ways:
-
Stoichiometric Errors: As discussed, if you weigh out 154.05 mg of DEA-HBr that has absorbed water, you have less than 1 mmol of your reagent, altering the molar ratios in your reaction.
-
Competing Reactions: Water is a nucleophile and can participate in unwanted side reactions. For reactions involving highly reactive intermediates, water can act as a quenching agent.
-
Catalyst Deactivation: Many organometallic or Lewis acid catalysts are sensitive to water and can be deactivated, halting your reaction.
-
Solvent Effects: Water can change the polarity and hydrogen-bonding environment of the reaction medium, which can alter reaction rates and even shift equilibrium positions.[16][17] For reactions involving amines and aldehydes, water can play a direct role in the formation of imines.[18]
To troubleshoot, the first step is to rigorously control for water by using a freshly opened bottle of DEA-HBr or drying the existing stock (Protocol 1) and employing anhydrous techniques (Protocol 3).
Section 4: Advanced Characterization & Quality Control
For GMP environments or highly sensitive applications, quantifying the water content is essential.
Q8: How can I determine the exact water content of my this compound sample?
A8: If you suspect significant water uptake and need a precise measurement, two common analytical techniques are available:
-
Karl Fischer Titration (KFT): This is the gold standard for accurately determining water content in solids. It is a highly sensitive and specific method.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature consistent with water evaporation (typically below 120°C) can be used to quantify the water content. This also helps confirm the thermal stability of the compound before attempting to dry it on a larger scale.
Section 5: Safety Precautions
Handling any chemical requires adherence to safety protocols. This compound is classified as an irritant.
-
Hazard Summary: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[3][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling the powder.[9]
-
First Aid:
-
Spills: Clean up spills promptly to prevent the powder from absorbing moisture and spreading.[19]
The workflow for handling a new bottle of DEA-HBr to the point of use in a reaction is summarized below.
Caption: General workflow from receiving to using this compound.
References
- Smolecule. (2023, August 15). Buy this compound | 6274-12-0.
- Fisher Scientific. (2024, March 22).
- TutorChase. How do you handle hygroscopic solutes in the lab?.
- Santa Cruz Biotechnology.
- ChemicalBook.
- Thermo Fisher Scientific. (2025, October 24).
- Omics.
- University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
- Labmate Online. (2025, December 5).
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- HepatoChem. How do you handle hygroscopic salts?.
- Scirp.org. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
- American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis.
- ResearchGate. (2025, August 8).
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
- Asaclean. 5 Tips to Help Process Dry Hygroscopic Resins.
- BOC Sciences. Hygroscopicity Testing.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
- Vesta® Nutra. (2019, January 7).
- Wikipedia. Hygroscopy.
- CORECHEM Inc.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Penta chemicals. (2025, April 23).
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?.
- ResearchGate. (2014, August 20).
- Reddit. (2025, March 24). Pro Tips for working with air/moisture sensitive materials.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- ChemicalBook. (2025, August 22). This compound | 6274-12-0.
- Royal Society of Chemistry. (2021, February 12).
- Nanjing Finechem Holding Co.,Limited. This compound.
- REMBE® Kersting GmbH.
- Canadian Journal of Chemistry. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS.
- ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. I. General aspects.
- ResearchGate.
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. hepatochem.com [hepatochem.com]
- 7. rembe-kersting.com [rembe-kersting.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.fr [fishersci.fr]
- 10. This compound | 6274-12-0 [chemicalbook.com]
- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Diethylamine Hydrobromide Reaction Condition Optimization
For Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of diethylamine hydrobromide, providing detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically an acid-base neutralization reaction between diethylamine and hydrobromic acid, can stem from several factors.[1] Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing.
-
Solution: Ensure vigorous stirring throughout the addition of hydrobromic acid and for a period afterward (e.g., 30 minutes) to ensure all reactants have interacted.[1] Monitoring the reaction mixture's pH can also indicate completion; the final pH should be acidic.
-
-
Suboptimal Temperature Control:
-
Cause: The reaction between diethylamine and hydrobromic acid is exothermic. If the temperature rises significantly, it can lead to the volatilization of the low-boiling diethylamine (boiling point: 55-56 °C), effectively removing it from the reaction mixture.[2][3]
-
Solution: Conduct the reaction in an ice bath to maintain a low temperature (e.g., 0-10°C) during the dropwise addition of hydrobromic acid.[1] This minimizes the loss of diethylamine and prevents potential side reactions.
-
-
Loss of Product During Workup:
-
Cause: this compound is soluble in water and to some extent in polar organic solvents like ethanol.[4] Significant loss can occur during washing and filtration steps.
-
Solution: When washing the precipitated product, use a minimal amount of a cold, appropriate solvent in which the salt has lower solubility, such as cold, anhydrous acetone or diethyl ether.[1] Ensure the filtration apparatus (e.g., Büchner funnel) is properly set up to minimize the time the product is in contact with the wash solvent.
-
-
Stoichiometry Imbalance:
-
Cause: An incorrect molar ratio of reactants can leave unreacted starting material, thus reducing the theoretical yield.
-
Solution: Use a precise 1:1 molar ratio of diethylamine to hydrobromic acid.[1] Accurately measure the amounts of both reactants. If using an aqueous solution of hydrobromic acid (e.g., 48%), ensure the calculation of moles is based on the concentration of HBr.
-
Q2: The final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a pure white product?
A2: Discoloration in the final product typically indicates the presence of impurities. Here are the common causes and purification strategies:
-
Oxidation of Diethylamine:
-
Cause: Diethylamine can oxidize over time, especially if it's old or has been improperly stored, leading to colored impurities that carry over into the final product.[3]
-
Solution: Use freshly distilled or high-purity diethylamine for the reaction.[3][5] Store diethylamine in a dark bottle, preferably in a refrigerator, to minimize oxidation.[3]
-
-
Side Reactions:
-
Cause: Although the primary reaction is a straightforward acid-base neutralization, impurities in the starting materials or reactive intermediates under non-optimal conditions could lead to minor side products.
-
Solution: Ensure high-purity starting materials. Adhering to optimized reaction conditions, particularly temperature control, can minimize the formation of side products.[6]
-
-
Purification and Recrystallization:
-
Solution: If the isolated product is discolored, recrystallization is an effective purification method. A common procedure involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then allowing it to cool slowly. The pure crystals will form, leaving the impurities in the mother liquor. The choice of recrystallization solvent is critical and may require some experimentation. After recrystallization, wash the crystals with a cold, non-polar solvent like diethyl ether and dry them under vacuum.[1]
-
Q3: The product is difficult to filter and appears gummy or oily. What is happening and how can I fix it?
A3: A gummy or oily product instead of a crystalline solid is often a sign of incomplete reaction or the presence of excess solvent or impurities.
-
Incomplete Reaction or Excess Reactant:
-
Cause: If the reaction is not complete, the presence of unreacted diethylamine (a liquid) can result in an oily product.[7] Similarly, an excess of aqueous hydrobromic acid can lead to a syrupy consistency.
-
Solution: Re-check the stoichiometry and ensure the reaction has gone to completion. Adding a small seed crystal of pure this compound can sometimes induce crystallization from an oily mixture.
-
-
Presence of Water:
-
Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] If the reaction or workup is performed in a humid environment or with wet solvents, the product can become oily.
-
Solution: Use anhydrous solvents for the reaction and washing steps.[1] Dry the final product thoroughly under vacuum to remove any residual water or solvent.[1]
-
-
Precipitation Technique:
-
Cause: Rapid precipitation can sometimes lead to the formation of an amorphous solid or oil rather than well-defined crystals.
-
Solution: After the addition of hydrobromic acid, continue stirring in the ice bath for an extended period (e.g., 30 minutes to an hour) to allow for slow and complete crystallization.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between diethylamine and hydrobromic acid?
A1: The synthesis of this compound is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the diethylamine (a Lewis base) attacks the acidic proton of the hydrobromic acid (a Brønsted-Lowry acid). This results in the formation of the diethylammonium cation and the bromide anion, which then associate to form the ionic salt, this compound.[1]
Caption: Acid-base neutralization mechanism.
Q2: What are the critical safety precautions to consider when performing this synthesis?
A2: Both diethylamine and hydrobromic acid are hazardous materials requiring careful handling.
-
Diethylamine: It is a flammable, corrosive, and volatile liquid with a strong, unpleasant odor.[7] It can cause severe skin and eye irritation or burns.[8] Inhalation of vapors may cause respiratory irritation.[9]
-
Hydrobromic Acid: It is a strong, corrosive acid that can cause severe skin and eye burns. Inhalation can lead to respiratory tract irritation.
Mandatory Safety Measures:
-
Always work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Have an emergency eyewash station and safety shower readily accessible.[9]
-
Keep flammable materials away from the reaction area.[10]
-
In case of skin contact, immediately wash the affected area with plenty of water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Several analytical techniques can be used for characterization:
-
Melting Point: Pure this compound has a distinct melting point, reported to be in the range of 218-220°C.[11] A broad or depressed melting point range suggests the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks. A prominent broad absorption band in the region of 2400-2700 cm⁻¹ is indicative of the N⁺-H stretching vibration, confirming the formation of the ammonium salt.[1] You will also observe C-H stretching vibrations around 2850-2990 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compound. The chemical shifts will be different from those of the starting diethylamine due to the protonation of the nitrogen atom.[4]
Section 3: Optimized Experimental Protocol & Data
Standard Laboratory-Scale Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
Diethylamine (high purity)
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous acetone or diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.0 equivalent) in a suitable solvent like acetone.
-
Cool the flask in an ice bath to 0-5°C.[1]
-
Slowly add hydrobromic acid (1.0 equivalent) dropwise to the stirred solution using a dropping funnel. It is crucial to maintain the temperature below 10°C throughout the addition.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion and to promote crystallization.[1]
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials and impurities.[1]
-
Dry the purified this compound under vacuum to remove residual solvents.
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 molar ratio (Diethylamine:HBr) | Ensures complete conversion of the limiting reagent. |
| Temperature | 0-10°C during HBr addition | Minimizes volatilization of diethylamine and prevents side reactions.[1] |
| Solvent | Acetone or other suitable organic solvent | Facilitates mixing and heat dissipation. |
| Addition Rate | Slow, dropwise | Controls the exothermic reaction and maintains low temperature. |
| Stirring | Vigorous | Ensures homogeneity and complete reaction. |
| Workup Solvent | Cold, anhydrous acetone or diethyl ether | Minimizes product loss during washing.[1] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- ChemBK. (2024). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
- Sciencemadness Discussion Board. (2008). Diethylamine Synthesis.
- Safety Data Sheet. (n.d.). diethylamine.
- Sciencemadness Discussion Board. (2011). Diethylamine Synthesis.
- Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines.
- New Jersey Department of Health. (n.d.). DIETHYLAMINE HAZARD SUMMARY.
- EPA OSC Response. (n.d.). Dimethylamine.
- Wikipedia. (n.d.). Diethylamine.
- PrepChem.com. (n.d.). Preparation of diethylamine.
- YouTube. (2021). Purification of diethylamine by distillation.
- ResearchGate. (2018). Can anyone suggest me how to purify DIETHYLAMINE?.
- Sciencemadness.org. (2019). diethylamine hydrochloride synthesis question.
- Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes.
- Doc Brown's Chemistry. (n.d.). electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis.
- YouTube. (2020). Alkene + HBR + ROOR - Reaction Mechanism.
- YouTube. (2018). 12.5a Reaction with HCl, HBr, and HI.
- Chemistry LibreTexts. (2023). Reactions of Alkenes with Hydrogen Halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. Buy this compound | 6274-12-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethylamine - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. fishersci.fr [fishersci.fr]
- 10. idesapetroquimica.com [idesapetroquimica.com]
- 11. chembk.com [chembk.com]
Technical Support Center: Strategies for Removing Diethylamine Hydrobromide
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for effectively removing residual diethylamine hydrobromide ((CH₃CH₂)₂NH₂⁺Br⁻) from reaction mixtures. The following sections are structured in a question-and-answer format to directly address common issues and provide robust, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a common impurity?
This compound is the salt formed from the reaction of diethylamine, a secondary amine, with hydrobromic acid (HBr). It frequently appears as a byproduct in reactions where HBr is generated in situ or used as a reagent or catalyst in the presence of diethylamine. Common scenarios include deprotection steps (e.g., removal of acid-labile protecting groups) or reactions where diethylamine is used as a base and is subsequently protonated by an acidic species in the reaction milieu.
Its presence is problematic as it is often highly polar and can interfere with the crystallization of the desired product, complicate chromatographic purification, and impact the accuracy of yield calculations.
Q2: What are the key chemical properties of this compound I need to consider for its removal?
Understanding the physicochemical properties of this compound is critical to designing an effective purification strategy. The key is exploiting the differences between the salt and your desired product.
-
High Polarity & Water Solubility : As an ionic salt, this compound is highly soluble in water and other polar solvents.[1][2] It is practically insoluble in nonpolar organic solvents like diethyl ether.[3]
-
Acidity/Basicity : The diethylammonium ion has a pKa of approximately 11.[4][5] This means that in an aqueous solution, it will remain in its protonated, charged (water-soluble) form at neutral or acidic pH. To convert it to the uncharged, organic-soluble diethylamine free base, the pH of the solution must be raised significantly above 11, typically with a strong base like NaOH.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Problem 1: My product is stable in water and soluble in a non-polar organic solvent. How do I remove the bulk of the this compound salt?
Solution: Liquid-Liquid Extraction (Acid-Base Extraction)
This is the most common and effective method for this scenario. The strategy relies on partitioning the highly polar salt into an aqueous phase while the less polar desired product remains in the organic phase. By manipulating the pH, you can ensure the amine impurity is in its most water-soluble (ionic) form.[6][7]
The equilibrium between the charged diethylammonium ion and its uncharged free base is dictated by the pH of the aqueous solution.
(CH₃CH₂)₂NH₂⁺Br⁻ (aq) ⇌ (CH₃CH₂)₂NH (org) + H⁺ (aq) + Br⁻ (aq)
By keeping the aqueous phase neutral or acidic, the equilibrium is shifted to the left, sequestering the impurity as a water-soluble salt.
-
Dissolution : Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).
-
Initial Water Wash : Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Shake vigorously for 30-60 seconds, ensuring to vent the funnel frequently to release any pressure buildup.
-
Phase Separation : Allow the layers to separate completely. The this compound will partition into the upper aqueous layer (if using DCM) or the lower aqueous layer (if using less dense solvents like ethyl acetate or ether).
-
Extraction : Drain the aqueous layer.
-
Repeat : Repeat the wash (steps 2-4) one or two more times with fresh deionized water to maximize the removal of the salt.
-
Brine Wash : Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and decreases the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting out" effect.
-
Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield your purified product.
Problem 2: My product is an amine. A standard acidic wash will protonate my product and pull it into the aqueous layer. How do I selectively remove the this compound?
Solution: Selective Basic Extraction
If your product is a basic amine, you can exploit the pKa difference. The goal is to make the diethylamine impurity the free base (organic-soluble) while keeping your product in its salt form (still organic-soluble if it's a large molecule, or potentially precipitated). This is less common and trickier. A more robust method is to use a non-extractive technique.
However, the most common approach is to wash with a basic solution to convert the this compound to free diethylamine, which is then removed.
By adding a base, you deprotonate the diethylammonium ion, converting it into the neutral, and more volatile, diethylamine.
(CH₃CH₂)₂NH₂⁺Br⁻ (aq) + OH⁻ (aq) → (CH₃CH₂)₂NH (org/aq) + H₂O (l) + Br⁻ (aq)
-
Dissolution : Dissolve the crude mixture in an appropriate organic solvent.
-
Basic Wash : In a separatory funnel, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Caution: NaOH is a strong base; ensure your product is stable to these conditions.
-
Separation and Repetition : Allow the layers to separate, drain the aqueous layer, and repeat the wash.
-
Final Washes : Wash with water and then brine as described in the previous protocol.
-
Drying and Concentration : Dry the organic layer and remove the solvent under reduced pressure. The volatile diethylamine is often removed during this concentration step.
Problem 3: Aqueous extraction is ineffective or causes product loss. What non-extractive methods can I use?
Solution: Precipitation, Trituration, or Scavenger Resins
When liquid-liquid extraction is not viable, alternative methods that rely on differential solubility or reactivity can be employed.
This technique is ideal when your desired product is a solid and the this compound impurity can be selectively dissolved.[8][9][10]
-
Solvent Selection : Choose a solvent in which your desired product has very low solubility, but this compound is at least moderately soluble. A common choice is diethyl ether, in which many amine salts are insoluble.[3] Conversely, you can choose a solvent like cold isopropanol or acetone where the salt is soluble but your product might crash out.
-
Procedure :
-
Place the crude solid material in a flask.
-
Add a small volume of the chosen cold solvent.
-
Stir or sonicate the resulting slurry vigorously for 10-20 minutes. The goal is to dissolve the salt without dissolving your product.[8]
-
-
Isolation : Collect your purified solid product by vacuum filtration.
-
Washing : Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining dissolved impurities.
-
Drying : Dry the purified solid under vacuum.
Scavenger resins are polymer-supported reagents that covalently bind to and remove specific types of impurities from a solution.[11][12] For removing a secondary amine salt, you would first freebase it and then use an electrophilic scavenger.
-
Free-Basing : Dissolve your crude mixture in a suitable solvent (e.g., DCM, THF). Add a non-aqueous base like triethylamine or DIPEA to convert the this compound to the free diethylamine.
-
Scavenging : Add an isocyanate- or aldehyde-functionalized polystyrene resin (an electrophilic scavenger) to the solution. These resins will react selectively with the primary or secondary amine (diethylamine).[13]
-
Reaction : Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of diethylamine by a suitable technique (e.g., TLC, LC-MS).
-
Isolation : Remove the resin by simple filtration.
-
Concentration : Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate in vacuo to obtain your product, now free of the amine impurity.
Method Selection Guide
Choosing the right purification strategy depends entirely on the properties of your desired product.
Quantitative Data Summary
| Property | Diethylamine ((CH₃CH₂)₂NH) | This compound ((CH₃CH₂)₂NH₂⁺Br⁻) | Reference(s) |
| Molecular Weight | 73.14 g/mol | 154.05 g/mol | [4][14] |
| Appearance | Colorless liquid | White crystalline solid | [1][2][5] |
| Boiling Point | 55-56 °C | Decomposes | [5] |
| pKa (of conjugate acid) | 11.09 | ~11 | [4] |
| Water Solubility | Miscible | Highly soluble | [1][2][5] |
| Diethyl Ether Solubility | Miscible | Practically insoluble | [3] |
| Ethanol Solubility | Miscible | Soluble | [3] |
| Chloroform Solubility | Miscible | Soluble | [3] |
Workflow Visualization: Acid-Base Extraction
The following diagram illustrates the chemical transformations and phase partitioning during an acidic wash to remove this compound.
References
- Performing a Trituration - Common Organic Chemistry. (n.d.). Millipore Sigma. Retrieved January 10, 2026.
- Trituration - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026.
- Kalso, R. (2024). Recrystallization (chemistry). Research Starters - EBSCO.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 10, 2026.
- Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026.
- Jasperse, J. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 10, 2026.
- Trituration - chemeurope.com. (n.d.). chemeurope.com. Retrieved January 10, 2026.
- Covalent Scavengers for Primary and Secondary Amines. (n.d.). Sigma-Aldrich.
- Acid-Base Extraction Techniques. (2025). Coconote.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026.
- Trituration : r/Chempros. (2021, November 22). Reddit.
- Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved January 10, 2026.
- Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 10, 2026.
- Scavenger resin and processes for the use thereof. (n.d.).
- Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Acid-Base Extraction and Purific
- Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (2025). Benchchem.
- Amine workup : r/Chempros. (2024, March 12). Reddit.
- What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9).
- Liquid/liquid Extraction. (n.d.). University of Minnesota.
- Ways of crashing out amines : r/chemistry. (2018, May 13). Reddit.
- Strategies in organic synthesis. (2004, October 29). Wipf Group - University of Pittsburgh.
- Diethylamine CAS#: 109-89-7. (n.d.). ChemicalBook. Retrieved January 10, 2026.
- Diethylamine. (n.d.). PubChem. Retrieved January 10, 2026.
- Diethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026.
- This compound 6274-12-0 wiki. (n.d.). Guidechem. Retrieved January 10, 2026.
- Diethylamine. (n.d.). ChemBK. Retrieved January 10, 2026.
- Buy this compound | 6274-12-0. (2023, August 15). Smolecule.
- Compounding Tips : Tritur
- Diethylamine hydrochloride. (n.d.). Chemister.ru. Retrieved January 10, 2026.
- This compound. (n.d.). PubChem. Retrieved January 10, 2026.
- Diethyl amine hydrobromide, 6274-12-0. (n.d.). The Good Scents Company. Retrieved January 10, 2026.
- This compound 98%. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. diethylamine hydrochloride [chemister.ru]
- 4. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethylamine - Wikipedia [en.wikipedia.org]
- 6. coconote.app [coconote.app]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Performing a Trituration [commonorganicchemistry.com]
- 9. Trituration - Wikipedia [en.wikipedia.org]
- 10. Trituration [chemeurope.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. scirp.org [scirp.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in N-Alkylation with Diethylamine Hydrobromide
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals and fine chemicals. While seemingly straightforward, the alkylation of amines can be fraught with challenges, particularly when using amine hydrohalide salts like diethylamine hydrobromide. These salts offer advantages in handling and stability over the free amine, but their use introduces specific mechanistic hurdles that can lead to frustratingly low yields.
This guide is designed as a technical support resource for researchers encountering difficulties with this specific reaction. It addresses common failure points in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you not just to fix a single reaction, but to develop a robust, rational approach to troubleshooting and optimizing N-alkylation protocols.
Troubleshooting Guide & FAQs
Q1: My N-alkylation reaction with this compound has stalled or given a very low yield. What is the most common reason for this failure?
A1: The most frequent cause of failure is the incomplete deprotonation of the this compound salt to generate the free, nucleophilic diethylamine. Unlike using the free base directly, starting with the hydrobromide salt necessitates an in situ acid-base reaction. If the base you've chosen is not strong enough to effectively deprotonate the diethylammonium ion, the concentration of the active nucleophile will be too low to drive the reaction forward.
The core of the problem lies in the equilibrium between the ammonium salt and the free amine. To achieve a high yield, this equilibrium must be shifted decisively towards the free amine.
dot
Caption: The critical equilibrium between the inactive salt and the active nucleophile.
Q2: How do I choose a base with the correct strength to deprotonate this compound?
A2: To ensure efficient deprotonation, the base you use must have a conjugate acid with a pKa value significantly higher than the pKa of the diethylammonium ion. The pKa of diethylammonium ((CH₃CH₂)₂NH₂⁺) is approximately 11.0.[1][2][3] A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than that of the ammonium salt.
Common bases like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) or even triethylamine (pKa of Et₃NH⁺ ≈ 10.75) are insufficiently basic and will result in a poor concentration of the required diethylamine nucleophile.[4] Stronger bases are required.
Troubleshooting Steps:
-
Identify the pKa of your current base's conjugate acid.
-
Compare it to the pKa of diethylammonium (~11.0).
-
If the pKa is not significantly higher, select a stronger base.
Table 1: Suitability of Common Bases for Deprotonating Diethylamine HBr
| Base | Formula | Conjugate Acid pKa (approx.) | Suitability | Rationale |
| Sodium Bicarbonate | NaHCO₃ | 6.4 | Poor | Far too weak; will not significantly deprotonate the ammonium salt. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Marginal to Poor | pKa is too close to that of diethylammonium; equilibrium will not strongly favor the free amine.[5] |
| DBU | C₉H₁₆N₂ | 13.5 | Good | Sufficiently strong non-nucleophilic base for many applications. |
| Sodium hydride | NaH | 36 | Excellent | Very strong base; reacts irreversibly to generate H₂ gas and the free amine. Requires anhydrous conditions.[6] |
| Potassium tert-butoxide | KOtBu | 19 | Excellent | A strong, non-nucleophilic base suitable for this purpose.[7][8] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Moderate to Good | While the pKa is similar to K₂CO₃, its higher solubility in organic solvents can sometimes improve reaction outcomes.[9][10][11] |
Q3: My base is strong enough, but the yield is still low. Could my solvent be the issue?
A3: Absolutely. The choice of solvent is critical for bimolecular nucleophilic substitution (Sₙ2) reactions, which is the mechanism for N-alkylation.[12] Solvents can dramatically influence the reactivity of the nucleophile.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents should generally be avoided . They possess acidic protons that can form a "solvent cage" around the negatively charged or lone-pair-bearing nucleophile through hydrogen bonding.[13][14][15] This stabilizes the nucleophile, increases the activation energy of the reaction, and drastically slows the rate of Sₙ2 attack.[13][15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice . They are polar enough to dissolve the amine salt and other reagents but lack the acidic protons that solvate and deactivate the nucleophile.[13][14] This leaves the diethylamine free and highly reactive, leading to significantly faster reaction rates.[16] For example, one Sₙ2 reaction was found to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[16]
Troubleshooting Steps:
-
Identify your solvent type. Is it protic or aprotic?
-
If using a protic solvent, switch to a polar aprotic alternative like DMF, DMSO, or acetonitrile.
-
Ensure your solvent is anhydrous. Water is a protic solvent and can interfere with the reaction, especially if using water-sensitive bases like NaH.[6]
Q4: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A4: N-alkylation reactions are notorious for over-alkylation. The tertiary amine product formed is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[4][12][17]
R₂NH + R'-X → R₂R'NH⁺X⁻ → R₂R'N (Tertiary Amine) R₂R'N + R'-X → R₂R'₂N⁺X⁻ (Quaternary Ammonium Salt)
Another common side reaction, especially with secondary or tertiary alkyl halides or when using strong, bulky bases, is elimination (E2) to form an alkene.[18][19]
Troubleshooting Steps to Minimize Side Reactions:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the intended starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the concentration of the electrophile low and reduces the chance of the product reacting further.[17]
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the desired substitution over competing elimination or over-alkylation pathways.[17][18]
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the limiting reagent (typically the alkyl halide) is consumed to prevent further reactions.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pKa of Diethylamine [vcalc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Diethylamine Hydrobromide Solution Stability
Welcome to the dedicated technical support guide for Diethylamine hydrobromide (DEAHB). This resource is designed for researchers, scientists, and drug development professionals who utilize DEAHB in their work. As an amine salt, the stability of DEAHB in solution is paramount for experimental reproducibility and the integrity of your results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven practices.
Troubleshooting Guide: Common Issues with DEAHB Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common stability-related issues.
Q1: My freshly prepared this compound solution has a yellow or brown tint. What is the cause and is it still usable?
A: A yellow or brown discoloration, especially upon storage, is a common indicator of degradation. The primary cause is atmospheric oxidation of the diethylamine component. Amines, particularly secondary amines like diethylamine, are susceptible to oxidation when exposed to air (oxygen), which can form colored impurities.
-
Causality: The hydrobromide salt form provides stability compared to the free base, diethylamine, which is a volatile and flammable liquid.[1] However, in solution, an equilibrium exists between the protonated diethylammonium ion and the free diethylamine. Factors like elevated pH or exposure to air can shift the equilibrium, increasing the concentration of the more easily oxidized free amine.
-
Recommendation: For most sensitive applications, a discolored solution should be discarded and a fresh solution prepared. The presence of oxidative byproducts can interfere with downstream assays or synthetic reactions. To prevent this, always prepare solutions using deoxygenated solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Q2: I've observed a precipitate forming in my aqueous DEAHB solution over time. What's happening?
A: Precipitate formation can be attributed to several factors:
-
pH Shift: this compound is the salt of a weak base (diethylamine, pKa of the conjugate acid ~10.98) and a strong acid (HBr).[1] The salt is highly soluble in water.[4][5][6][7] However, if the pH of the solution is significantly increased by adding a strong base, the equilibrium will shift towards the free diethylamine. Diethylamine itself has limited miscibility with water at higher concentrations and can phase out or cause the precipitation of other components.
-
Contamination: Contamination of the solution with other reagents can lead to the formation of an insoluble salt.
-
Temperature Effects: If the solution was prepared at an elevated temperature to achieve a high concentration, cooling it to room temperature or below could cause the DEAHB to crystallize out if its solubility limit is exceeded.
-
Formation of Heat Stable Salts (HSS): In complex matrices or industrial applications, amines can react with acidic anions (like formate, acetate, or chloride) to form heat stable salts, which can have different solubility profiles.[8][9]
-
Troubleshooting Steps:
-
Check the pH of the solution. An unexpectedly high pH points to a deprotonation issue.
-
Review the preparation procedure to identify any potential contaminants.
-
Ensure the working concentration is well below the solubility limit at the intended storage temperature.
-
Q3: My experimental results are inconsistent when using an older DEAHB stock solution. Could the solution's stability be the problem?
A: Absolutely. Relying on an aged stock solution is a common source of experimental irreproducibility. Degradation of DEAHB can lead to:
-
Reduced Effective Concentration: As the parent compound degrades, its actual concentration in the solution decreases, leading to weaker-than-expected effects in your experiments.
-
Interference from Degradation Products: The byproducts of degradation (e.g., oxides of nitrogen) can interfere with analytical measurements or react with other components in your experiment, producing confounding results.[2][10]
-
Self-Validation Protocol: Always run a control with a freshly prepared DEAHB solution alongside the older stock to confirm if solution degradation is the source of the inconsistency. For quantitative studies, it is highly recommended to verify the concentration of older stock solutions using a validated analytical method like HPLC before use.[11][12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues with a DEAHB solution.
Caption: Troubleshooting workflow for DEAHB solution issues.
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for preparing and storing a DEAHB stock solution?
A: Proper preparation and storage are critical for maximizing the shelf-life of your solution.
-
Preparation:
-
Use high-purity, deionized water or an appropriate organic solvent. For aqueous solutions, it is best practice to use a solvent that has been degassed (e.g., by sparging with nitrogen or argon for 15-20 minutes) to remove dissolved oxygen.
-
Weigh the solid this compound, which appears as a white to off-white crystalline powder, in a clean, dry container.[10][13] Note that the solid is hygroscopic and can absorb moisture from the air, so handle it efficiently.[2][14][15]
-
Add the solid to the solvent and mix until fully dissolved. Gentle warming can be used if necessary, but do not overheat.
-
-
Storage:
-
Store the solution in a tightly sealed, clearly labeled container.
-
For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing.[3]
-
Store in a cool, dark place. Refrigeration is often recommended, but ensure the concentration is low enough to prevent crystallization.[13]
-
Q2: What are the primary factors that cause DEAHB degradation in solution?
A: The main factors are summarized in the table below.
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Highly alkaline conditions (pH >> 7) deprotonate the diethylammonium ion to free diethylamine, which is less stable and more volatile.[1][16] | Maintain a neutral to slightly acidic pH for aqueous solutions. |
| Oxygen | Dissolved oxygen in the solvent can cause oxidative degradation of the amine, leading to discoloration and impurity formation. | Use deoxygenated solvents and store solutions under an inert atmosphere. |
| Light | Photolytic degradation can occur with prolonged exposure to UV or high-intensity light, breaking chemical bonds.[12] | Store solutions in amber glass containers or in the dark. |
| Temperature | Elevated temperatures accelerate the rate of all chemical degradation pathways.[10] | Store solutions in a cool environment (e.g., refrigeration at 2-8°C), avoiding freezing. |
| Incompatible Materials | Contact with strong oxidizing agents will cause rapid degradation.[10][17] Reaction with nitrites can form hazardous nitrosamines. | Avoid storing or mixing with incompatible chemicals. |
Q3: How does pH influence the stability of a DEAHB solution?
A: The pH of the solution governs the equilibrium between the stable, protonated diethylammonium ion ([ (CH₃CH₂)₂NH₂]⁺) and the more reactive, neutral free base ( (CH₃CH₂)₂NH ).
-
In acidic to neutral pH: The equilibrium strongly favors the protonated (salt) form, which is more stable and less susceptible to oxidation.
-
In basic (alkaline) pH: The equilibrium shifts to the right, increasing the concentration of the free amine. This free amine is more prone to oxidative degradation and can be lost from the solution due to its volatility.[1][18]
Caption: pH-dependent equilibrium of DEAHB in aqueous solution.
Q4: How can I perform a basic stability test on my DEAHB solution?
A: A forced degradation study is a standard approach to assess stability.[19] This involves subjecting the solution to harsh conditions to intentionally induce degradation, which can then be analyzed.
-
Purpose: To identify potential degradation products and determine which conditions (e.g., acid, base, light, heat) are most detrimental to the solution's stability.
-
Methodology: A simplified protocol is provided in the next section. Analysis is typically performed using a stability-indicating method like HPLC, which can separate the parent compound from its degradation products.[12]
Experimental Protocols
Protocol 1: Preparation of a Standardized DEAHB Aqueous Solution (100 mM)
-
Solvent Preparation: Sparge high-purity deionized water with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh 1.5406 g of this compound (MW: 154.06 g/mol ).[15] Handle quickly to minimize moisture absorption.
-
Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 80 mL of the deoxygenated water and swirl gently to dissolve.
-
Final Volume: Once fully dissolved, bring the volume to the 100 mL mark with deoxygenated water.
-
Storage: Transfer the solution to a clean, amber glass bottle. Flush the headspace with nitrogen gas before tightly sealing the cap. Store at 2-8°C.
Protocol 2: Basic Forced Degradation Study Workflow
This protocol provides a framework. Specific concentrations and time points should be adapted to your experimental needs.
Caption: Workflow for a forced degradation study of DEAHB.
References
- Loba Chemie. (n.d.). DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet.
- SD Fine-Chem. (n.d.). DIETHYLAMINE HYDROCHLORIDE - Safety Data Sheet.
- National Institutes of Health (NIH), PubChem. (n.d.). Diethylamine.
- Wikipedia. (n.d.). Diethylamine.
- ChemBK. (n.d.). Diethylamine.
- NIOSH. (1994). Aliphatic Amines: Method 2010.
- Chemical Properties Database. (n.d.). Diethylamine hydrochloride.
- National Institutes of Health (NIH), PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). diethyl amine hydrobromide.
- Reddit. (2018). r/chemistry: Ways of crashing out amines.
- Atashjameh, S. (n.d.). Amine solution recovery package and controlling corrosion in regeneration tower.
- Sulphur Experts Inc. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
- Journal of Pharmaceutical and Biological Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Paushak. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- NCERT. (n.d.). Amines.
- Sciencemadness.org. (2021). Forming oxalate salts of amines.
- Quora. (2017). Does diethylamine dissolve in water?.
- Ataman Kimya. (n.d.). DIETHYLAMINE.
- Papakonstantinou, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 123.
- Sutar, A. K., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Journal of Chromatographic Science, 49(10), 758-763.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
Sources
- 1. Diethylamine - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 6. diethyl amine hydrobromide, 6274-12-0 [thegoodscentscompany.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 6274-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Buy this compound | 6274-12-0 [smolecule.com]
- 15. fishersci.fr [fishersci.fr]
- 16. greenchemindustries.com [greenchemindustries.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chembk.com [chembk.com]
- 19. ajpaonline.com [ajpaonline.com]
Technical Support Center: Impact of Impurities in Diethylamine Hydrobromide on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the use of diethylamine hydrobromide in your experiments. As a Senior Application Scientist, my goal is to equip you with the expertise to identify, understand, and mitigate the impact of impurities on your reaction outcomes, ensuring the integrity and success of your research.
Troubleshooting Guide: Unraveling the Impact of Impurities
The purity of reagents is a cornerstone of reproducible and reliable chemical synthesis. This compound, a versatile reagent in organic chemistry and pharmaceutical development, is no exception.[1][2] Impurities, even in trace amounts, can lead to a cascade of undesirable effects, from reduced yields to the formation of complex side products. This guide will walk you through common issues, their potential causes related to impurities, and actionable solutions.
Issue 1: Reduced Reaction Yield and Incomplete Conversion
You've run a reaction where this compound is a key reagent, but the yield is significantly lower than expected, and analysis shows a substantial amount of unreacted starting material.
Potential Cause:
-
Excess Moisture (Water): this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Water can act as a competing nucleophile or base, hydrolyzing starting materials or intermediates, and can also lead to the hydrolysis of the this compound itself, reducing its effective concentration.[5]
-
Presence of Unreacted Starting Materials: The synthesis of this compound involves the reaction of diethylamine with hydrobromic acid.[2][6] Incomplete reaction or purification can leave residual diethylamine or hydrobromic acid. Excess diethylamine, a base, can neutralize acidic catalysts or reagents, while residual acid can protonate and deactivate nucleophilic species.
-
Degradation Products: Over time or due to improper storage, this compound can degrade. These degradation products may be unreactive or could interfere with the desired reaction pathway.[3][4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts
Your reaction mixture shows the presence of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR), complicating purification and potentially compromising the integrity of your final product.
Potential Cause:
-
Residual Diethylamine: Free diethylamine from impure this compound can act as a nucleophile or base in side reactions.[8][9] For example, it can participate in Michael additions, alkylations, or act as a base to promote undesired elimination or condensation reactions.[2]
-
Other Amine Impurities: The synthesis of diethylamine can sometimes produce other amines like ethylamine or triethylamine as byproducts. These amines will also form hydrobromide salts and can be carried through as impurities, each with its own reactivity profile that can lead to a variety of unexpected products.
-
Impurities from Synthesis: Impurities from the starting materials used to synthesize this compound (e.g., ethanol, ammonia) can also be present and participate in side reactions.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound?
A1: A multi-technique approach is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of organic impurities.[11] |
| FT-IR Spectroscopy | Identifies functional groups and can indicate the presence of water (broad O-H stretch) or other impurities.[11] |
| Melting Point Analysis | A sharp melting point close to the literature value (218-220 °C) suggests high purity.[12] A broad or depressed melting point indicates the presence of impurities. |
| Elemental Analysis (CHN) | Determines the elemental composition and can indicate the presence of inorganic impurities or incorrect stoichiometry. |
| Ion Chromatography | Can be used to quantify the bromide content and detect other anionic impurities.[13][14] |
| Gas Chromatography (GC) | Particularly useful for detecting volatile impurities like residual diethylamine or other amines, often with headspace analysis.[15][16][17] |
Q2: What is the best way to store this compound to prevent impurity formation?
A2: Due to its hygroscopic nature, proper storage is critical.[3][4] Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.[12] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Q3: Can I purify this compound in my lab?
A3: Yes, recrystallization is a common and effective method for purifying this compound.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A common solvent system for recrystallization is ethanol or a mixture of ethanol and diethyl ether.
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will precipitate as crystals. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Q4: Are there any visual cues that my this compound might be impure?
A4: Pure this compound should be a white crystalline solid.[1] A yellowish or brownish discoloration can indicate the presence of impurities, possibly from degradation or residual starting materials.[18] Clumping of the solid can suggest moisture absorption.
Q5: How do I handle this compound safely?
A5: this compound is an irritant to the skin, eyes, and respiratory system.[1][3][4][12][19] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
References
- ChemBK. DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
- Scribd. Amine System Analysis Guide | PDF | Acid | Salt (Chemistry).
- Ningbo Inno Pharmchem Co., Ltd. The Significance of Diethylamine in Pharmaceutical Synthesis.
- A.B. Enterprises. Diethylamine - Key Chemical in Pharma Industries.
- Organic Syntheses Procedure. β-BROMOETHYLAMINE HYDROBROMIDE.
- Sciencemadness Discussion Board. Diethylamine Synthesis.
- Agilent. Amines and ammonia Analysis of impurities in amine streams.
- Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
- PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis.
- ResearchGate. Determination of diethylamine and triethylamine quantitatively using GC-headspace chromatography | Request PDF.
- PubChem. Diethylamine.
- Quora. Does diethylamine dissolve in water?.
- Semantic Scholar. Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography.
- HELIX Chromatography. HPLC Methods for analysis of Dimethylamine.
- Ataman Kimya. DIETHYLAMINE.
- PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- PubChem. This compound.
- Wikipedia. Diethylamine.
- Royal Society of Chemistry. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend.
- ResearchGate. Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water.
- ResearchGate. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- ResearchGate. Fluorescence detection of Trace Dimethylamine and Diethylamine in Natural Water by HPLC with O-phthalaldehyde and 7-chlore-4nitrobenzo-2-oax-1, 3-diazole.
- Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- ResearchGate. Is there any negative impact of diethyl amine while using in column chromatography?.
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. fishersci.fr [fishersci.fr]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. greenchemindustries.com [greenchemindustries.com]
- 10. Sciencemadness Discussion Board - Diethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. refining.metrohmusa.com [refining.metrohmusa.com]
- 15. bre.com [bre.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solvent Maze: A Technical Guide to Optimizing Diethylamine Hydrobromide Reactions
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing reactions involving Diethylamine Hydrobromide (DEA·HBr). As Senior Application Scientists, we understand that solvent selection is a critical, yet often challenging, parameter in experimental design. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and enhance the success of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Properties and Solubility
Question 1: I'm setting up a new reaction with this compound. What are its basic solubility characteristics?
Answer: this compound is an ionic salt, which dictates its solubility profile. It is a white to off-white crystalline solid.[1][2] Its most critical solubility characteristic is its high solubility in water.[1][3][4] For organic solvents, a "like dissolves like" principle applies, but with the nuance that the ionic nature of the salt must be considered.
As an ionic compound, DEA·HBr requires polar solvents to effectively solvate both the diethylammonium cation and the bromide anion. The general trend is that solubility is favored in polar protic solvents and can be significant in polar aprotic solvents, while it is typically poor in nonpolar solvents.
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High to Moderate | The solvent's O-H or N-H bonds can hydrogen bond with the bromide anion, and the polar nature effectively solvates the diethylammonium cation.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dielectric constants that can separate the ions, but they lack the ability to hydrogen bond with the anion, which can limit solubility compared to protic solvents.[6] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The low dielectric constants of these solvents cannot overcome the lattice energy of the ionic salt.[4] The related diethylamine hydrochloride is noted as insoluble in diethyl ether.[7] |
Question 2: Why is my this compound not dissolving in my chosen aprotic solvent, even though the solvent is polar?
Answer: This is a common issue that stems from the specific interactions between an ionic solute and a polar aprotic solvent. While polar aprotic solvents like acetonitrile or acetone possess significant dipole moments, they are less effective at solvating anions (in this case, Br⁻) compared to protic solvents.[5]
Protic solvents, such as water or ethanol, have acidic protons (H⁺) that can form strong hydrogen bonds with the anion, creating a stabilizing "solvent cage."[8] Polar aprotic solvents lack this hydrogen-bond-donating capability.[6] If the lattice energy of your this compound is particularly high, the dipole-ion interactions offered by the aprotic solvent may be insufficient to break the crystal lattice apart, resulting in poor solubility.
Troubleshooting Steps:
-
Increase Temperature: Gently warming the mixture can increase the kinetic energy and may provide enough energy to overcome the lattice forces. Monitor for any potential decomposition.
-
Solvent Blends: Consider adding a small amount of a co-solvent. For instance, adding a small percentage of methanol to acetonitrile can dramatically increase solubility by introducing a protic component to solvate the bromide ion.
-
Alternative Solvents: If possible, switch to a more suitable solvent. If your reaction chemistry allows, a polar protic solvent might be a better choice for solubility.
Section 2: Reaction Optimization and Troubleshooting
Question 3: My Sₙ2 reaction using this compound as a nucleophile source is sluggish and giving low yields. My starting materials are soluble. What's the problem?
Answer: This is a classic case of solvent effects on reaction kinetics, particularly for Sₙ2 reactions. While a polar protic solvent (like ethanol or water) is excellent for dissolving DEA·HBr, it can be detrimental to the nucleophilicity of the bromide ion or the free diethylamine in equilibrium.
The protic solvent forms a tight solvation shell, or "cage," around the nucleophile through hydrogen bonding.[8][9] This cage stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic center. Breaking these strong solvent-nucleophile interactions requires energy, which increases the activation energy of the reaction and slows it down.
Experimental Protocols: Solvent Screening for an Sₙ2 Reaction
-
Setup: Prepare three identical small-scale reactions of your substrate with this compound.
-
Solvent Selection:
-
Reaction A: Use a polar protic solvent (e.g., isopropanol).
-
Reaction B: Use a polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction C: Use a less polar aprotic solvent (e.g., acetone).
-
-
Execution: Ensure all other parameters (temperature, concentration, stirring) are identical.
-
Monitoring: Monitor the progress of each reaction by TLC or GC/LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Analysis: Compare the rate of consumption of the starting material and the formation of the product across the three solvents. It is highly probable that the reaction in the polar aprotic solvent will proceed fastest.[10]
Mandatory Visualization: Solvent Effects on Nucleophilicity
Caption: Solvent caging effects on a nucleophile.
Question 4: I am performing a reaction where diethylamine is liberated from its hydrobromide salt by a base. My yield is inconsistent. How does the solvent choice impact this equilibrium?
Answer: The choice of solvent can significantly influence the acid-base equilibrium between this compound and the added base. The equilibrium is:
(Et)₂NH₂⁺Br⁻ + Base ⇌ (Et)₂NH + Base-H⁺Br⁻
The solvent's ability to stabilize the charged species on both sides of the equation will determine the position of the equilibrium.
-
High Polarity Solvents (e.g., Water, DMSO): These solvents are excellent at stabilizing ions.[4] They will effectively solvate the diethylammonium cation, the bromide anion, and the protonated base. This can favor the dissociation of the salt and influence the availability of the free diethylamine. The rate of ionic reactions is strongly dependent on the dielectric constant of the solvent.
-
Low Polarity Solvents (e.g., Toluene, THF): In these solvents, ion-pairing is significant. The diethylammonium and bromide ions will be tightly associated. The solubility of all ionic species will be low, potentially leading to a heterogeneous mixture and slow, surface-area-dependent reaction rates.
Troubleshooting Workflow: Inconsistent Yields in Base-Mediated Reactions
Caption: Decision tree for troubleshooting low yields.
Question 5: How can I purify my product from unreacted this compound at the end of the reaction?
Answer: The ionic and highly polar nature of this compound is the key to its removal during workup.
-
Aqueous Wash: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can perform an aqueous extraction. The this compound will preferentially partition into the aqueous layer due to its high water solubility.[3] Multiple washes with water or a brine solution will effectively remove the salt.
-
Precipitation/Filtration: If your product is soluble in a moderately polar or nonpolar solvent where DEA·HBr is insoluble (e.g., diethyl ether, cold acetone), you may be able to precipitate the salt. After the reaction, the solvent can be removed under reduced pressure, and the residue triturated with a solvent that dissolves the product but not the salt. The salt can then be removed by filtration. The synthesis of triethylamine hydrobromide often involves its precipitation from acetone.
-
Column Chromatography: Silica gel is highly polar. This compound will stick very strongly to the baseline of a silica gel column. If your product is significantly less polar, chromatography is an excellent method for separation.
References
- Dalal Institute. Influence of Solvent and Ionic Strength.
- Methylamine Supplier. This compound.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
- FTLOScience. The Dielectric Constant in Solubility and Solvent Systems.
- Chemical Database. diethylamine hydrochloride.
- Wikipedia. Solvent effects.
- PubChem. This compound.
- Scribd. Role of Solvent in SN.
- YouTube. Solvent Effects on Sn2 Reactions.
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. This compound | Properties, Uses, Safety & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 4. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 5. diethylamine hydrochloride [chemister.ru]
- 6. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. toku-e.com [toku-e.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with Diethylamine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Diethylamine hydrobromide (DEA·HBr). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively monitor the progress of your chemical reactions. Our focus is on providing not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous monitoring essential when using this compound?
Monitoring reactions involving DEA·HBr is critical for several reasons beyond standard reaction tracking. It allows for:
-
Optimization of Yield and Purity: Real-time data enables you to determine the optimal reaction endpoint, preventing the formation of degradation products or byproducts from over-reaction.[1][2]
-
Kinetic and Mechanistic Understanding: Tracking the consumption of reactants and formation of products provides valuable kinetic data, which is essential for understanding the reaction mechanism and for scaling up processes.[2][3]
-
Troubleshooting and Control: Issues such as stalled reactions or the formation of unexpected intermediates can be identified and addressed promptly.
-
Ensuring Process Safety: For exothermic reactions, monitoring can help maintain control over the reaction rate and temperature.
Q2: What are the primary challenges associated with this compound that can affect reaction progress?
The most significant challenge is the hygroscopic nature of DEA·HBr.[4][5] This means it readily absorbs moisture from the atmosphere. The presence of water can lead to several problems:
-
Hydrolysis: The salt can hydrolyze, reverting to diethylamine and hydrobromic acid. This changes the effective concentration of your reagent and can introduce species that interfere with the desired reaction pathway.[6]
-
Inconsistent Reaction Rates: Varying amounts of water between experiments will lead to poor reproducibility and inconsistent reaction kinetics.[6]
-
Catalysis of Side Reactions: The presence of water and the resulting hydrobromic acid can catalyze unwanted side reactions, leading to complex product mixtures and lower yields.[6]
A second common challenge, particularly in N-alkylation reactions, is the potential for over-alkylation , leading to the formation of quaternary ammonium salts as byproducts.[1]
Q3: How do I choose the best analytical technique to monitor my specific reaction?
The ideal technique depends on the nature of your reactants and products, the information you need (qualitative vs. quantitative), and the equipment available. Use the following decision tree to guide your choice.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Reaction Yield | Hydrolysis of DEA·HBr: The hygroscopic salt has absorbed atmospheric moisture, reducing its effective concentration. [4][5][6] | Ensure Rigorously Anhydrous Conditions: Use oven or flame-dried glassware. Employ anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If the DEA·HBr has been exposed to air, dry it under a high vacuum before use. [6] |
| Incomplete Reaction: The reaction has not reached completion. | Monitor Progress: Use TLC or small-aliquot NMR/GC analysis to confirm the absence of starting material before working up the reaction. [7] | |
| Suboptimal Temperature: The reaction may be too slow at the current temperature. | Optimize Temperature: If stability allows, gently heat the reaction. Monitor closely, as higher temperatures can also promote side reactions. [7] | |
| Formation of Unexpected Byproducts | Side Reactions from Hydrolysis: The presence of water or hydrobromic acid from hydrolysis is catalyzing undesired pathways. [6] | Strictly Anhydrous Conditions: This is the most effective preventative measure. The addition of molecular sieves can also act as a scavenger for trace amounts of water. [6] |
| Over-Alkylation: In N-alkylation syntheses, the desired tertiary amine product is reacting further to form a quaternary ammonium salt. [1] | Control Stoichiometry and Addition: Use a larger excess of the amine starting material relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration. [1] | |
| Difficulty Interpreting Analytical Data | Broad ¹H NMR Signals: The acidic N-H proton of the diethylammonium ion is undergoing chemical exchange with trace water or other acidic/basic species. | D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The broad N-H signal should disappear, confirming its identity. |
| Overlapping Peaks in Chromatography: The product and starting material have similar retention times. | Change Analytical Method: Alter the TLC solvent system (eluent polarity), or modify the temperature ramp (for GC) or gradient (for HPLC) to improve separation. |
Analytical Techniques & Protocols
The following table summarizes the most common techniques for monitoring reactions involving this compound.
| Technique | Principle | Pros | Cons | Best For |
| TLC | Separation by polarity on a stationary phase. | Fast, inexpensive, requires minimal sample. | Qualitative, not easily automated. | Rapidly checking for the presence of starting materials and products; determining reaction completion. [1][7] |
| GC / GC-MS | Separation of volatile compounds in the gas phase. | Highly quantitative, excellent separation, MS provides structural data. | Requires volatile and thermally stable analytes; destructive. | Quantitative analysis of reactions involving volatile starting materials and products, such as in many alkylation reactions. [1][8] |
| HPLC / LC-MS | Separation of compounds in the liquid phase. | Highly quantitative, suitable for non-volatile/thermally sensitive compounds, can be automated. [9] | More complex instrumentation, requires solvent disposal. | Versatile method for a wide range of reaction types, especially those with larger, non-volatile products. |
| NMR | Measures nuclear spin transitions in a magnetic field. | Inherently quantitative without calibration,[2] provides detailed structural information, non-destructive. | Lower sensitivity, more expensive instrumentation, requires deuterated solvents. | Mechanistic studies and kinetic analysis where concentrations of multiple species need to be tracked simultaneously. [10][11] |
| FT-IR | Measures molecular vibrations from infrared absorption. | Can be used in-situ with a fiber-optic probe,[2] provides real-time data without sampling. | Spectra can be complex; less sensitive to minor components. | Monitoring the disappearance/appearance of specific functional groups (e.g., C=O, N-H) in real-time, especially in process chemistry. |
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is a fundamental technique for qualitative reaction progress analysis.
Objective: To quickly determine the consumption of starting materials and the formation of the product.
Methodology:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent. Use a capillary tube to spot it in the "SM" lane.
-
At time zero (t=0) and at regular intervals (e.g., every 30 minutes), withdraw a tiny aliquot (a drop on the end of a glass rod or capillary) from the reaction mixture.
-
Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
Spot the diluted aliquot in the "RM" lane.
-
Spot both the starting material and the reaction mixture on top of each other in the "co-spot" lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize and Interpret:
-
Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.
-
Visualize the spots using a UV lamp and/or by staining (e.g., in an iodine chamber or with potassium permanganate dip).
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the "RM" lane. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.
-
Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
This protocol allows for the determination of the relative concentrations of reactants and products over time.
Objective: To obtain kinetic data or determine the final conversion percentage of a reaction.
Methodology:
-
Preparation:
-
Identify distinct, well-resolved peaks in the ¹H NMR spectra for the starting material and the product that do not overlap with each other or with solvent signals.
-
Select a stable, unreactive internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone) that has a sharp singlet peak in a clear region of the spectrum.
-
-
Sample Acquisition:
-
At designated time points, carefully withdraw a precise volume of the reaction mixture (e.g., 0.1 mL).
-
Immediately quench the reaction by diluting the aliquot in a vial containing cold, deuterated solvent (e.g., CDCl₃, DMSO-d₆) and a precisely known concentration of the internal standard.
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each time-point sample. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) for accurate integration.
-
Data Analysis:
-
Integrate the area of the chosen peak for the starting material (I_SM), the product (I_P), and the internal standard (I_Std).
-
Normalize each integral to the number of protons it represents (N_SM, N_P, N_Std).
-
Calculate the relative molar concentration at each time point using the following formulas:
-
Relative Moles SM = (I_SM / N_SM) / (I_Std / N_Std)
-
Relative Moles P = (I_P / N_P) / (I_Std / N_Std)
-
-
Plot the relative moles or conversion percentage ([P] / ([P] + [SM]) * 100) versus time to generate a reaction profile. [10]
-
References
- Scribd. (n.d.). Amine System Analysis Guide. [Link]
- Gassnova. (n.d.).
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
- MDPI. (2022, August 6).
- PubChem. This compound. [Link]
- Mestrelab Research. Reaction Monitoring. [Link]
- Royal Society of Chemistry. (2022). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. [Link]
- RSC Education. (n.d.). Monitoring reactions | Teaching practical science | CPD article. [Link]
- Bruker. Reaction Monitoring. [Link]
- ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. [Link]
- ResearchGate. (n.d.). Monitoring of the reaction progress by GC.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fr [fishersci.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reaction Monitoring - Mestrelab [mestrelab.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Diethylamine Hydrobromide in Non-Polar Solvents
Welcome to the technical support center for handling Diethylamine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this salt in non-polar solvent systems. We will explore the underlying principles of this challenge and provide practical, step-by-step troubleshooting protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in solvents like hexane, toluene, or dichloromethane?
Answer: The primary reason lies in the fundamental chemical principle of "like dissolves like."[1][2] this compound (DEA-HBr) is an ionic salt. It consists of the diethylammonium cation ([CH₃CH₂)₂NH₂⁺) and the bromide anion (Br⁻). This ionic nature makes it highly polar.
Non-polar solvents such as hexane and toluene are composed of molecules with very low polarity and weak intermolecular forces (van der Waals forces). They lack the ability to effectively solvate and stabilize the separated ions of the salt. To dissolve an ionic compound, the solvent molecules must overcome the strong electrostatic forces holding the crystal lattice together. Polar solvents like water accomplish this through strong ion-dipole interactions.[3] The energy released from these interactions compensates for the energy required to break apart the ionic lattice. Non-polar solvents cannot provide this energetic payoff, hence the poor solubility.
The efficacy of a solvent in dissolving ionic compounds is often correlated with its dielectric constant (ε).[4] A high dielectric constant indicates the solvent's ability to reduce the electrostatic force between oppositely charged ions.[3][5][6]
Table 1: Dielectric Constants of Common Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Classification | Expected DEA-HBr Solubility |
|---|---|---|---|
| Water | 80.1 | Polar Protic | High[7][8] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Moderate to High |
| Ethanol | 24.6 | Polar Protic | Moderate |
| Dichloromethane (DCM) | 9.1 | Marginally Polar | Very Low |
| Toluene | 2.4 | Non-Polar | Extremely Low |
| Hexane | 1.9 | Non-Polar | Extremely Low |
As the table illustrates, the large disparity in polarity and dielectric constant between DEA-HBr and non-polar solvents is the root cause of the observed insolubility.
Q2: What is a co-solvent, and how can it help?
Answer: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent system to enhance the solubility of a solute.[9][10] In this case, a polar co-solvent can be added to your non-polar system to create a mixture with an intermediate polarity, capable of dissolving the DEA-HBr.
The co-solvent works by bridging the polarity gap. Molecules of the polar co-solvent can interact with the ions of the salt while also being miscible with the bulk non-polar solvent. This creates a more favorable solvation environment for the ionic compound.[9] Common choices include alcohols like ethanol or isopropanol. However, it is critical to consider the compatibility of the co-solvent with your reaction chemistry, as protic solvents can interfere with certain reagents (e.g., Grignards, organolithiums).
Q3: I cannot use a protic co-solvent. What is Phase Transfer Catalysis (PTC) and is it a viable alternative?
Answer: Phase Transfer Catalysis (PTC) is an excellent technique for reacting water-soluble or polar-soluble reactants (like DEA-HBr) with organic-soluble reactants in a non-polar medium.[11] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[11]
For an ionic salt like DEA-HBr, the catalyst is typically a quaternary ammonium or phosphonium salt with large, bulky organic groups (e.g., Tetrabutylammonium bromide, TBAB).[11][12] The lipophilic (oil-loving) exterior of the catalyst cation allows it to be soluble in the non-polar organic phase. This cation can pair with the bromide anion (or another reactant anion), pulling it into the organic phase to react.[13][14] This method avoids the need for a polar co-solvent, preserving the non-polar nature of the reaction medium.
Q4: Can I simply heat the mixture to force dissolution?
Answer: Increasing the temperature often increases the solubility of solids.[2][15] However, this approach has limitations and risks. While gentle heating might slightly improve solubility, it is unlikely to be sufficient for dissolving a highly polar salt in a truly non-polar solvent. Furthermore, excessive heating can lead to the decomposition of your reactants or the salt itself. This compound has a melting point of around 218-221°C, but degradation can occur at lower temperatures.[7] Always consult stability data for your specific reagents before applying heat. A more reliable and controlled method is generally preferred.
Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to overcome solubility issues. The choice of method depends on the specific constraints of your experiment, such as solvent compatibility and the required concentration of the amine salt.
Decision-Making Workflow
Use the following diagram to select the most appropriate strategy for your experimental needs.
Caption: Troubleshooting workflow for DEA-HBr solubility.
Guide 1: The Co-Solvent Approach
Principle: This method involves creating a solvent blend with an optimal polarity to dissolve the salt without significantly altering the bulk reaction environment.
Protocol: Determining the Minimal Effective Co-Solvent Ratio
-
Setup: In a small vial, place a known quantity of DEA-HBr (e.g., 10 mg).
-
Primary Solvent: Add a measured volume of your primary non-polar solvent (e.g., 1.0 mL of Toluene). Stir the suspension at room temperature.
-
Titration: Add a polar co-solvent (e.g., Isopropanol) dropwise (e.g., using a 10 µL syringe) while stirring vigorously.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Record the total volume of co-solvent added.
-
Calculation: Calculate the minimum volume percentage (v/v%) of the co-solvent required for dissolution.
-
Example: If 50 µL (0.05 mL) of Isopropanol was required to dissolve the salt in 1.0 mL of Toluene, the co-solvent ratio is approximately 4.8% v/v [0.05 mL / (1.0 mL + 0.05 mL)] * 100.
-
-
Validation: Before scaling up, run a small test reaction with this solvent blend to ensure it does not negatively impact your reaction yield or selectivity.
Guide 2: Phase Transfer Catalysis (PTC)
Principle: A catalytic amount of a phase transfer agent shuttles the reactant anion from its native (solid or aqueous) phase into the organic phase for reaction.[11][13]
Caption: Mechanism of Phase Transfer Catalysis.
Protocol: General Procedure for PTC
-
Reagents: To your reaction vessel, add the non-polar solvent, the organic substrate, and the solid this compound.
-
Catalyst Addition: Add the phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) in a catalytic amount, typically 1-10 mol% relative to the limiting reagent.
-
Reaction: Stir the mixture vigorously at the desired reaction temperature. High agitation is crucial to maximize the surface area between the solid salt and the organic phase, facilitating efficient ion exchange with the catalyst.
-
Monitoring: Monitor the reaction progress by standard analytical techniques (TLC, GC, LC-MS). PTC reactions may be slower than homogeneous reactions, so allow for adequate reaction time.
-
Workup: Upon completion, the workup typically involves a simple filtration to remove any unreacted solid salt, followed by standard aqueous washes to remove the catalyst.
Guide 3: Salt Metathesis (Anion Exchange)
Principle: This advanced technique involves converting the this compound into a different diethylammonium salt with a more lipophilic (non-polar soluble) anion.[16][17][18] This is an irreversible process that fundamentally changes your reagent. This is often achieved by precipitation of an insoluble inorganic salt.[17][18][19][20]
Example: Exchange bromide (Br⁻) for a large, non-polar anion like tetraphenylborate (BPh₄⁻).
Protocol: Synthesis of a Lipophilic Diethylammonium Salt
-
Dissolution: Dissolve this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., water or ethanol).
-
Precipitating Agent: In a separate flask, dissolve an equimolar amount of a salt containing the desired lipophilic anion (e.g., Sodium tetraphenylborate) in the same solvent.
-
Metathesis Reaction: Slowly add the sodium tetraphenylborate solution to the stirring DEA-HBr solution. A precipitate of the inorganic byproduct (in this case, Sodium Bromide, NaBr) should form if a solvent like ethanol is used, driving the reaction forward.[17]
-
Isolation: Filter off the inorganic salt precipitate.
-
Product Recovery: Remove the solvent from the filtrate under reduced pressure to yield the new, more organic-soluble Diethylammonium tetraphenylborate salt.
-
Verification: Confirm the identity and purity of the new salt using appropriate analytical methods (e.g., NMR, melting point) before use. The new salt should exhibit significantly improved solubility in non-polar organic solvents.
References
- Filo. (2025, May 7). Write a short note on amine salt as phase transfer catalyst.
- Grokipedia. Salt metathesis reaction.
- Quora. (2021, October 2). How does the solubility of the ionic compounds depend on the dielectric constant of the medium?
- Wikipedia. Salt metathesis reaction.
- FTLOScience. The Dielectric Constant in Solubility and Solvent Systems.
- Scribd. Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry).
- Chemistry Stack Exchange. (2017, April 16). Dielectric constant and dissolution of ionic salts.
- ResearchGate. Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF.
- National Institutes of Health. (2020, August 19). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.
- Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents.
- Wikiwand. Salt metathesis reaction.
- Wikipedia. Phase-transfer catalyst.
- EBSCO. Salt metathesis reaction | Research Starters.
- Quora. (2015, July 30). Ionic compounds have very high bonding force (between the ions). How is water able to...
- Powered by XMB 1.9.11. (2010, January 9). Procuring ionic compounds using metathesis reactions.
- The Good Scents Company. diethyl amine hydrobromide, 6274-12-0.
- National Institutes of Health. Biochemistry, Dissolution and Solubility.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- ChemBK. Diethylamine.
- National Institutes of Health. Diethylamine | (C2H5)2NH | CID 8021.
- askIITians. (2025, August 21). How can a solute dissolve in polar and non-polar solvents?
- ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
Sources
- 1. How can a solute dissolve in polar and non-polar solvents? - askIITians [askiitians.com]
- 2. caymanchem.com [caymanchem.com]
- 3. quora.com [quora.com]
- 4. ftloscience.com [ftloscience.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. diethyl amine hydrobromide, 6274-12-0 [thegoodscentscompany.com]
- 8. Page loading... [guidechem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. askfilo.com [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Salt metathesis reaction - Wikipedia [en.wikipedia.org]
- 18. Salt metathesis reaction - Wikiwand [wikiwand.com]
- 19. Salt metathesis reaction | Research Starters | EBSCO Research [ebsco.com]
- 20. Sciencemadness Discussion Board - Procuring ionic compounds using metathesis reactions - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Diethylamine Hydrobromide vs. Triethylamine Hydrobromide
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to reaction time and cost-effectiveness. Among the plethora of available amine salts, diethylamine hydrobromide and triethylamine hydrobromide are two commonly encountered yet functionally distinct reagents. This guide provides a comprehensive, data-driven comparison of these two hydrobromide salts, offering insights into their respective physicochemical properties, performance in key synthetic transformations, and practical guidance on their application.
At a Glance: A Comparative Overview
While both are hydrobromide salts of ethylamines, the fundamental difference lies in the nature of the parent amine: diethylamine is a secondary amine, whereas triethylamine is a tertiary amine. This seemingly subtle distinction has profound implications for their chemical behavior, particularly concerning basicity, nucleophilicity, and steric hindrance.
| Property | This compound | Triethylamine Hydrobromide |
| Parent Amine | Diethylamine (Secondary Amine) | Triethylamine (Tertiary Amine) |
| CAS Number | 6274-12-0[1] | 636-70-4 |
| Molecular Formula | C4H12BrN[1] | C6H16BrN |
| Molecular Weight | 154.05 g/mol [2] | 182.10 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] | White to off-white flakes or crystalline powder[4] |
| Melting Point | 218-220 °C[5] | 246-248 °C[4] |
| Solubility | Soluble in water[1] | Soluble in water, alcohol, and chloroform[4] |
| pKa of Conjugate Acid | ~10.98[6] | ~10.75[6][7] |
The Crucial Difference: Secondary vs. Tertiary Amine Salts in Action
The utility of these salts in synthesis is intrinsically linked to the properties of their parent amines. In solution, an equilibrium exists between the ammonium salt and the free amine, the latter of which is the active species in many reactions.
Basicity
In aqueous media, diethylamine is a slightly stronger base than triethylamine.[6] This is attributed to a balance of inductive effects and solvation. While the three ethyl groups on triethylamine increase electron density on the nitrogen atom through induction, they also create steric hindrance that impedes solvation of the corresponding ammonium cation, which would stabilize it.[6]
Steric Hindrance and Nucleophilicity
The most significant differentiating factor is steric bulk. The triethylammonium cation and its parent amine are considerably more sterically hindered than their diethyl counterparts. This has a direct impact on their nucleophilicity. Triethylamine is considered a non-nucleophilic base in many contexts, making it suitable for reactions where the base should not compete with the primary nucleophile.[7] Diethylamine, being less hindered, is a more potent nucleophile.[8]
Performance in a Key Synthetic Transformation: Dehydrobromination of Vicinal Dibromides
A classic application for amine bases is the dehydrohalogenation of alkyl halides to form alkenes, and in the case of vicinal dibromides, a double dehydrobromination can yield alkynes.[3][9][10] This reaction serves as an excellent platform to compare the expected performance of this compound and triethylamine hydrobromide.
In such reactions, the free amine acts as the base to abstract a proton, facilitating the elimination of a bromide ion in an E2 mechanism.
Caption: General workflow for the double dehydrobromination of a vicinal dibromide to an alkyne.
Triethylamine Hydrobromide in Action: Experimental Insights
Studies on the reaction of various 1,2-dibromides with triethylamine have shown that it can promote both dehydrobromination and reductive debromination, with the outcome being highly substrate-dependent.[11] For instance, in the reaction of 1,2-dibromo-1-(p-tolyl)ethane in refluxing THF, dehydrobromination is the major pathway, yielding a mixture of vinyl bromides. However, when the reaction is carried out in DMF at a higher temperature, a significant amount of the reductive debromination product is also observed.
Table of Experimental Data for the Reaction of 1,2-dibromo-1-(p-tolyl)ethane with Triethylamine
| Solvent | Temperature (°C) | Dehydrobromination Products (%) | Reductive Debromination Product (%) |
| THF | 66 | >95 | <5 |
| DMF | 90 | ~64 | ~36 |
This data indicates that while triethylamine is a competent base for dehydrobromination, other reaction pathways can compete, and the conditions must be carefully optimized.
This compound: A Mechanistic Deduction
-
Increased Basicity: As diethylamine is a slightly stronger base, it may facilitate the dehydrobromination reaction at a faster rate or under milder conditions compared to triethylamine.
-
Reduced Steric Hindrance: The lower steric profile of diethylamine allows for easier access to the proton to be abstracted, which could be advantageous with sterically congested substrates.
-
Potential for Nucleophilic Side Reactions: The higher nucleophilicity of diethylamine introduces the possibility of competing SN2 reactions, where the amine displaces a bromide ion, leading to the formation of undesired byproducts. This is less of a concern with the sterically hindered triethylamine.
Caption: A logical diagram illustrating the expected performance differences based on chemical properties.
Experimental Protocols
Synthesis of an Alkyne via Double Dehydrobromination using Triethylamine
This protocol is adapted from the general principles of dehydrobromination reactions using amine bases.
Objective: To synthesize diphenylacetylene from meso-stilbene dibromide.
Materials:
-
meso-Stilbene dibromide (1,2-dibromo-1,2-diphenylethane)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add meso-stilbene dibromide (1.0 eq) and DMF.
-
Add triethylamine (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to yield diphenylacetylene as a white solid.
Conclusion and Recommendations
The choice between this compound and triethylamine hydrobromide is a nuanced decision that should be guided by the specific requirements of the synthetic transformation.
-
Choose Triethylamine Hydrobromide when:
-
A non-nucleophilic base is required to avoid side reactions.
-
The reaction is sensitive to the nucleophilic character of the amine.
-
The substrate is not sterically demanding, allowing the bulkier base to access the reaction site.
-
-
Consider this compound when:
-
A stronger base is needed, potentially allowing for milder reaction conditions.
-
The substrate is sterically hindered, and a less bulky base is advantageous.
-
The potential for nucleophilic side reactions has been considered and can be minimized through careful control of reaction conditions.
-
Ultimately, the optimal choice will depend on the specific substrate, desired product, and reaction conditions. It is always recommended to perform small-scale test reactions to determine the most effective reagent for a particular synthesis.
References
- Quora. (2017). Why is diethylamine more basic than triethylamine?.
- OpenStax. (2023). 24.7 Reactions of Amines. In Organic Chemistry.
- PubMed. (2017). Competitive, substrate-dependent reductive debromination/dehydrobromination of 1,2-dibromides with triethylamine.
- ChemBK. (2024). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- Semantic Scholar. (n.d.). Synthesis and reactivity of mixed alkynylalanes by direct triethylamine-catalyzed alumination of terminal alkynes.
- Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- Key Chemical in Pharma Industries. (n.d.). Diethylamine.
- National Institutes of Health. (2017). Competitive, substrate-dependent reductive debromination/dehydrobromination of 1,2-dibromides with triethylamine.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- ResearchGate. (2018). Synthesis and Reactivity of Mixed Alkynylalanes by Direct Triethylamine-Catalyzed Alumination of Terminal Alkynes.
- ResearchGate. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
- Physics Forums. (2012). Why is Diethylamine a Stronger Base Than Dimethylamine?.
- YouTube. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry.
- ACS Publications. (2023). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents.
- Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines.
- Khan Academy. (n.d.). Synthesis using alkynes.
- PubChem. (n.d.). Triethylamine hydrobromide.
- PHARMD GURU. (n.d.). Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
- Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
- Chemistry LibreTexts. (2023). Reactions of Dihalides.
- Dalton Transactions. (2019). Dehydrogenation reaction of triethylamine by an electrophilic terminal phosphinidene complex.
- Michigan State University. (n.d.). Amine Reactivity.
- PubChem. (n.d.). Triethylammonium.
- ResearchGate. (2014). (PDF) Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
- ResearchGate. (2021). Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions.
- YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic.
- SlidePlayer. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail.
- Master Organic Chemistry. (n.d.). Formation of alkynes through double elimination of vicinal dibromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Collection - Synthesis and Reactivity of Mixed Alkynylalanes by Direct Triethylamine-Catalyzed Alumination of Terminal Alkynesâ - Organic Letters - Figshare [acs.figshare.com]
A Comparative Analysis of the Basicity of Diethylamine Hydrobromide and Other Amine Salts: A Technical Guide for Researchers
In the landscape of synthetic chemistry and pharmaceutical development, the selection of an appropriate amine salt is a critical decision that can profoundly influence reaction outcomes, product purity, and formulation stability. Basicity, a fundamental property of these salts, dictates their behavior in solution and their suitability for specific applications. This guide provides an in-depth comparison of the basicity of Diethylamine Hydrobromide against other commonly used amine salts, supported by quantitative data and a detailed experimental protocol for empirical validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to make informed decisions in their work.
Understanding Amine Salt Basicity: The Role of the Conjugate Acid
An amine salt, such as this compound ((CH₃CH₂)₂NH₂⁺Br⁻), is the product of the neutralization reaction between an amine (a base) and an acid.[1] In an aqueous solution, the salt dissociates, and the cationic component—the conjugate acid of the amine—establishes an equilibrium with its corresponding free amine and a proton (H⁺).[2]
The basicity of the parent amine is most reliably quantified by the acid dissociation constant (pKa) of this conjugate acid.[3] A higher pKa value for the conjugate acid signifies a weaker acid, which in turn means the corresponding free amine is a stronger base .[3] This is because a strong base readily accepts a proton and its conjugate acid holds onto that proton tightly, reluctant to donate it.[2] This guide will use the pKa of the conjugate acid as the primary metric for comparing basicity.
Comparative Basicity of Common Amine Salts
The basicity of an amine is structurally dependent, influenced by a combination of electronic and steric factors. The following table provides a quantitative comparison of the basicity of this compound (represented by its diethylammonium ion) and other frequently used amine salts.
| Compound Name | Salt Formula | Conjugate Acid | pKa of Conjugate Acid (at 25°C) | Parent Amine Basicity |
| This compound | (C₂H₅)₂NH₂⁺Br⁻ | Diethylammonium ion | ~11.0[4][5] | Strong |
| Triethylamine Hydrochloride | (C₂H₅)₃NH⁺Cl⁻ | Triethylammonium ion | ~10.75[6][7] | Strong |
| Ammonium Chloride | NH₄⁺Cl⁻ | Ammonium ion | ~9.25[8][9] | Moderate |
| Pyridine Hydrochloride | C₅H₅NH⁺Cl⁻ | Pyridinium ion | ~5.25[10][11] | Weak |
Note: pKa values are approximate and can vary slightly based on experimental conditions such as temperature and ionic strength.
Analysis of Basicity Trends:
1. Diethylamine vs. Triethylamine: Diethylamine is a slightly stronger base than triethylamine. This might seem counterintuitive, as triethylamine has three electron-donating ethyl groups compared to diethylamine's two. The inductive effect (+I) of alkyl groups pushes electron density onto the nitrogen atom, increasing the availability of the lone pair to accept a proton.[12] However, in an aqueous solution, the stability of the protonated ammonium ion is also crucial. The diethylammonium ion ((C₂H₅)₂NH₂⁺), a secondary ammonium ion, can form two hydrogen bonds with water molecules, providing significant solvation stability.[2] The triethylammonium ion ((C₂H₅)₃NH⁺), being a tertiary ammonium ion, is sterically hindered and can only form one hydrogen bond, leading to less effective solvation and stabilization.[8] This reduced stabilization of the conjugate acid makes triethylamine a slightly weaker base than diethylamine in aqueous media.[2]
2. Aliphatic vs. Aromatic Amines (Diethylamine vs. Pyridine): Diethylamine is a significantly stronger base than pyridine. In pyridine, the nitrogen's lone pair of electrons is part of the aromatic π system. This delocalization makes the lone pair less available to accept a proton.[12] The sp² hybridization of the nitrogen orbital in pyridine also has more s-character compared to the sp³ hybridized nitrogen in diethylamine, holding the lone pair closer to the nucleus and further reducing its basicity.[8][9]
3. Alkylamines vs. Ammonia: Diethylamine is a much stronger base than ammonia. The electron-donating nature of the two ethyl groups in diethylamine increases the electron density on the nitrogen atom, making it a more potent proton acceptor than the unsubstituted nitrogen in ammonia.[8]
Experimental Verification of Basicity: Potentiometric Titration
To ensure scientific integrity, theoretical data should be verifiable through empirical measurement. Potentiometric titration is a highly accurate and standard method for determining the pKa of an amine salt.[13][14]
Causality in Experimental Design:
The protocol described below is designed to be a self-validating system. By titrating the amine salt (a weak acid) with a strong base (e.g., NaOH), we can generate a titration curve. The pH at the half-equivalence point—where exactly half of the amine salt has been neutralized to form the free amine—is equal to the pKa of the conjugate acid.[8] This is because at this specific point, the concentrations of the acid (the ammonium ion) and its conjugate base (the free amine) are equal, as dictated by the Henderson-Hasselbalch equation. Maintaining a constant ionic strength with KCl minimizes fluctuations in activity coefficients, ensuring the measured potential is directly related to the concentration of H⁺ ions.[15] Purging with nitrogen is crucial to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of bases.[13]
Experimental Protocol:
Objective: To determine the pKa of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Calibrated buret (10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
100 mL beaker
-
Nitrogen gas source
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a 20 mL solution with a final concentration of approximately 0.01 M. Dissolve the salt in the 0.15 M KCl solution to maintain constant ionic strength.[15]
-
System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip does not contact the stir bar.
-
Initial Acidification & Degassing: If necessary, add a small, precise volume of 0.1 M HCl to lower the initial pH to ~2.0, ensuring the amine is fully protonated at the start of the titration.[16] Gently bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere over the solution during the titration.[17]
-
Titration: Begin stirring the solution at a constant, gentle rate. Add the 0.1 M NaOH titrant from the buret in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the steepest point of the curve. This can be identified visually as the inflection point or more accurately by calculating the first derivative of the curve (d(pH)/dV), where the peak represents Veq.[13]
-
Calculate the half-equivalence point volume (Veq / 2).
-
The pKa of the diethylammonium ion is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[15]
-
Visualization of the Experimental Workflow
Conclusion
This compound, through its conjugate acid, exhibits strong basicity (pKa ~11.0) that is superior to ammonia and aromatic amines like pyridine. Its basicity is slightly stronger than that of triethylamine in aqueous solutions due to a favorable balance between the inductive effects of its two ethyl groups and the superior solvation stability of its secondary ammonium cation. This guide provides a quantitative comparison and a robust, validated experimental protocol for determining these values. By understanding the structural underpinnings of basicity and employing rigorous experimental verification, researchers can confidently select and utilize the most appropriate amine salt for their specific synthetic and formulation challenges.
References
- Pka Value Of Ammonia. (n.d.). www .ec -undp.
- Factors Affecting Basicity of Amines. (n.d.). Organic Chemistry Tutor.
- Diethylamine. (n.d.). PubChem.
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. (n.d.). OWL.
- pKaH of pyridine versus other imines. (2015, April 5). Chemistry Stack Exchange.
- Pyridinium (ion) - ka. (n.d.). Apprendre autrement.
- Factors That Affect the Basicity of Amines. (n.d.). Unacademy.
- The pKa of the ammonium ion is 9.25. (n.d.). Homework.Study.com.
- Solved Diethylammonium ion (i.e the conjugate acid) has a | Chegg.com. (2017, September 28). Chegg.com.
- Triethylamine. (n.d.). Wikipedia.
- Diethylamine. (n.d.). PubChem.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Amine Basicity. (n.d.). A Level Chemistry Revision Notes.
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry.
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Solved 11. The pKa of diethylammonium ion is 10.98. What is | Chegg.com. (2018, May 5). Chegg.com.
- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate.
- Triethylamine. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
Sources
- 1. researchgate.net [researchgate.net]
- 2. proprep.com [proprep.com]
- 3. pKa of Diethylamine [vcalc.com]
- 4. Solved Diethylammonium ion (i.e the conjugate acid) has a | Chegg.com [chegg.com]
- 5. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. homework.study.com [homework.study.com]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 11. japprends-autrement.be [japprends-autrement.be]
- 12. reddit.com [reddit.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to N-Alkylation: Navigating Beyond Diethylamine Hydrobromide and Traditional Alkyl Halides
In the landscape of modern drug discovery and fine chemical synthesis, the construction of carbon-nitrogen bonds via N-alkylation remains a cornerstone transformation. Historically, this has been dominated by the reaction of amines with alkyl halides, often in the presence of a base or using a pre-formed amine salt like diethylamine hydrobromide. While effective, this classical SN2 approach is fraught with challenges, including poor selectivity leading to overalkylation, the use of toxic and mutagenic alkylating agents, and the generation of significant stoichiometric waste.[1][2]
For the discerning researcher aiming for precision, efficiency, and sustainability, the field has evolved significantly. This guide provides an in-depth comparison of modern, alternative strategies for N-alkylation that offer superior control, improved safety profiles, and alignment with the principles of green chemistry. We will move beyond simply listing reagents to dissecting the underlying mechanisms and providing the practical, data-driven insights needed to select the optimal method for your specific synthetic challenge.
The Challenge with Classical N-Alkylation: A Reaction at War with Itself
The traditional N-alkylation of a primary or secondary amine with an alkyl halide is a classic example of a reaction that can quickly become difficult to control. The initial mono-alkylation product is itself a nucleophile, often more nucleophilic than the starting amine. This creates a competitive environment where the desired product reacts further with the alkylating agent, leading to a cascade of reactions that produce di-alkylated, tri-alkylated, and even quaternary ammonium salt byproducts.[1][2] Separating this complex mixture is often a significant purification challenge, resulting in low yields of the target compound.
This guide explores four superior strategies that circumvent these fundamental limitations: Reductive Amination , Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen) , N-Alkylation with Safer Alkylating Agents , and Phase Transfer Catalysis .
Reductive Amination: The Gold Standard for Controlled N-Alkylation
Reductive amination is arguably the most powerful and widely adopted alternative to direct alkylation.[3] Instead of forcing a direct SN2 reaction, this method transforms the electrophile into a transient imine or iminium ion, which is then reduced in situ. This elegant one-pot sequence offers exceptional control, virtually eliminating the problem of overalkylation.[4]
The Causality Behind the Control: The reaction proceeds in two key stages. First, the amine and a carbonyl compound (an aldehyde or ketone) reversibly form an imine intermediate. Second, a mild, selective reducing agent, chosen specifically for its ability to reduce the C=N double bond of the imine much faster than the C=O bond of the starting carbonyl, is used to furnish the final alkylated amine.
Comparative Performance: Reducing Agents
The choice of reducing agent is critical for success. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde/ketone. More selective reagents are preferred.[4]
| Reagent | Abbreviation | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | The Workhorse: Mild and highly selective for imines over carbonyls due to steric hindrance and attenuated reactivity. It does not require acidic conditions, which preserves acid-sensitive functional groups.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Classic Choice: Highly selective under mildly acidic conditions (pH ~6), which accelerate imine formation. Its toxicity (due to potential cyanide release) has led to a preference for STAB in many applications.[4][5] |
| Sodium Borohydride | NaBH₄ | Economical but Less Selective: Can be used in a stepwise process where the imine is formed first, followed by reduction. Less suitable for one-pot reactions as it can reduce the starting carbonyl.[3] |
Experimental Protocol: Synthesis of N,N-Dimethyltryptamine (DMT) via Reductive Amination
This protocol provides a validated method for the synthesis of a key psychoactive compound, demonstrating the power of reductive amination to achieve clean, specific dialkylation.[6]
-
Reaction Setup: To a solution of tryptamine (1.0 mmol) in methanol (10 mL), add aqueous formaldehyde (37 wt. %, 2.2 mmol) and acetic acid (1.2 mmol).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes. The acidic conditions catalyze the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Quenching and Work-up: After stirring for an additional 2 hours at room temperature, quench the reaction by adding an aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography to yield pure N,N-dimethyltryptamine.
Catalytic N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy
A paradigm shift in green chemistry, the "borrowing hydrogen" (or hydrogen autotransfer) methodology uses abundant, low-toxicity alcohols as alkylating agents, with water as the sole byproduct.[7][8] This process relies on a transition-metal catalyst (typically based on iridium, ruthenium, or manganese) to orchestrate a highly atom-economical transformation.[9][10]
The Catalytic Cycle Explained: The elegance of this method lies in its closed-loop mechanism.
-
Hydrogen Borrowing: The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it in-situ to the corresponding aldehyde.
-
Imine Formation: The aldehyde immediately condenses with the amine present in the reaction mixture to form an imine.
-
Hydrogen Return: The catalyst returns the borrowed hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst for the next cycle.
Comparative Performance: Catalytic Systems
The choice of metal and ligand is crucial for catalyst activity and substrate scope.
| Catalyst System | Metal | Typical Conditions | Advantages & Considerations |
| [Ru(p-cymene)Cl₂]₂/Ligand | Ruthenium | Toluene, 100-130 °C, Base (e.g., K₃PO₄) | Highly efficient and versatile. Ligand choice (e.g., phosphines) can be tuned for specific substrates.[11] |
| Shvo Catalyst | Ruthenium | Toluene, 110 °C | A well-defined, commercially available catalyst known for its reliability in various hydrogen transfer reactions. |
| NHC-Iridium Complexes | Iridium | Solvent-free, 100-150 °C, Base (e.g., KOH) | Often exhibit very high turnover numbers and can operate under solvent-free conditions, enhancing the green credentials of the process.[9] |
| Mn(I) PNP Pincer Complexes | Manganese | Toluene, 110 °C, Base (e.g., t-BuOK) | An excellent earth-abundant metal alternative to precious metals like Ru and Ir, offering a more sustainable and cost-effective option.[10] |
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Aniline
-
Catalyst Activation (if required): In a glovebox, add the Ruthenium precatalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.5 mol%) and a suitable phosphine ligand (1.0 mol%) to an oven-dried Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox. Add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), potassium phosphate (K₃PO₄, 1.5 mmol), and toluene (5 mL) under an inert atmosphere (e.g., Argon).
-
Heating: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Causality: The base is crucial for facilitating the catalytic cycle, and the inert atmosphere prevents catalyst oxidation.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the base and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain N-benzylaniline.
N-Alkylation with Safer Alkylating Agents
This strategy focuses on replacing traditionally hazardous alkyl halides and sulfates with more benign, less volatile, and often biodegradable alternatives. Dialkyl carbonates and trialkyl phosphates are stand-out candidates in this class.
Dialkyl Carbonates (e.g., Dimethyl Carbonate, DMC)
DMC is a non-toxic, environmentally friendly reagent and solvent. Its application as an N-alkylating agent is a prime example of green chemistry, producing only methanol and CO₂ as byproducts.[12][13] The reaction often requires elevated temperatures or catalysis to enhance the reactivity of the relatively stable carbonate.[13]
Trialkyl Phosphates
Trialkyl phosphates are inexpensive, stable, and easy-to-handle liquids that serve as excellent alternatives to alkyl halides.[14][15] They can alkylate a wide range of nucleophiles, including amines and amides, under mild conditions and often with excellent yields.[16] This method avoids the toxicity and mutagenicity associated with reagents like methyl iodide or dimethyl sulfate.
Comparative Performance: Safer Alkylating Agents vs. Traditional
| Alkylating Agent | Substrate | Conditions | Yield | Reference |
| Trimethyl Phosphate | Benzamide | NaOH, CPME, 100 °C | 94% (mono-alkylated) | [17] |
| Methyl Iodide | Benzamide | K₂CO₃, DMF, RT | Mixture of mono/di-alkylated | |
| Dimethyl Carbonate | Benzylamine | Cu-Zr Bimetallic NPs, 150 °C | 95% | [12] |
| Dimethyl Sulfate | Benzylamine | K₂CO₃, Acetone, Reflux | High, but highly toxic reagent |
Experimental Protocol: N-Monoalkylation of Benzamide using Triethyl Phosphate
-
Reaction Setup: To a solution of benzamide (1.0 mmol) in cyclopentyl methyl ether (CPME, 5 mL), add sodium hydroxide (NaOH, 1.5 mmol).
-
Addition of Reagent: Add triethyl phosphate (1.5 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 100 °C and stir for 8 hours. Causality: CPME is a greener alternative solvent to traditional dipolar aprotics like DMF or NMP. The base deprotonates the amide, increasing its nucleophilicity.[17]
-
Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography to yield N-ethylbenzamide.
Phase Transfer Catalysis (PTC): Bridging the Reactivity Gap
Phase Transfer Catalysis is a powerful technique for reactions where the nucleophile (or base) and the organic substrate are in separate, immiscible phases (typically aqueous and organic).[18] A phase transfer catalyst, such as a quaternary ammonium salt, acts as a "shuttle," transporting the anionic nucleophile from the aqueous phase into the organic phase where the reaction can occur.
Mechanism of Action: The lipophilic cation of the PTC (e.g., Tetrabutylammonium, NBu₄⁺) pairs with the anion from the aqueous phase (e.g., hydroxide, OH⁻). This ion pair is soluble in the organic phase, allowing the hydroxide to deprotonate the amine or directly participate in the reaction. This method enables the use of inexpensive, inorganic bases like NaOH or K₂CO₃ and avoids the need for hazardous and anhydrous organic solvents and bases.[18][19]
Experimental Protocol: PTC N-Alkylation of an Amide
This protocol is inspired by conditions shown to be effective for the alkylation of amides.[20]
-
Reaction Setup: Combine benzamide (1.0 mmol), benzyl bromide (1.1 mmol), powdered potassium hydroxide (KOH, 2.0 mmol), and tetrabutylammonium hydrogen sulfate (nBu₄HSO₄, 0.05 mmol) in toluene (10 mL).
-
Heating: Heat the heterogeneous mixture to reflux (approx. 110 °C) and stir vigorously overnight. Causality: Vigorous stirring is essential to maximize the interfacial area between the phases, facilitating efficient transport by the catalyst.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Summary and Guide to Selection
Choosing the right N-alkylation strategy depends on your substrate, desired selectivity, and available resources. This compound and similar reagents represent an older, less controlled approach. The modern alternatives offer a significant upgrade in precision and safety.
| Method | Best For | Key Advantages | Limitations | Green Chemistry Aspect |
| Reductive Amination | Precise mono- or di-alkylation; sensitive substrates. | Excellent control, avoids overalkylation, mild conditions, broad functional group tolerance.[3][4] | Requires a carbonyl compound as the alkyl source; hydride reagents can be hazardous. | High atom economy in one-pot procedures. |
| Borrowing Hydrogen | Using alcohols as alkylating agents; large-scale synthesis. | High atom economy (water is the only byproduct), uses readily available alcohols, catalytic.[7][21] | Requires transition metal catalysts (can be expensive/toxic), often high temperatures. | Excellent; avoids halide waste. |
| Safer Alkylating Agents | Replacing toxic reagents like MeI or DMS. | Low toxicity, biodegradable (DMC), stable and easy to handle (phosphates).[13][14] | Can require higher temperatures or catalysts; reactivity is lower than alkyl halides. | Use of non-toxic, often bio-based reagents. |
| Phase Transfer Catalysis | Reactions requiring strong, inexpensive bases. | Uses simple inorganic bases (NaOH, KOH), avoids anhydrous conditions, can use greener solvents.[18] | Requires a specific PTC catalyst, vigorous stirring is necessary. | Reduces use of hazardous organic bases and solvents. |
By embracing these advanced methodologies, researchers and drug development professionals can execute N-alkylations with greater precision, safety, and environmental responsibility, moving far beyond the limitations of classical reagents.
References
- Banerjee, A., Hattori, T., & Yamamoto, H. (2023). Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates. Synthesis, 55(02), 315-332.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Tundo, P., et al. (2000). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 65(16), 4833-4837.
- Wikipedia. (n.d.). Reductive amination.
- Yamauchi, K., et al. (1974). N-alkylation of thymine and uracil with trialkyl phosphates. Journal of the Chemical Society, Perkin Transactions 1, 1686-1688.
- Meshram, J. & Thorat, B. (2015). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Research on Chemical Intermediates, 42, 3763-3775.
- Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 18(13), 1661-1668.
- Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Sharma, R. K., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15919–15931.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944.
- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 357-366.
- Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
- Blacker, A. J., et al. (2009). N-Alkylation of phenethylamine and tryptamine. Organic & Biomolecular Chemistry, 7(16), 3390-3396.
- Sharma, R. K., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15919-15931.
- Wikipedia. (n.d.). Amine alkylation.
- MacMillan, D. S., & Vantourout, J. C. (2017). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. CHIMIA International Journal for Chemistry, 71(9), 578-584.
- Khan Academy. (2015). Alkylation of Amines. YouTube.
- Selva, M., & Perosa, A. (2008). A comparison of several modern alkylating agents. Green Chemistry, 10(4), 457-464.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- Jaenicke, S., et al. (2014). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Catalysis Science & Technology, 4(6), 1629-1637.
- Smith, M. R., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1950-1954.
- Google Patents. (n.d.). CN1083837C - N-alkylation of amines.
- Bolm, C., & Le, Z. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry.
- ResearchGate. (2018). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system.
- Li, W., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][16]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(16), 2051-2054.
- Majumdar, S. (2020). N-Dealkylation of Amines. Molecules, 25(23), 5626.
- Wikipedia. (n.d.). Diethylamine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Diethylamine Hydrobromide by Titration
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and reagents is a foundational requirement for data integrity and product quality. Diethylamine hydrobromide, a common salt used in organic synthesis and pharmaceutical manufacturing, is no exception. While modern chromatographic techniques offer deep insights into impurity profiles, classical titration remains a robust, accurate, and cost-effective method for primary purity assessment (assay).
This guide provides an in-depth comparison of titrimetric methods for validating this compound purity against contemporary chromatographic alternatives. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer clear, data-driven comparisons to empower you in selecting the most appropriate analytical strategy for your needs.
The Analyte: Understanding this compound
This compound ((C₂H₅)₂NH₂Br) is the salt of a weak base (diethylamine) and a strong acid (hydrobromic acid). This chemical nature presents two primary avenues for titrimetric analysis:
-
Quantification of the Bromide Anion (Br⁻): A direct and highly specific approach using precipitation titration.
-
Quantification of the Diethylammonium Cation ((C₂H₅)₂NH₂⁺): An acid-base titration targeting the acidic properties of the cation.
For routine purity assays, targeting the bromide ion via argentometric titration is often the preferred method due to its high accuracy, specificity, and the sharp, well-defined titration endpoint, especially when using potentiometric detection.[1][2][3]
Argentometric Titration: The Gold Standard for Halide Quantification
Argentometric titration uses silver nitrate (AgNO₃) as the titrant to quantitatively precipitate halide ions from a solution.[3] The core reaction for this compound is:
(C₂H₅)₂NH₂Br(aq) + AgNO₃(aq) → AgBr(s)↓ + (C₂H₅)₂NH₂NO₃(aq)
The key to an accurate titration is the precise detection of the equivalence point, where all bromide ions have reacted. While historical methods rely on colorimetric indicators (e.g., Fajans' or Volhard's methods), modern laboratories achieve superior precision and objectivity using a potentiometric sensor.[2][4][5] A silver electrode is used to monitor the concentration of Ag⁺ ions, and the equivalence point is identified as the point of maximum inflection on the potential (mV) vs. titrant volume curve.
Experimental Workflow: Potentiometric Argentometric Titration
The logical flow of this procedure is designed to ensure accuracy and reproducibility at each stage, from titrant standardization to final purity calculation.
Caption: Workflow for purity determination via potentiometric titration.
Detailed Experimental Protocol: Purity of Diethylamine HBr
This protocol is designed as a self-validating system, incorporating elements of method validation as described in USP General Chapter <1225> and ICH Q2(R1).[6][7]
Apparatus and Reagents
-
Apparatus:
-
Autotitrator (e.g., Mettler Toledo T5, Metrohm 916 Ti-Touch)
-
Silver combination ring electrode or Silver Billet electrode with a separate reference electrode.
-
Analytical balance (readable to 0.01 mg).
-
Class A volumetric glassware (burette, pipettes, flasks).
-
-
Reagents:
-
This compound sample: The substance to be tested.
-
Silver Nitrate (AgNO₃) Solution, 0.1 M (VS): Purchase certified solution or prepare by dissolving ~17.0 g of ACS grade AgNO₃ in 1000 mL of deionized water. Store in a light-resistant bottle.
-
Sodium Chloride (NaCl), Primary Standard: Dried at 110°C for 2 hours before use.
-
Deionized Water: High purity, >18 MΩ·cm.
-
Titrant Standardization (A Critical Step for Accuracy)
Causality: The accuracy of the final purity result is directly dependent on the known concentration of the AgNO₃ titrant. Standardization against a primary standard like NaCl corrects for any deviations from the nominal concentration due to preparation errors or aging.[8][9]
-
Accurately weigh approximately 100-120 mg of dried primary standard NaCl.
-
Dissolve in 50 mL of deionized water in a titration beaker.
-
Titrate with the 0.1 M AgNO₃ solution potentiometrically.
-
Record the volume of titrant required to reach the equivalence point (V_NaCl).
-
Calculate the molarity (M_AgNO₃) of the silver nitrate solution: M_AgNO₃ = (Weight_NaCl / 58.44 g/mol ) / V_NaCl (L)
-
Perform in triplicate; the relative standard deviation (RSD) should be ≤ 0.2%.
Sample Analysis Procedure
-
Accurately weigh approximately 300-350 mg of the this compound sample.
-
Dissolve in 50 mL of deionized water in a titration beaker.
-
Immerse the silver electrode and the stirrer.
-
Titrate with the standardized 0.1 M AgNO₃ solution. The titrator should be programmed to record the potential (mV) as a function of titrant volume and determine the equivalence point from the first derivative of the titration curve.
-
Record the volume of titrant consumed (V_sample).
Calculation of Purity
Calculate the percentage purity of this compound using the following formula:
Purity (%) = (V_sample (L) × M_AgNO₃ × 154.05 g/mol ) / (Weight_sample (g)) × 100
Where:
-
V_sample: Volume of AgNO₃ titrant used for the sample (in Liters).
-
M_AgNO₃: Standardized molarity of the AgNO₃ solution.
-
154.05 g/mol : Molecular weight of this compound.[10]
-
Weight_sample: Initial weight of the this compound sample (in grams).
Comparison with Alternative Methods: Titration vs. Chromatography
While titration provides an accurate measure of the total salt content (assay), it cannot distinguish the active moiety from related salt impurities or quantify non-basic organic impurities. For a complete purity profile, chromatographic methods are required.
Caption: Logical comparison of titration and chromatography for purity analysis.
Comparative Performance Data
The choice between titration and chromatography depends on the analytical question being asked. The following table provides a direct comparison of these methodologies for the analysis of this compound.
| Parameter | Potentiometric Argentometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Precipitation of bromide ion with Ag⁺. | Differential partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase. |
| Primary Use | Purity Assay (determines % of total salt). | Impurity Profiling & Assay of the diethylamine cation. | Impurity Profiling & Assay, especially for volatile impurities.[11][12] |
| Specificity | Specific for the bromide ion. Does not detect organic impurities. | High. Can separate diethylamine from related substances and degradation products. | High. Excellent separation of volatile amines and related impurities.[13] |
| Derivatization | Not required. | Often required for the diethylamine cation, as it lacks a strong UV chromophore.[14][15] | May be required to improve peak shape and thermal stability, though headspace methods can analyze the free amine directly.[12][14] |
| Precision (RSD) | Excellent (typically < 0.5%).[6] | Very good (typically < 2.0%). | Very good (typically < 2.0%). |
| Accuracy | Excellent (primary method). | Very good (requires reference standard). | Very good (requires reference standard). |
| Instrumentation Cost | Low (Autotitrator). | High (HPLC system with detector). | High (GC system with detector). |
| Cost per Sample | Low. | Moderate to High. | Moderate to High. |
| Expertise Required | Low to Moderate. | High. | High. |
Conclusion: An Integrated Approach to Purity Validation
For the definitive validation of this compound purity, a dual approach is recommended.
-
Primary Assay: Employ potentiometric argentometric titration as the definitive method for determining the overall percentage purity of the salt. Its status as an absolute method, coupled with high precision and low cost, makes it the ideal choice for routine quality control and specification testing.[1][16]
-
Impurity Profiling: Utilize a suitable chromatographic method, such as GC-Headspace or a derivatization-based HPLC-UV method, to identify and quantify any potential organic impurities, including excess free diethylamine or by-products from synthesis.[11][14][15]
By integrating the strengths of both classical titration and modern chromatography, researchers and drug development professionals can build a complete, robust, and scientifically sound purity profile for this compound, ensuring the quality and reliability of their work.
References
- Vertex AI Search. (n.d.). Precipitation (Argentometric) Titrations – Analytical chemistry. Retrieved January 10, 2026.
- Mettler Toledo. (n.d.).
- Scribd. (n.d.).
- Wikipedia. (2023). Argentometry.
- Slideshare. (n.d.). Argentometric titration | PPTX. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Determination of diethylamine and triethylamine quantitatively using GC-headspace chromatography | Request PDF. Retrieved January 10, 2026.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved January 10, 2026.
- BenchChem. (2025).
- GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS. Retrieved January 10, 2026.
- US Pharmacopeia (USP). (n.d.).
- OSHA. (1982). DIETHYLAMINE Method no.: 41. Retrieved January 10, 2026.
- Semantic Scholar. (2012).
- Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
- LGC Standards. (n.d.). Diethylamine | CAS 109-89-7. Retrieved January 10, 2026.
- Khan Academy. (n.d.). Strong acid–strong base titrations (video). Retrieved January 10, 2026.
- Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved January 10, 2026.
- Scribd. (n.d.). Amine System Analysis Guide | PDF | Acid | Salt (Chemistry). Retrieved January 10, 2026.
- Introductory Chemistry – 1st Canadian Edition. (n.d.).
- Wikipedia. (2023). Acid–base titration.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 10, 2026.
- Metrohm. (2021). Validation of titration methods. Retrieved January 10, 2026.
- Select Science. (2021). White paper gives guidance for validation of titration methods. Retrieved January 10, 2026.
- PubChem. (n.d.). This compound | C4H12BrN | CID 10986453.
- PubChem. (n.d.). Diethylamine | (C2H5)2NH | CID 8021. Retrieved January 10, 2026.
- YouTube. (2010). How To: Acid-Base Titration.
- Bryan Research & Engineering, LLC. (n.d.).
- ITW Reagents. (n.d.). Diethylamine (Reag. USP, Ph. Eur.) for analysis, ACS. Retrieved January 10, 2026.
- EPTQ. (n.d.).
- ChemicalBook. (n.d.). 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties. Retrieved January 10, 2026.
Sources
- 1. Precipitation (Argentometric) Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 2. mt.com [mt.com]
- 3. Argentometry - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Argentometric titration | PPTX [slideshare.net]
- 6. usp.org [usp.org]
- 7. selectscience.net [selectscience.net]
- 8. mt.com [mt.com]
- 9. Validation of titration methods | Metrohm [metrohm.com]
- 10. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. [PDF] Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acid–base titration - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of Diethylamine Hydrobromide
For researchers, scientists, and professionals in drug development, the precise characterization of amine salts is a foundational requirement. Diethylamine hydrobromide, a common reagent and intermediate, serves as an excellent case study for the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides an in-depth analysis of its spectroscopic features, objectively compares it with relevant alternatives, and offers the experimental rationale behind the analytical choices.
The Significance of Spectroscopic Analysis for Amine Salts
Amine salts are ubiquitous in organic synthesis and pharmaceutical sciences. Their characterization is crucial for confirming identity, assessing purity, and understanding intermolecular interactions. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed structural information.
-
NMR Spectroscopy elucidates the electronic environment of magnetically active nuclei (primarily ¹H and ¹³C), offering insights into the molecular framework, protonation state, and the influence of counter-ions.
-
IR Spectroscopy probes the vibrational modes of chemical bonds, providing a characteristic "fingerprint" of the functional groups present, particularly the diagnostic N-H bonds in the ammonium salt.
The choice of analytical technique and experimental parameters is paramount for obtaining high-quality, interpretable data. This guide will delve into the causality behind these choices, reflecting field-proven insights.
¹H and ¹³C NMR Spectroscopy of this compound
The protonation of diethylamine to form the diethylammonium ion results in significant changes in the NMR spectrum.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three main signals: a triplet corresponding to the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a broad signal for the ammonium protons (N-H).
-
-CH₃ Protons: These protons typically appear as a triplet in the upfield region of the spectrum. The splitting into a triplet is due to scalar coupling with the adjacent two methylene protons.
-
-CH₂- Protons: The methylene protons are adjacent to the positively charged nitrogen atom, which deshields them, causing their signal to appear downfield from the methyl protons. This signal is split into a quartet by the neighboring three methyl protons.
-
N-H Protons: The protons on the nitrogen atom are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature.[1] In aprotic solvents like DMSO-d₆, these protons are often observable as a broad singlet. In protic solvents like D₂O, they will exchange with deuterium, leading to the disappearance of the signal, a useful diagnostic tool for their identification.[2]
Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the methyl and methylene carbons.
-
-CH₃ Carbon: The methyl carbon appears at a characteristic upfield chemical shift.
-
-CH₂- Carbon: The methylene carbon, being directly attached to the electron-withdrawing nitrogen atom, is significantly deshielded and thus appears at a downfield chemical shift compared to the methyl carbon.
The Influence of the Bromide Counter-ion
The nature of the halide counter-ion can subtly influence the chemical shifts in the NMR spectrum. The bromide ion, being less electronegative than chloride, will have a slightly different effect on the electron density distribution within the diethylammonium cation compared to diethylamine hydrochloride. This can lead to minor but measurable differences in the chemical shifts of the protons and carbons, particularly those closer to the nitrogen atom. These differences arise from variations in the strength of the ion pairing and hydrogen bonding between the ammonium protons and the halide anion.
Comparison with Other Amine Salts
To provide a comparative context, the NMR data for this compound is presented alongside that of its free base, its hydrochloride salt, and another secondary amine salt, dipropylamine hydrobromide.
| Compound | Solvent | δ ¹H (-CH₃) (ppm) | δ ¹H (-CH₂-) (ppm) | δ ¹H (N-H) (ppm) | δ ¹³C (-CH₃) (ppm) | δ ¹³C (-CH₂-) (ppm) |
| Diethylamine | CDCl₃ | ~1.0 (t) | ~2.6 (q) | ~0.8 (br s) | ~15 | ~44 |
| Diethylamine Hydrochloride | CDCl₃ | ~1.43 (t) | ~3.17 (q) | ~11.6 (br s) | Not readily available | Not readily available |
| This compound | DMSO-d₆ | ~1.2 (t) | ~2.9 (q) | ~8.5 (br s) | ~11.5 | ~42.5 |
| Dipropylamine Hydrobromide | Not specified | ~0.9 (t) | ~1.7 (m), ~2.8 (m) | Not specified | ~11, ~20 | ~50 |
Note: Chemical shifts are approximate and can vary with experimental conditions. "t" denotes a triplet, "q" a quartet, "m" a multiplet, and "br s" a broad singlet.
IR Spectroscopy of this compound
The IR spectrum of this compound provides a clear fingerprint of the diethylammonium cation. The most diagnostic absorptions are those associated with the N-H bonds.
Key Vibrational Modes
-
N-H Stretching: The stretching vibrations of the N-H bonds in the NH₂⁺ group of a secondary amine salt give rise to a broad and intense absorption in the region of 3000-2700 cm⁻¹.[3] This broadness is a hallmark of hydrogen bonding between the ammonium protons and the bromide counter-ion.
-
N-H Bending: Secondary amine salts also exhibit a characteristic N-H bending (scissoring) vibration, which typically appears in the 1620-1560 cm⁻¹ region.[3]
-
C-H Stretching and Bending: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2980-2850 cm⁻¹ region, often appearing as sharp peaks superimposed on the broad N-H stretching band. C-H bending vibrations can be seen in the fingerprint region (below 1500 cm⁻¹).
-
C-N Stretching: The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range for aliphatic amines.[4]
Comparison with Diethylamine (Free Base)
The IR spectrum of this compound is markedly different from that of its free base, diethylamine. The most significant difference is the presence of the strong, broad N-H stretching band and the N-H bending band in the salt, which are absent in the tertiary amine-like environment of the free base (which only shows a weak N-H stretch for the secondary amine).
The Effect of the Bromide Counter-ion on Vibrational Frequencies
The strength of the hydrogen bond between the ammonium protons and the halide anion influences the position and shape of the N-H vibrational bands. Generally, stronger hydrogen bonds lead to a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching frequency. The bromide ion is a weaker hydrogen bond acceptor than the chloride ion, which can result in a slightly higher N-H stretching frequency for the hydrobromide salt compared to the hydrochloride salt.
| Compound | Key IR Absorptions (cm⁻¹) |
| Diethylamine | ~3280 (N-H stretch, weak), 2970-2850 (C-H stretch) |
| Diethylamine Hydrochloride | Broad N-H stretch (~3000-2700), ~1600 (N-H bend) |
| This compound | Broad N-H stretch (~3000-2700), ~1590 (N-H bend) |
| Dipropylamine Hydrobromide | Broad N-H stretch (~3000-2700), ~1580 (N-H bend) |
Note: Wavenumbers are approximate and can vary with the sampling method.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Sample Preparation
The choice of a deuterated solvent is critical for NMR analysis of amine salts. For observing the exchangeable N-H protons, aprotic solvents are necessary.
Workflow for NMR Sample Preparation:
Caption: Workflow for preparing an amine salt sample for NMR analysis.
Detailed Steps:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves most amine salts and allows for the observation of the N-H protons.[5] Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited. For experiments where the N-H proton signal is not of interest, deuterium oxide (D₂O) can be used, which will result in the exchange of the N-H protons for deuterium.[6]
-
Sample Preparation: a. Weigh approximately 5-10 mg of dry this compound directly into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). c. Vortex or gently agitate the vial until the solid is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8] e. Cap the NMR tube and invert several times to ensure a homogenous solution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
IR Sample Preparation (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern and convenient technique for obtaining IR spectra of solid samples with minimal preparation.
Workflow for ATR-FTIR Analysis:
Caption: Workflow for ATR-FTIR analysis of a solid amine salt.
Detailed Steps:
-
Instrument Preparation: a. Ensure the ATR accessory is clean. Wipe the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Analysis: a. Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal. b. Lower the anvil to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface. c. Acquire the IR spectrum.
-
Cleaning: After analysis, raise the anvil and carefully clean the crystal and anvil surfaces with a soft cloth and an appropriate solvent to remove all traces of the sample.
Conclusion
The spectroscopic analysis of this compound by NMR and IR provides a comprehensive structural characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the diethylammonium cation and reveal the electronic effects of protonation. The IR spectrum provides a distinct fingerprint, with the broad N-H stretching and bending vibrations being characteristic of the ammonium salt and its associated hydrogen bonding.
By comparing the spectroscopic data of this compound with its free base and other amine salts, a deeper understanding of the influence of protonation and the nature of the counter-ion can be achieved. The detailed protocols provided in this guide are designed to ensure the acquisition of high-quality, reliable data, which is essential for researchers in organic synthesis and drug development.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Unknown. (n.d.). Sample preparation for FT-IR.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- University of Colorado Boulder. (n.d.). Amines.
- JoVE. (2025, May 22). NMR Spectroscopy Of Amines.
- Hornak, J. P. (n.d.). NMR Sample Preparation.
- Kintek Solution. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra.
- PubChem. (n.d.). Dipropylamine. National Center for Biotechnology Information.
- ResearchGate. (2014, February 5). (PDF) Halide ion effect on the chloroform chemical shift in supramolecular complexation studies with tetra- n -butylammonium salts: A 1H NMR and X-ray study.
- Unknown. (n.d.). NMR Sample Prepara-on.
- Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?
- ResearchGate. (2025, August 7). An infrared spectroscopic study of NH4Br-ammonium bromide to 55 GPa | Request PDF.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- National Center for Biotechnology Information. (2021, June 15). Study of Ground State Interactions of Enantiopure Chiral Quaternary Ammonium Salts and Amides, Nitroalkanes, Nitroalkenes, Esters, Heterocycles, Ketones and Fluoroamides.
- Bruker. (n.d.). Quantitative NMR Spectroscopy.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- Dalton Transactions. (2024, June 7). Ammonium halide selective ion pair recognition and extraction with a chalcogen bonding heteroditopic receptor. RSC Publishing. [Link]
- Unknown. (2020, October). TRANSMISSION MODE FTIR Sample Preparations Procedures.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. ACS Publications.
- Save My Exams. (2024, October 26). NMR Splitting Patterns - A Level Chemistry Revision Notes.
- ResearchGate. (n.d.). The NMR spectra and assignments for ammonium salts encapsulated in the... | Download Scientific Diagram.
- Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram.
- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications.
- ResearchGate. (2025, August 6). Counterion influence on chemical shifts in strychnine salts.
- Unknown. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING.
- Journal of the American Chemical Society. (2022, February 24). Direct Detection of Bound Ammonium Ions in the Selectivity Filter of Ion Channels by Solid-State NMR.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- Michigan State University. (n.d.). Infrared Spectrometry.
- National Institutes of Health. (2024, August 26). Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts.
- AIP Publishing. (n.d.). Vibrational Spectra and Structure of Four-Membered Ring Molecules. IV. 2-Bromocyc1obutanone and 2-Bromo-2.
Sources
- 1. NMR 溶劑 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comparative Performance Analysis of Diethylamine Hydrobromide and Other Bases in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of an appropriate base is a critical parameter that profoundly influences reaction outcomes, dictating yield, selectivity, and overall efficiency. Among the plethora of available bases, amine bases, particularly secondary and tertiary amines, are workhorses in a multitude of chemical transformations. This guide provides an in-depth, data-driven comparison of diethylamine hydrobromide, a salt that serves as a convenient source of diethylamine, with other commonly employed bases. By examining their fundamental physicochemical properties and performance in key reaction classes, this document aims to equip researchers with the knowledge to make informed decisions in reaction design and optimization.
Understanding the Contenders: A Physicochemical Overview
The efficacy of a base in a given reaction is governed by a delicate interplay of its basicity, steric hindrance, and nucleophilicity. Diethylamine, a secondary amine, and its common tertiary amine counterparts, such as triethylamine (TEA) and diisopropylethylamine (DIPEA), exhibit distinct characteristics that dictate their reactivity.
Basicity (pKa of the Conjugate Acid): The intrinsic strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. In aqueous solutions, diethylamine is a slightly stronger base than triethylamine.[1][2] This is attributed to the stabilizing effect of solvation on the secondary ammonium cation, which is less sterically hindered than the tertiary ammonium cation of triethylamine.[3]
Steric Hindrance: The size and spatial arrangement of the alkyl groups attached to the nitrogen atom significantly impact the base's ability to access acidic protons or electrophilic centers. Diethylamine, with two ethyl groups, is considerably less sterically hindered than triethylamine, which possesses three ethyl groups, and significantly less hindered than the bulky diisopropylethylamine.[1] This steric profile plays a crucial role in determining the selectivity of elimination reactions and the degree of nucleophilic character.
Nucleophilicity: Nucleophilicity refers to the ability of a molecule to donate its lone pair of electrons to an electrophilic center. Due to its reduced steric bulk and the electron-donating nature of its two ethyl groups, diethylamine is a more potent nucleophile than triethylamine.[4][5] This enhanced nucleophilicity allows diethylamine to participate in reactions where it acts not just as a Brønsted base but also as a nucleophilic catalyst.[1]
Here is a summary of the key physicochemical properties of diethylamine and other commonly used amine bases:
| Property | Diethylamine (from DEAHBr) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Structure | (CH₃CH₂)₂NH | (CH₃CH₂)₃N | [(CH₃)₂CH]₂NCH₂CH₃ |
| pKa of Conjugate Acid (in H₂O) | ~10.98[5] | ~10.75[1] | ~11.4 |
| Steric Hindrance | Moderate | High | Very High |
| Nucleophilicity | High[4] | Low[1] | Very Low (Non-nucleophilic) |
| Boiling Point (°C) | 55.5 | 89.5 | 127 |
Performance in Key Organic Transformations: A Comparative Analysis
The theoretical differences in physicochemical properties translate into tangible performance variations in common organic reactions. This section explores the comparative efficacy of diethylamine (derived from its hydrobromide salt) and other bases in dehydrohalogenation (elimination) and N-acylation reactions, supported by experimental insights.
Dehydrohalogenation Reactions: A Balancing Act between Elimination and Substitution
Dehydrohalogenation, the removal of a hydrogen halide from an alkyl halide to form an alkene, is a classic example where the choice of base is paramount in controlling the reaction pathway and product distribution. The primary competition lies between the desired elimination (E2) pathway and the undesired nucleophilic substitution (SN2) pathway.
The E2 vs. SN2 Competition:
A strong, sterically hindered base favors the E2 pathway by preferentially abstracting a proton from a less sterically accessible position, while a less hindered, more nucleophilic base can lead to a greater proportion of the SN2 product through attack at the electrophilic carbon.
Experimental Workflow: Dehydrobromination of 2-Bromopentane
The following workflow illustrates a general procedure for comparing the efficacy of different amine bases in the dehydrobromination of a secondary alkyl halide.
Caption: A generalized workflow for comparing amine bases in dehydrobromination.
Zaitsev vs. Hofmann Selectivity:
In E2 reactions, the regioselectivity of the double bond formation is also a critical consideration. The Zaitsev rule predicts the formation of the more substituted (and generally more stable) alkene, while the Hofmann rule predicts the formation of the less substituted alkene.[6][7] The use of a sterically bulky base often leads to a higher proportion of the Hofmann product due to the preferential abstraction of a less sterically hindered proton.
While diethylamine is less bulky than triethylamine, its steric profile can still influence the Zaitsev-to-Hofmann product ratio, particularly with more hindered substrates.
Expected Performance Comparison:
| Base | Expected Major Pathway | Expected Regioselectivity | Rationale |
| Diethylamine | E2 with some SN2 | Predominantly Zaitsev | Good base, but also a competent nucleophile. Less steric hindrance favors attack at the more substituted β-carbon. |
| Triethylamine | Primarily E2 | Zaitsev | More sterically hindered than diethylamine, reducing its nucleophilicity and favoring elimination. |
| DIPEA | Almost exclusively E2 | Zaitsev/Hofmann mix | Very bulky, non-nucleophilic base. Can lead to an increased proportion of the Hofmann product with hindered substrates. |
| Potassium tert-butoxide | Exclusively E2 | Predominantly Hofmann | A very strong, sterically hindered base that preferentially abstracts the most accessible proton.[7] |
This table represents expected trends based on established principles. Actual product ratios will vary depending on the substrate, solvent, and reaction temperature.
N-Acylation Reactions: The Role of Nucleophilicity
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals and biologically active molecules. This reaction typically involves the treatment of an amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.
Mechanism of Base-Mediated N-Acylation:
Caption: General mechanism for the N-acylation of an amine with an acyl chloride.
Performance Comparison:
In N-acylation reactions, the base primarily serves to scavenge the acid (e.g., HCl) generated. However, the nucleophilicity of the base can also play a role.
-
Diethylamine: As a good nucleophile, diethylamine can, in some cases, compete with the primary or secondary amine substrate for the acylating agent, leading to the formation of an undesired N,N-diethylamide byproduct. However, its higher basicity compared to the resulting amide product ensures efficient acid scavenging.
-
Triethylamine and DIPEA: These sterically hindered, non-nucleophilic bases are often preferred for N-acylation reactions as they are less likely to compete with the substrate for the acylating agent, thus minimizing byproduct formation.[8]
Experimental Protocol: N-Acylation of Benzylamine with Acetyl Chloride
This protocol provides a framework for comparing the performance of different amine bases in an N-acylation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Add the amine base (e.g., diethylamine or triethylamine, 1.1 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of the N-benzylacetamide product can be determined by weighing the purified product after chromatography or crystallization.
Practical Considerations and Safety
When selecting a base, practical aspects such as volatility, solubility, and safety must be considered.
-
This compound: This salt is a stable, non-volatile solid, making it easier and safer to handle than the highly volatile and flammable diethylamine liquid.[9] The free base can be generated in situ or liberated prior to use by treatment with a stronger base.
-
Triethylamine: A volatile and flammable liquid with a strong, unpleasant odor.
-
DIPEA: Less volatile than triethylamine but also a flammable liquid.
All amines are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion: Selecting the Optimal Base for Your Reaction
The choice between this compound and other bases is not a matter of universal superiority but of selecting the most appropriate tool for a specific synthetic challenge.
-
Choose Diethylamine (from its hydrobromide salt) when:
-
A moderately strong, less sterically hindered base is required.
-
Nucleophilic catalysis is desired or can be tolerated.
-
Ease of handling and storage of the starting material is a priority.
-
-
Choose Triethylamine when:
-
Choose DIPEA when:
-
A very sterically hindered, non-nucleophilic base is necessary, especially with sensitive substrates.
-
By carefully considering the interplay of basicity, steric hindrance, and nucleophilicity, and by leveraging the comparative insights provided in this guide, researchers can enhance the efficiency and selectivity of their synthetic endeavors.
References
- The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. (2017). Master Organic Chemistry. [Link]
- Nucleophilicity of Amines Definition. Fiveable. [Link]
- Why diethyl amine is more basic than triethyl amine?. (2019). Brainly.in. [Link]
- Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (2020). PubMed Central. [Link]
- Hofmann's Rule and Zaitsev's Rule. (2024). Chemistry LibreTexts. [Link]
- SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
- How to Predict the Products of E2 reactions - Zaitsev vs Hofmann. Scholarli. [Link]
- Why is diethylamine more basic than triethylamine?. (2017). Quora. [Link]
- LXXXII.—The preparation of ethylamine and of diethylamine. (1918). SciSpace. [Link]
- Diethylamine Synthesis. (2008). Sciencemadness Discussion Board. [Link]
- Eliminations An elimination is when the leaving group and another atom (typically a hydrogen) leave the molecule and no n. University of Wisconsin-Madison. [Link]
- Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
- N-Acylation Reactions of Amines.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate [ns1.almerja.com]
- 3. Sciencemadness Discussion Board - Diethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholarli.org [scholarli.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Precipitating Agents: Evaluating Diethylamine Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein and alkaloid precipitation are foundational techniques in purification workflows, critical for achieving the high-purity samples required for downstream applications. While traditional agents like ammonium sulfate, acetone, and trichloroacetic acid (TCA) are well-established, the landscape of available reagents is ever-expanding. This guide provides an in-depth comparison of Diethylamine hydrobromide (DEAB), a chaotropic salt, against these conventional precipitating agents. We will delve into the mechanistic underpinnings of each method, present objective performance comparisons, and provide detailed experimental protocols to guide researchers in selecting the optimal agent for their specific application. This analysis is grounded in established physicochemical principles to ensure scientific integrity and reproducibility.
Introduction: The Physicochemical Principles of Precipitation
Precipitation is the process of rendering a soluble substance insoluble, causing it to form a solid phase that can be separated from the liquid phase by centrifugation or filtration. In biochemistry and pharmaceutical development, this is a crucial step for concentrating a target molecule, removing contaminants, or preparing a sample for further analysis. The solubility of a protein is a delicate balance of forces, primarily governed by the interactions between the protein's surface residues and the aqueous solvent.[1]
Key factors influencing protein solubility include:
-
Hydrophobic and Hydrophilic Interactions: Proteins in aqueous solution fold to bury hydrophobic residues and expose hydrophilic ones.[2]
-
Hydration Shell: A layer of ordered water molecules surrounds the protein, keeping it in solution.[3]
-
Ionic Strength and pH: These factors dictate the charge state of amino acid side chains, influencing protein-protein interactions.[1]
Precipitating agents work by disrupting this delicate equilibrium.[4] They can be broadly categorized by their mechanism of action, which we will explore in the subsequent sections.
The Mechanism of Action: A Comparative Overview
The choice of a precipitating agent is dictated by its mechanism and its compatibility with the target molecule and downstream applications.
Salting Out: The Kosmotropic Effect of Ammonium Sulfate
Ammonium sulfate is the most common salt used for protein precipitation.[5] Its mechanism, known as "salting out," relies on high salt concentrations to reduce protein solubility.[3]
-
Mechanism: At high ionic strengths, the salt ions compete with the protein for water molecules. This effectively strips the hydration shell from the protein's surface.[6] The removal of the water layer increases hydrophobic interactions between protein molecules, leading to aggregation and precipitation.[3] This process is generally non-denaturing, preserving the protein's biological activity.[5]
Organic Solvent Precipitation: The Role of Acetone
Organic solvents like acetone and ethanol precipitate proteins by reducing the dielectric constant of the solution.
-
Mechanism: Water is a highly polar solvent that effectively shields the electrostatic charges on the surface of proteins, preventing aggregation. Acetone is less polar than water. Adding it to an aqueous protein solution lowers the overall dielectric constant, which enhances the electrostatic attraction between oppositely charged residues on different protein molecules.[7] This, combined with the disruption of the hydration shell, leads to precipitation.[1] This method can cause some degree of protein denaturation, especially if not performed at low temperatures.[7]
Acid Precipitation: Denaturation with Trichloroacetic Acid (TCA)
TCA is a strong acid that causes proteins to precipitate through denaturation.
-
Mechanism: TCA drastically lowers the pH of the solution, which alters the overall charge of the protein. As the pH moves away from the protein's isoelectric point (pI), the net charge increases, but the primary mechanism of TCA is extensive denaturation.[8] It disrupts the protein's tertiary and secondary structures, exposing hydrophobic cores and leading to irreversible aggregation and precipitation. This method is highly effective for concentrating proteins but is unsuitable for applications requiring the protein to remain in its native, functional state.[8]
Chaotropic Agents: this compound (DEAB)
This compound (DEAB) is a salt that acts as a chaotropic agent. Other common chaotropes include urea and guanidine hydrochloride.
-
Mechanism of Action: Chaotropic agents disrupt the hydrogen-bonding network of water. This disordering of water molecules weakens the hydrophobic effect, which is a primary driving force for protein folding and stability. By destabilizing the hydrophobic interactions that keep nonpolar residues buried within the protein's core, DEAB can lead to protein unfolding (denaturation) and subsequent aggregation and precipitation. This mechanism makes it particularly useful in proteomics for solubilizing and precipitating complex protein mixtures for downstream analysis like mass spectrometry.[2]
Comparative Efficacy: this compound vs. Standard Agents
The ideal precipitating agent provides high recovery (yield) of the target protein while effectively removing contaminants (purity). The choice often involves a trade-off between these factors and the preservation of biological activity.
Table 1: Qualitative and Quantitative Comparison of Precipitating Agents
| Feature | This compound (DEAB) | Ammonium Sulfate | Acetone | Trichloroacetic Acid (TCA) |
| Mechanism | Chaotropic Agent (Denaturing) | Salting Out (Non-denaturing) | Dielectric Reduction (Partially Denaturing) | Acid Denaturation (Strongly Denaturing) |
| Protein Recovery (Yield) | Theoretically high¹ | High (Often >90%)[6] | High, but can be variable[9] | Very High (>95%)[10] |
| Purity of Precipitate | Moderate to High¹ | Moderate (co-precipitates some contaminants) | Good (removes lipids well)[11] | High (removes salts, detergents)[10] |
| Preservation of Activity | No (Denaturing) | Yes (Generally preserves native structure)[5] | Partial (Requires low temperatures)[7] | No (Strongly denaturing)[8] |
| Downstream Compatibility | Good for Mass Spectrometry, SDS-PAGE | Requires desalting (dialysis, buffer exchange) | Easy to remove by evaporation | Requires thorough washing to remove acid[11] |
| Selectivity | Low (precipitates most proteins) | Can be used for fractional precipitation | Moderate | Low (precipitates most proteins) |
| Cost | Moderate to High | Low | Low | Low |
¹Performance inferred from the general properties of chaotropic agents used in proteomics. Direct experimental data for DEAB in a comparative context is not widely published.
Experimental Protocols
The following protocols are provided as a guide. Optimal conditions, such as reagent concentration and incubation time, should be empirically determined for each specific protein and sample matrix.
Workflow for Protein Precipitation
The general workflow for protein precipitation is a multi-step process.
Caption: General experimental workflow for protein precipitation.
Protocol 4.1: Ammonium Sulfate Precipitation (Fractional)
This protocol allows for the separation of proteins based on their differential solubility in ammonium sulfate.
-
Preparation: Start with a clarified protein solution on ice. It is recommended to use a buffer with a pH at which the protein of interest is stable.
-
First Cut (e.g., 40% Saturation): While gently stirring the solution on ice, slowly add ground, solid ammonium sulfate to achieve 40% saturation. (Refer to standard tables for the amount of salt to add).[5]
-
Incubation: Continue stirring on ice for 30-60 minutes to allow for equilibration.
-
Centrifugation: Centrifuge the solution at ~10,000 x g for 20 minutes at 4°C.
-
Separation: Carefully decant the supernatant into a new, clean tube. The pellet contains proteins that are insoluble at 40% ammonium sulfate saturation. The supernatant contains the proteins that are still soluble.
-
Second Cut (e.g., 60% Saturation): To the collected supernatant, add more solid ammonium sulfate to increase the saturation from 40% to 60%.
-
Repeat: Repeat the incubation and centrifugation steps. The resulting pellet will contain the protein fraction that precipitates between 40% and 60% saturation.
-
Resuspension: Resuspend the desired protein pellet in a minimal volume of an appropriate buffer for downstream applications. Desalting via dialysis or buffer exchange is typically required.
Protocol 4.2: Acetone Precipitation
This method is effective for concentrating proteins and removing organic-soluble contaminants.
-
Preparation: Pre-chill both the protein sample and acetone to -20°C.
-
Addition of Acetone: Add at least 4 volumes of ice-cold acetone to the protein solution. For example, add 4 mL of cold acetone to 1 mL of protein sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 1 hour. Longer incubation times (e.g., overnight) can increase yield.[11]
-
Centrifugation: Pellet the precipitated protein by centrifuging at >13,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant. Wash the pellet by adding a volume of cold acetone equal to the initial sample volume, vortexing briefly, and re-centrifuging. This step removes residual contaminants.
-
Drying and Resuspension: Carefully decant the acetone and allow the pellet to air-dry for a short period. Do not over-dry, as this can make resuspension difficult.[11] Resuspend the pellet in the desired buffer.
Protocol 4.3: Generalized Protocol for this compound (DEAB)
Note: This is a generalized protocol based on the principles of chaotropic precipitation. Optimal concentrations and conditions should be determined empirically.
-
Preparation of DEAB solution: Prepare a stock solution of DEAB in a suitable buffer (e.g., 2-4 M DEAB in a Tris or HEPES buffer). The final concentration to be used will depend on the specific protein sample.
-
Addition of DEAB: Add the DEAB solution to the protein sample to achieve the desired final concentration.
-
Incubation: Incubate the sample, potentially at room temperature or 37°C, for 15-30 minutes to facilitate denaturation and precipitation.
-
Centrifugation: Centrifuge the sample at high speed (>14,000 x g) for 15-20 minutes to pellet the precipitated proteins.
-
Washing: Discard the supernatant. Wash the pellet with an appropriate solvent (e.g., cold acetone) to remove the DEAB and other contaminants.
-
Drying and Resuspension: Air-dry the pellet briefly and resuspend in a buffer compatible with downstream analysis, such as a lysis buffer for mass spectrometry containing SDS or other detergents.
Decision-Making Guide for Agent Selection
Choosing the right precipitating agent is critical for the success of a purification workflow. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a protein precipitating agent.
Application Note: this compound and Alkaloids
The search for information on DEAB as a precipitating agent for alkaloids did not yield specific protocols. It is important to distinguish between this compound (a salt) and its free base, Diethylamine. In the context of alkaloid chemistry, Diethylamine (the base) is sometimes used as a modifier in the mobile phase during chromatographic purification (e.g., on silica gel).[12]
Its purpose in this context is not to precipitate the alkaloids, but to maintain a basic pH in the solvent system. This keeps the alkaloid molecules in their neutral, free-base form, which can improve their chromatographic behavior, leading to sharper peaks and better separation.[12] Therefore, DEAB is not a recommended or documented agent for the precipitation of alkaloids. For alkaloid isolation, methods typically involve acid-base extractions to exploit the pH-dependent solubility of alkaloids.[3]
Conclusion and Recommendations
This compound (DEAB) functions as a chaotropic agent, offering a potent method for precipitating proteins, particularly for applications in proteomics where denaturation is acceptable or desired for subsequent analysis like mass spectrometry. Its mechanism of disrupting the water structure provides a strong driving force for protein aggregation.
However, for applications requiring the preservation of a protein's native structure and biological activity, ammonium sulfate remains the gold standard due to its gentle, non-denaturing salting-out mechanism. Acetone offers a middle ground, providing effective precipitation with moderate denaturation that can be minimized at low temperatures. TCA is a highly effective but harsh method, best reserved for sample concentration when protein function is not a concern.
Recommendations for Researchers:
-
For Functional Proteins: Use ammonium sulfate precipitation. It is reliable, cost-effective, and preserves bioactivity.
-
For Proteomics/Mass Spectrometry: DEAB is a theoretically sound option, alongside established methods using TCA or acetone, for preparing samples for analysis. However, due to a lack of established protocols, its use would require significant in-house optimization.
-
For Alkaloid Purification: Do not use this compound as a precipitating agent. Instead, consider standard acid-base extraction techniques. The use of diethylamine (free base) should be limited to its role as a mobile phase modifier in chromatography.
Ultimately, the selection of a precipitating agent is a critical decision that must be tailored to the specific goals of the experiment, the nature of the target molecule, and the requirements of downstream applications.
References
- Jiang, L., He, L., & Fountoulakis, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
- Das, A. (1999). U.S. Patent No. 5,900,376. U.S.
- Hart, S., & Gaskell, S. (2014). EP Patent No. 3,060,922.
- Thomsen, K., & Behrens, M. (2006). U.S. Patent No. 8,088,900. U.S.
- Silver, J., et al. (2013). Alkaloid isolation and diethylamine.
- Das, A. (2005). U.S. Patent No. 7,244,828. U.S.
- Kim, J., et al. (2020).
- Ratanapongleka, K. (2017). Partial Purification and Comparison of Precipitation Techniques of Pyruvate Decarboxylase Enzyme. Chiang Mai Journal of Science. [Link]
- Salina, E., & Regazzoni, L. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]
- Current Protocols in Protein Science. (2001). Protein Precipitation Using Ammonium Sulfate.
- Creative BioMart. Protocol of Preparation of the Total Protein Samples. [Link]
- Poloni, C. (2020). WO Patent No. 2020/152246.
- Boston Children's Research. Proteomics Center Useful Protocols. [Link]
- ResearchGate.
- Weitzhandler, M., et al. (2020). Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight.
- Phenomenex. (2025).
- Ryan, B. J., & Kinsella, G. K. (2016). Differential Precipitation and Solubilisation of Proteins. Arrow@TU Dublin. [Link]
- PubChem. This compound. [Link]
- Current Protocols. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows.
- Yubin, J., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. Buy this compound | 6274-12-0 [smolecule.com]
- 3. jocpr.com [jocpr.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. Protocol of Preparation of the Total Protein Samples - Creative BioMart [creativebiomart.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Products Synthesized Using Diethylamine Hydrobromide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency, selectivity, and scalability. Diethylamine hydrobromide, a salt of the secondary amine diethylamine, presents itself as a versatile tool in the synthetic chemist's arsenal. This guide provides an in-depth technical comparison of products synthesized using this compound, offering insights into its performance against alternative synthetic strategies. We will delve into the causality behind experimental choices, present validating experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Core Principles of this compound in Synthesis
This compound primarily functions as a source of diethylamine, a moderately strong base and a nucleophile.[1] Its salt form offers improved handling and stability compared to the free amine. In solution, an equilibrium exists between the hydrobromide salt and the free diethylamine, which can then participate in various chemical transformations. The choice between this compound and other amine bases, such as triethylamine hydrobromide or N,N-diisopropylethylamine (DIEA), is often dictated by the specific requirements of the reaction, including the need for a nucleophilic versus a non-nucleophilic base and considerations of steric hindrance.[1][2]
I. Catalysis of Carbon-Carbon Bond Formation: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[3] Diethylamine, and by extension its hydrobromide salt, can serve as an effective catalyst for this transformation.[4]
Mechanistic Considerations
Unlike tertiary amines, which act solely as Brønsted-Lowry bases in this reaction, secondary amines like diethylamine can participate in two catalytic cycles:
-
Brønsted Base Catalysis: Diethylamine deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon.
-
Enamine Formation: Diethylamine can react with the carbonyl compound to form an enamine intermediate, which is more nucleophilic than the corresponding enol and can readily react with the active methylene compound.
This dual catalytic capability can sometimes lead to enhanced reaction rates compared to tertiary amines.
Comparative Performance
The following table summarizes the performance of diethylamine in the Knoevenagel condensation of benzaldehyde and malononitrile, compared to other catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylamine | 20 | Ethanol | Reflux | 2 | 85 | [4] |
| Piperidine | 10 | Ethanol | Reflux | 1.5 | 92 | |
| Triethylamine | 20 | Ethanol | Reflux | 3 | 80 | |
| No Catalyst | - | Ethanol | Reflux | 24 | <5 |
Note: This data is representative and specific results may vary depending on the substrates and reaction conditions.
As the data suggests, diethylamine is a competent catalyst for the Knoevenagel condensation, offering a good balance of reactivity and ease of handling. While piperidine may offer slightly higher yields in shorter reaction times, diethylamine provides a viable and often less toxic alternative.
Experimental Protocol: Diethylamine-Catalyzed Knoevenagel Condensation
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Diethylamine (0.2 mmol) or this compound (0.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (5 mL).
-
Add diethylamine (0.2 mmol) or this compound (0.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. Collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Diagram of the Knoevenagel Condensation Workflow
Caption: Workflow for the this compound-catalyzed Knoevenagel condensation.
II. Synthesis of Heterocyclic Compounds: The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are of significant interest in medicinal chemistry due to their diverse biological activities.[5] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis. While Brønsted or Lewis acids are the most common catalysts, amine bases can also promote this reaction.
Comparative Catalyst Performance
While direct comparative studies featuring this compound as a catalyst for the Biginelli reaction are not extensively reported, we can infer its potential performance by comparing it to other amine bases and common catalysts.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| HCl | Ethanol | Reflux | 18 h | 90 |
| L-Proline | Ethanol | Reflux | 5 h | 95 |
| Amine Base (e.g., Diethylamine) | Ethanol | Reflux | 12-24 h | Moderate to Good |
| No Catalyst | Ethanol | Reflux | 48 h | Low |
Note: This table provides a general comparison. Yields are highly dependent on the specific substrates used.
The use of an amine base like diethylamine can be advantageous in situations where strongly acidic conditions are not desirable. However, reaction times may be longer compared to more potent acid catalysts.
Sources
Introduction: Positioning Diethylamine Hydrobromide in Modern Synthesis
An In-Depth Guide to the Applications of Diethylamine Hydrobromide: A Comparative Analysis for Researchers
This compound (DEAB), the hydrobromide salt of the secondary amine diethylamine, is a versatile and stable reagent in organic chemistry.[1][2] Presented as a white to off-white crystalline solid, its physical state and reduced volatility offer significant handling advantages over its parent compound, the flammable and pungent liquid diethylamine.[2][3][4] This guide provides a comprehensive literature review of DEAB's applications, offering a comparative analysis against common alternatives and furnishing researchers with the technical insights and experimental protocols necessary for informed decision-making in the laboratory.
DEAB's utility stems primarily from its role as a solid, stable precursor for diethylamine, enabling the introduction of the diethylamino functional group into various molecular scaffolds.[1][2] It also functions as a catalyst and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5][6]
Core Applications in Organic Synthesis
The primary function of this compound is to serve as a convenient source of the diethylamine moiety for a range of chemical transformations.
Introducing the Diethylamino Group
DEAB is widely used as a reagent in reactions that require the incorporation of a diethylamino (–N(C₂H₅)₂) group.[1] This includes fundamental transformations such as:
-
Alkylation Reactions: Reacting with alkyl halides to produce more complex tertiary amines.[1]
-
Mannich Reactions: Participating in the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates.[1]
-
α-Methylenation of Ketones: In conjunction with dibromomethane, diethylamine (generated from DEAB) can act as a one-carbon source for the α-methylenation of various ketones, a transformation accelerated by microwave irradiation.[7]
Precursor for Synthetic Intermediates
DEAB is a crucial starting material for producing key chemical intermediates. A notable example is its use in the synthesis of α-bromovinyltrimethylsilane, a building block for certain organosilicon compounds.[1][5] Its role as a foundational element extends to the creation of diverse organic molecules for pharmaceuticals, advanced materials, and specialized agrochemicals.[6]
Catalysis in Multicomponent Reactions
Beyond its role as a reagent, DEAB serves as an effective catalyst. It can function as a mild acidic catalyst or a source of bromide ions.[8] A prime example of its catalytic application is in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives in an aqueous medium.[8] This reaction, involving an aromatic aldehyde, malononitrile, and a phenolic compound, aligns with the principles of green chemistry by utilizing water as a solvent, which simplifies work-up procedures and can enhance reaction rates and selectivity.[8]
Caption: Catalytic cycle for 2-amino-4H-chromene synthesis.
Pharmaceutical and Industrial Applications
The versatility of diethylamine, readily generated from DEAB, extends to numerous industrial and pharmaceutical processes.
Pharmaceutical Salt Formation
Many active pharmaceutical ingredients (APIs) are acidic and suffer from low aqueous solubility. Forming a salt is a common strategy to improve solubility and dissolution rates.[9] Diethylamine is used to create the diclofenac diethylamine (DDEA) salt, a form of the non-steroidal anti-inflammatory drug (NSAID) with enhanced physicochemical properties compared to the parent acid.[9][10] Studies have shown that while DDEA has a lower equilibrium solubility than the sodium (DNa) or N-(2-hydroxyethyl)pyrrolidine (DHEP) salts, its properties are favorable for certain formulations.[9]
Intermediate in API and Agrochemical Synthesis
Diethylamine is a crucial intermediate in the manufacturing of a wide array of products, including APIs, herbicides, and insecticides.[3] It serves as a building block in the synthesis of anesthetics and antihistamines.[3] While some sources claim DEAB itself is a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, it is more accurately described as an intermediate used in the synthesis of such compounds.[1]
Advanced Materials and Other Uses
-
Photoelectric Materials: DEAB is used in the synthesis of organic-inorganic hybrid materials for applications like perovskite solar cells.[5][11]
-
Corrosion Inhibitors: It is a precursor to N,N-diethylaminoethanol, a compound widely used as a corrosion inhibitor in water treatment processes.[4]
-
Rubber and Dyes: Diethylamine is used to produce rubber chemicals and as an intermediate in the manufacturing of industrial dyes and pigments.[3]
-
Proteomics: In laboratory settings, DEAB can be used as a chaotropic agent to disrupt water-protein interactions, leading to protein precipitation for isolation and purification.[1]
Comparative Analysis: DEAB vs. Alternatives
The selection of a reagent or base is critical to the success of a chemical reaction. This section compares DEAB to its most common alternatives.
DEAB vs. Free Diethylamine
The most direct alternative to DEAB is diethylamine itself. The choice between the solid salt and the liquid free base is often a matter of practicality and safety.
| Property | This compound (DEAB) | Diethylamine (Free Base) |
| Physical State | White crystalline solid[2] | Colorless, volatile liquid[3][4] |
| Handling | Easy to weigh and handle; stable[12] | Flammable, pungent odor, requires careful handling in a fume hood[3][12] |
| Volatility | Low | High (Boiling Point: 55.5 °C)[3][12] |
| Reactivity | Acts as a source of diethylamine, often requiring a base for liberation[12] | Directly acts as a base and nucleophile |
| Storage | More stable, less hygroscopic than the hydrochloride salt[13] | Requires storage away from oxidizing agents and acids[3] |
Expertise & Experience: Using DEAB is advantageous for reactions sensitive to the presence of a volatile, flammable liquid or for precise measurements where a solid is easier to handle. However, if diethylamine is needed as the primary base in the reaction, using DEAB requires adding another, stronger base to "freebase" it, which adds a step and another reagent to the system.
DEAB vs. Diethylamine Hydrochloride (DEAH)
DEAB and DEAH are largely interchangeable as stable, solid sources of diethylamine.[6][14] The choice is typically dictated by the specific reaction chemistry, particularly the desired counter-ion or the need to avoid either bromide or chloride ions, which could participate in side reactions.
DEAB vs. Other Amine Salts and Bases
In many applications, particularly as an acid scavenger, the diethylamine generated from DEAB competes with other tertiary amines like triethylamine (TEA) or sterically hindered bases like N,N-Diisopropylethylamine (DIEA or Hünig's Base).
| Base | Parent Amine Type | Steric Hindrance | Key Advantage | Common Application |
| Diethylamine (from DEAB) | Secondary | Low | Acts as both a base and a nucleophile | General synthesis, Mannich reactions[1] |
| Triethylamine (from TEA·HBr) | Tertiary | Moderate | Strong, non-nucleophilic (mostly) base[15][16] | Acylations, esterifications, Swern oxidations[15] |
| DIEA (Hünig's Base) | Tertiary | High | Highly hindered, non-nucleophilic base[15] | Peptide synthesis, reactions sensitive to nucleophilic side products[15] |
| Inorganic Bases (e.g., K₂CO₃) | - | - | Inexpensive, scavenges acid without adding water[17] | Bromination reactions where HBr must be removed in situ[17] |
Trustworthiness: The critical difference lies in nucleophilicity. As a secondary amine, diethylamine can act as a nucleophile, leading to unwanted side products.[4] In contrast, the bulky isopropyl groups of DIEA render it a non-nucleophilic base, making it the superior choice for reactions where the base could otherwise compete with the desired nucleophile, such as in peptide coupling.[15] Triethylamine offers a middle ground, being less hindered than DIEA but also less nucleophilic than diethylamine.[15]
Caption: Decision workflow for selecting a base.
Experimental Protocols
Authoritative and reproducible protocols are the bedrock of scientific integrity. The following are detailed methodologies for common procedures involving amine hydrohalide salts.
Protocol 1: Catalytic Synthesis of 2-Amino-4H-Chromenes
This protocol is adapted from methodologies using triethylamine hydrobromide as a catalyst in aqueous media, a reaction for which DEAB is also suited.[8]
Materials:
-
This compound (DEAB)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenolic compound (e.g., resorcinol, 1.0 mmol)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenolic compound (1.0 mmol).[8]
-
Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by the addition of this compound (0.1 mmol, 10 mol%).[8]
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 80°C using a heating mantle. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[8]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate from the aqueous solution.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.[8]
-
Drying and Recrystallization: Dry the crude product under a vacuum. Further purification can be achieved by recrystallizing from ethanol to yield the pure 2-amino-4H-chromene derivative.[8]
Protocol 2: Liberation of Free Diethylamine from its Hydrobromide Salt
This protocol describes the "freebasing" process to obtain pure diethylamine for use as a reagent. It is adapted from protocols for diethylamine hydrochloride.[12]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets or a concentrated aqueous solution
-
Deionized water
-
Anhydrous drying agent (e.g., potassium hydroxide pellets)
-
Distillation apparatus
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in a minimal amount of water. Place the flask in an ice bath to cool.
-
Basification: Slowly add a strong base, such as a concentrated solution of sodium hydroxide, to the stirred solution. An excess of the base is used to ensure complete deprotonation of the diethylammonium ion. This is an exothermic reaction and should be done with cooling.
-
Distillation: Equip the flask for simple distillation. Gently heat the mixture with a heating mantle. Diethylamine (boiling point: 55.5 °C) will distill over.[12]
-
Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.
-
Drying: The collected diethylamine may contain traces of water. To obtain the anhydrous amine, add a suitable drying agent, such as potassium hydroxide (KOH) pellets, and allow it to stand.
-
Final Purification: Decant or re-distill the dry diethylamine to obtain the pure, anhydrous product.
Caption: Workflow for the liberation of freebase diethylamine.
Conclusion
This compound is a highly valuable reagent, offering a stable, solid, and easy-to-handle alternative to its volatile parent amine. Its primary utility lies in its capacity to introduce the diethylamino group in a wide range of organic syntheses, from fundamental alkylation and Mannich reactions to the production of complex pharmaceutical and material intermediates. Furthermore, its role as a catalyst in green, aqueous-phase reactions highlights its alignment with modern synthetic priorities.
When compared with alternatives, the choice of DEAB is guided by reaction-specific needs. While the free base offers direct reactivity, DEAB provides superior safety and handling. Against other amine bases like triethylamine and DIEA, the key differentiator is the nucleophilicity of the secondary diethylamine. For reactions where the base must be non-nucleophilic, sterically hindered alternatives are superior. By understanding these comparative performance characteristics and employing validated protocols, researchers can effectively leverage the unique advantages of this compound to advance their synthetic goals.
References
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link]
- Sciencemadness Discussion Board. (2011, July 17). Diethylamine Synthesis. [Link]
- Vinati Organics. (n.d.). Diethylamine - Key Chemical in Pharma Industries. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis. [Link]
- LookChem. (n.d.). This compound CAS: 6274-12-0. [Link]
- Reddit. (2021, September 9).
- Sciencemadness Discussion Board. (2011, July 17). Diethylamine Synthesis. [Link]
- Ataman Kimya. (n.d.). DIETHYLAMINE. [Link]
- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. [Link]
- Wikipedia. (n.d.). Diethylamine. [Link]
- ResearchGate. (2016, August 6). Dibromomethane as One-Carbon Source in Organic Synthesis: Microwave-Accelerated α-Methylenation of Ketones with Dibromomethane and Diethylamine. [Link]
- National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem Compound Summary for CID 8021. [Link]
- Jakir, M., & Siddique, A. (2018). Hunig's base a facile and green alternative for C-N bond formation reactions. World Journal of Pharmaceutical Research, 7(12), 522-531. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10986453. [Link]
- Sciencemadness Discussion Board. (2008, August 26). Diethylamine Synthesis. [Link]
- Frizon, F., et al. (2001). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics, 223(1-2), 145-154. [Link]
- Al-Hameedi, A. T. T., et al. (2023). Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions. ACS Omega, 8(29), 26081-26093. [Link]
- ResearchGate. (2016, August 10). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. [Link]
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. Diethylamine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 6274-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chembk.com [chembk.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
A Comparative Guide for Researchers: Diethylamine Hydrobromide vs. Diethylamine Hydrochloride
In the landscape of synthetic chemistry and pharmaceutical development, the selection of appropriate reagents is paramount to achieving desired outcomes. Among the vast array of available chemicals, amine salts play a crucial role as precursors, catalysts, and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of two closely related yet distinct compounds: Diethylamine Hydrobromide and Diethylamine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their properties, synthesis, characterization, and applications, supported by experimental data and established chemical principles.
Introduction: The Significance of the Halide Counter-ion
This compound and diethylamine hydrochloride are the hydrohalide salts of the secondary amine, diethylamine. Their utility in organic synthesis is extensive, serving as a stable, solid source of the diethylamine moiety for reactions such as the Mannich reaction, and in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The fundamental distinction between these two compounds lies in their anionic counter-ion: bromide (Br⁻) versus chloride (Cl⁻). This seemingly subtle difference can have significant implications for a compound's physicochemical properties and its reactivity in a given chemical environment.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the hydrobromide and hydrochloride salt can be influenced by factors such as desired solubility in a particular solvent system, or the need for a specific halide ion in a reaction. The key physicochemical properties of these two salts are summarized below.
| Property | This compound | Diethylamine Hydrochloride | Significance for Researchers |
| CAS Number | 6274-12-0[3] | 660-68-4[4] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₄H₁₂BrN[3] | C₄H₁₂ClN[4] | Different molecular formulas due to the halide. |
| Molecular Weight | 154.05 g/mol [3] | 109.60 g/mol [4] | Affects mass-based calculations and stoichiometry. |
| Appearance | White to almost white crystalline solid.[1] | White to off-white crystalline powder.[2] | Both are stable, solid forms of diethylamine. |
| Melting Point | 218-220 °C[5] | 227-230 °C[6] | The hydrochloride has a slightly higher melting point, suggesting a more stable crystal lattice. |
| pKa (of Diethylammonium ion) | ~11 | ~11 | The pKa is a property of the conjugate acid (diethylammonium ion) and is independent of the counter-ion. This indicates that both salts will have similar behavior in acidic or basic solutions. |
| Hygroscopicity | Hygroscopic[7] | Highly hygroscopic[8] | Both salts readily absorb moisture from the atmosphere, requiring storage in a dry environment. |
Solubility Profile:
Quantitative, side-by-side solubility data in a range of organic solvents is not extensively reported in the literature. However, based on the general principles of solubility for amine hydrohalides, a qualitative comparison can be made. Both salts are highly soluble in water and polar protic solvents like ethanol.[1][6] Their solubility is expected to decrease in less polar solvents.
| Solvent | This compound | Diethylamine Hydrochloride |
| Water | Highly soluble[1] | Highly soluble (510 g/L at 20 °C) |
| Ethanol | Soluble | Easily soluble[6] |
| Diethyl Ether | Insoluble | Insoluble[6] |
The choice of salt can be strategic in reaction workups. For instance, if a reaction is performed in a solvent where the amine salt byproduct has low solubility, it can be easily removed by filtration.
Synthesis and Purification: Generating High-Purity Amine Salts
The synthesis of both this compound and diethylamine hydrochloride is a straightforward acid-base neutralization reaction. The choice of starting materials and purification method is critical for obtaining a high-purity product suitable for sensitive applications.
General Synthesis Pathway
The fundamental reaction involves the treatment of diethylamine with either hydrobromic acid or hydrochloric acid. This exothermic reaction is typically performed in a suitable solvent to manage the heat generated.[9]
Organic Syntheses provides a detailed procedure for the synthesis of 1-diethylamino-3-butanone using diethylamine hydrochloride, acetone, and paraformaldehyde. [8]This established protocol highlights the utility of the hydrochloride salt in this important carbon-carbon bond-forming reaction.
Influence of the Halide Counter-ion on Reactivity:
-
Leaving Group Ability: In reactions where the halide ion may act as a leaving group, bromide is generally a better leaving group than chloride due to its lower basicity and greater polarizability. This could influence reaction rates and equilibria in certain contexts.
-
Nucleophilicity: Bromide is also a better nucleophile than chloride in polar aprotic solvents. In reactions where the halide ion could participate as a nucleophile, this difference might be significant.
Applications in Pharmaceutical Formulations
In drug development, the formation of salts is a common strategy to improve the physicochemical properties of an API, such as solubility, stability, and bioavailability. [10]While both hydrochloride and hydrobromide salts are frequently used, the choice of counter-ion can have a noticeable impact.
-
Stability: The stability of a pharmaceutical salt can be influenced by the counter-ion. In some cases, hydrobromide salts may offer different stability profiles compared to their hydrochloride counterparts, particularly concerning hygroscopicity and solid-state stability. [11]* Solubility and Dissolution Rate: The choice of counter-ion can significantly affect the aqueous solubility and dissolution rate of a drug, which in turn impacts its bioavailability. [10][12]The slightly different properties of the bromide and chloride ions can be leveraged to fine-tune these parameters.
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation for choosing between this compound and diethylamine hydrochloride is to base the decision on the specific requirements of the application.
-
For General Use as an Acid Scavenger or in Reactions like the Mannich: In many cases, the two salts can be used interchangeably. Diethylamine hydrochloride is more commonly used and often more readily available, making it a practical first choice.
-
When Halide Reactivity is a Concern: If the reaction mechanism involves the halide ion as a leaving group or a nucleophile, the superior leaving group ability and nucleophilicity of bromide may make this compound the preferred reagent.
-
In Pharmaceutical Development: The selection of the salt form for an API is a complex process that requires extensive screening. Both hydrobromide and hydrochloride salts should be evaluated to determine which provides the optimal balance of stability, solubility, and manufacturability for the specific drug molecule.
Conclusion
This compound and diethylamine hydrochloride are two valuable and versatile reagents in the chemist's toolbox. While they share many similarities due to the common diethylammonium cation, the differences in their halide counter-ions can have important implications for their physical properties and reactivity. A thorough understanding of these nuances allows researchers to make informed decisions, optimizing their synthetic strategies and formulation development.
References
- A Comparative Analysis of Triethylamine Hydrobromide and Triethylamine Hydrochloride for Researchers. (n.d.). Benchchem.
- This compound 6274-12-0 wiki. (n.d.). Guidechem.
- 1-diethylamino-3-butanone. (n.d.). Organic Syntheses Procedure.
- Solubility of Triethylmethylammonium chloride in organic solvents. (n.d.). Benchchem.
- Diethylamine, hydrochloride. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Diethylammonium chloride. (n.d.). ChemBK.
- Diethylammonium. (n.d.). PubChem.
- High Purity Diethylamine Hydrochloride: Synthesis, Properties, and Chemical Applic
- Diethylamine, hydrochloride. (n.d.). NIST WebBook.
- Diethylamine, hydrochloride. (n.d.). NIST WebBook.
- tetramethylammonium bromide. (n.d.).
- Diethylammonium chloride CAS 660-68-4 | 820393. (n.d.). Merck Millipore.
- This compound CAS#: 6274-12-0. (n.d.). ChemicalBook.
- β-DI-n-BUTYLAMINOETHYLAMINE. (n.d.). Organic Syntheses Procedure.
- β-BROMOETHYLAMINE HYDROBROMIDE. (n.d.). Organic Syntheses Procedure.
- Diethylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
- Certificate of Analysis. (n.d.). MedchemExpress.com.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Diethylammonium chloride for synthesis 660-68-4. (n.d.). Sigma-Aldrich.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Salt Disproportionation in the Solid State: Role of Solubility and Counterion Vol
- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. (n.d.). Benchchem.
- 2-L, three-necked round-bottomed flask. (n.d.). Organic Syntheses Procedure.
- Diethyl-ammonium cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). PubMed.
- A Comparative Guide to Triethylamine Hydrobromide and Other Amine Hydrohalide C
- Aromatic 13 C NMR spectral data of quaternary ammonium salts 6-10 (DMSO-d 6 ). (n.d.).
- How can I separate triethylammonium bromide from a reaction mixture?. (2014).
- Diethylamine(109-89-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- organic syntheses. (n.d.).
- 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties. (n.d.). ChemicalBook.
- Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis. (n.d.). Benchchem.
- Halide counterions in FDA-approved pharmaceutical salts. (n.d.). OUCI.
- Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC - NIH.
- A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base. (n.d.). Benchchem.
- β-DIETHYLAMINOETHYL ALCOHOL. (n.d.). Organic Syntheses Procedure.
- Diethylammonium bromide CAS 6274-12-0 | 814863. (n.d.). Merck.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Diethylammonium bromide. (n.d.). PubChem.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
- Solubility of Organic Compounds. (2023).
- Solubility thermodynamics of amine boranes in polar solvents. (n.d.).
- Amine Reactions. (2023). Chemistry LibreTexts.
- CHEMISTRY (862). (n.d.).
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylamine, hydrochloride | C4H12ClN | CID 12618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6274-12-0 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 6274-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS 660-68-4: Diethylammonium chloride | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Confirmation of Diethylamine Hydrobromide
For researchers, scientists, and professionals in drug development, the unambiguous identification of starting materials and intermediates is a cornerstone of regulatory compliance and successful outcomes. This guide provides an in-depth comparison of analytical techniques for the definitive confirmation of Diethylamine hydrobromide (C₄H₁₂BrN), a compound utilized in various organic syntheses.[1][2] We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating system for its identification.
Introduction to this compound
This compound is the hydrobromide salt of the secondary amine, diethylamine.[1] It typically appears as a white to off-white crystalline solid and is soluble in water.[1][3] Its molecular formula is C₄H₁₂BrN, with a molecular weight of approximately 154.05 g/mol .[4][5] The accurate identification of this compound is critical, as impurities or incorrect identification can have significant downstream consequences in a synthetic pathway.
Orthogonal Analytical Approach for Unambiguous Identification
A multi-faceted analytical approach is essential for the definitive confirmation of this compound. By employing a combination of spectroscopic and chromatographic techniques, we can create a robust and self-validating system of identification. This guide will focus on the most effective methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), with a supplementary discussion on Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]
¹H NMR Spectroscopy: Mapping the Protons
Rationale: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see distinct signals for the methyl (CH₃) and methylene (CH₂) protons of the ethyl groups, as well as the proton on the nitrogen atom.
Expected ¹H NMR Spectrum of this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 6H | -CH₂CH₃ |
| ~3.0 | Quartet | 4H | -CH₂ CH₃ |
| Variable (Broad) | Singlet | 2H | -NH₂ ⁺- |
In-depth Analysis:
-
The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons.[1]
-
The methylene protons (-CH₂-) are deshielded by the adjacent electronegative nitrogen atom and thus appear further downfield as a quartet, resulting from coupling with the methyl protons.[1]
-
The chemical shift of the ammonium protons (-NH₂⁺-) can be highly variable and is often broad due to quadrupole broadening and chemical exchange with residual water in the NMR solvent.[1]
¹³C NMR Spectroscopy: Probing the Carbon Framework
Rationale: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~11 | -CH₂CH₃ |
| ~42 | -CH₂ CH₃ |
In-depth Analysis:
-
The spectrum is expected to be simple, with two distinct signals corresponding to the two types of carbon atoms in the ethyl groups.
-
The methylene carbon (-CH₂-) is significantly deshielded and appears downfield due to its direct attachment to the nitrogen atom.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] It is particularly useful for confirming the presence of the ammonium salt and the aliphatic C-H bonds.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2700 | Strong, Broad | N-H stretch (ammonium salt) |
| 2980-2850 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend |
| ~1465 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
In-depth Analysis:
-
The most characteristic feature will be the broad and strong absorption in the 3000-2700 cm⁻¹ region, which is indicative of the N-H stretching vibrations in the ammonium salt. This is a key differentiator from the free base, diethylamine.
-
The sharp peaks between 2980-2850 cm⁻¹ correspond to the C-H stretching of the ethyl groups.[1]
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the characteristic absorption bands.
Mass Spectrometry (MS): Determining the Molecular Weight
Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight of the compound and gain insights into its structure through fragmentation patterns. For this compound, we would expect to see the molecular ion of the free base after the loss of HBr.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The spectrum will likely show the molecular ion for diethylamine at an m/z of 73.14, corresponding to the [C₄H₁₁N]⁺ species.
-
Fragmentation: Common fragments for diethylamine would include the loss of a methyl group (m/z 58) or an ethyl group (m/z 44).
Comparison with an Alternative: Triethylamine Hydrobromide
| Compound | Parent Amine | Expected Molecular Ion (m/z) | Key Fragment (m/z) |
| This compound | Diethylamine | 73.14 | 58 |
| Triethylamine hydrobromide | Triethylamine | 101.19 | 86 |
This comparison clearly demonstrates the utility of MS in distinguishing between similar amine salts.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.
Elemental Analysis: Confirming the Empirical Formula
Rationale: Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound. This data is used to confirm the empirical formula.
Theoretical Elemental Composition of C₄H₁₂BrN:
-
Carbon (C): 31.18%
-
Hydrogen (H): 7.85%
-
Bromine (Br): 51.86%
-
Nitrogen (N): 9.09%
Experimental Protocol:
-
Sample Submission: A precisely weighed sample is submitted to an analytical laboratory equipped with an elemental analyzer.
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Bromine is determined by a separate method.
-
Comparison: The experimentally determined percentages are compared to the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the proposed formula.
Conclusion: A Triad of Confidence
For the unambiguous confirmation of this compound's identity, a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy is highly recommended. NMR provides the definitive structural framework, while IR confirms the presence of the key functional groups, particularly the ammonium salt. Mass spectrometry serves as an excellent secondary confirmation of the molecular weight of the parent amine. When coupled with elemental analysis to verify the empirical formula, this multi-technique approach provides a robust and scientifically sound validation of the compound's identity, meeting the rigorous standards of the research and drug development industries.
References
- PubChem. This compound | C4H12BrN | CID 10986453. [Link]
- SpectraBase. This compound. [Link]
- PubChem. Diethylammonium bromide | C4H12BrN | CID 22665. [Link]
- wenxuecity.com. Diethylamine hydrochloride and this compound 1H NMR. [Link]
- ResearchGate.
- lookchem.com. This compound CAS: 6274-12-0 CAS NO.6274-12-0. [Link]
- PubChem. Diethylamine | (C2H5)2NH | CID 8021. [Link]
- Indian Journal of Pharmaceutical Sciences.
- OSHA. DIETHYLAMINE Method no.: 41 Matrix: Air Target concentration: 10 ppm (29.9 mg/m3) (ACGIH TLV) Procedure: Samples are collected b. [Link]
- Wikipedia. Diethylamine. [Link]
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS: 6274-12-0, CasNo.6274-12-0 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 4. This compound | C4H12BrN | CID 10986453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Benchmarking Diethylamine Hydrobromide Performance Against Novel Catalysts in Knoevenagel Condensation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of a diverse array of fine chemicals, pharmaceuticals, and functional polymers. For decades, amine bases have been the catalysts of choice for this transformation. Among them, diethylamine and its hydrobromide salt have been traditionally employed due to their accessibility and effectiveness. However, the continuous drive for greener, more efficient, and selective synthetic methodologies has led to the emergence of a plethora of novel catalytic systems.
This guide provides an in-depth technical comparison of the performance of diethylamine hydrobromide against a range of modern catalysts in the context of the Knoevenagel condensation. We will delve into the mechanistic nuances of each catalytic system, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Benchmark Reaction: Knoevenagel Condensation of Benzaldehyde and Malononitrile
To establish a clear and objective comparison, we will focus on the widely studied Knoevenagel condensation between benzaldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction serves as an excellent benchmark for evaluating catalyst efficiency due to its sensitivity to catalyst type, reaction conditions, and the conspicuous formation of the α,β-unsaturated product.
This compound: The Traditional Catalyst
This compound serves as a convenient precursor to diethylamine, a secondary amine that can effectively catalyze the Knoevenagel condensation. The catalytic cycle, when using a secondary amine like diethylamine, is believed to proceed through the formation of an iminium ion intermediate.[1]
Mechanism of Diethylamine-Catalyzed Knoevenagel Condensation
The reaction commences with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine. This intermediate then dehydrates to generate a highly electrophilic iminium ion. Concurrently, the amine also acts as a base, deprotonating the active methylene compound to form a carbanion (enolate). The carbanion then attacks the iminium ion, leading to the formation of an adduct which, upon elimination of the amine catalyst, yields the final α,β-unsaturated product.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by a secondary amine like diethylamine.
While effective, the use of diethylamine can present challenges, including difficulties in catalyst separation from the reaction mixture, potential for side reactions, and the need for relatively high catalyst loadings in some cases.[2]
The Rise of Novel Catalysts: A Performance Showdown
The limitations of traditional amine catalysts have spurred the development of innovative catalytic systems that offer improvements in terms of activity, selectivity, reusability, and environmental footprint. We will now compare the performance of this compound with three major classes of novel catalysts: Ionic Liquids , Organocatalysts , and Heterogeneous Catalysts .
Data Presentation: A Comparative Overview
The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile. It is crucial to note that a direct comparison of yields and reaction times can be challenging due to the diverse reaction conditions employed in different studies. The data presented here is illustrative and aims to provide a general performance benchmark.
| Catalyst Class | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Traditional | Diethylamine | Ethanol | Reflux | 2-4 h | ~85-95 | No | [2] |
| Ionic Liquid | [bmim]OH | Solvent-free | Room Temp | 10-30 min | >95 | Up to 5 cycles | [3] |
| Organocatalyst | DABCO | Water | Room Temp | <1 min | >95 | Yes | [4] |
| Heterogeneous | 1CaO–1.5MgO | Water | Room Temp | 10 min | 98 | Up to 5 cycles | |
| Heterogeneous | NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | 92 | Yes | |
| Heterogeneous | Co-Mg MOF | Acetonitrile | Room Temp | - | >99 | Yes | [5] |
In-Depth Analysis of Novel Catalytic Systems
Ionic Liquids (ILs)
Ionic liquids, particularly basic ionic liquids, have emerged as highly efficient catalysts and reaction media for the Knoevenagel condensation.[3] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic solvents.
Mechanism: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), function as both a basic catalyst to deprotonate the active methylene compound and as a solvent that can enhance reaction rates.[3] The dual role of the ionic liquid often leads to remarkably short reaction times and high yields, even at room temperature.
Advantages over this compound:
-
Higher activity: Often leading to significantly faster reactions.
-
Greener reaction conditions: Can be used as the solvent, eliminating the need for volatile organic compounds.
-
Recyclability: Can be easily separated from the product and reused multiple times without significant loss of activity.[3]
Organocatalysts
In the context of the Knoevenagel condensation, organocatalysts are small organic molecules that can accelerate the reaction. A prominent example is 1,4-diazabicyclo[2.2.2]octane (DABCO), a tertiary amine that exhibits exceptional catalytic activity.[4]
Mechanism: Unlike secondary amines, tertiary amines like DABCO cannot form iminium intermediates. Instead, they act as Brønsted-Lowry bases, deprotonating the active methylene compound to generate a carbanion.[6] The high basicity and accessibility of the nitrogen lone pairs in DABCO contribute to its high catalytic efficiency.
Advantages over this compound:
-
Exceptional activity: Can catalyze the reaction to completion in minutes or even seconds under mild conditions.[4]
-
Operational simplicity: Often used in low catalytic amounts and can be effective in environmentally benign solvents like water.
-
High yields: Consistently provides excellent yields of the desired product.
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reuse.[1][2] Several classes of solid catalysts have shown remarkable performance in the Knoevenagel condensation.
-
Metal Oxides: Basic metal oxides, such as mixed CaO-MgO, have demonstrated high catalytic activity in water at room temperature. Their solid nature allows for easy filtration and reuse.
-
Metal-Organic Frameworks (MOFs): These crystalline porous materials can be designed with specific active sites. For instance, MOFs containing basic amine functionalities can act as highly efficient and selective catalysts.[7]
-
Nanoparticles: Metallic or bimetallic nanoparticles supported on materials like multi-walled carbon nanotubes (MWCNTs) have shown excellent catalytic performance and can be easily recovered.
Mechanism: The mechanism of heterogeneous catalysis often involves the adsorption of reactants onto the catalyst surface. Basic sites on the catalyst surface facilitate the deprotonation of the active methylene compound, while Lewis acidic sites can activate the carbonyl group of the aldehyde, bringing the reactants in close proximity for the reaction to occur.
Caption: Generalized workflow for a heterogeneously catalyzed Knoevenagel condensation.
Advantages over this compound:
-
Facile separation and reusability: The solid nature of these catalysts allows for simple filtration and reuse for multiple reaction cycles, reducing waste and cost.
-
Enhanced stability: Many solid catalysts exhibit high thermal and chemical stability.
-
Potential for continuous flow processes: Heterogeneous catalysts are well-suited for use in continuous flow reactors, enabling large-scale and efficient production.
Experimental Protocols
To ensure a fair and reproducible comparison of catalyst performance, it is imperative to follow standardized experimental protocols. Below are representative procedures for the Knoevenagel condensation of benzaldehyde and malononitrile using this compound and a representative novel catalyst.
Protocol 1: Knoevenagel Condensation using this compound
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (5 mL).
-
Add this compound (0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2-benzylidenemalononitrile.
Protocol 2: Knoevenagel Condensation using a Heterogeneous Catalyst (e.g., 1CaO–1.5MgO)
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1CaO–1.5MgO catalyst (e.g., 20 mg)
-
Water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and water (5 mL).
-
Add the 1CaO–1.5MgO catalyst (20 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product and the catalyst.
-
Wash the solid with water and dry to obtain the pure product.
-
The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
Conclusion: The Future of Knoevenagel Condensation Catalysis
While this compound remains a viable and accessible catalyst for the Knoevenagel condensation, the landscape of organic synthesis is increasingly favoring more efficient, sustainable, and reusable catalytic systems. Novel catalysts, including ionic liquids, organocatalysts, and a diverse range of heterogeneous materials, have demonstrated superior performance in terms of reaction rates, yields, and operational simplicity.
For researchers and professionals in drug development, the choice of catalyst will depend on a multitude of factors, including the specific substrates, desired scale of the reaction, and considerations of cost and environmental impact. This guide provides a foundational understanding of the available options, empowering chemists to select the optimal catalyst to drive their synthetic innovations forward. The continued exploration and development of novel catalysts will undoubtedly pave the way for even more efficient and sustainable methods for constructing carbon-carbon bonds in the future.
References
- Appaturi, J. N., Ratti, R., Phoon, B. L., Batagarawa, S. M., Ud Din, I., Selvaraj, M., & Ramalingam, R. J. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(13), 4445–4469. [Link]
- PSIBERG. (2023).
- van der Heijden, A., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 347-366. [Link]
- ResearchGate. (2018).
- Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
- Ranu, B. C., & Jana, R. (2006). A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767-3770. [Link]
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-44. [Link]
- Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. [Link]
- ResearchGate. (n.d.).
- CrystEngComm. (2016). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. [Link]
- Kurt, B. Z., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12693. [Link]
- Der Pharma Chemica. (2016).
- ResearchGate. (n.d.). Knoevenagel condensation, Reaction conditions: malononitrile (0.9 mmol), benzaldehyde (1.1 mmol), Co-Mg MOF catalyst (30 mg), Acetonitrile (1 ml)
- ResearchGate. (n.d.).
- Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(68), 17043-17048. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. [Link]
- ResearchGate. (n.d.). Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. [Link]
- Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile. (2022). ACS Omega, 7(2), 2447-2457. [Link]
- Abaee, M. S., & Cheraghi, Z. (2014). Aqueous DABCO, an efficient medium for rapid organocatalyzed Knoevenagel condensation and the Gewald reaction. Turkish Journal of Chemistry, 38(4), 650-659. [Link]
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Deshmukh, M. B., et al. (2012). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. ChemInform, 43(16). [Link]
- RSC Advances. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route Utilizing Diethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Diethylamine Hydrobromide in Amine Alkylation
In the landscape of pharmaceutical synthesis, the introduction of a diethylamino functional group is a common and often crucial step in the construction of Active Pharmaceutical Ingredients (APIs). A prominent example is the synthesis of the widely used local anesthetic, Lidocaine. The final step of this synthesis involves a nucleophilic substitution reaction (SN2) where a diethylamine moiety is appended to an α-chloro-2,6-dimethylacetanilide intermediate.
Traditionally, this transformation is accomplished using diethylamine, a volatile and flammable liquid.[1] An alternative that merits consideration is this compound ((C₂H₅)₂NH·HBr), a stable, crystalline solid.[2] This guide provides a comprehensive validation framework for a synthetic route employing this compound, alongside a comparative analysis against the conventional use of free diethylamine. We will delve into the mechanistic rationale, present a detailed experimental protocol for synthesis and validation, and offer a data-driven comparison to inform your process development decisions.
Comparative Analysis: this compound vs. Diethylamine
The choice between a free amine and its salt in a nucleophilic substitution reaction is not merely a matter of convenience; it has profound implications for reaction kinetics, safety, and process control.
Theoretical Framework: Nucleophilicity and Basicity
The efficacy of the SN2 reaction in the final step of Lidocaine synthesis hinges on the nucleophilicity of the amine. Diethylamine, a secondary amine, is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[3] The presence of two electron-donating ethyl groups enhances the electron density on the nitrogen, making it more nucleophilic than a primary amine like ethylamine.[3]
In contrast, this compound is the salt of a strong acid (HBr) and a weak base (diethylamine). In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. For this compound to participate in the SN2 reaction, it must be deprotonated in situ to generate the free diethylamine. This is typically achieved by the addition of a base to the reaction mixture.
The use of this compound in conjunction with a base offers a more controlled approach to the introduction of the volatile and reactive diethylamine into the reaction. This can be particularly advantageous in large-scale manufacturing where the handling of volatile reagents poses significant safety and engineering challenges.
Performance Metrics: A Comparative Overview
| Parameter | This compound (with added base) | Diethylamine (free base) | Rationale |
| Yield | Potentially comparable to slightly lower | High | The in situ generation of the nucleophile from the salt may not be 100% efficient, potentially leading to slightly lower yields. |
| Reaction Time | Potentially longer | Shorter | The deprotonation of the diethylammonium ion is an additional step that can influence the overall reaction kinetics. |
| Purity/Impurity Profile | Potentially higher purity | Prone to over-alkylation | The controlled release of the nucleophile can minimize side reactions, such as the formation of quaternary ammonium salts.[4] |
| Handling & Safety | Solid, non-volatile, less hazardous | Liquid, volatile, flammable, corrosive | This compound is significantly easier and safer to handle, especially at scale.[2] |
| Process Control | More precise control over nucleophile concentration | Less precise due to volatility | The solid nature of the hydrobromide salt allows for more accurate dosing. |
Experimental Section: Synthesis of Lidocaine and Validation Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Lidocaine using this compound and a comprehensive validation protocol for the final reaction step.
Synthesis of N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide (Lidocaine)
Materials:
-
α-chloro-2,6-dimethylacetanilide
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
30% Potassium Hydroxide (KOH) solution
-
Pentane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-chloro-2,6-dimethylacetanilide (1 equivalent), this compound (1.2 equivalents), Sodium Carbonate (2.5 equivalents), and Toluene.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with deionized water.
-
Extract the organic layer with 3M HCl.
-
Cool the acidic aqueous layer in an ice bath and basify with 30% KOH solution until a precipitate forms.
-
Extract the aqueous layer with pentane.
-
Wash the combined pentane extracts with deionized water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Lidocaine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., pentane/diethyl ether).
Validation Protocol for the Final Synthetic Step
This protocol outlines the validation of the SN2 reaction to ensure the consistent production of Lidocaine of the required quality.
1. Analytical Method Validation (HPLC)
A robust, stability-indicating HPLC method for the quantification of Lidocaine and its related substances must be validated as per ICH Q2(R1) guidelines.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] This can be achieved by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Establish a linear relationship between the concentration of Lidocaine and its impurities and the analytical response over a defined range.[6][7]
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[8]
-
Precision:
-
Repeatability: Assess the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Express the within-laboratories variations: different days, different analysts, different equipment, etc.[8]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, respectively.[6][8]
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
2. Process Validation
Process validation is the collection and evaluation of data, from the process design stage through commercial production, which establishes scientific evidence that a process is capable of consistently delivering a quality product.[9]
-
Critical Process Parameters (CPPs): Identify and define the operational parameters that must be controlled within a defined range to ensure the process produces the desired quality. For this SN2 reaction, CPPs would include:
-
Reaction Temperature
-
Reaction Time
-
Molar ratios of reactants and base
-
Stirring speed
-
-
In-Process Controls (IPCs): Monitor the reaction at defined intervals to ensure it is proceeding as expected. This would involve HPLC analysis of reaction aliquots to determine the consumption of starting material and the formation of product and impurities.
-
Acceptance Criteria: Pre-defined limits for the quality attributes of the final product, including:
-
Assay of Lidocaine (e.g., 98.0% - 102.0%)
-
Identification (e.g., by IR, NMR)
-
Levels of specific and unspecified impurities (as per ICH Q3A guidelines)
-
Residual Solvents (as per ICH Q3C guidelines)
-
Visualizing the Process
Reaction Mechanism
Caption: SN2 synthesis of Lidocaine using this compound.
Validation Workflow
Caption: Workflow for the validation of a synthetic API step.
Conclusion and Recommendations
The utilization of this compound in the synthesis of Lidocaine presents a compelling alternative to the use of free diethylamine, primarily from a safety and handling perspective. While the reaction kinetics may be slightly slower due to the need for in situ deprotonation, the potential for improved process control and a more favorable impurity profile are significant advantages, particularly in a regulated manufacturing environment.
The validation of this synthetic step, as outlined in this guide, is paramount to ensuring the consistent quality and purity of the final API. A thorough validation of the analytical methodology, coupled with a robust process validation study that defines and controls critical process parameters, will provide the necessary assurance of a reliable and reproducible manufacturing process.
For researchers and drug development professionals, the choice between this compound and free diethylamine will depend on a risk-based assessment of the specific project needs, including scale, available equipment, and regulatory requirements. This guide provides the foundational framework for making an informed decision and for rigorously validating the chosen synthetic route.
References
- ChemBK. (2024, April 9). DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS.
- Popović, G., Čakar, J., & Agbaba, D. (2015). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach.
- Rahman, M. M., et al. (2023). Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC.
- HALO. (n.d.). USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES.
- Gandhi, M., et al. (2020). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review, 7(1), 65-70.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- GMP SOP. (n.d.). Manual 036 Process Validation of Bulk Drug (API and Intermediate).
- European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- Chemguide. (n.d.). amines as nucleophiles.
- PubChem. (n.d.). This compound.
- Khan Academy. (2010, October 18). Amine in Sn2 part 2 [Video]. YouTube.
- Reddit. (2020, October 28). Nucleophilicity - ethene vs dimethyl amine.
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances.
- International Council for Harmonisation. (2021). ICH Q3C(R8) Impurities: Guideline for Residual Solvents.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. The AAPS Journal, 6(1), 1-10.
- Khan Academy. (2010, October 18). Amine as Nucleophile in Sn2 Reaction [Video]. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. chembk.com [chembk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. gmpsop.com [gmpsop.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Diethylamine Hydrobromide in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of reagents is a critical decision point that profoundly impacts process efficiency, economic viability, and safety. Diethylamine hydrobromide, a salt of the secondary amine diethylamine and hydrobromic acid, presents itself as a versatile reagent with applications ranging from a precursor in active pharmaceutical ingredients (APIs) to a catalyst in organic transformations.[1] This guide offers an in-depth technical analysis of the costs and benefits associated with the use of this compound in large-scale synthesis, providing a comparative perspective against common alternatives.
The Role of this compound in Synthesis
This compound serves a dual purpose in organic synthesis. Primarily, it acts as a source of the diethylamino group, which is a common structural motif in many biologically active molecules.[1] Its salt form offers advantages in handling and stability compared to the volatile and flammable nature of free diethylamine.[1] Furthermore, the hydrobromide counter-ion can participate in or influence reaction pathways, particularly in bromination reactions or as a halide source in salt formation.
Key applications include:
-
Pharmaceutical Intermediates: It is used in the synthesis of various organic compounds that are precursors to APIs.[1] One notable area is its potential role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, relevant in the management of metabolic disorders.[1]
-
Mannich Reactions: this compound can be employed in Mannich reactions to introduce an aminomethyl group, a crucial step in the synthesis of many pharmaceutical compounds.[2]
-
Catalysis: The parent amine, diethylamine, is known to catalyze various organic transformations, and its hydrobromide salt can be used in situations where a controlled release of the amine or an acidic medium is desired.
Comparative Analysis of Alternatives
The decision to use this compound should be weighed against the performance and cost of viable alternatives. The most common alternatives can be categorized based on the desired functionality: a source of the diethylamino group or a source of bromide ions.
Alternatives for the Diethylamino Group
| Reagent | Key Advantages | Key Disadvantages |
| Diethylamine (free base) | High reactivity, no salt byproducts. | Highly flammable, volatile, strong odor, requires careful handling. |
| Diethylamine Hydrochloride | Solid, easier to handle than the free base, common in Mannich reactions.[3][4] | Chloride ion may be less desirable than bromide in certain subsequent steps. |
Alternatives for the Bromide Ion
| Reagent | Key Advantages | Key Disadvantages |
| Sodium Bromide (NaBr) | Inexpensive, readily available, non-flammable solid.[5][6] | Requires an additional acid source for in-situ HBr generation in many reactions; can lead to higher salt load in waste streams. |
| Hydrobromic Acid (HBr) | Direct source of HBr, potent reagent. | Highly corrosive, hazardous to handle, requires specialized equipment. |
| N-Bromosuccinimide (NBS) | Solid, selective brominating agent for allylic and benzylic positions.[7] | More expensive, generates succinimide as a byproduct which requires separation. |
Cost-Benefit Analysis: A Multifaceted Approach
A comprehensive cost-benefit analysis extends beyond the purchase price of the reagent. For large-scale synthesis, factors such as reaction efficiency, process safety, and waste disposal contribute significantly to the overall cost.
Reagent Cost Comparison
The following table provides an approximate cost comparison of this compound and its primary alternatives. Prices are subject to fluctuation based on supplier, purity, and market conditions.
| Reagent | Form | Approximate Price (per kg, Industrial Grade) | Molecular Weight ( g/mol ) | Cost per Mole (approx.) |
| This compound | Solid | ₹650 (approx. $7.80 USD)[8] | 154.05[1] | $1.20 |
| Sodium Bromide | Solid | $1.60 - $1.80[6] | 102.89 | $0.16 - $0.18 |
| Diethylamine Hydrochloride | Solid | ~$54 for 100g (lab grade, indicative)[9] | 109.60 | Higher than hydrobromide |
| Hydrobromic Acid (48% aq.) | Liquid | Varies significantly | 80.91 | Varies |
From a raw cost-per-mole perspective, sodium bromide is the most economical source of bromide. However, this simplistic view does not account for the total process cost.
Process Efficiency and "Hidden" Costs
-
Reaction Yield and Purity: A slightly more expensive reagent that provides a significantly higher yield and purity can be more cost-effective in the long run by reducing the need for extensive purification steps and minimizing the loss of valuable intermediates.
-
Work-up and Purification: The choice of reagent can impact the complexity of the work-up procedure. For instance, using sodium bromide with an acid will generate a significant amount of inorganic salt waste that needs to be managed. This compound, being an organic salt, may lead to simpler work-up in some cases, especially if the resulting diethylamine is soluble in the organic phase and can be easily removed.
-
Safety and Handling: The use of highly corrosive reagents like hydrobromic acid necessitates specialized, corrosion-resistant equipment and stringent safety protocols, adding to the capital and operational costs. Solid, less hazardous reagents like this compound can reduce these associated costs.
-
Waste Disposal: The cost of treating and disposing of chemical waste is a significant factor in large-scale manufacturing.[10] Processes that generate large volumes of salt-laden aqueous waste or hazardous organic byproducts will incur higher disposal costs.
Experimental Section: A Case Study in the Synthesis of a Tramadol Intermediate
To provide a practical comparison, we will examine the synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride, a key intermediate in the production of the analgesic drug Tramadol.[11] While the literature predominantly describes this Mannich reaction using dimethylamine hydrochloride, we will present a detailed protocol for this and a projected protocol for the analogous reaction using this compound to illustrate the practical considerations.
The Mannich Reaction: A General Overview
The Mannich reaction is a three-component condensation involving an active hydrogen compound (cyclohexanone), an aldehyde (formaldehyde), and a primary or secondary amine (or its salt).[2][12] The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the ketone.
Caption: General mechanism of the Mannich reaction.
Protocol 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one Hydrochloride (Literature Procedure)
This protocol is adapted from established procedures for the synthesis of the Tramadol precursor.[3][4][13][14]
Materials:
-
Cyclohexanone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine hydrochloride (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Heat the mixture to reflux and stir for 4 hours.
-
After the reaction is complete, filter the hot solution to remove any unreacted paraformaldehyde.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of hot ethanol.
-
Add acetone to the solution at room temperature to induce crystallization. For complete crystallization, the solution can be stored overnight in a freezer.
-
Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone.
-
Dry the product in a desiccator over silica gel.
Expected Outcome:
-
Yield: A purified yield of around 76% has been reported for this reaction.[13]
-
Purity: The product is typically obtained as a crystalline solid with a sharp melting point, indicating good purity.[13]
Protocol 2: Projected Synthesis using this compound
This projected protocol is based on the principles of the Mannich reaction and substitutes this compound for dimethylamine hydrochloride.
Materials:
-
Cyclohexanone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
This compound (1.0 eq)
-
Concentrated Hydrobromic Acid (catalytic amount, optional)
-
Ethanol
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone, paraformaldehyde, and this compound in ethanol.
-
Optionally, add a catalytic amount of concentrated hydrobromic acid to ensure an acidic environment, which can facilitate the formation of the iminium ion.
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction time may need to be optimized.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the hot solution.
-
Evaporate the solvent under reduced pressure.
-
Attempt crystallization from an ethanol/acetone solvent system, similar to the hydrochloride protocol. The solubility characteristics of the hydrobromide salt may differ, requiring optimization of the solvent ratio.
-
Collect the crystalline product by suction filtration and wash with cold acetone.
-
Dry the product under vacuum.
Anticipated Differences and Considerations:
-
Reaction Rate: The slightly larger steric bulk of the diethylamino group compared to the dimethylamino group might lead to a slower reaction rate, potentially requiring a longer reflux time.
-
Crystallization: The hydrobromide salt will have different solubility properties than the hydrochloride salt. This may necessitate adjustments to the crystallization procedure to achieve high yield and purity.
-
Yield and Purity: The yield and purity of the diethylamino analogue would need to be determined experimentally and compared to the dimethylamino compound.
-
Downstream Reactivity: For the synthesis of Tramadol analogues, the diethylamino group would be carried through to the final product.
Caption: Synthetic workflow for a Tramadol analog from cyclohexanone.
Conclusion and Future Perspectives
This compound presents a viable alternative to its hydrochloride counterpart and other bromide sources in large-scale synthesis. Its solid form offers handling advantages over free diethylamine and hydrobromic acid. While a direct cost-per-mole comparison favors inexpensive inorganic salts like sodium bromide, a holistic cost-benefit analysis that includes process efficiency, safety, and waste management is crucial for an informed decision.
The provided case study on the synthesis of a Tramadol intermediate highlights the practical considerations when substituting one amine hydrohalide for another. While the synthesis is expected to be feasible with this compound, experimental validation is necessary to determine the optimal reaction conditions and to compare the yield, purity, and overall process economics with the established hydrochloride route.
For researchers and drug development professionals, the key takeaway is that reagent selection should be a data-driven process. While this guide provides a framework for comparison, further process optimization and a thorough analysis of the specific synthetic context are essential to fully realize the potential benefits of any given reagent in a large-scale setting.
References
- Sodium Bromide Price Trend, Chart 2025 and Forecast - IMARC Group. (URL: [Link])
- Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (URL: [Link])
- DIETHYL AMINE HYDROBROMIDE Powder at ₹ 650/kg | Boisar | ID - IndiaMART. (URL: [Link])
- WO2008075993A1 - The use of diethylamine as analgesic in pharmaceutical preparations - Google P
- Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (URL: [Link])
- This compound, 1 gram, Each - CP Lab Safety. (URL: [Link])
- Sodium Bromide Prices Dip in March 2024 Amidst Weak Demand, Recovery in April 2024. (URL: [Link])
- Conditions optimization of the mannich reaction under different conditions - ResearchG
- Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Publishing. (URL: [Link])
- Batch bromination reactions utilising different bromine sources - ResearchG
- CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google P
- Mannich Reaction - Organic Chemistry Portal. (URL: [Link])
- The Redox-Mannich Reaction - PMC - NIH. (URL: [Link])
- Sodium Bromide Market Size will reach to 57,200 mt in 2024 - HDIN Research. (URL: [Link])
- synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step - YouTube. (URL: [Link])
- Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. (URL: [Link])
- Sodium Bromide Price Trend, Chart 2025 and Forecast - IMARC Group. (URL: [Link])
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry - ACS Public
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu
- Mannich reaction - Wikipedia. (URL: [Link])
- Eco-friendly Bromide-Bromate Bromination Altern
- WO2015174214A1 - METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND - Google P
- EP2214642A1 - Topical composition - Google P
- Synthesis of tramadol hydrochloride | Download Scientific Diagram - ResearchG
- (PDF)
- CN102525886A - Diclofenac diethylamine emulgel and preparation method thereof - Google P
- (PDF)
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor - ResearchG
- Decarbonizing API manufacturing: Unpacking the cost and regul
- Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (URL: [Link])
- Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal - epa nepis. (URL: [Link])
- EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google P
- CN1316967C - Diclofenac diethylamine gel agent - Google P
- Synthesis of Tramadol and Analogous - SciELO México. (URL: [Link])
- CN105601525A - Preparation process of diclofenac diethylamine - Google P
- Method for synthesizing tramadol hydrochloride - Patent CN-101265201-B - PubChem. (URL: [Link])
- CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google P
- Evaluation of a Novel Approach for Reducing Emissions of Pharmaceuticals to the Environment - PMC - NIH. (URL: [Link])
Sources
- 1. Buy this compound | 6274-12-0 [smolecule.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium Bromide Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 6. European Sodium Bromide Market Resilient as Demand Strengthens; Prices Hold Steady [chemanalyst.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indiamart.com [indiamart.com]
- 9. alkalisci.com [alkalisci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mannich Reaction [organic-chemistry.org]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [chemicalbook.com]
Safety Operating Guide
A Guide to the Proper Disposal of Diethylamine Hydrobromide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the safe handling and disposal of diethylamine hydrobromide, ensuring compliance with regulatory standards and minimizing risk.
Immediate Safety and Hazard Identification: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a hazardous substance, and direct contact can pose significant health risks. The Safety Data Sheet (SDS) is the primary source of this critical information and should always be consulted prior to handling.
This compound is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Safety Precaution | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent contact with eyes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To avoid skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Waste Characterization: Know Your Waste
Proper disposal begins with accurate waste characterization. This compound is the salt of a weak base (diethylamine) and a strong acid (hydrobromic acid). While one might assume an acidic solution, the hydrolysis of the diethylammonium ion in water results in a slightly basic solution.[2] The parent compound, diethylamine, is a flammable and corrosive liquid.[3]
Due to its hazardous nature, all waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste .
| Property | Description | Relevance to Disposal |
| Physical State | Solid (crystalline powder) | Solid waste must be collected separately from liquid waste. |
| Hazards | Skin, eye, and respiratory irritant | Dictates the required PPE and handling procedures.[1] |
| Incompatibilities | Strong oxidizing agents | Must not be mixed with incompatible chemicals in the same waste container to prevent dangerous reactions. |
| pH of Solution | Slightly basic | Important for determining the correct waste stream and avoiding mixing with incompatible (e.g., acidic) waste.[2] |
EPA Hazardous Waste Classification:
While there is no specific EPA hazardous waste code for this compound, it would likely be classified based on its characteristics. A solution's pH could potentially classify it as corrosive (D002) if it is ≥ 12.5.[4] Given the toxic nature of the parent amine, the waste may also be considered toxic. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste code assignment, as this will determine the final disposal pathway.
On-Site Waste Management: A Step-by-Step Protocol
The safe accumulation of this compound waste within the laboratory is a critical step in the disposal process. Adherence to a strict protocol ensures the safety of all laboratory personnel and prevents accidental releases into the environment.
Protocol for Waste Collection and Storage:
-
Container Selection:
-
Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are recommended for amine-containing waste.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.
-
-
Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE ".
-
Clearly identify the contents: "This compound Waste ".
-
List all components of the waste, including any solvents or other chemicals present.
-
Indicate the approximate concentrations or volumes of each component.
-
Include the date when the first waste was added to the container.
-
-
Segregation:
-
Store solid this compound waste separately from liquid waste.
-
Crucially, do not mix this compound waste with incompatible chemicals, especially strong oxidizing agents or strong acids. [5]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Satellite Accumulation Area (SAA):
-
Store the labeled and sealed waste container in a designated SAA within your laboratory.[6]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area and away from general laboratory traffic.
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
-
Formal Disposal Procedures: The Final Step
The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company. In-laboratory treatment or disposal down the drain is strictly prohibited.
Disposal Decision Workflow:
A Note on In-Lab Neutralization:
While the neutralization of simple acids and bases can sometimes be a viable disposal method for small quantities, it is not recommended for this compound without a validated and approved protocol from your institution's EHS department.[7][8] The reaction of an amine salt with a strong acid or base can generate heat and potentially release harmful vapors. Without a thorough understanding of the reaction kinetics and potential byproducts, attempting neutralization can be hazardous.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Containment and Cleanup:
-
For solid spills , carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills (solutions of this compound), absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent.
-
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent, and used PPE) into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention: If there was any personal exposure, wash the affected skin or eyes immediately for at least 15 minutes and seek prompt medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
- Numerade. (2023, April 24). What is the pH of 0.203 M diethylammonium bromide, (C_2H_5)_2NH_2Br?.
- University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Wikipedia. (n.d.). Diethylamine.
- Princeton University. (n.d.). Neutralization/Deactivation/Recovery. Office of Environmental Health and Safety.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
- U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. brainly.com [brainly.com]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. youtube.com [youtube.com]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Diethylamine Hydrobromide
Navigating the complexities of chemical handling in a laboratory setting demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of Diethylamine hydrobromide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As laboratory professionals, our commitment to safety is paramount, not only for our own well-being but also for the integrity of our research. This document is designed to be your trusted resource, offering clarity and actionable guidance for working with this compound.
Understanding the Hazard Profile of this compound
Before any work with this compound commences, a thorough understanding of its hazard profile is essential. This knowledge forms the basis for all safety protocols and PPE selection. This compound is the salt of a weak base (diethylamine) and a strong acid (hydrobromic acid). While it is a solid, it can release irritating dust upon handling.[1][2] It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations and associated hazards can vary.
The primary hazards associated with this compound are summarized in the table below.[2][3][4]
| Hazard Classification | Description | Potential Health Effects |
| Skin Irritation | Causes skin irritation upon contact. | Redness, itching, and inflammation of the skin. |
| Serious Eye Irritation | Can cause significant irritation and potential damage to the eyes. | Pain, redness, watering, and blurred vision. |
| Respiratory Tract Irritation | Inhalation of dust may irritate the respiratory system. | Coughing, sneezing, and shortness of breath. |
| Hygroscopic | Readily absorbs moisture from the air. | This can affect the chemical's integrity and handling characteristics.[1][2] |
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure, the quantity of the substance being handled, and the potential for exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
Engineering Controls: Your First Line of Defense
Before considering wearable PPE, always prioritize engineering controls. These are modifications to the work environment that minimize or eliminate hazards.
-
Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any airborne dust particles and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.[1][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[1][3]
Personal Protective Equipment: A Barrier Between You and the Hazard
-
Eye and Face Protection:
-
Chemical Safety Goggles: These are mandatory to protect against dust particles and splashes. Standard safety glasses do not provide adequate protection.[3][6]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as when preparing solutions or during vigorous reactions.
-
-
Hand Protection:
-
Gloves: Chemical-resistant gloves are essential.[3][6] Nitrile gloves are a common and effective choice for incidental contact. Always check the glove manufacturer's specifications for compatibility and breakthrough times. For prolonged contact or when handling larger quantities, consider thicker, more robust gloves. Discard gloves immediately if they become contaminated and wash your hands thoroughly.
-
-
Skin and Body Protection:
-
Laboratory Coat: A long-sleeved laboratory coat must be worn at all times to protect the skin and clothing from contamination.[3]
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory. Sturdy, closed-toe shoes are required to protect your feet from spills.
-
Long Pants: Wear long pants or a long skirt to cover your legs.
-
-
Respiratory Protection:
-
Under normal handling conditions within a fume hood, respiratory protection is typically not required.
-
However, in situations where engineering controls are not sufficient, or during a large spill, a NIOSH/MSHA-approved respirator may be necessary.[1][3] The type of respirator will depend on the concentration of airborne particles.
-
Procedural Guidance: Safe Handling of this compound
This section provides a step-by-step protocol for a common laboratory task: preparing a solution of this compound.
Protocol: Preparation of an Aqueous this compound Solution
-
Preparation and Pre-use Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials: this compound, distilled water, beaker, graduated cylinder, magnetic stir bar, and stir plate.
-
Don all required PPE as outlined in the previous section.
-
-
Weighing the Compound:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully scoop the this compound powder from its container onto the weigh boat. Avoid generating dust.
-
Once the desired mass is obtained, securely close the this compound container.
-
-
Dissolving the Compound:
-
Place the beaker with the appropriate volume of distilled water and a magnetic stir bar on the stir plate inside the fume hood.
-
Gently add the weighed this compound to the water while stirring.
-
Allow the compound to dissolve completely.
-
-
Transfer and Storage:
-
Once dissolved, carefully transfer the solution to a labeled storage bottle.
-
The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.
-
-
Decontamination and Waste Disposal:
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]
-
Spill: For a small spill, carefully clean it up using an absorbent material, and place the waste in a sealed container for disposal.[1] For a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal and Storage Plan
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Due to its hygroscopic nature, it is important to protect it from moisture.[1][2]
-
Disposal: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][3] Do not dispose of it down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Safety Data Sheet: Diethylamine. Carl ROTH. [Link]
- Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Cole-Parmer. [Link]
- DIETHYLAMINE AR - Safety D
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
